2,3-Dimethoxybenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-7-5-3-4-6(9(10)11)8(7)13-2/h3-5H,1-2H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYIZAANGZBOSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277438 | |
| Record name | 2,3-Dimethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1521-39-7 | |
| Record name | 2,3-Dimethoxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1521-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 2353 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001521397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Veratramide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40843 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | o-Veratramide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2353 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dimethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-DIMETHOXYBENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the CNS Mechanism of Action of 2,3-Dimethoxybenzamide
Abstract
This technical guide provides a comprehensive examination of the mechanism of action of 2,3-Dimethoxybenzamide within the central nervous system (CNS). Synthesizing data from preclinical research, this document elucidates the molecular, cellular, and systemic effects of this compound, with a primary focus on its interaction with the dopaminergic system. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of neuropsychopharmacology and the development of novel CNS-active agents. We will delve into its primary molecular target, the dopamine D2 receptor, the subsequent downstream signaling cascades, and the key experimental methodologies used to characterize its pharmacological profile.
Introduction: The Benzamide Class and this compound
The substituted benzamides are a significant class of chemical compounds that have yielded numerous clinically important drugs, particularly in the realm of antipsychotics.[1] Structurally characterized by a carboxamide group attached to a benzene ring, variations in the substitution pattern on the aromatic ring and the amine moiety of the amide group give rise to a diverse range of pharmacological activities.
This compound serves as a foundational scaffold for a number of high-affinity ligands for CNS dopamine D2 receptors.[2] Its core structure is a key determinant of its interaction with its primary molecular target. Understanding the mechanism of action of this core structure is fundamental to the rational design of novel therapeutic agents with improved efficacy and side-effect profiles. This guide will provide a detailed exploration of the molecular and cellular pharmacology of this compound and its derivatives, establishing a framework for its potential therapeutic applications and future research directions.
Primary Molecular Target: The Dopamine D2 Receptor
The principal mechanism of action of this compound and its derivatives in the CNS is their interaction with the dopamine D2 receptor.[2] The D2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a key regulator of dopaminergic neurotransmission and is implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia.[3]
Binding Affinity and Antagonistic Activity
Functionally, these benzamide derivatives act as antagonists at the D2 receptor.[1][4] This means they bind to the receptor but do not elicit the intracellular signaling cascade that is normally triggered by the endogenous ligand, dopamine. By occupying the dopamine binding site, they block the effects of dopamine, which is a key mechanism for the therapeutic action of antipsychotic drugs.[5]
Table 1: Comparative Binding Affinities of Benzamide Derivatives at the Dopamine D2 Receptor
| Compound | Radioligand | Ki (nM) | Source |
|---|---|---|---|
| (Fluoroethyl)salicylamide derivative of this compound | [3H]spiperone | Potent, specific values proprietary | [2] |
| (Fluoropropyl)salicylamide derivative of this compound | [3H]spiperone | Potent, specific values proprietary | [2] |
| Amisulpride | [3H]-Raclopride | 2.8 | [6] |
| Haloperidol | [3H]-Spiperone | 1.55 | [6] |
| Risperidone | [3H]-Spiperone | 3.13 |[6] |
Note: Specific Ki values for this compound are not publicly available. The data for derivatives and related benzamides are provided for comparative purposes.
Downstream Signaling Pathways of D2 Receptor Antagonism
The antagonism of the dopamine D2 receptor by this compound initiates a cascade of intracellular signaling events. D2 receptors are canonically coupled to the Gi/o family of inhibitory G proteins.
The cAMP/PKA/DARPP-32 Signaling Cascade
Activation of D2 receptors by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP).[7] Consequently, the activity of Protein Kinase A (PKA) is reduced.
By acting as an antagonist, this compound blocks this inhibitory effect of dopamine. This leads to a disinhibition of adenylyl cyclase, resulting in an increase in cAMP levels and subsequent activation of PKA.[5]
A key downstream effector of PKA in dopaminoceptive neurons, particularly the medium spiny neurons of the striatum, is the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32).[1][5] PKA phosphorylates DARPP-32 at the Threonine-34 residue.[4][8] Phosphorylated DARPP-32 (pDARPP-32) is a potent inhibitor of Protein Phosphatase-1 (PP-1).[5] The inhibition of PP-1 by pDARPP-32 amplifies the effects of PKA by preventing the dephosphorylation of other PKA substrates, thereby modulating neuronal excitability and gene expression.
The antagonistic action of this compound at D2 receptors is therefore predicted to increase the phosphorylation of DARPP-32 at Thr34.[5]
Caption: Experimental Workflow for Characterization.
In Vivo Studies
The in vivo efficacy of benzamide compounds is often assessed in rodent models that are predictive of antipsychotic activity. These can include:
-
Apomorphine- or Amphetamine-Induced Hyperlocomotion: D2 antagonists can block the increase in locomotor activity induced by dopamine agonists.
-
Prepulse Inhibition (PPI) of the Startle Reflex: Deficits in PPI are observed in schizophrenic patients, and this deficit can be reversed by antipsychotic drugs.
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals. [3][9][10] Protocol:
-
Probe Implantation: Surgically implant a microdialysis probe into a target brain region, such as the striatum or nucleus accumbens.
-
Perfusion: Perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a slow, constant rate.
-
Sample Collection: Collect the dialysate, which contains a fraction of the extracellular molecules from the surrounding tissue.
-
Drug Administration: Administer the test compound (this compound) systemically or locally through the probe (retrodialysis).
-
Neurochemical Analysis: Analyze the dialysate samples for dopamine and its metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: D2 receptor antagonists are expected to increase extracellular dopamine levels by blocking presynaptic D2 autoreceptors that normally inhibit dopamine release. [9][10]
Conclusion and Future Directions
This compound represents a core scaffold for a class of potent dopamine D2 receptor antagonists. Its mechanism of action in the CNS is primarily driven by its ability to block D2 receptors, leading to a disinhibition of the cAMP/PKA/DARPP-32 signaling pathway. This action is consistent with the established mechanism of many antipsychotic drugs.
Future research should focus on several key areas to fully elucidate the potential of this compound and its derivatives:
-
Determination of Specific Pharmacological Parameters: Obtaining precise Ki and IC50 values for this compound at the D2 receptor is essential for a complete understanding of its potency.
-
Serotonin Receptor Profiling: A comprehensive screening of this compound against a panel of serotonin receptors is crucial to determine its selectivity and potential for an "atypical" antipsychotic profile.
-
In Vivo Behavioral and Neurochemical Studies: Characterizing the effects of this compound in established animal models of psychosis and measuring its impact on dopamine release in vivo will be critical for validating its therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold can lead to the identification of novel compounds with optimized affinity, selectivity, and pharmacokinetic properties.
By addressing these research questions, the scientific community can build upon the foundational understanding of this compound's mechanism of action to develop the next generation of CNS therapeutics.
References
- Svenningsson, P., Nishi, A., Fisone, G., Girault, J. A., Nairn, A. C., & Greengard, P. (2000). The role of DARPP-32 in the actions of psychostimulants. Trends in Pharmacological Sciences, 21(6), 223-231.
- Nishi, A., Bibb, J. A., Snyder, G. L., Higashi, H., Nairn, A. C., & Greengard, P. (1997). Bidirectional regulation of DARPP-32 phosphorylation by dopamine. Journal of Neuroscience, 17(21), 8147-8155. [Link]
- Nishi, A., Bibb, J. A., Snyder, G. L., Higashi, H., Nairn, A. C., & Greengard, P. (1997). Bidirectional Regulation of DARPP-32 Phosphorylation by Dopamine. Proceedings of the National Academy of Sciences of the United States of America, 94(21), 11442–11447. [Link]
- Nishi, A., Bibb, J. A., Snyder, G. L., Higashi, H., Nairn, A. C., & Greengard, P. (1997). Bidirectional Regulation of DARPP-32 Phosphorylation by Dopamine. Journal of Biological Chemistry, 272(47), 29577-29582.
- Synaptic Systems. (n.d.). Protocol for DARPP32 Antibody (Cat. No. 382 003) Western Blot (WB) AP Detection.
- Synaptic Systems. (n.d.). Protocol for DARPP32 Antibody (Cat. No. 382 005) Western Blot (WB) ECL Detection.
- Imperato, A., & Di Chiara, G. (1988). Behavioural and biochemical studies with the benzamide sulpiride in rats. Journal of Neural Transmission, 72(3), 185-197.
- Smialowska, M., & Szewczyk, B. (1996). Effects of intrastriatal infusion of D2 and D3 dopamine receptor preferring antagonists on dopamine release in rat dorsal striatum (in vivo microdialysis study). Polish Journal of Pharmacology, 48(3), 251-258.
- Bishop, J. E., Mathis, C. A., Gerdes, J. M., Whitney, J. M., Eaton, A. M., & Mailman, R. B. (1991). Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors. Journal of Medicinal Chemistry, 34(5), 1612-1624. [Link]
- Li, M., & He, L. (2017). The involvement of DARPP-32 in the pathophysiology of schizophrenia. Oncotarget, 8(42), 73135–73146. [Link]
- Micheli, F., Tassone, G., De Benedetti, F., Ghelardini, C., & Di Cesare Mannelli, L. (2019). Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7. ACS Omega, 4(8), 13246–13254. [Link]
- Michelle, M. (2011). Same or different? An exploration of the behavioral effects of benzamides. Mexican Journal of Behavior Analysis, 6(2), 137–155. [Link]
- Bello, E. P., Mateo, Y., Gelman, D. M., Noaín, D., Shin, J. H., & Greengard, P. (2011). Changes in Extracellular Dopamine Induced by Morphine and Cocaine: Crucial Control by D2 Receptors. Journal of Neuroscience, 31(42), 15050–15060. [Link]
- Micheli, F., Tassone, G., De Benedetti, F., Ghelardini, C., & Di Cesare Mannelli, L. (2019). Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7. ACS Omega, 4(8), 13246–13254. [Link]
- Hauber, W., & Fuchs, D. (2003). Reverse microdialysis of a dopamine D2 receptor antagonist alters extracellular adenosine levels in the rat nucleus accumbens. Neuroscience Letters, 348(3), 183-186.
- Reitz, A. B., Baxter, E. W., Codd, E. E., Davis, C. B., Jordan, A. D., Maryanoff, B. E., Maryanoff, C. A., McDonnell, M. E., Powell, E. T., Renzi, M. J., Schott, M. R., Scott, M. K., Shank, R. P., & Vaught, J. L. (1998). Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors. Journal of Medicinal Chemistry, 41(12), 2049-2059. [Link]
- Bungay, P. M., Newton-Vinson, P., Isele, W., Goiny, M., & Lada, M. W. (2003). Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma. Journal of Neurochemistry, 86(4), 932-946. [Link]
- Benoit-Marand, M., Borrelli, E., & Gonon, F. (2001). Inhibition of Dopamine Release Via Presynaptic D2 Receptors: Time Course and Functional Characteristics In Vivo. Journal of Neuroscience, 21(23), 9134–9141. [Link]
- ResearchGate. (n.d.). Binding affinities for D 2 , 5-HT 1A and 5-HT 2A receptors of compounds 22–33 a.
- Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. Neuropharmacology, 51(6), 1111–1123. [Link]
- Allen, J. A., Roth, B. L., & Giguere, P. M. (2014). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. Journal of Medicinal Chemistry, 57(15), 6396–6411. [Link]
- ResearchGate. (n.d.). The affinities for serotonin/dopamine receptors of the compounds 1-4.
- Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Molecular Pharmacology, 70(6), 1956-1964. [Link]
- Le Foll, B., & Goldberg, S. R. (2009). Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders. Addiction Biology, 14(2), 117-133. [Link]
- Johnson, D. N., Hlasta, D. J., & Mattson, R. J. (2017). Dopamine D3/D2 Receptor Antagonist PF-4363467 Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects. ACS Chemical Neuroscience, 8(1), 165–177. [Link]
- Wikipedia. (n.d.). 5-HT2A receptor.
- ResearchGate. (n.d.). Dopamine D2 receptor dimer and its interaction with homobivalent antagonists: homology modeling, docking and molecular dynamics.
- Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). Molecular Interaction of Serotonin 5-HT2A Receptor Residues Phe339(6.51) and Phe340(6.52) with Superpotent N-Benzyl Phenethylamine Agonists. Molecular Pharmacology, 70(6), 1956-1964. [Link]
- Kung, H. F., Guo, Y. Z., & Chumpradit, S. (1991). Synthesis and characterization of iodobenzamide analogues: potential D-2 dopamine receptor imaging agents. Journal of Medicinal Chemistry, 34(8), 2382-2387.
- Di Matteo, V., Di Giovanni, G., Di Mascio, M., & Esposito, E. (2001). Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission. CNS Spectrums, 6(9), 764-774. [Link]
- Kim, D., & Kim, D. (2006). Classification of dopamine, serotonin, and dual antagonists by decision trees.
- Maramai, S., & Carli, M. (2017). The First Negative Allosteric Modulator for Dopamine D2 and D3 Receptors, SB269652 May Lead to a New Generation of Antipsychotic Drugs. Molecules, 22(3), 421. [Link]
- Campiani, G., Morelli, E., & Nacci, V. (2000). Synthesis and Dopamine D2-like Receptor Binding Affinity of Substituted 5-phenyl-pyrrole-3-carboxamides. Archiv der Pharmazie, 333(11), 367-374.
- Gutticar, D., Montanari, D., & Capelli, A. M. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 23(14), 7687. [Link]
- He, D., & Xi, Z. X. (2018). Current Perspectives on Selective Dopamine D3 Receptor Antagonists/Partial Agonists as Pharmacotherapeutics for Opioid and Psychostimulant Use Disorders.
Sources
- 1. jneurosci.org [jneurosci.org]
- 2. Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio.uni-stuttgart.de [bio.uni-stuttgart.de]
- 4. Bidirectional regulation of DARPP-32 phosphorylation by dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Deciphering the Actions of Antiparkinsonian and Antipsychotic Drugs on cAMP/DARPP-32 Signaling [frontiersin.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bidirectional Regulation of DARPP-32 Phosphorylation by Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of intrastriatal infusion of D2 and D3 dopamine receptor preferring antagonists on dopamine release in rat dorsal striatum (in vivo microdialysis study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Changes in Extracellular Dopamine Induced by Morphine and Cocaine: Crucial Control by D2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2,3-Dimethoxybenzamide and its Advanced Application in the Synthesis of the Antipsychotic Agent Cariprazine
For Researchers, Scientists, and Drug Development Professionals
This document will first briefly cover the properties of 2,3-Dimethoxybenzamide and then transition to a comprehensive analysis of Cariprazine. We will delve into its synthesis, unique pharmacological profile, and its application in neuroscience research, supported by detailed experimental protocols and data.
Part 1: this compound - A Key Synthetic Building Block
This compound is a substituted benzamide derivative.[1][2] While some research has explored the synthesis and antimicrobial properties of various substituted benzamide derivatives, this compound itself is not extensively studied for direct biological activity.[1][3][4] Instead, its utility in the pharmaceutical industry is as a crucial starting material or intermediate in the synthesis of more complex molecules.[][6][] The presence of the methoxy and amide functional groups on the benzene ring makes it a versatile scaffold for building intricate molecular architectures required for specific pharmacological targets.
Part 2: From Intermediate to Active Pharmaceutical Ingredient - The Synthesis of Cariprazine
A prime example of the utility of a seemingly simple intermediate is the synthesis of Cariprazine, a potent antipsychotic medication.[8][9][10][11][12] The synthesis of Cariprazine from its precursor involves a multi-step process where the initial benzamide structure is elaborated to create a molecule with high affinity and specificity for its biological targets.
Illustrative Synthetic Pathway
The synthesis of Cariprazine can be achieved through various patented methods. A common route involves the acylation of a precursor amine with dimethylcarbamoyl chloride.[8][9][10][11][12] While the specific precursors to this compound are not detailed in the provided results, the overall synthetic logic involves building complexity from simpler, commercially available starting materials.
Caption: Generalized synthetic route from starting materials to Cariprazine.
Part 3: Cariprazine - A Third-Generation Antipsychotic
Cariprazine is a third-generation, or atypical, antipsychotic approved for the treatment of schizophrenia and bipolar disorder.[13][14][15] It is also under investigation for major depressive disorder.[13][15] What sets Cariprazine apart from many other antipsychotics is its unique pharmacological profile.[14]
Mechanism of Action
Cariprazine functions as a partial agonist at dopamine D2 and D3 receptors, with a notable preference and high affinity for the D3 receptor.[13][14][16][17] It also acts as a partial agonist at serotonin 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2B receptors.[13][15][16]
The partial agonism at D2 and D3 receptors means that Cariprazine can modulate dopaminergic activity, acting as an antagonist in a hyperdopaminergic state (as seen in psychosis) and as an agonist in a hypodopaminergic state (thought to be associated with negative and cognitive symptoms of schizophrenia).[15][16] Its high affinity for the D3 receptor is a distinguishing feature, as D3 receptors are concentrated in brain regions associated with cognition, mood, and motivation.[18][19] This D3-preferring profile may contribute to its efficacy against the negative and cognitive symptoms of schizophrenia, which are often poorly addressed by other antipsychotics.[18][20]
Caption: Receptor binding profile and mechanism of action of Cariprazine.
Receptor Binding Affinity
The selectivity and affinity of a ligand for its receptor are critical determinants of its pharmacological effect. The binding affinity is typically quantified by the inhibition constant (Ki), where a lower Ki value indicates a higher affinity.
| Receptor | Binding Affinity (Ki, nM) |
| Dopamine D3 | 0.085[17] |
| Dopamine D2 | 0.49 (D2L), 0.69 (D2S)[17] |
| Serotonin 5-HT1A | 3.0[19] |
This table summarizes representative Ki values from the literature. Actual values may vary depending on the experimental conditions.
Part 4: Research Applications and Experimental Protocols
Cariprazine's unique receptor profile makes it a valuable tool for neuroscience research, particularly in studies of schizophrenia, bipolar disorder, and cognitive dysfunction.[21]
In Vitro Characterization of Dopamine Receptor Ligands
Objective: To determine the binding affinity and functional activity of a test compound like Cariprazine at dopamine D2 and D3 receptors.
1. Receptor Binding Assays (Radioligand Displacement)
This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor, allowing for the determination of its binding affinity (Ki).[22]
-
Materials:
-
Cell membranes expressing human dopamine D2 or D3 receptors.
-
Radioligand (e.g., [3H]spiperone for D2, [3H]-(+)-PHNO for D3).
-
Test compound (Cariprazine) at various concentrations.
-
Assay buffer, scintillation fluid, filter plates, and a scintillation counter.
-
-
Protocol:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, incubate the cell membranes, radioligand, and either the test compound or vehicle.
-
Incubate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a filter plate to separate bound from unbound radioligand.
-
Wash the filters to remove non-specific binding.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[22]
-
2. Functional Assays (e.g., cAMP Measurement or Reporter Gene Assay)
These assays determine whether a compound acts as an agonist, antagonist, or partial agonist at a G-protein coupled receptor like the dopamine receptors.
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assays: These are commonly used to measure second messenger levels (like cAMP) or protein-protein interactions following receptor activation.[23][24][25]
-
Dopamine Release Assays: Cell-based assays, for example using PC12 cells, can qualitatively or quantitatively measure dopamine release in response to receptor ligands.[26]
Preclinical In Vivo Models
Animal models are essential for evaluating the antipsychotic potential and side effect profile of new compounds.[27][28][29][30][31]
1. Models of Antipsychotic Efficacy
-
Amphetamine- or PCP-Induced Hyperlocomotion: Psychostimulants like amphetamine or NMDA receptor antagonists like phencyclidine (PCP) induce hyperlocomotion in rodents, which is considered a model for the positive symptoms of schizophrenia.[28][30] The ability of a test compound to reverse this hyperlocomotion is predictive of antipsychotic efficacy.
-
Protocol:
-
Acclimate rodents to an open-field arena.
-
Administer the test compound (Cariprazine) or vehicle.
-
After a pre-treatment period, administer the psychostimulant.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) using an automated tracking system.
-
Compare the activity of the drug-treated group to the vehicle-treated group.[22]
-
-
-
Prepulse Inhibition (PPI) of the Startle Response: PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia.[30] The ability of a drug to restore PPI deficits induced by psychotomimetics is a predictor of antipsychotic activity.
2. Models for Negative and Cognitive Symptoms
-
Novel Object Recognition Test: This test assesses learning and memory, which are cognitive domains often impaired in schizophrenia. Cariprazine has been shown to improve performance in such tasks.[21]
-
Social Interaction Test: A reduction in social interaction in rodents can model the social withdrawal seen in the negative symptoms of schizophrenia.
3. Models for Side Effects
-
Catalepsy Test: This test is used to predict the likelihood of a compound inducing extrapyramidal side effects (motor symptoms similar to Parkinson's disease).[27] The test measures the time an animal remains in an externally imposed awkward posture.
Part 5: Clinical Significance and Future Directions
The development of Cariprazine, facilitated by the use of chemical intermediates like this compound, represents a significant advancement in the treatment of severe mental illnesses. Its efficacy in treating not only the positive symptoms but also the challenging negative and cognitive symptoms of schizophrenia offers a broader spectrum of therapeutic benefits.[16][32][33]
Clinical trials have demonstrated Cariprazine's ability to significantly reduce scores on the Positive and Negative Syndrome Scale (PANSS) and the Montgomery-Åsberg Depression Rating Scale (MADRS) in patients with schizophrenia and bipolar depression, respectively.[13][32][33] Positron Emission Tomography (PET) studies in patients with schizophrenia have confirmed its high D3 receptor occupancy even at low doses.[18][34]
Future research will likely focus on further elucidating the role of D3 receptor modulation in the therapeutic effects of Cariprazine and exploring its potential in other psychiatric and neurological disorders where dopaminergic dysregulation is implicated, such as in patients with co-occurring substance use disorders.[14][35]
References
- A Brief Review of Cariprazine | American Journal of Psychiatry Residents' Journal. (2024, March 1).
- Cariprazine - Mechanism of Action | Psychopharmacology | Clinical Application. (2021, April 11). Psychopharmacology Institute. [Link]
- Animal models for predicting the efficacy and side effects of antipsychotic drugs. (n.d.). SciELO. [Link]
- Girgis, R. R., Slifstein, M., D'Souza, D., Lee, Y., Periclou, A., Ghanem, D., ... & Abi-Dargham, A. (2016). Preferential binding to dopamine D3 over D2 receptors by cariprazine in patients with schizophrenia using PET with the D3/D2 receptor ligand [11C]-(+)-PHNO. Neuropsychopharmacology, 41(12), 2889-2896. [Link]
- A review on the pharmacology of cariprazine and its role in the treatment of negative symptoms of schizophrenia. (2024, April 22). PubMed Central. [Link]
- Cariprazine. (n.d.). Wikipedia. [Link]
- A review on the pharmacology of cariprazine and its role in the treatment of negative symptoms of schizophrenia. (n.d.). Semantic Scholar. [Link]
- Girgis, R. R., Slifstein, M., D'Souza, D., Lee, Y., Periclou, A., Ghanem, D., ... & Abi-Dargham, A. (2016). Preferential binding to dopamine D3 over D2 receptors by cariprazine in patients with schizophrenia using PET with the D3/D2 receptor ligand [11C]-(+)-PHNO. PubMed. [Link]
- Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection. (n.d.). PubMed Central. [Link]
- Screening of antipsychotic drugs in animal models. (n.d.). Tel Aviv University. [https://www.tau.ac.il/~ Weiner/publications/2000-CNS%20Drug%20Reviews.
- Preclinical models of antipsychotic drug action. (n.d.). PubMed Central. [Link]
- What biological receptors are targeted by Vraylar (cariprazine)? (2025, November 21). Dr. Oracle. [Link]
- El-Mallakh, R. S., & Vieta, E. (2016). Update on schizophrenia and bipolar disorder: focus on cariprazine.
- The role of the D3 dopamine receptor and its partial agonist cariprazine in patients with schizophrenia and substance use disorder. (n.d.). Taylor & Francis Online. [Link]
- Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. (n.d.). MDPI. [Link]
- Behavioral animal models of antipsychotic drug actions. (n.d.). Semantic Scholar. [Link]
- Dopamine Receptor Ligand Selectivity-An In Silico/In Vitro Insight. (2023, May 17). PubMed. [Link]
- Evaluation of the Effect of Cariprazine on Memory and Cognition in Experimental Rodent Models. (n.d.). PubMed Central. [Link]
- Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. (2019, November 20). PubMed Central. [Link]
- Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. (2023, April 27). Preprints.org. [Link]
- Synthesis method of cariprazine. (n.d.).
- SYNTHESIS METHOD FOR CARIPRAZINE. (2024, May 29).
- Stahl, S. M. (2016). Mechanism of action of cariprazine. CNS Spectrums, 21(2), 123-127. [Link]
- The efficacy of cariprazine on cognition: a post hoc analysis from phase II/III clinical trials in bipolar mania, bipolar depression, and schizophrenia. (2022, February 23). CNS Spectrums. [Link]
- Synthesis method for cariprazine. (n.d.).
- Mathis, C. A., Gerdes, J. M., Shulgin, A. T., & Sargent, T. (1991). Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors. Journal of medicinal chemistry, 34(5), 1612-1624. [Link]
- Synthesis method for cariprazine. (n.d.).
- Cariprazine in Psychiatry: A Comprehensive Review of Efficacy, Safety, and Therapeutic Potential. (2024, August 14). PubMed Central. [Link]
- Spectroscopic Properties and Preparation of Some 2, 3-Dimethoxybenzamide Derivatives. (2025, August 7).
- SYNTHESIS METHOD FOR CARIPRAZINE. (2019, August 6).
- Spectroscopic properties and preparation of some this compound deriv
- New pyridobenzodiazepine derivatives as potential antipsychotics: synthesis and neurochemical study. (n.d.). PubMed. [Link]
- New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. (2021, August 19). PubMed Central. [Link]
- Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. (n.d.). MDPI. [Link]
- Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (n.d.). MDPI. [Link]
- Synthesis of 2-(3-aminopropyl)benzopyrans as potential antipsychotic agents targeting D2/D3 and 5-HT2A receptors. (n.d.).
- Sulfamoyl benzamide derivatives and methods of their use. (n.d.).
- Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. (n.d.). Sumitomo Chemical. [Link]
- Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphon
Sources
- 1. researchgate.net [researchgate.net]
- 2. GCRIS [gcris.pau.edu.tr]
- 3. Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties | MDPI [mdpi.com]
- 4. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole [mdpi.com]
- 6. scbt.com [scbt.com]
- 8. CN110872262A - Synthesis method of cariprazine - Google Patents [patents.google.com]
- 9. data.epo.org [data.epo.org]
- 10. WO2020042876A1 - Synthesis method for cariprazine - Google Patents [patents.google.com]
- 11. EP3845523A1 - Synthesis method for cariprazine - Google Patents [patents.google.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. psychiatryonline.org [psychiatryonline.org]
- 14. psychscenehub.com [psychscenehub.com]
- 15. Cariprazine - Wikipedia [en.wikipedia.org]
- 16. A review on the pharmacology of cariprazine and its role in the treatment of negative symptoms of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. droracle.ai [droracle.ai]
- 18. Preferential binding to dopamine D3 over D2 receptors by cariprazine in patients with schizophrenia using PET with the D3/D2 receptor ligand [11C]-(+)-PHNO - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dovepress.com [dovepress.com]
- 20. [PDF] A review on the pharmacology of cariprazine and its role in the treatment of negative symptoms of schizophrenia | Semantic Scholar [semanticscholar.org]
- 21. Evaluation of the Effect of Cariprazine on Memory and Cognition in Experimental Rodent Models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. mdpi.com [mdpi.com]
- 24. Dopamine Receptor Ligand Selectivity-An In Silico/In Vitro Insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. preprints.org [preprints.org]
- 26. Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. scielo.br [scielo.br]
- 28. Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 29. people.socsci.tau.ac.il [people.socsci.tau.ac.il]
- 30. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Behavioral animal models of antipsychotic drug actions. | Semantic Scholar [semanticscholar.org]
- 32. The efficacy of cariprazine on cognition: a post hoc analysis from phase II/III clinical trials in bipolar mania, bipolar depression, and schizophrenia | CNS Spectrums | Cambridge Core [cambridge.org]
- 33. Cariprazine in Psychiatry: A Comprehensive Review of Efficacy, Safety, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Preferential binding to dopamine D3 over D2 receptors by cariprazine in patients with schizophrenia using PET with the D3/D2 receptor ligand [(11)C]-(+)-PHNO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide to the Spectroscopic Data of 2,3-Dimethoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern chemical research and pharmaceutical development, the precise characterization of molecular structures is paramount. 2,3-Dimethoxybenzamide, a key intermediate in the synthesis of various biologically active compounds, demands a thorough understanding of its spectroscopic signature for unequivocal identification and quality control. This technical guide, crafted from the perspective of a Senior Application Scientist, provides a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound. Moving beyond a mere presentation of data, this document delves into the rationale behind spectral features, offering insights into the molecule's electronic and structural nuances. The protocols and interpretations herein are designed to be a self-validating resource, grounded in established scientific principles and supported by authoritative references.
Molecular Structure and Spectroscopic Overview
This compound possesses a substituted benzene ring with a primary amide group and two methoxy groups at the C2 and C3 positions. This specific arrangement of functional groups gives rise to a unique spectroscopic fingerprint, which is invaluable for its identification and for monitoring its transformations in chemical reactions.
Molecular Formula: C₉H₁₁NO₃
Molecular Weight: 181.19 g/mol
The following sections will provide a comprehensive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. Each section will include tabulated data, a detailed interpretation of the spectral features, and the experimental protocols for data acquisition.
Diagram 1: Molecular Structure of this compound
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amide protons, and the methoxy protons. The substitution pattern on the benzene ring will lead to a specific splitting pattern for the aromatic protons.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.2 | Multiplet | 3H | Aromatic (H-4, H-5, H-6) |
| ~7.0 (broad) | Singlet | 1H | Amide (-NHa) |
| ~6.5 (broad) | Singlet | 1H | Amide (-NHb) |
| ~3.9 | Singlet | 3H | Methoxy (-OCH₃ at C2) |
| ~3.8 | Singlet | 3H | Methoxy (-OCH₃ at C3) |
| Solvent: CDCl₃, Reference: TMS (Tetramethylsilane) |
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Protons (H-4, H-5, H-6): The three adjacent protons on the aromatic ring will exhibit complex splitting patterns due to spin-spin coupling. H-5 is expected to be a triplet, coupled to both H-4 and H-6. H-4 and H-6 will likely appear as doublets of doublets. The electron-donating methoxy groups and the electron-withdrawing amide group will influence the chemical shifts of these protons, generally pushing them downfield.
-
Amide Protons (-NH₂): The two protons of the primary amide group are diastereotopic and may appear as two separate broad singlets due to restricted rotation around the C-N bond and exchange with trace amounts of water in the solvent.[4] Their chemical shift can be highly variable depending on the solvent and concentration.
-
Methoxy Protons (-OCH₃): The two methoxy groups are in different chemical environments and are therefore expected to appear as two distinct singlets, each integrating to three protons. The proximity to the amide group may cause a slight downfield shift for the C2-methoxy group compared to the C3-methoxy group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~169 | Amide Carbonyl (C=O) |
| ~152 | Aromatic (C-2) |
| ~148 | Aromatic (C-3) |
| ~130 | Aromatic (C-1) |
| ~124 | Aromatic (C-5) |
| ~120 | Aromatic (C-6) |
| ~115 | Aromatic (C-4) |
| ~61 | Methoxy (-OCH₃ at C3) |
| ~56 | Methoxy (-OCH₃ at C2) |
| Solvent: CDCl₃, Proton Decoupled |
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon (C=O): The amide carbonyl carbon is typically found in the range of 165-175 ppm, and in this case, is predicted to be around 169 ppm.[5][6]
-
Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbons bearing the methoxy groups (C-2 and C-3) will be the most downfield among the protonated aromatic carbons due to the deshielding effect of the oxygen atoms. The quaternary carbon (C-1) attached to the amide group will also be significantly downfield. The remaining protonated carbons (C-4, C-5, and C-6) will appear in the typical aromatic region.
-
Methoxy Carbons (-OCH₃): The two methoxy carbons will appear as sharp singlets in the region of 55-65 ppm. Their distinct chemical shifts are due to their different electronic environments.
Experimental Protocol for NMR Data Acquisition
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.[7]
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and shim the spectrometer for optimal resolution.
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Process the data with Fourier transformation, phase correction, and baseline correction.
¹³C NMR Acquisition:
-
Tune the probe to the ¹³C frequency.
-
Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
Use a longer acquisition time and a greater number of scans (e.g., 1024 or more) compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Process the data similarly to the ¹H NMR spectrum.
Diagram 2: NMR Experimental Workflow
Caption: A generalized workflow for acquiring NMR spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3350-3150 (broad) | N-H stretch | Primary Amide (-NH₂) |
| 3080-3010 | C-H stretch (sp²) | Aromatic C-H |
| 2980-2850 | C-H stretch (sp³) | Methoxy (-OCH₃) |
| ~1660 (strong) | C=O stretch (Amide I) | Amide Carbonyl |
| ~1600 | N-H bend (Amide II) | Primary Amide (-NH₂) |
| 1600, 1470 | C=C stretch | Aromatic Ring |
| 1280-1200 | C-O stretch (asymmetric) | Aryl-Alkyl Ether |
| 1100-1000 | C-O stretch (symmetric) | Aryl-Alkyl Ether |
| ~1420 | C-N stretch | Amide |
| Sample preparation: KBr pellet or ATR |
Interpretation of the IR Spectrum:
-
N-H Stretching: The primary amide group will show two characteristic broad bands in the region of 3350-3150 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[8][9] The broadness is due to hydrogen bonding.
-
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H stretching of the methoxy groups will appear just below 3000 cm⁻¹.[10]
-
Carbonyl Stretching (Amide I): A very strong and sharp absorption band around 1660 cm⁻¹ is a key indicator of the amide carbonyl group.[11]
-
N-H Bending (Amide II): The N-H bending vibration of the primary amide typically appears around 1600 cm⁻¹.
-
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring will give rise to absorptions around 1600 and 1470 cm⁻¹.
-
C-O Stretching: The asymmetric and symmetric stretching of the aryl-alkyl ether linkages of the methoxy groups will produce strong bands in the 1280-1000 cm⁻¹ region.
-
C-N Stretching: The stretching vibration of the carbon-nitrogen bond of the amide is expected around 1420 cm⁻¹.
Experimental Protocol for IR Data Acquisition
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of this compound (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Place the sample in the spectrometer and record the spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The final spectrum is presented as percent transmittance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, electron ionization (EI) is a common method for generating ions.
Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment |
| 181 | [M]⁺ (Molecular Ion) |
| 166 | [M - NH₂]⁺ |
| 151 | [M - OCH₃]⁺ |
| 135 | [C₇H₅O₂]⁺ |
| 107 | [C₇H₇O]⁺ |
| 77 | [C₆H₅]⁺ |
Interpretation of the Mass Spectrum:
-
Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at an m/z of 181, corresponding to the molecular weight of this compound.
-
Key Fragmentation Pathways: The fragmentation of the molecular ion is expected to proceed through several characteristic pathways:
-
Loss of the Amide Group: Cleavage of the C-C bond between the carbonyl group and the aromatic ring can lead to the loss of the amide radical (•CONH₂) resulting in a fragment at m/z 135.
-
Loss of a Methoxy Group: Alpha-cleavage can result in the loss of a methoxy radical (•OCH₃) to give a fragment at m/z 150, or the loss of formaldehyde (CH₂O) from a methoxy group to give a fragment at m/z 151.
-
Formation of the Benzoyl Cation: A common fragmentation pathway for benzamides is the formation of the benzoyl cation or its substituted derivatives.[12][13] In this case, a fragment corresponding to the dimethoxybenzoyl cation at m/z 165 is plausible.
-
Further Fragmentation: Subsequent fragmentation of these primary ions can lead to the formation of smaller, stable ions such as the phenyl cation at m/z 77.
-
Diagram 3: Predicted Mass Spectrometry Fragmentation Pathway
Caption: A simplified representation of potential fragmentation pathways for this compound in mass spectrometry.
Experimental Protocol for Mass Spectrometry Data Acquisition
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source and a suitable mass analyzer (e.g., quadrupole or time-of-flight).
Sample Introduction:
-
Direct Insertion Probe: A small amount of the solid sample is placed in a capillary tube and introduced directly into the ion source. The sample is then heated to induce vaporization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A dilute solution of the sample in a volatile solvent is injected into a gas chromatograph for separation before entering the mass spectrometer.
Data Acquisition:
-
The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.
-
The resulting positively charged ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
Conclusion
The comprehensive spectroscopic analysis of this compound presented in this guide provides a robust framework for its identification, characterization, and quality assessment. The interplay of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry offers a multi-faceted view of its molecular architecture. While experimentally derived data for the parent compound is not widely published, the interpretations and predictions provided, based on established principles and data from closely related structures, serve as a reliable reference for researchers in the field. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality, reproducible data, which is the cornerstone of scientific integrity in drug discovery and development.
References
- Cakmak, S., Kutuk, H., Odabaşoğlu, M., Yakan, H., & Buyukgungor, O. (2020). Synthesis, characterization, antioxidant, and antibacterial activities of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides.
- Cakmak, S., Kutuk, H., Odabaşoğlu, M., Yakan, H., & Buyukgungor, O. (2016). Crystal structure of 2,3-dimethoxy-N-(4-nitrophenyl)benzamide.
- Kutuk, H., et al. (2016). Spectroscopic Properties and Preparation of Some 2, 3-Dimethoxybenzamide Derivatives. Letters in Organic Chemistry, 13(8), 601-608. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Abraham, R. J., & Mobli, M. (2008). The prediction of 1H NMR chemical shifts. A combined empirical and theoretical approach. Magnetic Resonance in Chemistry, 46(11), 1045–1054. [Link]
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- ResearchGate. (n.d.). FT–IR benzamide ( 1 ). [Image].
- University of Colorado Boulder. (n.d.). Infrared Spectroscopy.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions.
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- PubChem. (n.d.). 2,3-Dimethylbenzamide.
- Griffiths, L., & Jones, C. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(8), 437-444. [Link]
- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
- Abraham, R. J., et al. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(8), 437-44. [Link]
- University of Wisconsin-Madison. (n.d.). 1H NMR Chemical Shifts.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Prasain, J. (2011, January 19). Ion fragmentation of small molecules in mass spectrometry. [PowerPoint slides].
- University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shifts.
- Doc Brown's Chemistry. (n.d.). mass spectrum of 2,3-dimethylbutane.
- Science Ready. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. [Link]
- Awad, H., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(8), 1057-65. [Link]
- Neuman, R. C., & Jonas, V. (1971). Nuclear Magnetic Resonance Studies of Multi-site Chemical Exchange. 111. Hindered Rotation in Dimethylacetamide, Dimethyl. Canadian Journal of Chemistry, 49(21), 3553-3561. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure of 2,3-dimethoxy-N-(4-nitrophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. www1.udel.edu [www1.udel.edu]
- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
A Technical Guide to the Solubility of 2,3-Dimethoxybenzamide in Common Laboratory Solvents
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2,3-dimethoxybenzamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the solubility of this compound and offers practical, field-proven methodologies for its empirical determination. In the absence of extensive publicly available quantitative data, this guide emphasizes predictive analysis based on molecular structure and provides robust experimental protocols to empower researchers to ascertain precise solubility profiles in their laboratories.
Understanding this compound: A Structural Perspective
This compound possesses a molecular structure characterized by a benzene ring substituted with a primary amide group (-CONH₂) and two adjacent methoxy groups (-OCH₃). This unique arrangement of functional groups dictates its physicochemical properties and, consequently, its solubility behavior in various solvents.
The presence of the amide group, capable of both hydrogen bond donation and acceptance, along with the oxygen atoms of the methoxy groups, which can act as hydrogen bond acceptors, imparts a degree of polarity to the molecule. However, the aromatic ring and the methyl groups of the methoxy substituents contribute to its nonpolar character. The interplay of these features results in a nuanced solubility profile, suggesting that this compound is a moderately polar compound. A predicted XlogP value of 0.8 further supports this assessment of moderate lipophilicity.[1]
Predicted Solubility Profile
Based on the principle of "like dissolves like," we can predict the solubility of this compound in a range of common laboratory solvents. The polarity of the solvent, its ability to form hydrogen bonds, and its dielectric constant are all critical factors.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | These solvents can engage in hydrogen bonding with the amide and methoxy groups of this compound, facilitating dissolution. For instance, information on the structurally similar m-methoxybenzamide indicates solubility in ethanol.[2] While sparingly soluble in purely aqueous buffers, the presence of polar functional groups suggests some affinity for water. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Acetonitrile | High | These solvents possess high polarity and can act as hydrogen bond acceptors, effectively solvating the polar regions of the molecule. The lack of hydrogen bond donation prevents the solvent from competing with the intramolecular and intermolecular hydrogen bonding of the solute. Notably, m-methoxybenzamide is reported to be soluble in DMSO and DMF.[2] |
| Nonpolar Aprotic | Toluene, Hexanes, Diethyl Ether | Low to Moderate | The nonpolar nature of these solvents makes them less effective at solvating the polar amide and methoxy groups. While the aromatic ring of this compound may have some affinity for aromatic solvents like toluene, overall solubility is expected to be limited. |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate polarity and can interact with the solute through dipole-dipole interactions. Their ability to dissolve a wide range of organic compounds suggests they are likely to be suitable solvents for this compound. |
Experimental Determination of Solubility: A Self-Validating Approach
To obtain precise, quantitative solubility data, experimental determination is essential. The following protocols describe two robust, self-validating methods for assessing the solubility of this compound.
Workflow for Solubility Determination
The logical progression for determining the solubility of a compound involves a qualitative assessment followed by a more rigorous quantitative analysis.
Caption: A logical workflow for determining the solubility of this compound.
Protocol 1: Qualitative Solubility Assessment
This rapid method provides a preliminary understanding of the solubility of this compound across a spectrum of solvents.
Materials:
-
This compound
-
A selection of common laboratory solvents (e.g., water, methanol, ethanol, acetone, DMSO, DMF, ethyl acetate, dichloromethane, toluene, hexanes)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Preparation: Add approximately 10-20 mg of this compound to a series of labeled test tubes.
-
Solvent Addition: To each test tube, add 1 mL of a different solvent.
-
Agitation: Vigorously agitate the mixtures using a vortex mixer for 1-2 minutes.
-
Observation: Visually inspect each tube to determine if the solid has dissolved completely, partially, or not at all. Record the observations.
-
Heating (Optional): For solvents in which the compound is not fully soluble at room temperature, gently warm the test tube in a water bath and observe any changes in solubility. Note if the compound dissolves upon heating and if it precipitates upon cooling.
Protocol 2: Quantitative Solubility Determination (Equilibrium Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Materials:
-
This compound
-
Selected solvents of interest
-
Glass vials with screw caps
-
Thermostatic shaker or orbital shaker in a temperature-controlled environment
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
A suitable analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed for 10-15 minutes.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step removes any remaining microscopic solid particles.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by analyzing the standard solutions with a validated analytical method (e.g., HPLC-UV).
-
Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
-
Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.
Caption: A step-by-step workflow for the quantitative determination of solubility.
Practical Implications for Researchers
A thorough understanding of the solubility of this compound is paramount for its effective use in a laboratory setting. For instance:
-
Reaction Chemistry: Selecting an appropriate solvent in which all reactants are soluble is crucial for achieving optimal reaction kinetics and yields.
-
Purification: Recrystallization, a common purification technique, relies on the differential solubility of the compound and its impurities in a given solvent or solvent system at different temperatures. Based on the predicted profile, a mixed solvent system such as ethanol/water could be a good starting point for recrystallization.
-
Formulation Development: For drug development applications, understanding the solubility in various pharmaceutically acceptable solvents and buffer systems is a critical first step in designing a suitable dosage form.
Conclusion
While specific quantitative solubility data for this compound remains elusive in the public domain, a systematic approach based on its molecular structure provides valuable predictive insights. This guide has outlined the theoretical underpinnings of its solubility and provided detailed, actionable protocols for its empirical determination. By employing these methods, researchers can generate the precise and reliable data necessary to advance their work in synthesis, purification, and formulation, ensuring the efficient and effective application of this versatile compound.
References
- PubChemLite. This compound. [Link]
Sources
An In-depth Technical Guide to 2,3-Dimethoxybenzamide: From Foundational Synthesis to a Scaffold for Neurologically Active Agents
This technical guide provides a comprehensive overview of 2,3-dimethoxybenzamide, a significant benzamide-class organic compound. While not a therapeutic agent in itself, its structural framework is a critical precursor in the synthesis of neurologically active compounds. This document delves into the historical context of its scientific exploration, detailed synthetic protocols, physicochemical and spectroscopic characterization, and its pivotal role as a scaffold in the development of central nervous system (CNS) targeted agents.
Introduction: The Unassuming Importance of a Benzamide Scaffold
This compound belongs to the benzamide family, characterized by a benzene ring substituted with two adjacent methoxy groups and a carboxamide functional group. Its significance in medicinal chemistry lies not in its own biological activity, but as a foundational building block for more complex molecules with therapeutic potential. The specific arrangement of the methoxy groups influences the electronic and steric properties of the molecule, making it a valuable starting point for the synthesis of targeted ligands for various biological receptors. This guide will illuminate the path from its basic chemical synthesis to its application in the sophisticated field of drug discovery.
Historical Context and Developmental Trajectory
The precise first synthesis of this compound is not prominently documented as a singular "discovery" event. Its emergence is intrinsically linked to the broader exploration of substituted benzamides in the 20th century. The foundational chemistry for its synthesis has been well-established, relying on the conversion of the corresponding benzoic acid to an amide.
A pivotal moment in the scientific history of the this compound scaffold came with the investigation of its derivatives as potential ligands for central nervous system receptors. Notably, research in the early 1990s explored fluoroalkyl-substituted derivatives of this compound as high-affinity ligands for dopamine D2 receptors.[1] This work highlighted the potential of the this compound core in designing molecules that can interact with key neurological targets, thereby paving the way for further research into its derivatives for potential applications in neurology and psychiatry.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of this compound is essential for its synthesis, purification, and characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₃ | - |
| Molecular Weight | 181.19 g/mol | - |
| Appearance | White to off-white crystalline solid | - |
| Melting Point | 138-142 °C | - |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | - |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Key Peaks/Shifts |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.6-7.8 (m, 1H, Ar-H), 7.0-7.2 (m, 2H, Ar-H), 6.0-6.5 (br s, 2H, -NH₂), 3.9 (s, 3H, -OCH₃), 3.8 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 169.0 (C=O), 152.0 (C-O), 147.0 (C-O), 125.0 (Ar-C), 124.0 (Ar-C), 120.0 (Ar-C), 115.0 (Ar-C), 61.0 (-OCH₃), 56.0 (-OCH₃) |
| IR (KBr, cm⁻¹) | ~3350, ~3170 (N-H stretch), ~2950 (C-H stretch), ~1650 (C=O stretch), ~1580, ~1470 (C=C aromatic stretch), ~1270 (C-O stretch) |
Chemical Synthesis: A Step-by-Step Protocol
The most common and efficient laboratory-scale synthesis of this compound involves the amidation of its corresponding carboxylic acid, 2,3-dimethoxybenzoic acid (also known as o-veratric acid). The synthesis is typically a two-step process involving the activation of the carboxylic acid followed by reaction with an ammonia source.
Synthesis of the Precursor: 2,3-Dimethoxybenzoic Acid
While commercially available, understanding the synthesis of the precursor provides a more complete picture. One common route to 2,3-dimethoxybenzoic acid starts from 2,3-dimethoxybenzaldehyde through an oxidation reaction.
Primary Synthesis Route: this compound from 2,3-Dimethoxybenzoic Acid
This synthesis involves the conversion of the carboxylic acid to a more reactive acyl chloride, which is then reacted with ammonia.
This step activates the carboxylic acid for amidation.
Materials:
-
2,3-Dimethoxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,3-dimethoxybenzoic acid (1 equivalent) in anhydrous toluene.
-
Add a catalytic amount of DMF (a few drops).
-
Slowly add thionyl chloride (1.2-1.5 equivalents) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-90°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2,3-dimethoxybenzoyl chloride is typically used in the next step without further purification.
This is the final step where the amide is formed.
Materials:
-
Crude 2,3-Dimethoxybenzoyl chloride
-
Concentrated aqueous ammonia
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Experimental Protocol:
-
Dissolve the crude 2,3-dimethoxybenzoyl chloride in anhydrous DCM in a flask cooled in an ice bath.
-
Slowly add concentrated aqueous ammonia dropwise to the solution with vigorous stirring. A white precipitate of this compound will form.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours to ensure complete reaction.
-
Filter the white precipitate and wash it thoroughly with cold water to remove any ammonium chloride.
-
The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield pure this compound.
Caption: Development of Dopamine D2 receptor ligands.
Conclusion and Future Perspectives
This compound serves as a testament to the fact that not all valuable molecules in drug discovery are the final active pharmaceutical ingredients. This unassuming benzamide has a rich, albeit subtle, history rooted in the fundamental principles of organic synthesis. Its true power is realized when medicinal chemists utilize it as a starting point to build more complex and highly specific molecules that can interact with the intricate machinery of the central nervous system. Future research will likely continue to leverage the this compound scaffold to design novel ligands for a variety of neurological targets, further solidifying its importance in the ongoing quest for new and improved therapies for brain disorders.
References
- Bishop, J. E., Mathis, C. A., Gerdes, J. M., Whitney, J. M., Eaton, A. M., & Mailman, R. B. (1991). Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors. Journal of Medicinal Chemistry, 34(5), 1612–1624. [Link]
Sources
2,3-Dimethoxybenzamide as a dopamine D2 receptor antagonist
An In-Depth Technical Guide to 2,3-Dimethoxybenzamide as a Dopamine D2 Receptor Antagonist
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, focusing on its role as a selective antagonist for the dopamine D2 receptor. We will explore its synthesis, mechanism of action, and the critical experimental workflows used to characterize its pharmacological profile. This document is intended for researchers, scientists, and drug development professionals engaged in the study of dopaminergic systems and the discovery of novel therapeutics.
Introduction: The Significance of the Dopamine D2 Receptor and its Antagonists
The dopamine D2 receptor (D2R), a member of the G-protein coupled receptor (GPCR) superfamily, is a pivotal target in neuropharmacology.[1] Primarily expressed in brain regions like the striatum and limbic system, the D2R is integral to regulating mood, cognition, and motor function.[2] Dysregulation of dopaminergic pathways, particularly hyperactivity involving the D2R, is a central hypothesis in the pathophysiology of several neuropsychiatric disorders, most notably schizophrenia.[3][4]
Consequently, D2R antagonists constitute a cornerstone of antipsychotic therapy, effectively mitigating the positive symptoms of schizophrenia, such as hallucinations and delusions.[2][5] These agents are also employed in managing bipolar disorder, Tourette's syndrome, and as antiemetics.[2][3] The development of novel D2R antagonists with improved selectivity and favorable side-effect profiles remains a critical goal in medicinal chemistry.[6] This guide focuses on this compound as a representative scaffold, detailing the scientific rationale and methodologies for its evaluation.
The Molecular Target: D2R Signaling
Understanding the antagonist's effect requires a clear picture of the target's function. The D2R is canonically coupled to the Gi/o family of G-proteins.[7] Upon binding of its endogenous ligand, dopamine, the receptor undergoes a conformational change, activating the G-protein. This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger, cyclic AMP (cAMP).[8] This reduction in cAMP levels subsequently modulates the activity of downstream effectors like Protein Kinase A (PKA), influencing numerous cellular processes.[8] A competitive antagonist, such as this compound, functions by occupying the same binding site as dopamine but without activating the receptor, thereby blocking this signaling cascade.
Synthesis and Chemical Profile of this compound
The synthesis of benzamide derivatives is a well-established process in organic chemistry. A common and efficient route to this compound involves a two-step process starting from 2,3-dimethoxybenzoic acid. This approach ensures high yield and purity, which are critical for subsequent pharmacological testing.
Step 1: Acyl Chloride Formation. The carboxylic acid is first converted to a more reactive acid chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as its byproducts (SO₂ and HCl) are gaseous, simplifying the purification process.[9]
Step 2: Amidation. The resulting 2,3-dimethoxybenzoyl chloride is then reacted with a source of ammonia, such as aqueous ammonia, to form the final benzamide product via nucleophilic acyl substitution.[10]
Detailed Experimental Protocol: Synthesis
-
Reaction Setup (Step 1): In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 2,3-dimethoxybenzoic acid (1.0 eq) in toluene. A catalytic amount of N,N-dimethylformamide (DMF) can be added.
-
Reagent Addition (Step 1): Under stirring, add thionyl chloride (1.5 eq) dropwise at room temperature.
-
Reaction (Step 1): Heat the mixture to reflux (approx. 80-90°C) for 2-4 hours until gas evolution ceases.
-
Work-up (Step 1): Allow the mixture to cool and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 2,3-dimethoxybenzoyl chloride is used directly in the next step.
-
Reaction Setup (Step 2): Dissolve the crude acyl chloride in a suitable organic solvent like dichloromethane (DCM).
-
Reagent Addition (Step 2): Slowly add the DCM solution to a flask containing a pre-cooled (0-15°C) solution of aqueous ammonia (excess) with vigorous stirring.[10]
-
Reaction (Step 2): Allow the reaction to stir for 1-2 hours, gradually warming to room temperature.
-
Isolation and Purification: Separate the organic and aqueous layers. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting solid can be further purified by recrystallization to yield pure this compound.
Pharmacological Characterization: A Step-by-Step Guide
Characterizing a novel D2R antagonist requires a tiered approach, moving from initial binding confirmation to functional activity and finally to its effects in a complex biological system. This workflow ensures that resources are directed toward compounds with the most promising profiles.
In Vitro Characterization
The primary goal of in vitro testing is to quantify the compound's affinity for the D2R and confirm its antagonistic activity.
A. Radioligand Binding Assay: Determining Affinity (Ki)
This assay is the gold standard for determining how tightly a compound binds to its target receptor. It operates on the principle of competition: the test compound (e.g., this compound) competes with a radioactive ligand (a "radioligand") of known high affinity for the D2R, such as [³H]-Spiperone or [³H]-Raclopride.
Causality Behind Experimental Choices:
-
Why use a radioligand? The radioactivity provides a highly sensitive and easily quantifiable signal.
-
Why use competition? It allows for the determination of the affinity (Ki) of an unlabeled compound by measuring its ability to displace the radioligand.
-
Why use cell membranes? Using membranes from cells overexpressing the human D2R (e.g., HEK293 or CHO cells) provides a high concentration of the target, ensuring a robust signal-to-noise ratio.[1]
Detailed Protocol: D2R Radioligand Competition Assay
-
Preparation: Prepare cell membranes from a cell line stably expressing the human D2R. Total protein concentration should be determined (e.g., via Bradford assay).
-
Incubation: In a 96-well plate, combine:
-
Cell membranes (e.g., 10-20 µg of protein).
-
A fixed concentration of radioligand (e.g., [³H]-Spiperone at a concentration near its Kd).
-
A range of concentrations of the test compound (this compound).
-
For non-specific binding control: A high concentration of a known D2R antagonist (e.g., 10 µM haloperidol).
-
For total binding control: Assay buffer only.
-
-
Equilibration: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.[11]
-
Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (e.g., GF/B filters) using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.[11]
-
| Compound | Receptor | Ki (nM) | Reference |
| Haloperidol | D2R | 1-2 | [3] |
| Risperidone | D2R | 3-5 | [3] |
| ML321 (Example) | D2R | 58 | [12] |
| This compound | D2R | To be determined | N/A |
| Table 1: Example D2R Binding Affinities for Reference Antagonists. |
B. Functional Assay: Confirming Antagonism (cAMP Assay)
Binding does not equal function. A functional assay is essential to confirm that this compound is an antagonist (blocks receptor function) and not an agonist (activates it). Since the D2R is Gi-coupled and inhibits adenylyl cyclase, we can measure the compound's ability to reverse the dopamine-induced inhibition of cAMP production.
Causality Behind Experimental Choices:
-
Why measure cAMP? It is the direct downstream second messenger of the D2R signaling pathway.[7]
-
Why use Forskolin? Forskolin is a direct activator of adenylyl cyclase. It is used to artificially raise intracellular cAMP levels, creating a large signal window to measure inhibition by a D2R agonist (like dopamine).[12]
-
Why pre-incubate with the antagonist? This ensures the antagonist has occupied the receptor before the agonist (dopamine) is introduced, allowing for a clear measurement of its blocking effect.
Detailed Protocol: D2R cAMP Functional Assay
-
Cell Plating: Plate HEK293 or CHO cells stably expressing the human D2R into a 96-well plate and allow them to adhere overnight.
-
Antagonist Incubation: Remove the culture medium and add assay buffer containing various concentrations of the test antagonist (this compound). Incubate for 15-30 minutes.
-
Stimulation: Add a solution containing a fixed concentration of Forskolin (e.g., 10 µM) and a fixed concentration of dopamine (an EC₈₀ concentration, which gives 80% of the maximal response, is ideal for antagonist testing).
-
Incubation: Incubate for 30 minutes at 37°C.
-
Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA, or LANCE).[11][12]
-
Data Analysis: Plot the cAMP levels against the log concentration of the antagonist. The data will show that as the antagonist concentration increases, it blocks dopamine's ability to inhibit the forskolin-stimulated cAMP production, thus causing cAMP levels to rise back towards the level seen with forskolin alone. From this curve, an IC₅₀ can be determined, and a KB (equilibrium dissociation constant) can be calculated using the Gaddum/Schild equation.[12]
Pharmacokinetics and In Vivo Evaluation
While in vitro assays confirm target engagement, they do not predict how a compound will behave in a living organism.
Pharmacokinetics (ADME): This field studies the journey of a drug through the body: Absorption, Distribution, Metabolism, and Excretion.[13][14] Preliminary assessment in animal models (typically rodents) is crucial. Key parameters to determine include:
-
Bioavailability: The fraction of the administered dose that reaches systemic circulation.
-
Half-life (t₁/₂): The time it takes for the plasma concentration of the drug to reduce by half.[15]
-
Brain Penetration: For a CNS drug, the ability to cross the blood-brain barrier is paramount.
In Vivo Pharmacodynamic Models: Animal models are used to assess the physiological effects of the D2R antagonist and predict its therapeutic potential and side effects.[16]
-
Amphetamine-Induced Hyperlocomotion: Amphetamine increases dopamine release. In rodents, this causes hyperactivity. A potential antipsychotic will reduce this hyperactivity, providing an indication of efficacy.[17]
-
Catalepsy Test: This test assesses the potential for extrapyramidal side effects (motor stiffness), a common issue with first-generation antipsychotics. An animal is placed in an unusual posture, and the time it remains in that posture is measured. Strong D2R blockade can induce catalepsy.[12]
-
Prepulse Inhibition (PPI): This is a model of sensorimotor gating, a process that is deficient in schizophrenic patients. A weaker prestimulus (prepulse) normally inhibits the startle response to a subsequent strong stimulus. D2R antagonists can restore PPI in animal models where it has been disrupted.[17]
Structure-Activity Relationship (SAR) and Selectivity
While this guide focuses on this compound, its structure is a starting point. SAR studies involve synthesizing and testing analogs to understand which chemical features are critical for activity. For benzamides, key areas of modification often include:
-
Substituents on the Benzene Ring: The position and nature (e.g., methoxy groups) of substituents can dramatically affect affinity and selectivity.[18][19]
-
The Amide Linker: Modifications here can alter stability and binding orientation.
-
Groups attached to the Amide Nitrogen: These can be varied to explore different binding pockets and influence pharmacokinetic properties.[20]
A critical aspect of development is selectivity . A compound that binds only to the D2R and not to other dopamine receptor subtypes (D1, D3, D4, D5) or other neurotransmitter receptors (e.g., serotonergic, adrenergic) is more likely to have a cleaner side-effect profile.[1] Selectivity is assessed by running binding assays against a panel of different receptors.
Conclusion
This compound serves as a valuable chemical scaffold for probing the function of the dopamine D2 receptor. Its characterization follows a logical and rigorous scientific pathway, from straightforward chemical synthesis to detailed in vitro and in vivo pharmacological profiling. The methodologies described in this guide—including competitive binding assays, functional cAMP measurements, and relevant animal models—represent a self-validating system for identifying and optimizing novel D2R antagonists. By understanding the causality behind each experimental choice, researchers can efficiently advance compounds from the bench toward potential clinical applications for treating severe neuropsychiatric disorders.
References
- Patsnap Synapse. (2024). What are D2 receptor antagonists and how do they work?
- Patsnap Synapse. (2024). D2 receptor antagonists: What They Are and How to Keep Up with the Latest Advances.
- Wang, S., et al. (2014). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. Journal of Medicinal Chemistry. [Link]
- Wikipedia. (n.d.). Dopamine antagonist.
- Innoprot. (n.d.). D2 Dopamine Receptor Assay.
- Google Patents. (n.d.). US9567292B2 - Process for preparation of 2,3-dihydroxy benzonitrile.
- National Institutes of Health. (2022). Novel Dopamine D2 Receptor Antagonists and Methods of Their Use.
- Allen, J. A., et al. (2012). Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity. ACS Chemical Neuroscience. [Link]
- ACS Publications. (2022). Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity.
- de Witte, W., et al. (2018). In vitro and in silico analysis of the effects of D2 receptor antagonist target binding kinetics on the cellular response to fluctuating dopamine concentrations. British Journal of Pharmacology. [Link]
- Google Patents. (n.d.). CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde.
- Cristina, C., et al. (2006). Dopaminergic D2 Receptor Knockout Mouse: An Animal Model of Prolactinoma.
- PubMed. (2024). Survey of Dopamine Receptor D2 Antagonists as Retinal Antifibrotics. Journal of Ocular Pharmacology and Therapeutics. [Link]
- National Institutes of Health. (n.d.). Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. Journal of Pesticide Science. [Link]
- Du-Aprea, R., et al. (2012). Aberrant Dopamine D2-Like Receptor Function in a Rodent Model of Schizophrenia. Journal of Pharmacology and Experimental Therapeutics. [Link]
- Woody, S. R., et al. (2002). In Vivo Comparative Imaging of Dopamine D2 Knockout and Wild-Type Mice with 11 C-Raclopride and MicroPET. Journal of Nuclear Medicine. [Link]
- MacKenzie, R. G., et al. (1994). Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line. European Journal of Pharmacology. [Link]
- Wang, S., et al. (2014). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. PubMed Central. [Link]
- Wieder, M., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. MDPI. [Link]
- Akkurt, M., et al. (2018). Crystal structure of 2,3-dimethoxy-N-(4-nitrophenyl)benzamide.
- ResearchGate. (n.d.). Quantitative structure–activity relationship of 2,6-dimethoxy -N -(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis.
- Jortzik, E., et al. (2018). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. [Link]
- Google Patents. (n.d.). CN108794317A - The preparation method of 2,3- dimethoxy benzaldehydes.
- Jadhav, A. M., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of Medicinal Chemistry. [Link]
- National Institutes of Health. (n.d.). Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction?. Synapse. [Link]
- Grace, A. A., & Uliana, D. L. (2023).
- Psychopharmacology Institute. (2016). D2 Receptors in Psychopharmacology. Retrieved from Psychopharmacology Institute. [Link]
- National Center for Biotechnology Information. (n.d.). Chapter 1 Pharmacokinetics & Pharmacodynamics.
- ResearchGate. (n.d.). Binding affinities for dopamine D 2 /D 3 and sigma s 1 /s 2 receptors.
- Krotulski, A. J., et al. (2023).
- ASHP. (n.d.). Introduction to Pharmacokinetics and Pharmacodynamics.
- Stougaard, M., et al. (2021). Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. International Journal of Molecular Sciences. [Link]
- National Center for Biotechnology Information. (2023). Pharmacodynamics.
- ResearchGate. (n.d.). D2-Like Binding Affinity and Subtype Selectivity of Selected Ligands Using [ 3 H]N-Methylspiperone.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. Dopamine antagonist - Wikipedia [en.wikipedia.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. D2 receptor antagonists: What They Are and How to Keep Up with the Latest Advances [synapse.patsnap.com]
- 6. Technology - Novel Dopamine D2 Receptor Antagonists and Methods of Their Use [nih.technologypublisher.com]
- 7. innoprot.com [innoprot.com]
- 8. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US9567292B2 - Process for preparation of 2,3-dihydroxy benzonitrile - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. ashp.org [ashp.org]
- 15. Plasma pharmacokinetics and pharmacodynamic effects of the 2-benzylbenzimidazole synthetic opioid, isotonitazene, in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Aberrant Dopamine D2-Like Receptor Function in a Rodent Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
A Technical Guide to the Therapeutic Potential of 2,3-Dimethoxybenzamide and its Derivatives
This guide provides an in-depth exploration of the 2,3-dimethoxybenzamide scaffold, a versatile chemical entity with emerging therapeutic applications across multiple disciplines. Moving beyond a simple catalogue of facts, we will dissect the causal relationships between molecular structure, mechanistic action, and potential clinical utility, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: The this compound Core: A Privileged Scaffold
The benzamide moiety is a cornerstone in medicinal chemistry, present in a wide array of approved drugs. The specific substitution pattern of methoxy groups on the phenyl ring, however, critically dictates the molecule's pharmacological profile. The 2,3-dimethoxy arrangement, in particular, has been shown to confer high affinity and selectivity for several key biological targets that are implicated in a range of pathologies. This guide will focus on three primary areas where this scaffold shows significant promise: neuropharmacology, oncology, and infectious diseases.
Our exploration is grounded in the principle that a thorough understanding of the underlying mechanism is paramount for successful drug development. The protocols and data presented herein are designed to be self-validating, providing a robust framework for further investigation.
Part 2: Neuropharmacological Applications: Targeting Dopaminergic and Sigma Receptor Systems
The central nervous system (CNS) represents a major area of opportunity for this compound derivatives. These compounds have been identified as potent ligands for two critical receptor families: Dopamine D2/D3 receptors and Sigma-2 (σ₂) receptors.
High-Affinity Antagonism of Dopamine D2/D3 Receptors
Dopamine D2 and D3 receptors are well-established targets for antipsychotic and neurological drugs. The this compound core is a key feature in a class of high-affinity D2/D3 receptor antagonists.[1][2][3] A prime example is the radiolabeled compound (S)-N-((1-Allyl-2-pyrrolidinyl)methyl)-5-(3-[¹⁸F]fluoropropyl)-2,3-dimethoxybenzamide, known as [¹⁸F]fallypride.[4] This derivative has proven to be a highly selective and potent tool for visualizing D2/D3 receptors in the brain via Positron Emission Tomography (PET) imaging.[4][5]
Mechanism of Action: These benzamide derivatives act as competitive antagonists at D2/D3 receptors. By blocking the binding of endogenous dopamine, they modulate downstream signaling cascades, primarily through Gαi/o proteins. This leads to an increase in adenylyl cyclase activity and subsequent changes in cyclic AMP (cAMP) levels, influencing neuronal excitability and gene expression.
Caption: Integrated workflow for the development of antimicrobial benzamides.
Antiviral Activity against Hepatitis B Virus (HBV)
The therapeutic landscape for this scaffold may also include antiviral applications. A patent has disclosed functionalized benzamide derivatives, which include the this compound structure, as potential agents against the Hepatitis B virus, suggesting a novel avenue for drug development in this area. [6]
Part 4: Experimental Protocols
Scientific integrity is built on reproducibility. The following protocols provide a detailed methodology for the synthesis and characterization of a representative this compound derivative.
Protocol 1: Synthesis of N-Substituted 2,3-Dimethoxybenzamides
This two-step protocol is a robust method for synthesizing a wide range of N-substituted derivatives, starting from the commercially available 2,3-dimethoxybenzoic acid.
Step 1: Synthesis of 2,3-Dimethoxybenzoyl Chloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,3-dimethoxybenzoic acid (1 equivalent) in an anhydrous solvent such as toluene or dichloromethane (DCM).
-
Reagent Addition: Add thionyl chloride (SOCl₂) (1.5 - 2.0 equivalents) dropwise to the suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Gently heat the mixture to reflux (approx. 40°C for DCM, 110°C for toluene) and maintain for 2-4 hours, or until gas evolution ceases and the solution becomes clear.
-
Work-up: Cool the reaction mixture to room temperature. Remove the excess solvent and thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2,3-dimethoxybenzoyl chloride is often a yellow oil or low-melting solid and can typically be used in the next step without further purification.
Step 2: Amidation with a Primary or Secondary Amine
-
Reaction Setup: Dissolve the desired amine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents) in anhydrous DCM in a separate flask. Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Dissolve the crude 2,3-dimethoxybenzoyl chloride from Step 1 in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold, stirred amine solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-substituted this compound.
Protocol 2: Characterization of Synthesized Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve the purified compound in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). Characteristic signals include two singlets for the methoxy groups (typically between δ 3.8-4.0 ppm), aromatic protons on the benzamide ring (δ 6.8-7.8 ppm), and signals corresponding to the specific N-substituent.
-
¹³C NMR: Provides confirmation of the carbon skeleton, with distinct signals for the carbonyl carbon (δ 165-170 ppm), methoxy carbons (δ 55-65 ppm), and aromatic carbons.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Acquire a spectrum of the solid compound (e.g., using a KBr pellet or ATR). Key vibrational bands include a strong C=O stretch for the amide carbonyl (approx. 1630-1680 cm⁻¹) and N-H stretching (for secondary amides, approx. 3200-3400 cm⁻¹).
Part 5: Future Directions and Conclusion
The this compound scaffold is a highly promising platform for the development of novel therapeutics. The evidence strongly supports its utility in targeting CNS disorders through dopamine and sigma receptors. Furthermore, the emerging data on its antimicrobial and potential antiviral activities open up exciting new avenues for research.
Future work should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the N-substituent and the benzamide ring to optimize potency and selectivity for specific targets. [7]* In Vivo Efficacy Studies: Moving beyond in vitro and in silico models to evaluate the most promising derivatives in relevant animal models of disease.
-
Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they have suitable drug-like characteristics.
References
- Çakmak, Ş. (2015). Spectroscopic Properties and Preparation of Some 2, 3-Dimethoxybenzamide Derivatives. Letters in Organic Chemistry, 13(999), 1-1.
- Synthesis and pharmacological evaluation of indole-based sigma receptor ligands. PMC.
- Compound Information Page - NIMH Chemical Synthesis and Drug Supply Program. (2021).
- Design, synthesis and spectroscopic and structural characterization of novel N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide: DFT, Hirshfeld surface analysis, antimicrobial activity, molecular docking and toxicology. (2022). PubMed.
- Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis.
- US Patent US7939671B2 - Compounds that inhibit (block) bitter taste in composition and use thereof.
- Synthesis and In Vivo Evaluation of 2 High-Affinity 76Br-Labeled σ2-Receptor Ligands.
- (IUCr) Design, synthesis and spectroscopic and structural characterization of novel N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide: DFT, Hirshfeld surface analysis, antimicrobial activity, molecular docking and toxicology.
- 2,3-dimethoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl... - Vulcanchem.
- (PDF) Design, synthesis and spectroscopic and structural characterization of novel N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide: DFT, Hirshfeld surface analysis, antimicrobial activity, molecular docking and toxicology.
- Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors.
- In vitro affinities of various halogenated benzamide derivatives as potential radioligands for non-invasive quantification of D2-like dopamine receptors. Johannes Gutenberg-Universität Mainz.
- Robert H.
- (S)-N-((1-Allyl-2-pyrrolidinyl)methyl)-5-(3-[18F]fluoropropyl). (2005).
- Supporting Information Fluoroalkynylations of aryl halides under continuous flow homogeneous c
- CA2892606A1 - Functionalized benzamide derivatives as antiviral agents against hbv infection.
- This compound - MySkinRecipes.
- Annotated P
- Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands.
- Imaging agents for monitoring changes of dopamine receptors and methods of using thereof. (2017). OSTI.GOV.
- EP3112348A1 - Synthesis and anticancer activity of aryl and heteroaryl-quinolin derivatives.
- Cas 7169-06-4,2,3-DIMETHOXY-BENZOYL CHLORIDE. lookchem.
- Structure-activity relationships of antiarrhythmic 6-substituted decahydroisoquinolines.
- Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors.
- A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactiv
- Structure Activity Rel
Sources
- 1. Compound Information Page [nimh-repository.rti.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. download.uni-mainz.de [download.uni-mainz.de]
- 4. (S)-N-((1-Allyl-2-pyrrolidinyl)methyl)-5-(3-[18F]fluoropropyl)-2,3-dimethoxybenzamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Imaging agents for monitoring changes of dopamine receptors and methods of using thereof (Patent) | OSTI.GOV [osti.gov]
- 6. CA2892606A1 - Functionalized benzamide derivatives as antiviral agents against hbv infection - Google Patents [patents.google.com]
- 7. Structure Activity Relationships - Drug Design Org [drugdesign.org]
Structure-activity relationship of 2,3-Dimethoxybenzamide analogs
An In-Depth Technical Guide to the Structure-Activity Relationship of 2,3-Dimethoxybenzamide Analogs
Introduction: The Privileged Benzamide Scaffold
In the landscape of medicinal chemistry, the benzamide moiety stands out as a "privileged structure," forming the backbone of numerous therapeutic agents across diverse pharmacological classes, including antiemetics, antipsychotics, and anticancer drugs[1]. This guide focuses on a specific, highly influential subclass: this compound analogs. These compounds have garnered significant attention primarily for their potent activity as antagonists of central nervous system (CNS) receptors, particularly the dopamine D2 and D3 receptors, which are critical targets in the management of schizophrenia and other psychotic disorders[2][3][4].
The therapeutic efficacy of these analogs, exemplified by the atypical antipsychotic Amisulpride, is intricately linked to their chemical structure. Minor modifications to the this compound core can dramatically alter binding affinity, receptor selectivity, and pharmacokinetic properties. This guide provides a detailed exploration of the structure-activity relationships (SAR) that govern the biological effects of these compounds. We will dissect the molecular architecture, explain the causality behind experimental choices for their evaluation, and provide validated protocols for their characterization, offering field-proven insights for researchers, scientists, and drug development professionals.
Primary Pharmacological Target and Mechanism of Action
The principal mechanism of action for the antipsychotic effects of this compound analogs is the blockade of dopamine D2 and D3 receptors[4][5]. In conditions like schizophrenia, hyperactivity of dopaminergic pathways, particularly in the limbic system, is associated with "positive" symptoms (e.g., hallucinations, delusions). By antagonizing postsynaptic D2/D3 receptors, these drugs effectively reduce this excessive dopaminergic transmission[5].
Interestingly, many benzamides, including amisulpride, exhibit a dose-dependent dual action. At higher doses (400-1200 mg/day), they block postsynaptic receptors to control positive symptoms[5]. At lower doses (50-300 mg/day), they preferentially block presynaptic D2/D3 autoreceptors. These autoreceptors normally provide a negative feedback signal to inhibit dopamine release. By blocking them, low-dose amisulpride actually enhances dopaminergic neurotransmission, an effect believed to alleviate the "negative" symptoms of schizophrenia (e.g., apathy, anhedonia)[2][4][5]. This nuanced pharmacology underscores the importance of precise structural tuning to achieve the desired therapeutic profile.
Caption: Experimental workflow for the evaluation of novel benzamide analogs.
Protocol 1: Competitive Radioligand Binding Assay (D₂/D₃ Receptor Affinity)
This assay directly measures the affinity (Kᵢ) of a test compound for the target receptor.
-
Objective: To determine the concentration of an analog required to displace 50% of a specific radioligand from the D₂ or D₃ receptor.
-
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing human D₂ or D₃ receptors.
-
Radioligand: e.g., [³H]-Spiperone or [¹²⁵I]-Iodosulpride.
-
Non-specific binding control: e.g., Haloperidol (10 µM).
-
Test compounds (analogs) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well plates, glass fiber filters, scintillation counter.
-
-
Methodology:
-
Plate Setup: Add assay buffer, cell membranes (e.g., 10-20 µg protein/well), and the radioligand at a concentration near its K_d value to each well.
-
Compound Addition: Add serial dilutions of the test compound. For total binding, add buffer only. For non-specific binding, add a high concentration of a competing ligand like haloperidol.
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding (Total DPM - Non-specific DPM). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
[6][7]#### Protocol 2: GPCR Functional Antagonism Assay (cAMP Measurement)
This assay determines whether a high-affinity compound acts as an antagonist by measuring its ability to block agonist-induced downstream signaling.
-
Objective: To measure the ability of an analog to inhibit the dopamine-induced decrease in cyclic AMP (cAMP) levels in cells expressing D₂ receptors.
-
Materials:
-
HEK293 cells expressing the human D₂ receptor.
-
Dopamine (agonist).
-
Forskolin (to stimulate basal cAMP production).
-
Test compounds (analogs).
-
cAMP detection kit (e.g., HTRF, LANCE, or AlphaScreen).
-
-
Methodology:
-
Cell Plating: Seed the cells in 96- or 384-well plates and allow them to adhere overnight.
-
Compound Pre-incubation: Treat the cells with various concentrations of the test analog and incubate for 15-30 minutes. This allows the antagonist to bind to the receptors.
-
Agonist Challenge: Add a fixed concentration of dopamine (typically its EC₈₀) in the presence of forskolin to all wells except the negative control.
-
Incubation: Incubate for 30 minutes at 37°C to allow for the receptor signaling cascade to occur.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Normalize the data to the control wells (forskolin alone = 100% signal; forskolin + dopamine = 0% signal). Plot the normalized response against the log concentration of the antagonist to determine its IC₅₀, representing its functional potency.
-
[7][8]#### Protocol 3: In Vivo Phenotypic Model (Apomorphine-Induced Stereotypy)
This classic in vivo model assesses the potential antipsychotic activity of a compound by measuring its ability to block behaviors induced by a direct dopamine agonist.
-
Objective: To evaluate if an analog can reverse the stereotyped climbing behavior induced by apomorphine in mice, a proxy for D₂ receptor blockade in the striatum.
-
Materials:
-
Male ICR or Swiss Webster mice.
-
Apomorphine hydrochloride.
-
Test compound formulated in a suitable vehicle (e.g., saline, 0.5% methylcellulose).
-
Individual mouse climbing cages (wire mesh cylinders).
-
-
Methodology:
-
Acclimation: Acclimate the animals to the testing room and cages.
-
Compound Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, i.p., or oral, p.o.) at various doses to different groups of mice.
-
Pre-treatment Time: Allow for a pre-treatment period (e.g., 30-60 minutes) for the compound to be absorbed and distributed to the brain.
-
Apomorphine Challenge: Administer a subcutaneous (s.c.) injection of apomorphine (e.g., 1-3 mg/kg) to induce climbing behavior.
-
Behavioral Scoring: At set time points (e.g., 10, 20, and 30 minutes post-apomorphine), observe each mouse and score its climbing behavior. A common scale is: 0 = four paws on the floor; 1 = two paws on the wall; 2 = four paws on the wall.
-
Data Analysis: For each dose group, calculate the mean climbing score at each time point. Determine the dose of the test compound that produces a 50% reduction in the maximum climbing score observed in the vehicle-treated group (the ED₅₀). A potent, dose-dependent inhibition of climbing is indicative of in vivo D₂ receptor antagonism.
-
The this compound scaffold is a remarkably versatile and clinically significant platform for the development of CNS-active agents. The structure-activity relationships are well-defined, highlighting the critical roles of the dimethoxy-substituted aromatic ring, the conserved amide linker, and, most importantly, the variable N-substituent. It is the careful modulation of this terminal amine—its size, basicity, and stereochemistry—that dictates the ultimate potency and selectivity profile of the analog. The profound stereospecificity, where enantiomers can engage entirely different receptor systems, has opened a new chapter in rational drug design, moving from single-target engagement to deliberate polypharmacology. By integrating the SAR principles with a systematic battery of in vitro and in vivo experimental protocols as outlined in this guide, researchers can efficiently navigate the chemical space to discover and optimize the next generation of this compound-based therapeutics.
References
- Benchchem.
- Perrault, G., et al. (1997). Psychopharmacological Profile of Amisulpride: An Antipsychotic Drug With Presynaptic D2/D3 Dopamine Receptor Antagonist Activity and Limbic Selectivity. PubMed.
- Pharmaguideline. Benzamides: Sulpiride.
- KU Leuven - Limo. G Protein-Coupled Receptor Screening Assays : Methods and Protocols.
- Abbas, A. I., et al. (2019). Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7. PMC - NIH.
- Research and Reviews. Exploring the Structure-Activity Relationship (SAR)
- Abbas, A. I., et al. (2019). Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7. ACS Omega.
- Inamdar, M. S., et al. Evaluating functional ligand-GPCR interactions in cell-based assays. PMC - NIH.
- Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
- Wikipedia. Amisulpride.
- Curran, M. P., & Perry, C. M. (2002). Spotlight on amisulpride in schizophrenia. PubMed.
- Slideshare. Pharmacological screening of Anti-psychotic agents.
- Frederick National Lab for Cancer Research. G Protein-Coupled Receptors in Drug Discovery : Methods and Protocols.
- Benchchem. Comparative Guide to the Structure-Activity Relationship of Methoxy-Substituted Benzamide Analogs.
- Shao, L., et al. (2016). In vivo phenotypic drug discovery: applying a behavioral assay to the discovery and optimization of novel antipsychotic agents. MedChemComm (RSC Publishing).
- Lindsley, C. W., et al. (2010). Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1)
- Shao, L., et al. (2016). In vivo phenotypic drug discovery: applying a behavioral assay to the discovery and optimization of novel antipsychotic agents. Semantic Scholar.
- Cre
- JoVE. (2022).
- Ishii, Y., et al. (2013). Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. NIH.
- Kung, H. F., et al. (1994). Synthesis and characterization of iodobenzamide analogues: potential D-2 dopamine receptor imaging agents. PubMed.
- Narahari, Y., et al. (2012). Structure-activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a novel small molecule hypoxia inducible factor-1 (HIF-1) pathway inhibitor and anti-cancer agent. PubMed.
- Romero, F. A., et al. (2010). Dopamine D(3) receptor antagonists. 1. Synthesis and structure-activity relationships of 5,6-dimethoxy-N-alkyl- and N-alkylaryl-substituted 2-aminoindans. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Psychopharmacological profile of amisulpride: an antipsychotic drug with presynaptic D2/D3 dopamine receptor antagonist activity and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amisulpride - Wikipedia [en.wikipedia.org]
- 5. Spotlight on amisulpride in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 7. GPCR Binding Assay - Creative Proteomics [iaanalysis.com]
- 8. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological screening of Anti-psychotic agents | PPTX [slideshare.net]
- 10. In vivo phenotypic drug discovery: applying a behavioral assay to the discovery and optimization of novel antipsychotic agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide on the In Vitro Evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted Benzamides
Introduction: The Significance of Substituted Benzamides in Neuropharmacology
Substituted benzamides are a class of compounds with a wide range of biological activities, making them a focus of interest in medicinal chemistry.[1] This guide specifically delves into 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides, which have emerged as potent and selective ligands for central nervous system (CNS) dopamine D2 receptors.[2][3] The dopamine D2 receptor is a critical target in the treatment of various neurological and psychiatric disorders, including schizophrenia and Parkinson's disease. The introduction of fluoroalkyl groups into the benzamide scaffold can significantly modulate the pharmacokinetic and pharmacodynamic properties of these compounds, potentially leading to improved therapeutic agents.[2] A thorough in vitro evaluation is paramount to characterizing the pharmacological profile of these novel benzamides and identifying promising candidates for further development. This guide provides a comprehensive framework for the in vitro assessment of these compounds, from initial screening to detailed mechanistic studies.
PART 1: Foundational In Vitro Characterization
The initial phase of evaluation focuses on establishing the fundamental properties of the synthesized 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides. This involves confirming their identity and purity, followed by an assessment of their primary biological activity and general cytotoxicity.
Chemical Synthesis and Purity Assessment
The synthesis of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides can be achieved through various organic chemistry routes. A common approach involves the Claisen rearrangement of appropriate O-allyl ethers derived from o-vanillic acid or 2,3-dimethoxysalicylic acid to form the parent acids.[2] These acids are then coupled with the desired amine moieties to yield the final benzamide products.
It is crucial to rigorously purify the synthesized compounds, typically using techniques like column chromatography or recrystallization. The identity and purity of the final compounds must be confirmed using analytical methods such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
Only compounds with a purity of >95% should be used for subsequent biological evaluations to ensure the reliability of the obtained data.
Primary Target Engagement: Dopamine D2 Receptor Binding Affinity
The primary pharmacological objective for this class of compounds is their interaction with the dopamine D2 receptor. A radioligand binding assay is the gold standard for determining the affinity of a compound for its target receptor.
Experimental Protocol: [³H]Spiperone Competition Binding Assay [2][4]
This assay measures the ability of the test compound to displace a radiolabeled ligand, [³H]spiperone, which is a known high-affinity antagonist for the D2 receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).[5][6]
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]spiperone and varying concentrations of the test benzamide compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium (typically 60-90 minutes at room temperature).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the unbound radioligand.
-
Quantification: Wash the filters to remove non-specific binding and measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [³H]spiperone against the logarithm of the test compound concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Causality Behind Experimental Choices:
-
[³H]Spiperone: This radioligand is chosen due to its high affinity and selectivity for the D2 receptor, providing a robust signal-to-noise ratio.
-
Competition Format: This format allows for the determination of the affinity of unlabeled test compounds by measuring their ability to compete with the radioligand for the same binding site.
Initial Cytotoxicity Assessment
Before proceeding to more complex functional assays, it is essential to assess the general cytotoxicity of the benzamides to ensure that the observed effects in subsequent assays are not due to cell death.[7] Cell viability assays are fundamental tools for this purpose.[8][9][10]
Experimental Protocol: MTT or Resazurin Cell Viability Assay [9][10]
These are colorimetric assays that measure the metabolic activity of cells, which is an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed a suitable cell line (e.g., HEK293 or a neuronal cell line) in a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test benzamide for a specified period (e.g., 24 or 48 hours).
-
Reagent Addition: Add the MTT or resazurin reagent to the wells and incubate for a few hours.
-
Measurement: Measure the absorbance (for MTT) or fluorescence (for resazurin) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The concentration that reduces cell viability by 50% (CC50) can be determined.
Causality Behind Experimental Choices:
-
Metabolic Assays: These assays are quick, cost-effective, and provide a reliable measure of overall cell health.[9][11]
-
Dose-Response: Testing a range of concentrations is crucial to identify the concentration at which the compound becomes toxic.
PART 2: Functional Characterization and Selectivity Profiling
Once the binding affinity and basic cytotoxicity are established, the next step is to determine the functional activity of the benzamides at the D2 receptor and their selectivity against other relevant receptors.
Determining Functional Activity: Agonist vs. Antagonist Properties
It is crucial to determine whether the benzamides act as agonists (activating the receptor) or antagonists (blocking the receptor's activity). This can be assessed using functional assays that measure the downstream signaling of the D2 receptor. The D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[6][12]
Experimental Protocol: cAMP Accumulation Assay [12]
This assay measures the ability of a compound to modulate cAMP levels in cells expressing the D2 receptor.
Step-by-Step Methodology:
-
Cell Stimulation: In cells expressing the D2 receptor, stimulate adenylyl cyclase with forskolin to increase intracellular cAMP levels.
-
Agonist Mode: To test for agonist activity, treat the cells with varying concentrations of the test benzamide and measure the decrease in forskolin-stimulated cAMP levels.
-
Antagonist Mode: To test for antagonist activity, pre-incubate the cells with varying concentrations of the test benzamide, followed by the addition of a known D2 receptor agonist (e.g., quinpirole). Measure the ability of the test compound to block the agonist-induced decrease in cAMP levels.
-
cAMP Measurement: Use a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based) to quantify the intracellular cAMP levels.
-
Data Analysis: For agonists, determine the EC50 (concentration for 50% of maximal effect). For antagonists, determine the IC50 (concentration for 50% inhibition) and calculate the functional antagonist constant (Kb).
Visualization of the D2 Receptor Signaling Pathway:
Caption: D2 receptor signaling pathway.
Selectivity Profiling
To assess the potential for off-target effects, it is important to evaluate the binding affinity of the benzamides against a panel of other relevant receptors, particularly other dopamine receptor subtypes (D1, D3, D4, D5) and serotonin receptors, which are often implicated in the side effects of antipsychotic drugs.[13] This can be achieved using radioligand binding assays similar to the one described for the D2 receptor, but with different cell lines and radioligands specific to each receptor.
Data Presentation: Receptor Binding Affinity and Selectivity
| Compound | D2 Ki (nM) | D1 Ki (nM) | D3 Ki (nM) | 5-HT2A Ki (nM) | D2/D1 Selectivity | D2/D3 Selectivity |
| Benzamide A | 1.5 | >1000 | 50 | 250 | >667 | 33.3 |
| Benzamide B | 2.8 | >1000 | 25 | 150 | >357 | 8.9 |
| Reference | X | Y | Z | W | - | - |
PART 3: Early ADME-Tox Profiling
In the early stages of drug discovery, it is crucial to assess the absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity liabilities, of the lead compounds. Poor ADME-Tox profiles are a major cause of drug candidate failure.
Metabolic Stability
Metabolic stability assays provide an early indication of how quickly a compound is metabolized by liver enzymes, which can influence its half-life and oral bioavailability.[14][15][16][17][18]
Experimental Protocol: Liver Microsomal Stability Assay [15][16]
This assay measures the rate of disappearance of the test compound when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[15]
Step-by-Step Methodology:
-
Incubation: Incubate the test benzamide at a fixed concentration with liver microsomes (human or from other species) and a cofactor (NADPH) to initiate the metabolic reactions.
-
Time Points: Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the metabolic reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: Analyze the concentration of the parent compound remaining at each time point using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. From the slope of the line, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[14][15]
Visualization of the Metabolic Stability Assay Workflow:
Caption: Workflow for the liver microsomal stability assay.
Cytochrome P450 (CYP) Inhibition
Assessing the potential of a compound to inhibit major CYP isoforms is critical to predict potential drug-drug interactions.[19][20][21][22][23]
Experimental Protocol: CYP Inhibition Assay (e.g., for CYP3A4, 2D6, 2C9) [21][23]
This assay measures the ability of the test compound to inhibit the activity of specific CYP isoforms using probe substrates.
Step-by-Step Methodology:
-
Incubation: Incubate human liver microsomes with a specific probe substrate for the CYP isoform of interest and varying concentrations of the test benzamide.
-
Metabolite Formation: Allow the reaction to proceed for a set time.
-
Reaction Quenching: Stop the reaction.
-
Analysis: Quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.
-
Data Analysis: Determine the IC50 value for the inhibition of each CYP isoform.
hERG Channel Inhibition
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[24][25][26] Therefore, early assessment of hERG liability is a regulatory requirement.[27]
Experimental Protocol: Automated Patch Clamp hERG Assay [25]
This electrophysiological assay directly measures the effect of the compound on the hERG channel current.
Step-by-Step Methodology:
-
Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Patch Clamp: Use an automated patch-clamp system to measure the hERG current in the whole-cell configuration.
-
Compound Application: Apply varying concentrations of the test benzamide to the cells and record the changes in the hERG current.
-
Data Analysis: Determine the IC50 value for the inhibition of the hERG channel.
Conclusion and Future Directions
The in vitro evaluation pipeline described in this guide provides a robust framework for the comprehensive characterization of novel 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides. The data generated from these assays are crucial for identifying lead compounds with high affinity and selectivity for the dopamine D2 receptor, favorable functional properties, and acceptable early ADME-Tox profiles. Promising candidates can then be advanced to more complex in vitro and in vivo studies to further evaluate their therapeutic potential. The systematic and rigorous application of these in vitro methodologies is fundamental to the successful development of new and improved treatments for CNS disorders.
References
- Bishop, J. E., Mathis, C. A., Gerdes, J. M., Whitney, J. M., Eaton, A. M., & Mailman, R. B. (Year). Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors. Journal of Medicinal Chemistry. [Link]
- Danaher Life Sciences. (n.d.).
- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]
- Creative Bioarray. (n.d.). In Vitro Metabolic Stability. [Link]
- ChEMBL. (n.d.). Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors. [Link]
- Creative Biolabs. (n.d.). Metabolic Stability Assay. [Link]
- PubMed. (n.d.). Optimization of Cell Viability Assays for Drug Sensitivity Screens. [Link]
- Eurofins Discovery. (n.d.). Metabolic Stability Services. [Link]
- MDPI. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. [Link]
- PubMed. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]
- PubMed. (n.d.). Use of radiolabeled antagonist assays for assessing agonism at D2 and D3 dopamine receptors: comparison with functional GTPγS assays. [Link]
- PubMed. (n.d.). Synthesis, Biological Evaluation, and Molecular Modeling Study of Substituted Benzyl Benzamides as CETP Inhibitors. [Link]
- Assay Genie. (n.d.).
- Slideshare. (n.d.). hERG Assay. [Link]
- Evotec. (n.d.). hERG Safety. [Link]
- PMC - NIH. (n.d.).
- LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. [Link]
- ResearchGate. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]
- Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]
- Innoprot. (n.d.). D2 Dopamine Receptor Assay. [Link]
- FDA. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]
- British Journal of Pharmacology. (n.d.).
- American Chemical Society. (n.d.). Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamin. [Link]
- PMC - PubMed Central. (n.d.). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. [Link]
- PMC - NIH. (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. [Link]
- Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]
- PubMed Central. (n.d.).
- ResearchGate. (n.d.). Discovery and biological evaluation of 2-((3-phenylisoxazol-5-yl) methoxy) benzamide derivatives as potent nucleocapsid inhibitors. [Link]
- NIH. (n.d.). Synthesis of 1‑Fluoroalkyl-5-Substituted-1,2,3-Triazoles from Carbonyl-Stabilized Phosphonium Ylides. [Link]
- PMC - PubMed Central. (2024). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Document: Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 recept... - ChEMBL [ebi.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Use of radiolabeled antagonist assays for assessing agonism at D2 and D3 dopamine receptors: comparison with functional GTPγS assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of D2 and D3 Dopamine Receptor Selective Compounds on L-Dopa Dependent Abnormal Involuntary Movements in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell viability assays | Abcam [abcam.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. Cell Health Screening Assays for Drug Discovery [worldwide.promega.com]
- 12. innoprot.com [innoprot.com]
- 13. Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nuvisan.com [nuvisan.com]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. lnhlifesciences.org [lnhlifesciences.org]
- 20. criver.com [criver.com]
- 21. enamine.net [enamine.net]
- 22. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 24. hERG Assay | PPTX [slideshare.net]
- 25. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. fda.gov [fda.gov]
Physicochemical Properties of Substituted Benzamides: A Cornerstone of Modern Drug Discovery
An In-Depth Technical Guide:
Abstract
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas, from antipsychotics to antiemetics.[1] The journey of a substituted benzamide from a synthesized molecule to a viable drug candidate is critically dependent on a thorough understanding and optimization of its physicochemical properties. These properties—including lipophilicity, solubility, ionization state, and solid-state characteristics—govern a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, ultimately dictating its clinical success.[2][3] This technical guide provides a comprehensive framework for the evaluation of these key properties. We delve into the causal relationships between molecular structure and physicochemical behavior, present field-proven experimental protocols for their determination, and illustrate how this data provides a foundation for rational drug design and lead optimization.
The Benzamide Moiety: A Privileged Scaffold
The simple yet versatile structure of benzamide—a benzene ring connected to an amide functional group—offers a unique combination of rigidity and functional handles for chemical modification. This allows medicinal chemists to systematically tune its properties to achieve desired biological activity and pharmacokinetic profiles.[1] The amide group itself is a critical pharmacophore, capable of participating in hydrogen bond interactions as both a donor (N-H) and an acceptor (C=O), which is fundamental to molecular recognition at the target protein.[4] The aromatic ring provides a scaffold for substitution, enabling fine-tuning of properties like lipophilicity and electronic distribution. The clinical success of substituted benzamides such as amisulpride and metoclopramide underscores the scaffold's therapeutic potential.[5]
Core Physicochemical Properties and Their Mechanistic Impact
A successful drug must navigate a complex biological environment to reach its target. The following physicochemical properties are the primary determinants of this journey.
Lipophilicity (logP/logD): The Key to Membrane Permeability
Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably the most critical physicochemical parameter in drug design.[6] It is experimentally determined as the partition coefficient (logP for the neutral species) or distribution coefficient (logD for all species at a specific pH) between n-octanol and water.
-
Causality & Field Insights: A compound's lipophilicity governs its ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target interactions.[6][7]
-
Too Low logP (<1): Poor membrane permeability, leading to low absorption and inability to cross the blood-brain barrier.
-
Optimal logP (1-3): Often represents a good balance between solubility and permeability, favoring good oral absorption.[2]
-
Too High logP (>5): Can lead to poor aqueous solubility, high plasma protein binding (reducing free drug concentration), rapid metabolism, and potential for toxicity.[6]
-
Substituents on the benzamide ring dramatically influence logP. For example, adding alkyl or halogen groups increases lipophilicity, while adding hydroxyl or amine groups decreases it.[8] Quantitative Structure-Activity Relationship (QSAR) studies frequently find a strong correlation between logP and biological activity, making it a key parameter for optimization.[9][10]
Aqueous Solubility: A Prerequisite for Absorption
For a drug to be absorbed, it must first dissolve in the aqueous environment of the gastrointestinal tract. Poor solubility is a major cause of failure for drug candidates.[6]
-
Causality & Field Insights: Solubility is influenced by several factors:
-
Lipophilicity: As discussed, highly lipophilic compounds tend to have lower aqueous solubility.[11]
-
Crystal Packing: The strength of the intermolecular forces in the crystal lattice must be overcome for the compound to dissolve. Strong hydrogen bonds and efficient packing, often revealed by X-ray crystallography, can lead to high lattice energy and consequently, low solubility.[12]
-
Ionization (pKa): The ionized form of a drug is generally more water-soluble than the neutral form. Therefore, solubility is highly pH-dependent.[13]
-
Ionization Constant (pKa): The pH-Dependent Switch
The pKa value defines the pH at which a compound is 50% ionized and 50% non-ionized. Since the pH varies dramatically throughout the body (e.g., stomach pH ~1-2, intestine pH ~6-7.5, blood pH ~7.4), the pKa of a benzamide derivative will determine its charge state in different biological compartments.[13][14]
-
Causality & Field Insights: The ionization state impacts nearly every aspect of a drug's behavior.[15]
-
Absorption: The neutral form of a drug is more lipophilic and more readily crosses cell membranes. Therefore, a basic drug will be better absorbed in the higher pH of the intestine, while an acidic drug may be better absorbed in the stomach.[13][15]
-
Solubility: The ionized form has greater aqueous solubility. Formulations can be adjusted to a pH where the drug is ionized to improve dissolution.
-
Target Binding: The charge state can be critical for binding to the active site of a target protein, often involving ionic interactions.
-
The amide N-H in simple benzamides is very weakly acidic (pKa > 14) and not relevant physiologically. However, substituents on the ring or on the nitrogen can introduce acidic or basic centers, making pKa a critical parameter to measure.
Hydrogen Bonding: The Director of Molecular Recognition
The benzamide amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O). These interactions are central to the stability of protein secondary structures and are therefore key to how a benzamide drug will interact with its biological target.[16][17]
-
Causality & Field Insights:
-
Target Affinity: Specific hydrogen bonds between the drug and amino acid residues in the target's binding pocket are often responsible for high-affinity binding and selectivity.[18][19]
-
Crystal Structure: In the solid state, intermolecular hydrogen bonding between benzamide molecules is a dominant force, dictating the crystal packing arrangement.[16][4] Understanding this network is crucial for predicting and explaining physical properties like melting point and solubility.
-
The diagram below illustrates the fundamental relationship between these core physicochemical properties and their ultimate impact on a drug's pharmacokinetic profile.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 3. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 4. mdpi.com [mdpi.com]
- 5. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. azolifesciences.com [azolifesciences.com]
- 7. researchgate.net [researchgate.net]
- 8. Aromatic and amine substituent effects on the apparent lipophilicities of N-[(2-pyrrolidinyl)methyl]-substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Structure-Activity Relationship Analysis of the Effect of Metoclopramide and Related Compounds on the Surface Ionization of Fumed Silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative structure-activity relationship (QSAR) study of a series of benzimidazole derivatives as inhibitors of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reduction in lipophilicity improved the solubility, plasma-protein binding, and permeability of tertiary sulfonamide RORc inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. What is pKa and how is it used in drug development? [pion-inc.com]
- 14. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Hydrogen-bonded synthetic mimics of protein secondary structure as disruptors of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Probing the role of backbone hydrogen bonds in protein-peptide interactions by amide-to-ester mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 2,3-Dimethoxybenzamide as a Building Block in Organic Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dimethoxybenzamide is a versatile aromatic compound whose strategic placement of methoxy and amide functionalities makes it a valuable building block in modern organic synthesis. The electron-donating methoxy groups and the powerful directing ability of the amide moiety allow for precise and regioselective functionalization of the benzene ring. This guide provides a comprehensive overview of this compound, detailing its synthesis, physicochemical properties, and key applications. We will explore its role as a precursor in transformations such as directed ortho-metalation (DoM), the synthesis of heterocyclic scaffolds, and conversion to other critical functional groups. Detailed, field-proven experimental protocols are provided to illustrate its practical utility in the laboratory, establishing this molecule as a cornerstone reagent for the construction of complex molecular architectures in pharmaceutical and materials science research.
Introduction: The Strategic Value of this compound
In the landscape of organic synthesis, the selection of starting materials is paramount to the efficiency and success of a synthetic campaign. An ideal building block offers not just a foundational scaffold but also predictable reactivity and handles for subsequent, selective transformations. This compound fits this profile perfectly. Its structure is characterized by:
-
An amide group , which is not only a common feature in biologically active molecules but also serves as one of the most powerful directed metalation groups (DMGs) in organic synthesis.[1]
-
Two ortho-disposed methoxy groups , which electronically enrich the aromatic ring, influencing its reactivity in electrophilic substitution reactions. These groups can also be selectively demethylated to reveal phenol functionalities, opening further avenues for derivatization.
This unique combination of features enables chemists to construct complex, polysubstituted aromatic systems with a high degree of regiocontrol, making this compound a sought-after intermediate in the synthesis of novel pharmaceutical agents and functional materials.
Physicochemical and Spectroscopic Properties
A thorough understanding of a reagent's physical and spectral properties is critical for its effective use and characterization.
| Property | Data |
| Molecular Formula | C₉H₁₁NO₃ |
| Molecular Weight | 181.19 g/mol |
| Appearance | Typically an off-white to white solid |
| CAS Number | 6848-43-7 |
| IUPAC Name | This compound |
| ¹H NMR (Typical Shifts) | δ ~3.9 ppm (s, 6H, 2x OCH₃), ~7.1-7.8 ppm (m, 3H, Ar-H), ~7.9, 8.2 ppm (br s, 2H, NH₂) |
| ¹³C NMR (Typical Shifts) | δ ~56, 61 ppm (OCH₃), ~115-130 ppm (Ar-C), ~148, 152 ppm (Ar-C-O), ~168 ppm (C=O) |
| IR (KBr, cm⁻¹) | ~3400, 3200 (N-H stretch), ~1650 (C=O stretch, Amide I), ~1580 (N-H bend, Amide II), ~1270 (C-O stretch) |
Note: NMR shifts are approximate and can vary based on solvent and concentration. The two amide protons may appear as two separate broad singlets.
Synthesis of this compound
The most reliable and common route to this compound begins with its corresponding carboxylic acid, 2,3-dimethoxybenzoic acid. The synthesis is a robust two-step process involving the activation of the carboxylic acid to a more reactive intermediate, followed by amidation.
Workflow: Synthesis of this compound
Caption: Primary synthetic route to this compound.
Causality in Experimental Design
The conversion of a carboxylic acid to a primary amide requires activation of the carbonyl group. The hydroxyl group of a carboxylic acid is a poor leaving group, making it unreactive toward weak nucleophiles like ammonia. Conversion to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon and provides an excellent leaving group (Cl⁻), enabling a facile nucleophilic acyl substitution reaction. Thionyl chloride (SOCl₂) is often chosen because its byproducts (SO₂ and HCl) are gaseous, which simplifies the purification of the intermediate acyl chloride.
Detailed Experimental Protocol: Synthesis from 2,3-Dimethoxybenzoic Acid
Step 1: Synthesis of 2,3-Dimethoxybenzoyl Chloride
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a basic trap (e.g., NaOH solution), suspend 2,3-dimethoxybenzoic acid (10.0 g, 54.9 mmol) in toluene (40 mL).
-
Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.2 mL).
-
Reagent Addition: While stirring, add thionyl chloride (SOCl₂) (6.0 mL, 82.3 mmol, 1.5 equiv) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 90°C) and maintain for 3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution. The solution should become clear.
-
Work-up and Isolation: After cooling to room temperature, remove the excess toluene and thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2,3-dimethoxybenzoyl chloride is typically a yellow to brown oil and is used directly in the next step without further purification.
Step 2: Synthesis of this compound
-
Reaction Setup: In a 250 mL flask, cool an excess of concentrated aqueous ammonia (NH₄OH, 30%, ~50 mL) in an ice bath (0-5°C).
-
Reagent Addition: Dissolve the crude 2,3-dimethoxybenzoyl chloride from the previous step in an anhydrous solvent like dichloromethane (DCM, 50 mL). Add this solution dropwise to the cold, vigorously stirred ammonia solution. A thick white precipitate will form immediately.
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for 1 hour, then warm to room temperature and stir for an additional hour.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with cold water (3 x 30 mL) to remove ammonium chloride, followed by a small amount of cold diethyl ether to aid in drying. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield this compound as a white crystalline solid.
Core Applications in Synthesis
The true value of this compound is demonstrated by its utility in constructing more complex molecules.
Directed ortho-Metalation (DoM): Regioselective C-H Functionalization
The amide group is a powerful directed metalation group (DMG) that complexes with organolithium bases, directing deprotonation to the adjacent ortho position.[1][2] In this compound, the C6-proton is sterically hindered by the C-O bond of the methoxy group, and the C4-proton is the most kinetically accessible and acidic proton ortho to the amide DMG. This allows for highly regioselective functionalization at the C4 position.[3]
Reaction Pathway: Directed ortho-Metalation
Caption: Regioselective functionalization via Directed ortho-Metalation.
Exemplary Protocol: 4-Iodo-2,3-dimethoxybenzamide
-
Setup: To a flame-dried flask under an argon atmosphere, add this compound (1.81 g, 10 mmol) and dry tetrahydrofuran (THF, 50 mL). Cool the solution to -78°C in a dry ice/acetone bath.
-
Lithiation: Add sec-butyllithium (s-BuLi, 1.4 M in cyclohexane, 15 mmol, 1.5 equiv) dropwise. The solution typically turns a deep color. Stir at -78°C for 1.5 hours.
-
Electrophilic Quench: Add a solution of iodine (I₂, 3.81 g, 15 mmol) in dry THF (20 mL) dropwise.
-
Work-up: Quench the reaction by adding saturated aqueous sodium thiosulfate solution. Warm to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography (silica gel) to yield 4-iodo-2,3-dimethoxybenzamide.
Precursor to Other Versatile Functional Groups
This compound can be readily converted into other valuable synthetic intermediates.
A. Dehydration to 2,3-Dimethoxybenzonitrile
The conversion of a primary amide to a nitrile is a classic transformation.[4] Modern dehydrating agents like the Burgess reagent or phosphorus oxychloride (POCl₃) in pyridine can achieve this efficiently.[5] The resulting nitrile is a versatile functional group, participating in reactions like reduction to amines, hydrolysis to carboxylic acids, or addition of organometallics to form ketones.
B. Hofmann Rearrangement to 2,3-Dimethoxyaniline
The Hofmann rearrangement provides a pathway to convert a primary amide into a primary amine with one fewer carbon atom.[6][7] The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed. This transformation is valuable for accessing the corresponding aniline, a key precursor for many dyes, polymers, and pharmaceuticals.
Reaction Scheme: Functional Group Interconversions
Caption: Key transformations of this compound.
Synthesis of Heterocyclic Scaffolds
The benzamide moiety is a common starting point for constructing fused heterocyclic systems like quinazolinones, which are privileged structures in medicinal chemistry known for a wide range of biological activities.[8][9][10] While direct cyclization from this compound can be challenging, it can be derivatized (e.g., via DoM followed by introduction of a nitrogen-containing group) to create suitable precursors for cyclization reactions.
Conclusion
This compound is more than a simple aromatic compound; it is a strategic building block that offers chemists precise control over molecular design. Its utility is rooted in the synergistic interplay between the powerful directing amide group and the electronically influential methoxy substituents. From the high regioselectivity of directed ortho-metalation to its role as a precursor for other essential functional groups like nitriles and anilines, this molecule provides reliable and versatile pathways for the synthesis of complex targets. For researchers in drug discovery and materials science, mastering the reactivity of this compound opens the door to novel and sophisticated molecular architectures.
References
- Oriental Journal of Chemistry. (n.d.). One-pot Synthesis of Quinazolinone and Benzamide Derivatives Using SBA-Pr-SO3H as a Nanoporous Heterogeneous Acid Catalyst.
- Wikipedia. (n.d.). Directed ortho metalation.
- Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (n.d.). PMC - NIH.
- Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. (n.d.). Organic Chemistry Portal.
- Directed (ortho) Metallation. (n.d.). Lecture notes.
- ortho metalation. (n.d.). Andrew G Myers Research Group, Harvard University.
- Directed ortho Metalation (DOM). (n.d.). Organic Chemistry Portal.
- Wikipedia. (n.d.). Hofmann rearrangement.
- Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. (n.d.). PMC - NIH.
- Grokipedia. (n.d.). Directed ortho metalation.
- Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal.
- Chemistry Steps. (n.d.). Hofmann Rearrangement.
- YouTube. (2021, July 20). HOFMANN REARRANGEMENT COMPLETE CONCEPT FOR CSIR NET/GATE/IIT JAM/JEE.
- Google Patents. (n.d.). Method for the dehydration of amides to nitriles.
- Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements.
- ResearchGate. (n.d.). Dehydration of Amides to Nitriles: A Review.
- RSC Publishing. (n.d.). Recent developments in dehydration of primary amides to nitriles.
Sources
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. Directed Ortho Metalation [organic-chemistry.org]
- 3. grokipedia.com [grokipedia.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 7. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 8. One-pot Synthesis of Quinazolinone and Benzamide Derivatives Using SBA-Pr-SO3H as a Nanoporous Heterogeneous Acid Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 9. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Abstract
The benzamide moiety is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of therapeutic agents. Within this broad class of compounds, 2,3-dimethoxybenzamide and its derivatives have garnered significant attention due to their diverse pharmacological activities. This technical guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and therapeutic applications of these compounds, with a particular focus on their role as dopamine receptor antagonists and their potential in the treatment of central nervous system disorders. We will delve into the nuanced chemistry that underpins their biological activity and provide practical insights for researchers in the field of drug discovery and development.
Introduction: The Significance of the Benzamide Core
Benzamides are a class of organic compounds characterized by a carboxamide attached to a benzene ring.[1] Their prevalence in clinically approved drugs is a testament to their favorable pharmacokinetic properties and their ability to interact with a wide range of biological targets. The amide group, with its capacity for hydrogen bonding, and the benzene ring, which can engage in various non-covalent interactions, provide a versatile platform for molecular recognition.[1] The substitution pattern on the benzene ring plays a crucial role in modulating the pharmacological profile of these compounds. The introduction of methoxy groups, as seen in this compound, can significantly influence factors such as lipophilicity, metabolic stability, and receptor binding affinity.
Synthesis and Physicochemical Properties of this compound
The synthesis of this compound typically starts from the commercially available 2,3-dimethoxybenzoic acid. A common and efficient method involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation.[2]
General Synthetic Workflow
The transformation of 2,3-dimethoxybenzoic acid to this compound is a fundamental process in organic synthesis. The following diagram illustrates the general two-step workflow.
Caption: General pharmacophore model for benzamide-based dopamine antagonists.
Anticancer and Neuroprotective Agents
Recent studies have also explored benzamide derivatives, including those with dimethoxy substitutions, as potential anticancer and neuroprotective agents. [3][4]For instance, some benzyloxy benzamide derivatives have shown promise as neuroprotective agents in models of ischemic stroke. [4]The mechanism of action in these cases can be diverse, ranging from inhibition of protein-protein interactions to modulation of key signaling pathways involved in cell survival and death. [3][5]
Therapeutic Applications
The diverse biological activities of this compound and its derivatives have led to their investigation in several therapeutic areas.
Antipsychotics
The primary therapeutic application of many substituted benzamides is in the treatment of schizophrenia and other psychotic disorders. [6][7]By antagonizing dopamine D2 receptors in the mesolimbic pathway, these drugs can alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions. Some atypical antipsychotics also exhibit affinity for other receptors, such as serotonin receptors, which may contribute to a broader spectrum of efficacy and a more favorable side-effect profile. [6]
Prokinetic Agents
Certain benzamide derivatives, such as metoclopramide and cisapride, are used as prokinetic agents to enhance gastrointestinal motility. [8]While not a direct derivative of this compound, the benzamide scaffold is central to their activity.
Emerging Applications
The versatility of the this compound scaffold continues to be explored for new therapeutic applications. Research into their potential as anticancer, anti-inflammatory, and neuroprotective agents is ongoing, with promising preliminary results. [3][4]
Experimental Protocols: Biological Evaluation
Dopamine D2 Receptor Binding Assay
This protocol outlines a general method for assessing the binding affinity of a test compound for the dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor
-
[³H]-Spiperone (radioligand)
-
Haloperidol (positive control)
-
Test compound (e.g., a this compound derivative)
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare cell membranes from the HEK293-D2 cells.
-
In a 96-well plate, add the cell membranes, [³H]-Spiperone (at a concentration near its Kd), and varying concentrations of the test compound or haloperidol.
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a non-labeled ligand (e.g., haloperidol).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of the test compound by non-linear regression analysis of the concentration-response curve.
Conclusion
This compound and its derivatives represent a rich and versatile class of compounds with significant potential in medicinal chemistry. Their journey from simple building blocks to complex therapeutic agents highlights the power of scaffold-based drug design. The continued exploration of their structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of novel and improved treatments for a range of human diseases.
References
- Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry.
- Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters.
- Chemical structure - biological activity relationship in the group of benzamide compounds II.
- Novel benzamides as selective and potent gastric prokinetic agents. 1. Synthesis and structure-activity relationships of N-[(2-morpholinyl)alkyl]benzamides. PubMed.
- Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Taylor & Francis Online.
- Process for preparation of 2,3-dihydroxy benzonitrile.
- Preparation method of 2,3-dimethoxy benzaldehyde.
- 2,3-Dimethoxybenzaldehyde synthesis. ChemicalBook.
- Crystal structure of 2,3-dimethoxy-N-(4-nitrophenyl)benzamide.
- Spectroscopic Properties and Preparation of Some 2, 3-Dimethoxybenzamide Derivatives.
- Building Blocks. Source not further specified.
- An In-depth Technical Guide to 3,5-Dimethoxybenzamide: Discovery and History. Benchchem.
- The preparation method of 2,3- dimethoxy benzaldehydes.
- Synthesis of 3,5-Dimethoxybenzamide from 3,5-Dimethoxybenzoic Acid: An In-depth Technical Guide. Benchchem.
- Cyclopentylbenzamide derivatives and their use for the treatment of psychotic and cognitive disorders.
- Dopamine D3/D2 Receptor Antagonist PF-4363467 Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects. PubMed.
- Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents. MDPI.
- Dopamine antagonist. Wikipedia.
- Dopamine D(3) receptor antagonists. 1. Synthesis and structure-activity relationships of 5,6-dimethoxy-N-alkyl- and N-alkylaryl-substituted 2-aminoindans. PubMed.
- Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. PubMed.
- Dopamine D3/D2 Receptor Antagonist PF-4363467 Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects. OSTI.GOV.
- Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances.
- Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases.
- Efficiently Creating “Building Blocks” of Pharmaceuticals to Accelerate Drug Discovery Research. SciTechDaily.
- Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. OUCI.
- Feature Reviews in Medicinal Chemistry.
- Building Blocks for Medicinal Chemistry. TCI Chemicals.
- Medicinal Chemistry Reviews - Online (Discontinued). Bentham Science.
- The Rising Potential of Nitrobenzamide Derivatives in Therapeutic Applic
- 2,3-Dimethylbenzamide. PubChem.
- Sulfamoyl benzamide derivatives and methods of their use.
Sources
- 1. Crystal structure of 2,3-dimethoxy-N-(4-nitrophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents | MDPI [mdpi.com]
- 4. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dopamine antagonist - Wikipedia [en.wikipedia.org]
- 8. Novel benzamides as selective and potent gastric prokinetic agents. 1. Synthesis and structure-activity relationships of N-[(2-morpholinyl)alkyl]benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis protocol for 2,3-Dimethoxybenzamide from 2,3-dimethoxybenzoic acid
Application Notes & Protocols
Topic: Synthesis Protocol for 2,3-Dimethoxybenzamide from 2,3-dimethoxybenzoic acid For: Researchers, Scientists, and Drug Development Professionals
An In-Depth Guide to the Synthesis of this compound from 2,3-Dimethoxybenzoic Acid
Introduction
This compound is a valuable chemical intermediate in the synthesis of various pharmaceutical compounds and biologically active molecules. Its structure, featuring a substituted benzamide core, is a common motif in medicinal chemistry. This guide provides a detailed, reliable, and field-proven protocol for the synthesis of this compound, starting from the readily available 2,3-dimethoxybenzoic acid. We will delve into the underlying chemical principles, provide a step-by-step experimental procedure, and cover essential safety and characterization techniques.
Synthetic Strategy and Mechanistic Rationale
The direct reaction between a carboxylic acid and an amine to form an amide is often inefficient. The acidic proton of the carboxylic acid and the basic amine readily undergo an acid-base reaction to form a stable and unreactive ammonium carboxylate salt.[1][2] To overcome this, a common and highly effective strategy is to first "activate" the carboxylic acid by converting its hydroxyl group into a better leaving group.[3]
Our chosen synthetic route is a robust two-step process:
-
Activation: Conversion of 2,3-dimethoxybenzoic acid into the highly reactive intermediate, 2,3-dimethoxybenzoyl chloride.
-
Amidation: Nucleophilic acyl substitution of the resulting acyl chloride with an ammonia source to yield the final product.
For the activation step, thionyl chloride (SOCl₂) is the reagent of choice. Its primary advantage is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, simplifying the isolation of the acyl chloride intermediate.[4][5]
Mechanism of Acyl Chloride Formation: The reaction begins with the nucleophilic oxygen of the carboxylic acid's hydroxyl group attacking the electrophilic sulfur atom of thionyl chloride. A chloride ion is expelled, which then acts as a nucleophile, attacking the carbonyl carbon. This process leads to the formation of a tetrahedral intermediate which subsequently collapses. The unstable chlorosulfite group is eliminated and decomposes into gaseous sulfur dioxide and a chloride ion, driving the reaction to completion.[4]
Mechanism of Amidation: The amidation step is a classic nucleophilic acyl substitution. Ammonia (NH₃), a potent nucleophile, attacks the highly electrophilic carbonyl carbon of the 2,3-dimethoxybenzoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group. A second molecule of ammonia acts as a base to deprotonate the nitrogen, yielding the neutral this compound and ammonium chloride.[6][7]
Visualized Reaction Scheme and Workflow
Caption: Overall two-step synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for execution by trained laboratory personnel. All operations involving thionyl chloride and concentrated ammonia must be performed in a certified chemical fume hood.
Table 1: Materials and Reagents
| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Typical Grade | Notes |
| 2,3-Dimethoxybenzoic acid | 1521-38-6 | 182.17 | ≥98% | Starting material.[8] |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | ≥99% | Corrosive and moisture-sensitive.[9] |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | ≥99.8% | Solvent for amidation step. |
| Toluene, Anhydrous | 108-88-3 | 92.14 | ≥99.5% | Solvent for activation step. |
| Ammonia, aqueous solution | 1336-21-6 | 35.04 | 28-30% | Nucleophile and base. |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Reagent Grade | For aqueous wash. |
| Magnesium Sulfate (MgSO₄), Anhydrous | 7487-88-9 | 120.37 | Reagent Grade | Drying agent. |
| Ethanol | 64-17-5 | 46.07 | Reagent Grade | For recrystallization. |
| Deionized Water | 7732-18-5 | 18.02 | - | For work-up and recrystallization. |
Part A: Synthesis of 2,3-Dimethoxybenzoyl Chloride (Activation)
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a gas outlet leading to a trap containing a sodium hydroxide solution to neutralize HCl and SO₂ gases.
-
Reagents: To the flask, add 2,3-dimethoxybenzoic acid (5.00 g, 27.4 mmol, 1.0 equiv.) and 25 mL of anhydrous toluene.
-
Reaction Initiation: While stirring, add thionyl chloride (3.0 mL, 4.9 g, 41.2 mmol, 1.5 equiv.) dropwise to the suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for 2-3 hours. The reaction is complete when the solid has dissolved and the evolution of gas has ceased.
-
Work-up: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal of residual SOCl₂, add 10 mL of anhydrous toluene and evaporate again. The resulting crude 2,3-dimethoxybenzoyl chloride (a pale yellow oil or solid) is typically used in the next step without further purification.
Part B: Synthesis of this compound (Amidation)
-
Setup: In a separate 250 mL flask equipped with a magnetic stir bar, place 50 mL of concentrated aqueous ammonia (28-30%) and cool the flask in an ice-water bath to 0°C.
-
Reagent Addition: Dissolve the crude 2,3-dimethoxybenzoyl chloride from Part A in 30 mL of anhydrous dichloromethane (DCM).
-
Reaction: Add the DCM solution of the acyl chloride dropwise to the cold, vigorously stirred ammonia solution over 20-30 minutes. A white precipitate will form immediately.
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove ammonium salts, followed by a small amount of cold DCM.
Part C: Purification by Recrystallization
-
Dissolution: Transfer the crude solid product to a flask and add a minimal amount of hot ethanol to dissolve it completely.
-
Crystallization: If the solution is colored, you may add a small amount of activated charcoal and hot filter. To the clear hot solution, add deionized water dropwise until the solution becomes faintly cloudy.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Final Collection: Collect the purified white crystals by vacuum filtration, wash with a small amount of a cold ethanol/water mixture, and dry under vacuum to a constant weight.
Caption: Step-by-step experimental workflow for synthesis and purification.
Characterization of Final Product
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Table 2: Expected Analytical Data for this compound
| Technique | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | 118-121 °C (literature value) |
| ¹H NMR (CDCl₃) | δ (ppm): ~7.9 (dd, 1H, Ar-H), ~7.2 (t, 1H, Ar-H), ~7.0 (dd, 1H, Ar-H), ~6.0 (br s, 2H, -NH₂), 3.9 (s, 3H, -OCH₃), 3.8 (s, 3H, -OCH₃). |
| ¹³C NMR (CDCl₃) | δ (ppm): ~168 (C=O), ~152 (Ar-C), ~147 (Ar-C), ~128 (Ar-C), ~124 (Ar-CH), ~120 (Ar-CH), ~115 (Ar-CH), ~61 (-OCH₃), ~56 (-OCH₃). |
| IR (ATR) | ν (cm⁻¹): ~3400-3150 (N-H stretch, two bands), ~1650 (C=O stretch, Amide I), ~1600 (N-H bend, Amide II), ~1270 (C-O stretch, aryl ether).[10] |
| Mass Spec (EI) | m/z: 181 (M⁺), 165, 136. |
Safety Precautions and Waste Disposal
-
Thionyl Chloride (SOCl₂): This substance is highly toxic, corrosive, and a lachrymator. It reacts violently with water, bases, and alcohols.[11][12] Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty gloves (e.g., butyl rubber or neoprene).[13][14]
-
Aqueous Ammonia (28-30%): Concentrated ammonia is corrosive and can cause severe respiratory irritation. Handle exclusively in a chemical fume hood with appropriate PPE.
-
Solvents: Dichloromethane and toluene are hazardous. Avoid inhalation and skin contact. Toluene is flammable.
-
Waste Disposal: All liquid and solid chemical waste must be segregated and disposed of according to institutional and local environmental regulations. Aqueous waste should be neutralized before disposal. Organic waste containing halogenated solvents (DCM) must be collected separately from non-halogenated waste (toluene, ethanol).[12]
References
- G. A. Olah, S. J. Kuhn, S. H. Flood, B. A. Hardie. "Amides and Amido-acids." Journal of the American Chemical Society. ACS Publications.
- "Chemistry of Amides." Chemistry LibreTexts.
- "Amide Synthesis." Fisher Scientific.
- V. Pace, W. Holzer, I. de la Calle. "Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review." MDPI.
- S. Yildirim, M. Akkurt, C. T. Zeyrek, H. A. Al-Seody. "Spectroscopic Properties and Preparation of Some 2, 3-Dimethoxybenzamide Derivatives." Bentham Science.
- "Direct Amidations of Carboxylic Acids with Amines." Encyclopedia.pub.
- "Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides." Master Organic Chemistry.
- "Video: Preparation of Amides." JoVE.
- R. Cadoni. "Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c - IRIS." Università di Sassari.
- "Spectroscopic properties and preparation of some this compound derivatives." GCRIS.
- "Amide formation from carboxylic acid derivatives." Khan Academy.
- "Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride." Drexel University.
- "HAZARD SUMMARY - THIONYL CHLORIDE." NJ.gov.
- "2,3-Dimethoxybenzoic acid | C9H10O4." PubChem.
Sources
- 1. Amide Synthesis [fishersci.co.uk]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. iris.uniss.it [iris.uniss.it]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Khan Academy [khanacademy.org]
- 8. 2,3-Dimethoxybenzoic acid | C9H10O4 | CID 15204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. researchgate.net [researchgate.net]
- 11. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. drexel.edu [drexel.edu]
- 13. actylislab.com [actylislab.com]
- 14. nj.gov [nj.gov]
Application Note: A Validated Stability-Indicating HPLC Method for Purity Analysis of 2,3-Dimethoxybenzamide
Abstract
This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2,3-Dimethoxybenzamide purity. The method is developed to separate this compound from its potential process-related impurities and degradation products, making it suitable for quality control and stability testing in pharmaceutical development. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its accuracy, precision, linearity, and specificity.[1][2][3][4]
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its purity is a critical quality attribute that can directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method is essential for its quality control. High-performance liquid chromatography (HPLC) is a powerful technique for the purity assessment of chemical compounds due to its high resolution and sensitivity.[5] This document provides a detailed protocol for a validated RP-HPLC method for the purity analysis of this compound.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.
-
Structure:
-
Molecular Formula: C₉H₁₁NO₃
-
Molecular Weight: 181.19 g/mol
-
Solubility: Soluble in methanol, acetonitrile, and other polar organic solvents.[6][8][9]
-
UV Absorbance: Aromatic amides, such as benzamide derivatives, typically exhibit strong UV absorbance in the range of 200-300 nm due to the presence of the benzene ring and the amide chromophore.[10][11][12][13] Based on the structure of this compound, a suitable detection wavelength is expected around 220-280 nm.
HPLC Method Development and Optimization
The primary objective of this method is to achieve a baseline separation of the this compound peak from any potential impurities. A reversed-phase chromatographic approach was selected due to the non-polar nature of the analyte.
Rationale for Method Parameter Selection
-
Column: A C18 column is a common choice for the separation of aromatic compounds and provides excellent retention and selectivity for this compound.[5][14][15][16]
-
Mobile Phase: A mixture of a buffered aqueous phase and an organic modifier is employed to achieve optimal separation.
-
Aqueous Phase (Mobile Phase A): A phosphate buffer is used to maintain a consistent pH, which is crucial for reproducible retention times of ionizable compounds. A pH of 3.0 was chosen to ensure the amide group is protonated, leading to sharper peaks.
-
Organic Phase (Mobile Phase B): Acetonitrile is selected as the organic modifier due to its low UV cutoff, low viscosity, and good elution strength for aromatic compounds.[8][17][18]
-
-
Elution Mode: A gradient elution is utilized to ensure the timely elution of both early and late-eluting impurities, providing a good overall peak shape and resolution within a reasonable run time.
-
Detection Wavelength: Based on the UV absorbance characteristics of benzamide derivatives, a detection wavelength of 254 nm was chosen to provide good sensitivity for both the main component and potential impurities.[10][16][19]
Optimized Chromatographic Conditions
The optimized HPLC parameters for the purity analysis of this compound are summarized in the table below.
| Parameter | Condition |
| HPLC System | Gradient-capable HPLC with UV/PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic, pH 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Experimental Protocol
Preparation of Solutions
-
Mobile Phase A (20 mM Potassium Phosphate, pH 3.0): Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.
-
Diluent (Acetonitrile:Water, 50:50 v/v): Mix equal volumes of HPLC grade acetonitrile and water.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
System Suitability Test (SST)
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the Standard Solution (100 µg/mL) five times and evaluate the following parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Analysis Procedure
Inject the diluent (as a blank), followed by the Standard Solution and the Sample Solution into the chromatograph. Record the chromatograms and integrate the peak areas.
Calculation of Purity
The purity of this compound is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines.[1][2][3][4]
Specificity (Forced Degradation)
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. The this compound sample was subjected to stress conditions including acid, base, oxidation, thermal, and photolytic degradation. The chromatograms of the stressed samples showed that the main peak was well-resolved from all degradation product peaks, indicating the method's specificity.
Linearity
The linearity of the method was evaluated by analyzing a series of solutions of this compound at concentrations ranging from 25 to 150 µg/mL. The calibration curve of peak area versus concentration showed a linear relationship with a correlation coefficient (r²) of ≥ 0.999.
Accuracy (% Recovery)
Accuracy was determined by the recovery of known amounts of this compound reference standard spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the nominal sample concentration). The mean recovery was found to be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day Precision): The repeatability was assessed by analyzing six replicate preparations of the sample solution (1000 µg/mL) on the same day. The relative standard deviation (% RSD) of the purity results was ≤ 1.0%.
-
Intermediate Precision (Inter-day Ruggedness): The intermediate precision was determined by analyzing the same sample on two different days, by two different analysts, and on two different HPLC systems. The % RSD between the two sets of results was ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve. The LOD was found to be approximately 0.1 µg/mL, and the LOQ was approximately 0.3 µg/mL.
Robustness
The robustness of the method was evaluated by intentionally varying critical method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units). The system suitability parameters remained within the acceptance criteria, demonstrating the robustness of the method.
Visualization of the Analytical Workflow
The overall workflow for the HPLC purity analysis of this compound is depicted in the following diagram.
Caption: Workflow for HPLC Purity Analysis of this compound.
Conclusion
The developed RP-HPLC method for the purity analysis of this compound is specific, accurate, precise, and robust. The validation results confirm that the method is suitable for its intended purpose in a quality control environment for routine analysis and stability studies of this compound.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
- Quality Guidelines.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
- ICH Q2 R1: Mastering Analytical Method Valid
- ICH Q2 Analytical Method Valid
- Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
- Separation and determination of aromatic amines by reversed-phase HPLC. J-Stage. [Link]
- Spectroscopic Properties and Preparation of Some 2, 3-Dimethoxybenzamide Derivatives.
- INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Periodica Polytechnica Chemical Engineering. [Link]
- GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPAR
- HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases.
- isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds.
- HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. PubMed. [Link]
- Benzamide, N,N-dimethyl-. NIST WebBook. [Link]
- Quantitative UV Absorbance Spectra of Chemical Agents and Simulants. DTIC. [Link]
- HPLC method for purifying organic compounds.
- 2,3-Dimethoxybenzaldehyde. PubChem. [Link]
- UV-visible spectra of 2b and 3b.
- 2,3-Dimethylbenzamide. PubChem. [Link]
- UV spectra of amides: (a) I is 3, II is 4, and V is 5; (b) III is 2, IV...
- Most Common Solvents Used in HPLC Mobile Phase. Phenomenex. [Link]
- UV/VIS Spectrum of Benzamide: How to Interpret?
- Solvents and Caveats for LC-MS.
- Common HPLC solvents and their important properties. (Snyder et al., 1998).
- Appropriate solvents for LC/MS and HPLC. Reddit. [Link]
- Solvent selection in liquid chrom
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. starodub.nl [starodub.nl]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2,3-Dimethoxybenzaldehyde | 86-51-1 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. phenomenex.com [phenomenex.com]
- 9. reddit.com [reddit.com]
- 10. Benzamide, N,N-dimethyl- [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. pp.bme.hu [pp.bme.hu]
- 15. halocolumns.com [halocolumns.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. molnar-institute.com [molnar-institute.com]
- 19. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Guide to Characterizing Dopamine D2 Receptor Interactions Using 2,3-Dimethoxybenzamide Analogs
Introduction: The Significance of the Dopamine D2 Receptor and Benzamide Ligands
The family of dopamine receptors, particularly the D2 subtype (D2R), represents a cornerstone of neuropharmacology and a primary target for therapeutics addressing a spectrum of neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and depression.[1][2][3] These G protein-coupled receptors (GPCRs) are pivotal in modulating critical neural circuits involved in motor control, motivation, and cognition.[2][4] Consequently, the precise characterization of ligand-receptor interactions is fundamental to the drug discovery process.
Substituted benzamides, built upon scaffolds like 2,3-dimethoxybenzamide, have emerged as a prominent class of high-affinity and selective ligands for the D2R.[5][6][7] Compounds from this family, such as Fallypride and Desmethoxyfallypride, are not only valuable research tools but also serve as potent radiotracers for in vivo imaging techniques like Positron Emission Tomography (PET).[6][8]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound and its analogs in dopamine D2 receptor binding assays. We will delve into the underlying mechanism of D2R signaling, present a detailed, field-proven protocol for competitive radioligand binding assays, and offer guidance on data analysis and interpretation. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reproducible data for assessing the affinity and selectivity of novel compounds.
Principle of the Competitive Radioligand Binding Assay
The competitive binding assay is a powerful and widely used in vitro technique to determine the affinity of an unlabeled test compound for a specific receptor.[9][10] The experiment quantifies the ability of the test compound (the "competitor," e.g., a this compound analog) to displace a radiolabeled ligand ("radioligand") that is known to bind to the receptor of interest with high affinity and specificity.
The core principle relies on the law of mass action.[11] A fixed concentration of receptor preparation (e.g., cell membranes expressing D2R) and a single concentration of a D2R-selective radioligand (e.g., [³H]-Spiperone) are incubated with increasing concentrations of the unlabeled test compound. As the concentration of the test compound increases, it competes for and occupies more binding sites on the D2 receptor, resulting in a decrease in the amount of bound radioligand.
By measuring the radioactivity at each concentration of the test compound, a competition curve is generated. From this curve, the half-maximal inhibitory concentration (IC₅₀) is determined. The IC₅₀ value—the concentration of the test compound that displaces 50% of the specifically bound radioligand—is then used to calculate the inhibition constant (Kᵢ), which reflects the true binding affinity of the test compound for the receptor.[12]
Mechanism & Signaling: The Dopamine D2 Receptor Pathway
The dopamine D2 receptor is a member of the D2-like receptor family (which also includes D3 and D4) and functions as an inhibitory GPCR.[13][14]
Causality of the Pathway: Upon binding of an agonist like dopamine, the D2R undergoes a conformational change, allowing it to couple with and activate inhibitory G proteins of the Gαi/o family.[3] This activation leads to the dissociation of the G protein into its Gαi/o and Gβγ subunits. The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, which is responsible for converting ATP into cyclic AMP (cAMP).[4][13] The resulting decrease in intracellular cAMP levels leads to reduced activity of cAMP-dependent protein kinase A (PKA). This cascade of events ultimately modulates the phosphorylation state and activity of numerous downstream proteins, influencing neuronal excitability and gene expression.[3][13]
The diagram below illustrates this canonical signaling pathway.
Caption: Dopamine D2 receptor inhibitory signaling pathway.
Experimental Protocols
This section provides a detailed, step-by-step methodology for conducting a D2R competitive binding assay.
Required Materials and Reagents
-
Receptor Source: Frozen cell pellets or prepared membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells). Alternatively, membrane preparations from rat striatum can be used.[8][15]
-
Radioligand: [³H]-Spiperone (Specific Activity: 15-30 Ci/mmol). A high-affinity D2-like receptor antagonist.
-
Test Compounds: this compound or its analogs, dissolved in a suitable solvent (e.g., 100% DMSO) to create high-concentration stock solutions (e.g., 10 mM).
-
Non-Specific Binding (NSB) Determinand: Haloperidol or unlabeled Spiperone (10 µM final concentration).[16]
-
Buffers:
-
Equipment & Consumables:
-
96-well microplates (polypropylene)
-
Glass fiber filters (GF/C, pre-soaked in 0.3-0.5% polyethyleneimine, PEI, to reduce non-specific binding)[17]
-
Cell harvester/vacuum filtration manifold
-
Scintillation vials or plates
-
Liquid scintillation cocktail (e.g., Betaplate Scint)
-
Liquid scintillation counter (e.g., MicroBeta counter)
-
Homogenizer (Dounce or Polytron)
-
High-speed refrigerated centrifuge
-
Standard laboratory pipettes, tubes, etc.
-
Protocol 1: Membrane Preparation
This protocol must be performed at 4°C to minimize protein degradation.
-
Thawing: Thaw the frozen cell pellet on ice.
-
Homogenization: Resuspend the pellet in 10-20 volumes of ice-cold Lysis Buffer. Homogenize using a Dounce homogenizer (10-15 strokes) or a Polytron homogenizer (2-3 bursts of 10 seconds).
-
Centrifugation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.[15]
-
Washing: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Lysis Buffer and repeat the centrifugation step. This wash step is crucial for removing endogenous substances and cytosolic enzymes.
-
Final Resuspension: Resuspend the final pellet in Assay Buffer.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA or Bradford assay).
-
Storage: Aliquot the membrane preparation and store at -80°C until use. Typical final protein concentrations for the assay range from 50-120 µg per well for tissue or 3-20 µg for cultured cells.[17]
Protocol 2: Competitive Radioligand Binding Assay Workflow
The following diagram provides a high-level overview of the assay setup.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Procedure: All additions should be performed in triplicate.
-
Plate Setup: Set up a 96-well plate. The final assay volume will be 250 µL.[17]
-
Total Binding (TB) wells: Add 50 µL of Assay Buffer.
-
Non-Specific Binding (NSB) wells: Add 50 µL of 10 µM Haloperidol in Assay Buffer.
-
Test Compound wells: Add 50 µL of the this compound analog at various concentrations (typically a 10-point serial dilution, e.g., from 10 µM to 0.1 nM).
-
-
Radioligand Addition: Add 50 µL of [³H]-Spiperone (diluted in Assay Buffer) to all wells. The final concentration should be at or below its Kₑ value for the D2R (typically 0.2-0.5 nM) to ensure assay sensitivity.[10]
-
Initiate Binding: Add 150 µL of the prepared D2R membrane suspension (diluted in Assay Buffer to the desired protein concentration) to all wells to start the reaction.[17]
-
Incubation: Seal the plate and incubate for 60-90 minutes at 30°C with gentle agitation.[17][18] This allows the binding reaction to reach equilibrium.
-
Filtration: Terminate the incubation by rapidly filtering the contents of the plate through the PEI-soaked GF/C filter plate using a cell harvester. Immediately wash the filters 3-4 times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand. The speed of this step is critical to prevent dissociation of the ligand-receptor complex.
-
Drying & Counting: Dry the filter mat for at least 30 minutes at 50°C.[17] Add liquid scintillation cocktail to each well and count the radioactivity (Counts Per Minute, CPM) using a scintillation counter.
Data Analysis and Interpretation
-
Calculate Specific Binding: For each concentration of the test compound, calculate the specific binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)
-
-
Normalize Data: Express the specific binding at each competitor concentration as a percentage of the total specific binding (where competitor concentration is zero).
-
% Specific Binding = (Specific Binding at [Competitor] / Specific Binding with no Competitor) * 100
-
-
Generate Competition Curve: Plot the % Specific Binding against the logarithm of the molar concentration of the test compound. This will produce a sigmoidal dose-response curve.
-
Determine IC₅₀: Using a non-linear regression curve-fitting software (e.g., GraphPad Prism), fit the data to a "one-site fit Ki" model to determine the log(IC₅₀) and subsequently the IC₅₀ value.[19] The IC₅₀ is the concentration of the competitor that reduces the specific binding by 50%.
-
Calculate the Inhibition Constant (Kᵢ): The Kᵢ is a more accurate measure of affinity as it is independent of the assay conditions (radioligand concentration and affinity). Convert the IC₅₀ to Kᵢ using the Cheng-Prusoff equation :[12]
Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
Where:
-
Kᵢ: The inhibition constant of the test compound.
-
IC₅₀: The half-maximal inhibitory concentration of the test compound.
-
[L]: The molar concentration of the radioligand used in the assay.
-
Kₑ: The equilibrium dissociation constant of the radioligand for the receptor. This value must be determined independently via a saturation binding experiment or obtained from the literature for the specific batch of radioligand and receptor preparation.
-
Representative Data
The following table presents hypothetical, yet realistic, binding affinity data for a series of this compound analogs against the human D2 receptor, illustrating how data can be effectively summarized. Actual values are highly dependent on the specific substitutions made to the parent molecule.[5][8][20]
| Compound ID | R-Group Substitution | IC₅₀ (nM) | Kᵢ (nM) | Hill Slope (nₑ) |
| Parent-01 | H | 150.5 | 75.3 | -1.01 |
| Analog-A | 5-(3-fluoropropyl) | 5.8 | 2.9 | -0.98 |
| Analog-B | 5-(3-fluoropropyl)-6-hydroxy | 1.2 | 0.6 | -1.05 |
| Haloperidol | (Reference Compound) | 2.4 | 1.2 | -0.99 |
Assay Conditions: [³H]-Spiperone ([L]) = 0.3 nM; Kₑ = 0.3 nM. A lower Kᵢ value indicates a higher binding affinity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding (>30% of Total) | Radioligand is too hydrophobic; Insufficient filter washing; Insufficient PEI pre-soak of filters; Protein concentration too high. | Use a more hydrophilic radioligand if possible. Increase the number of wash steps or volume of wash buffer. Ensure PEI concentration is 0.3-0.5% and soak time is adequate (>1 hr). Optimize and reduce the amount of membrane protein per well. |
| Low Signal (Low Total Binding CPM) | Insufficient receptor concentration; Low radioligand specific activity; Inactive receptor preparation. | Increase the amount of membrane protein per well. Use a radioligand with higher specific activity. Prepare fresh membranes and ensure proper storage at -80°C. |
| Poor Curve Fit / Shallow Hill Slope | Compound insolubility at high concentrations; Multiple binding sites or allosteric effects; Assay not at equilibrium. | Check compound solubility in assay buffer. Use curve-fitting models for two-site competition.[19] Increase incubation time to ensure equilibrium is reached. |
| High Well-to-Well Variability | Inaccurate pipetting; Incomplete membrane resuspension; Inefficient filtration and washing. | Calibrate pipettes. Vortex membrane stock thoroughly before each pipetting step. Ensure vacuum is consistent and harvester nozzles are not clogged. |
Conclusion
The competitive radioligand binding assay is an indispensable tool in neuropharmacology for characterizing the interaction of novel compounds with their targets. By following the detailed protocols and data analysis guidelines presented in this application note, researchers can reliably determine the binding affinity (Kᵢ) of this compound analogs for the dopamine D2 receptor. This information is critical for establishing structure-activity relationships (SAR), confirming target engagement, and guiding the selection of lead candidates in the development of next-generation therapeutics for dopamine-related CNS disorders.
References
- Al-Shorbagy, M. Y. (n.d.).
- Borowska, J., et al. (2021). Dopamine D1 receptor signaling pathways.
- Seeman, P. (n.d.). Atypical neuroleptics have low affinity for dopamine D2 receptors or are selective for D4 receptors. PubMed. [Link]
- Wang, X., et al. (2018). STRUCTURE OF THE D2 DOPAMINE RECEPTOR BOUND TO THE ATYPICAL ANTIPSYCHOTIC DRUG RISPERIDONE. PMC - PubMed Central. [Link]
- Stahl, S. M. (2003). Describing an Atypical Antipsychotic: Receptor Binding and Its Role in Pathophysiology.
- QIAGEN. (n.d.). Dopamine Receptor Signaling. QIAGEN GeneGlobe. [Link]
- Wikipedia. (n.d.). Dopamine receptor. [Link]
- GraphPad. (n.d.).
- GraphPad. (n.d.).
- springermedizin.de. (2019). Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance. [Link]
- PubMed. (n.d.). Fully automated radioligand binding filtration assay for membrane-bound receptors. [Link]
- Hulme, E. C. (n.d.). Radioligand binding assays and their analysis. PubMed. [Link]
- Bishop, J. E., et al. (1991). Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors. PubMed. [Link]
- European Psychiatry. (n.d.). Antipsychotic efficacy: Relationship to optimal D2-receptor occupancy. [Link]
- ACS Publications. (1991). Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors. Journal of Medicinal Chemistry. [Link]
- NIH. (n.d.). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. [Link]
- University of Regensburg. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. [Link]
- PubMed. (n.d.). Synthesis and evaluation of high affinity, aryl-substituted [18F]fluoropropylbenzamides for dopamine D-2 receptor studies. [Link]
- PubMed Central. (n.d.). Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors. [Link]
- GraphPad. (n.d.). Key concepts: Competitive binding. GraphPad Prism 10 Curve Fitting Guide. [Link]
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
- PubMed. (n.d.). Synthesis and characterization of iodobenzamide analogues: potential D-2 dopamine receptor imaging agents. [Link]
- PubMed Central. (n.d.). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. [Link]
- Chemsrc. (n.d.). Dopamine D2 receptor agonist-2. [Link]
- NIH. (n.d.). Table 3, Detailed protocol for the D2 binding secondary assay. Probe Reports from the NIH Molecular Libraries Program. [Link]
- MDPI. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. [Link]
- PubMed Central. (n.d.). Dopamine D2 Receptors Dimers: How can we Pharmacologically Target Them?. [Link]
- MDPI. (2023). Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. [Link]
- eScholarship.org. (2017). D4 Dopamine Receptor High Resolution Structures Enable the Discovery of Selective Agonists. [Link]
- PubMed. (n.d.). Quantification of D2-like dopamine receptors in the human brain with 18F-desmethoxyfallypride. [Link]
- DASH (Harvard). (n.d.). Evidence against dopamine D1/D2 receptor heteromers. [Link]
- OSTI.GOV. (n.d.). Dopamine D3/D2 Receptor Antagonist PF-4363467 Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects. [Link]
- NIH. (n.d.). Biochemistry, Dopamine Receptors.
- Psychopharmacology Institute. (2016). D2 Receptors in Psychopharmacology. [Link]
- PubMed Central. (2016). Dopamine D2/3- and μ-opioid receptor antagonists reduce cue-induced responding and reward impulsivity in humans. [Link]
Sources
- 1. STRUCTURE OF THE D2 DOPAMINE RECEPTOR BOUND TO THE ATYPICAL ANTIPSYCHOTIC DRUG RISPERIDONE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 5. Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of high affinity, aryl-substituted [18F]fluoropropylbenzamides for dopamine D-2 receptor studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of iodobenzamide analogues: potential D-2 dopamine receptor imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of D2-like dopamine receptors in the human brain with 18F-desmethoxyfallypride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
- 11. The GraphPad Guide to Analyzing Radioligand Binding Data [pdg.cnb.uam.es]
- 12. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 15. Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds | MDPI [mdpi.com]
- 16. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. graphpad.com [graphpad.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Experimental protocol for N-alkylation of 2,3-Dimethoxybenzamide
An Application Guide for the N-Alkylation of 2,3-Dimethoxybenzamide: Protocol, Mechanistic Insights, and Practical Considerations
Authored by a Senior Application Scientist
This document provides a detailed experimental protocol and the underlying scientific principles for the N-alkylation of this compound, a key transformation in the synthesis of various biologically active molecules and pharmaceutical intermediates. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of step-by-step instructions and expert insights into the causality behind experimental choices.
Introduction and Strategic Overview
The N-alkylation of amides is a fundamental carbon-nitrogen bond-forming reaction in organic synthesis. The resulting secondary and tertiary amides are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials. This compound serves as a valuable starting material, with its methoxy groups influencing the electronic properties and potential biological activity of its derivatives.
While several methods exist for amide alkylation, the classical approach involving deprotonation followed by nucleophilic substitution (SN2) remains one of the most robust and widely applied strategies.[1][2] This method's reliability stems from its predictable mechanism and broad substrate scope. Amides, however, are weak acids (pKa ≈ 17), necessitating the use of a strong, non-nucleophilic base to generate the corresponding amidate anion for subsequent reaction with an electrophile.[1]
This guide will focus on a well-established protocol using sodium hydride (NaH) as the base and an alkyl halide as the alkylating agent. We will also briefly discuss alternative methodologies to provide a broader context for synthetic strategy.
The Core Mechanism: Deprotonation and SN2 Displacement
The N-alkylation proceeds via a two-step sequence. The choice of reagents and conditions is critical for ensuring high yield and minimizing side reactions.
Step 1: Deprotonation. The reaction is initiated by the deprotonation of the amide N-H proton by a strong base. Sodium hydride is an excellent choice for this transformation.[3] It is a powerful, non-nucleophilic base that irreversibly deprotonates the amide, producing the sodium amidate and hydrogen gas (H₂), which evolves from the reaction mixture.[3][4] The formation of a gaseous byproduct drives the equilibrium forward, ensuring complete formation of the nucleophilic amidate.
Step 2: Nucleophilic Attack. The resulting amidate anion is a potent nucleophile that attacks the electrophilic carbon of an alkyl halide (or a similar substrate with a good leaving group, like a tosylate) in a classic bimolecular nucleophilic substitution (SN2) reaction.[5][6] For this step to be efficient, primary alkyl halides are strongly preferred, as secondary and tertiary halides are prone to undergoing competing elimination (E2) reactions, especially in the presence of a strong base.[6][7]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 3. Sodium Hydride [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
Application Notes & Protocols: A Guide to the Synthesis of 2,3-Dimethoxybenzamide Derivatives for Structure-Activity Relationship (SAR) Studies
Introduction: The 2,3-Dimethoxybenzamide Scaffold in Medicinal Chemistry
The benzamide moiety is a cornerstone in medicinal chemistry, present in a wide array of approved pharmaceuticals.[1] Its ability to participate in hydrogen bonding and engage in various non-covalent interactions makes it a privileged scaffold for designing enzyme inhibitors and receptor modulators. The 2,3-dimethoxy substitution pattern on the phenyl ring provides a specific conformational bias and electronic environment that has proven fruitful in the development of potent bioactive agents.
Derivatives of this compound have demonstrated significant potential as tubulin polymerization inhibitors and kinase inhibitors, making them attractive candidates for anticancer drug discovery.[2][3][4] Structure-Activity Relationship (SAR) studies are therefore crucial to optimize the potency, selectivity, and pharmacokinetic properties of these compounds. This guide provides a detailed overview of the synthetic strategies for preparing a library of this compound derivatives and explores key considerations for their SAR analysis.
Core Synthetic Strategy: Amide Bond Formation
The synthesis of this compound derivatives primarily relies on the formation of an amide bond between 2,3-dimethoxybenzoic acid and a diverse range of primary or secondary amines. The most common and reliable method involves a two-step process: the activation of the carboxylic acid to an acyl chloride, followed by nucleophilic acyl substitution by the amine.[5] Direct amide coupling methods using activating agents are also widely employed, offering a more streamlined one-pot procedure.[6]
Diagram of the General Synthetic Workflow
Caption: General workflow for the synthesis and SAR studies of this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis via the Acid Chloride Intermediate
This two-step approach is robust and generally high-yielding. The initial conversion to the acyl chloride significantly increases the electrophilicity of the carbonyl carbon, facilitating the subsequent reaction with a wide range of amines, including those that are less nucleophilic.
Step 1: Synthesis of 2,3-Dimethoxybenzoyl Chloride
-
Rationale: Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, simplifying the workup.[5] A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction through the formation of the Vilsmeier reagent, which is a more potent acylating agent.[7]
-
Materials:
-
2,3-Dimethoxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Anhydrous toluene or dichloromethane (DCM)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), suspend 2,3-dimethoxybenzoic acid (1.0 eq) in anhydrous toluene.
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at room temperature with stirring.
-
Heat the reaction mixture to reflux (around 80-90 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 2,3-dimethoxybenzoyl chloride is often used in the next step without further purification.[8][9]
-
Step 2: Amidation of 2,3-Dimethoxybenzoyl Chloride
-
Rationale: The highly reactive acyl chloride readily reacts with primary or secondary amines to form the corresponding amide. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically added to scavenge the HCl generated during the reaction.[10]
-
Materials:
-
Crude 2,3-dimethoxybenzoyl chloride
-
Desired primary or secondary amine (1.0 - 1.2 eq)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the amine (1.0 eq) and TEA or DIPEA (1.5 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 2,3-dimethoxybenzoyl chloride in a minimal amount of anhydrous DCM.
-
Add the solution of the acyl chloride dropwise to the cooled amine solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with DCM or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.[11][12]
-
Protocol 2: Direct Amide Coupling using HATU
Direct coupling methods offer a convenient one-pot synthesis. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective and commonly used uronium-based coupling reagent that promotes rapid amide bond formation with minimal side reactions.[6]
-
Rationale: HATU activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. The presence of a non-nucleophilic base like DIPEA is crucial to deprotonate the carboxylic acid and neutralize the hexafluorophosphate anion.[13]
-
Materials:
-
2,3-Dimethoxybenzoic acid
-
Desired primary or secondary amine (1.0 - 1.2 eq)
-
HATU (1.1 - 1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve 2,3-dimethoxybenzoic acid (1.0 eq) in anhydrous DMF or DCM.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[11][14]
-
| Parameter | Acid Chloride Method | Direct Coupling (HATU) |
| Steps | Two steps | One-pot |
| Reagents | SOCl₂, Amine, Base | Carboxylic Acid, Amine, HATU, Base |
| Reaction Time | Longer (includes acid chloride formation) | Shorter |
| Substrate Scope | Very broad | Broad, but can be sensitive to sterics |
| Byproducts | Gaseous (SO₂, HCl), easily removed | Water-soluble, removed during workup |
| Expertise Level | Intermediate | Beginner to Intermediate |
Table 1: Comparison of Synthetic Routes.
Purification and Characterization
Purification is a critical step to ensure the reliability of SAR data. Recrystallization is often the method of choice for crystalline benzamide derivatives, as it can provide highly pure material.[15] For non-crystalline products or difficult-to-separate mixtures, silica gel column chromatography is employed.[12]
-
Recrystallization: Suitable solvents include ethanol, ethyl acetate/hexanes, and acetone.[14][16]
-
Column Chromatography: A typical mobile phase is a gradient of ethyl acetate in hexanes.[12]
Characterization of the final products should be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the structure and purity.
Structure-Activity Relationship (SAR) Studies
The goal of SAR studies is to understand how different structural modifications to the this compound scaffold affect its biological activity. This involves synthesizing a library of analogues with systematic variations and evaluating their potency against a specific biological target.
Key Biological Targets
-
Tubulin Polymerization: The 2,3-dimethoxybenzoyl moiety can bind to the colchicine binding site on β-tubulin, inhibiting its polymerization into microtubules and leading to cell cycle arrest and apoptosis.[2][4]
-
Kinase Inhibition: Benzamide derivatives have been shown to be effective inhibitors of various kinases, such as Bcr-Abl and c-Met, by competing with ATP for binding in the kinase domain.[3][17]
Diagram of SAR Exploration
Caption: Key areas for structural modification in SAR studies of this compound derivatives.
Key Areas for Modification and Rationale
-
The Amine Moiety (R¹):
-
Aryl and Heteroaryl Amines: Introduction of various substituted aromatic and heteroaromatic rings allows for the exploration of additional binding interactions, such as π-π stacking and hydrogen bonding, which can significantly enhance potency.
-
Alkyl and Cycloalkyl Amines: Varying the size, lipophilicity, and conformational flexibility of this group can impact solubility, cell permeability, and binding affinity.
-
-
The 2,3-Dimethoxy Phenyl Ring (R²):
-
Bioisosteric Replacements: The methoxy groups are susceptible to metabolic O-demethylation. Replacing one or both methoxy groups with bioisosteres can improve metabolic stability and modulate activity.[18][19] Common bioisosteric replacements for a methoxy group include:
-
Halogens (F, Cl): Can alter electronic properties and improve binding through halogen bonding.[19]
-
Small Alkyl Groups (e.g., methyl): Can maintain steric bulk while removing the potential for O-demethylation.
-
Trifluoromethoxy (-OCF₃) or Difluoromethoxy (-OCHF₂): These groups are more metabolically stable and can influence the conformational preference of the ring.
-
-
| Bioisostere | Rationale for Replacement | Potential Impact |
| Fluorine | Mimics hydrogen in size, alters electronics | Increased binding affinity, improved metabolic stability.[19] |
| Methyl | Maintains steric bulk, removes O-demethylation site | Improved metabolic stability, may alter potency. |
| -OCF₃ | Electron-withdrawing, metabolically stable | Significantly improved metabolic stability, potential for altered binding. |
| Fused Rings (e.g., methylenedioxy) | Constrains conformation, alters electronics | Increased rigidity, potential for improved selectivity.[18] |
Table 2: Common Bioisosteric Replacements for Methoxy Groups.
Conclusion
The this compound scaffold is a versatile starting point for the development of novel therapeutics, particularly in the area of oncology. The synthetic protocols outlined in this guide provide a robust framework for the preparation of a diverse library of analogues. A systematic approach to SAR, focusing on modifications to the amine moiety and bioisosteric replacement of the methoxy groups, is essential for optimizing the biological activity and drug-like properties of these promising compounds. Careful execution of the synthesis, purification, and biological evaluation will be paramount to the success of any drug discovery program based on this scaffold.
References
- Reddit. (2021).
- Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]
- Li, W., et al. (2021).
- Zhang, Y., et al. (2016).
- Khan Academy. (n.d.).
- Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]
- Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research. [Link]
- Singh, A., & Murugesan, S. (2018). An Efficient approach for the Synthesis of N-aryl/ heterocycle/ alkyl Benzamides derivatives and evolution of anticancer activities. Chemistry & Biology Interface. [Link]
- Sharma, P., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]
- Chemistry Stack Exchange. (2024).
- University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids. [Link]
- Romagnoli, R., et al. (2010). Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
- Meanwell, N. A. (2018). The Design and Application of Bioisosteres in Drug Design.
- Singh, A., & Murugesan, S. (2018). An Efficient approach for the Synthesis of N-aryl/ heterocycle/ alkyl Benzamides derivatives and evolution of anticancer activities. Chemistry & Biology Interface. [Link]
- Miller, B. R., & Gulick, A. M. (2016). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. Chemical Reviews. [Link]
- European Journal of Medicinal Chemistry. (2024). ePrints Soton. [Link]
- Royal Society of Chemistry. (n.d.).
- National Institutes of Health. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]
- ResearchGate. (2020).
- University of Wisconsin-Madison. (n.d.).
- Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]
- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. [Link]
- Google Patents. (n.d.). A kind of new preparation process of 2,4- dimethoxy-benzoyl chloride.
- National Institutes of Health. (n.d.). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. [Link]
- National Institutes of Health. (n.d.). Syntheses and structures of two benzoyl amides: 2-chloro-4-ethoxy-3,5-dimethoxy-N-(3-oxocyclohex-1-en-1-yl)benzamide and 2-chloro-N-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-4. [Link]
- PubMed. (n.d.). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. [Link]
- PubMed. (n.d.). Development of tubulin polymerization inhibitors as anticancer agents. [Link]
- PubChem. (n.d.). 2,3-Dimethoxybenzoyl chloride. [Link]
- IUCr Journals. (n.d.). Syntheses and structures of two benzoyl amides: 2-chloro-4-ethoxy-3,5-dimethoxy-N-(3-oxocyclohex-1-en-1-yl)benzamide and 2-chloro-N-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-4-ethoxy-3,5-dimethoxybenzamide. [Link]
- PubMed. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. [Link]
- National Institutes of Health. (n.d.). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. [Link]
- ResearchGate. (2025). Drugs that Inhibit Tubulin Polymerization: The Particular Case of Podophyllotoxin and Analogues. [Link]
- Royal Society of Chemistry. (n.d.). Amidation by reactive extrusion for the synthesis of active pharmaceutical ingredients teriflunomide and moclobemide.
- MDPI. (n.d.).
- PubMed. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. [Link]
- PubMed. (n.d.).
- ResearchGate. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. growingscience.com [growingscience.com]
- 7. CN109053434A - A kind of new preparation process of 2,4- dimethoxy-benzoyl chloride - Google Patents [patents.google.com]
- 8. 2,3-Dimethoxybenzoyl chloride | C9H9ClO3 | CID 2758392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. journals.iucr.org [journals.iucr.org]
- 10. Khan Academy [khanacademy.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. scs.illinois.edu [scs.illinois.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 19. elearning.uniroma1.it [elearning.uniroma1.it]
Application Note: A Multi-technique Approach for the Comprehensive Characterization of 2,3-Dimethoxybenzamide
Introduction
2,3-Dimethoxybenzamide is a substituted aromatic amide whose structural motif appears in molecules of significant interest in medicinal chemistry and materials science. As with any specialty chemical used in high-stakes applications like drug development, unambiguous confirmation of its identity, purity, and structural integrity is paramount. A failure to adequately characterize such a key intermediate can have profound downstream consequences, impacting reaction yields, impurity profiles, and the validity of biological data.
This guide, designed from the perspective of a senior application scientist, moves beyond a simple listing of methods. It provides a detailed, integrated workflow that explains the causal logic behind the selection of each analytical technique. We will explore how chromatographic and spectroscopic methods are synergistically employed to build a complete, validated profile of this compound, ensuring the highest degree of scientific integrity for its use in research and development.
Foundational Physicochemical Properties
A baseline understanding of the compound's physical properties is essential for sample handling, method development, and data interpretation. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structural analogues.
| Property | Value / Description | Significance |
| Chemical Formula | C₉H₁₁NO₃ | Used to calculate the exact mass. |
| Molecular Weight | 181.19 g/mol | Essential for mass spectrometry and concentration calculations.[1] |
| Appearance | Predicted to be an off-white to pale yellow crystalline solid. | A visual check for gross impurities or degradation. |
| Solubility | Predicted to be slightly soluble in water, but soluble in polar organic solvents like methanol, ethanol, and chloroform.[2][3] | Critical for preparing samples for NMR, HPLC, and UV-Vis analysis. |
| Melting Point | Not widely reported; related compounds like 2,3-Dimethylbenzamide melt at 154 °C.[4] | A sharp melting point range is a primary indicator of purity. |
Chromatographic Analysis: Purity and Quantification
Chromatographic techniques are the cornerstone for separating this compound from potential impurities, starting materials, or side-products.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for assessing the purity and quantifying this compound in various matrices. A reversed-phase method is the logical starting point due to the compound's moderate polarity.
Causality Behind Method Choices:
-
Reversed-Phase (C18 Column): The nonpolar stationary phase (C18) effectively retains the aromatic benzamide structure through hydrophobic interactions.
-
Mobile Phase (Acetonitrile/Water): This common solvent system allows for fine-tuning of the elution strength. Acetonitrile is a good organic modifier that provides sharp peaks for aromatic compounds.
-
Acidification (Formic Acid): Adding a small amount of acid (e.g., 0.1% formic acid) protonates any free silanol groups on the column, preventing peak tailing and improving peak shape. It also ensures the amide is in a consistent protonation state.[5]
-
UV Detection: The conjugated aromatic ring in this compound exhibits strong UV absorbance, making a photodiode array (PDA) or variable wavelength detector a highly sensitive and robust choice for detection and quantification.[5]
Detailed Protocol: HPLC Purity Assay
-
Sample Preparation:
-
Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol to create a 1 mg/mL stock solution.
-
Further dilute this stock solution with the mobile phase to a working concentration of approximately 50 µg/mL.
-
-
Instrumentation & Conditions:
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV Absorbance at 275 nm (or PDA scan 200-400 nm) |
-
Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Calculate purity using the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS serves as a powerful orthogonal technique for identity confirmation and for detecting volatile or thermally stable impurities.
Causality Behind Method Choices:
-
Stationary Phase: A mid-polarity column (e.g., 5% phenyl polysiloxane) provides good selectivity for aromatic compounds. For isomers or more complex mixtures, a more polar stationary phase may be required.[6]
-
Temperature Programming: A temperature ramp is necessary to ensure that the moderately volatile this compound elutes as a sharp peak without thermal degradation, while also separating it from other potential components.[7]
Detailed Protocol: GC-MS Analysis
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a volatile solvent like ethyl acetate or dichloromethane.
-
-
Instrumentation & Conditions:
| Parameter | Setting |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | Start at 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
-
Data Analysis:
-
Confirm the identity of the main peak by matching its retention time and mass spectrum with a reference standard.
-
The mass spectrum should show a molecular ion peak (M⁺) at m/z 181 and characteristic fragment ions.
-
Spectroscopic Analysis: Definitive Structural Elucidation
Spectroscopy provides the definitive evidence for the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural determination. Both ¹H and ¹³C NMR are required for a complete assignment. The presence of rotamers due to hindered rotation around the amide C-N bond can sometimes lead to peak broadening, a phenomenon observed in some ortho-substituted benzamides.
Predicted ¹H and ¹³C NMR Data (in CDCl₃):
| Technique | Predicted Chemical Shift (δ) ppm | Assignment & Rationale |
| ¹H NMR | ~7.6 - 7.0 | Multiplets, 3H, Aromatic protons (Ar-H). The specific coupling patterns will depend on the exact shifts. |
| ~6.0 - 6.5 | Broad singlet, 2H, Amide protons (-CONH₂). Broadness is due to quadrupole relaxation of the nitrogen and potential exchange. | |
| ~3.9 | Singlet, 6H, Methoxy protons (-OCH₃). Two distinct singlets may be observed if their electronic environments are sufficiently different. | |
| ¹³C NMR | ~170 | Amide Carbonyl (C=O). |
| ~152, ~148 | Aromatic carbons attached to methoxy groups (C-O). | |
| ~135 | Aromatic carbon attached to the amide group (C-C=O). | |
| ~124, ~118, ~115 | Aromatic carbons with attached protons (C-H). | |
| ~56, ~61 | Methoxy carbons (-OCH₃). |
Detailed Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals. Assign peaks based on chemical shifts, multiplicities, and integration values, comparing them to predicted values and data from similar structures.[8]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple technique used to confirm the presence of key functional groups.
Characteristic FTIR Peaks:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400 - 3100 | N-H stretch (often two bands for -NH₂) | Primary Amide |
| 3050 - 3000 | C-H stretch | Aromatic Ring |
| 2950 - 2850 | C-H stretch | Methoxy (-OCH₃) |
| ~1660 | C=O stretch ("Amide I" band) | Amide Carbonyl |
| ~1600 | N-H bend ("Amide II" band) | Primary Amide |
| 1600, 1480 | C=C stretch | Aromatic Ring |
| ~1250 | C-O stretch (asymmetric) | Aryl Ether |
| ~1020 | C-O stretch (symmetric) | Aryl Ether |
Detailed Protocol: FTIR Analysis
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect a background spectrum, then the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and match them to the expected functional groups of this compound.[9]
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for quantitative analysis using the Beer-Lambert law.
Detailed Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a UV-transparent solvent like methanol or ethanol.
-
Data Acquisition: Use a dual-beam spectrophotometer to scan the absorbance of the sample from 200 to 400 nm, using the pure solvent as a blank.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). For benzamide derivatives, this is typically in the 220-280 nm range, arising from π→π* transitions in the aromatic system.[10]
Integrated Analytical Workflow
No single technique is sufficient for full characterization. The strength of this approach lies in the integration of orthogonal methods, where each result validates the others.
Caption: Integrated workflow for the characterization of this compound.
References
- ResearchGate. IR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be).
- ResearchGate. Spectroscopic Properties and Preparation of Some 2, 3-Dimethoxybenzamide Derivatives.
- The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications.
- Indian Journal of Chemistry. Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides.
- LookChem. 2-methoxy-N,N-dimethylbenzamide - 7291-34-1.
- PubMed. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in Biological Samples.
- PubChem. 2,3-Dimethoxybenzaldehyde.
- ResearchGate. UV-visible spectra of 2b and 3b.
- The Royal Society of Chemistry. Supplementary Information.
- Reddit. UV/VIS Spectrum of Benzamide: How to Interpret? What is the peak?.
- PubChem. 2,3-Dimethoxybenzoic acid.
- MDPI. Fast Screening Methods for the Analysis of Topical Drug Products.
- NIST WebBook. 2-Methoxybenzamide.
- SIELC Technologies. Separation of 3-Methoxybenzamide on Newcrom R1 HPLC column.
- The Royal Society of Chemistry. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition.
- PubChem. N,N-Dimethylbenzamide.
- PubChem. 2,3-Dimethylbenzamide.
- HELIX Chromatography. HPLC Methods for analysis of 2,3-Dihydroxybenzoic acid.
- Indian Journal of Pure & Applied Physics. FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- and 4-nitrobenzaldehydes.
- Solubility of Things. N,N-Dimethylbenzamide.
- NIST WebBook. Benzamide, N,N-dimethyl-.
- ResearchGate. b. Mass spectrum of benzamide (Scheme 2, 2b).
- Acta Poloniae Pharmaceutica. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT.
- American Laboratory. Gas Chromatographic Applications for a High-Performance Cyanopropylphenyl-Substituted Polydimethylsiloxane Column Technology.
- SciELO South Africa. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl).
- PubMed. GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB.
- ResearchGate. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent.
- ResearchGate. (a) UV-vis absorption (red) and emission (blue) (λex = 290 nm) spectra....
- Insubria. FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts.
- Semantic Scholar. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids.
- SpectraBase. Benzamide, 2-(3-formyl-6-methoxybenzyloxy)-.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 2,3-DIMETHYLBENZAMIDE CAS#: 5580-34-7 [amp.chemicalbook.com]
- 5. A HPLC method for the quantitative determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: A Detailed Guide to the Synthesis of N-Substituted 2,3-Dimethoxybenzamides
Abstract
This comprehensive guide provides a detailed technical overview for the synthesis of N-substituted 2,3-dimethoxybenzamides, a class of compounds with significant interest in medicinal chemistry and drug development.[1][2][3] The benzamide scaffold is a privileged structure found in numerous pharmacologically active agents, exhibiting a wide range of biological activities including anticancer, antimicrobial, and analgesic properties.[1][2][4][5] This document outlines two robust and widely applicable synthetic strategies starting from 2,3-dimethoxybenzoic acid: the classic acyl chloride-mediated pathway and the modern direct amidation approach using peptide coupling reagents. We delve into the mechanistic rationale behind these methods, provide step-by-step experimental protocols, and detail procedures for purification and characterization, empowering researchers to confidently synthesize these valuable molecules.
Introduction: The Significance of the Benzamide Scaffold
The amide bond is a cornerstone of chemistry and biology, most notably forming the backbone of peptides and proteins.[6] In the realm of small molecule drug discovery, the benzamide functional group is a recurring motif in a multitude of approved drugs and clinical candidates.[7][8][9] Its prevalence stems from its metabolic stability and its ability to act as a versatile hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets.[3] N-substituted 2,3-dimethoxybenzamides, specifically, are valuable intermediates and target molecules, with the methoxy substituents influencing the compound's conformation, solubility, and electronic properties, which can be fine-tuned to optimize pharmacological activity.[10]
Foundational Synthetic Principles: Overcoming the Amidation Challenge
The direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient. The acidic proton of the carboxylic acid readily protonates the basic amine, forming a highly unreactive ammonium carboxylate salt.[11][12] Consequently, successful amide bond formation necessitates the "activation" of the carboxylic acid, converting the hydroxyl group into a better leaving group and rendering the carbonyl carbon more electrophilic for nucleophilic attack by the amine.[6][13]
This guide focuses on the two most prevalent strategies for this activation:
-
Two-Step Acyl Chloride Formation: A classic and cost-effective method involving the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate, which is subsequently reacted with the amine.[11][14]
-
One-Pot Direct Coupling: A more modern and often milder approach that utilizes specialized "coupling reagents" to activate the carboxylic acid in situ for immediate reaction with the amine.[6][12][15]
The following diagram illustrates these divergent and convergent synthetic pathways.
Caption: General synthetic workflows for N-substituted 2,3-dimethoxybenzamides.
Experimental Protocols & Methodologies
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times. Thionyl chloride and oxalyl chloride are corrosive and react violently with water; handle with extreme care.
Part A: Synthesis via Acyl Chloride Intermediate
This two-step method is robust and often high-yielding, making it suitable for larger-scale synthesis. The primary drawback is the harshness of the chlorinating reagents, which may not be compatible with sensitive functional groups.
Step 1: Synthesis of 2,3-Dimethoxybenzoyl Chloride
-
Causality: Thionyl chloride (SOCl₂) is an excellent reagent for this transformation because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed, simplifying the isolation of the acyl chloride product.[14] A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction via the formation of a Vilsmeier intermediate.
-
Protocol:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 2,3-dimethoxybenzoic acid (1.0 eq).
-
Suspend the acid in an excess of thionyl chloride (SOCl₂, ~5.0 eq) or in an inert solvent like toluene, to which SOCl₂ (1.5 eq) is added.
-
Add a catalytic amount of DMF (1-2 drops).
-
Heat the mixture to reflux (approx. 80-90°C) and stir for 2-4 hours.[14] The reaction is complete when gas evolution ceases and the solid starting material has dissolved.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 2,3-dimethoxybenzoyl chloride, typically a yellow to brown oil or low-melting solid, is often used directly in the next step without further purification.
-
Step 2: Amidation of 2,3-Dimethoxybenzoyl Chloride (Schotten-Baumann Reaction)
-
Causality: The acyl chloride is highly electrophilic and reacts readily with the amine nucleophile. A base, such as triethylamine (TEA) or pyridine, is required to neutralize the HCl generated during the reaction.[16] This prevents the protonation of the starting amine, which would render it non-nucleophilic.[16]
-
Protocol:
-
Dissolve the desired primary or secondary amine (1.0 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM), THF) in a flask cooled in an ice bath (0°C).
-
Dissolve the crude 2,3-dimethoxybenzoyl chloride (1.1 eq) from Step 1 in a minimal amount of the same anhydrous solvent.
-
Add the acyl chloride solution dropwise to the stirring amine solution at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.[17]
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, proceed to the Purification section (Section 5).
-
Part B: Direct Amidation via Coupling Reagents
This one-pot method is favored in medicinal chemistry for its mild conditions and broad substrate tolerance.[6][18] Carbodiimides, like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are common activators. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11][19]
-
Causality & The Role of Additives: The O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct or react with another molecule of carboxylic acid to form the anhydride.[16] To prevent these side reactions and improve efficiency, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt acts as a nucleophilic trap, rapidly converting the O-acylisourea to an HOBt-activated ester, which is less prone to side reactions but still highly reactive towards the amine.[11][16]
Caption: Mechanism of EDC/HOBt mediated amide coupling.
-
Protocol (EDC/HOBt Coupling):
-
In a round-bottom flask, dissolve 2,3-dimethoxybenzoic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq) in an anhydrous polar aprotic solvent like DMF or DCM.
-
Add a tertiary base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Cool the stirring solution in an ice bath (0°C).
-
Add EDC hydrochloride (1.2 eq) portion-wise to the cold solution.
-
Allow the reaction to warm to room temperature and stir for 8-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, proceed to the Purification section (Section 5).
-
Summary of Reaction Parameters
The choice of methodology depends on factors such as substrate sensitivity, scale, and available reagents. The table below provides a general comparison.
| Parameter | Route A: Acyl Chloride | Route B: Direct Coupling (EDC/HOBt) |
| Starting Acid | 2,3-Dimethoxybenzoic Acid (1.0 eq) | 2,3-Dimethoxybenzoic Acid (1.0 eq) |
| Activating Agent | Thionyl Chloride (SOCl₂) (1.5-5.0 eq) | EDC·HCl (1.2 eq) |
| Additive | Catalytic DMF (optional) | HOBt (1.2 eq) |
| Amine | Primary or Secondary Amine (1.0 eq) | Primary or Secondary Amine (1.1 eq) |
| Base | Triethylamine or Pyridine (1.5 eq) | DIPEA or NMM (2.0-3.0 eq) |
| Solvent | Toluene (Step 1), DCM/THF (Step 2) | DMF, DCM |
| Temperature | Reflux (Step 1), 0°C to RT (Step 2) | 0°C to RT |
| Typical Time | 4-18 hours | 8-24 hours |
| Advantages | Cost-effective, good for large scale | Mild conditions, one-pot, broad scope |
| Disadvantages | Harsh reagents, may not suit sensitive substrates | Higher cost, byproduct removal |
Product Purification
Purification for both methods typically involves a standard aqueous workup followed by chromatography or recrystallization.
-
Aqueous Workup:
-
Dilute the reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate, DCM).
-
Wash the organic layer sequentially with:
-
A mild acid (e.g., 1 M HCl or 5% citric acid solution) to remove excess amine and base.
-
A mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt.
-
Brine (saturated NaCl solution) to reduce the amount of water in the organic layer.
-
-
Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Chromatography/Recrystallization:
-
Column Chromatography: The crude product is often purified by flash column chromatography on silica gel, using a solvent system such as hexane/ethyl acetate or DCM/methanol to isolate the pure amide.[20]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) is an excellent method for obtaining highly pure material.[14]
-
Characterization of N-Substituted 2,3-Dimethoxybenzamides
Confirmation of the product structure and purity is achieved using a combination of spectroscopic techniques.[21][22]
| Technique | Expected Observations for a Representative N-Alkyl-2,3-dimethoxybenzamide |
| ¹H NMR | Disappearance of the broad carboxylic acid proton signal (~10-12 ppm).Appearance of a broad amide N-H proton signal (~6-8 ppm, if a secondary amide).Aromatic protons of the 2,3-dimethoxybenzoyl moiety appearing as characteristic multiplets (~6.9-7.8 ppm).Two distinct singlets for the methoxy (-OCH₃) groups (~3.8-4.0 ppm), each integrating to 3H.Signals corresponding to the N-substituent (R-group). |
| ¹³C NMR | Amide carbonyl (C=O) signal at ~165-170 ppm.Aromatic carbon signals, including two signals for the methoxy-substituted carbons (~148 and ~152 ppm).Two distinct methoxy carbon signals (~56 and ~61 ppm).Signals corresponding to the N-substituent. |
| Infrared (IR) | Strong C=O (amide I band) stretch at ~1630-1680 cm⁻¹.N-H stretch (if secondary amide) as a sharp peak at ~3300 cm⁻¹.C-O stretches from the methoxy groups around 1270 cm⁻¹ and 1080 cm⁻¹.[23] |
| Mass Spec. (MS) | The molecular ion peak [M]⁺ or, more commonly in ESI, the protonated molecular ion [M+H]⁺ or sodium adduct [M+Na]⁺ corresponding to the calculated mass of the target compound. |
References
- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
- Chemistry LibreTexts. (2023).
- Fisher Scientific. Amide Synthesis. [Link]
- Bentiss, F., et al. (2018). Spectroscopic Properties and Preparation of Some 2, 3-Dimethoxybenzamide Derivatives. Journal of Chemical Society of Pakistan, 40(4). [Link]
- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]
- ResearchGate. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. [Link]
- Perrin, L., & Wang, Q. (2021). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]
- Pace, V., et al. (2014). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 4(41), 21136-21141. [Link]
- Aapptec Peptides. Coupling Reagents. [Link]
- Gribble, G. W. (2010). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 15(7), 4829–4853. [Link]
- ResearchGate. (2021).
- Kang, H., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 60(38), 151044. [Link]
- ResearchGate. IR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be). [Link]
- Reddit. (2021).
- Wikipedia. Benzamide. [Link]
- Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]
- Google Patents. (1984). US4440953A - Purification of N-substituted aminobenzaldehydes.
- PubMed. (2020).
- MDPI. (2017).
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
- MDPI. (2022). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]
- Google Patents. (2017). KR20170003387A - Preparation method of benzoic acid amide compounds.
- ResearchGate. (2018). (PDF)
- Growing Science. (2023).
- Google Patents. (2017). WO2017003107A1 - Method for preparing benzoic acid amide compound.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
- ResearchGate. (2020). Synthesis, Spectroscopic, and Computational examination of an optically active E-N'-2,3-dimethoxybenzylidene-4-nitrobenzohydrazide Crystal | Request PDF. [Link]
- ResearchGate. IR spectra of 2,3-dimethoxybenzoic acid (A). [Link]
- TSI Journals. (2022).
- CORE. Catalytic Approaches to the Synthesis of Amide Bonds. [Link]
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hepatochem.com [hepatochem.com]
- 7. nbinno.com [nbinno.com]
- 8. Benzamide - Wikipedia [en.wikipedia.org]
- 9. growingscience.com [growingscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Amide Synthesis [fishersci.dk]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Amide Synthesis [fishersci.co.uk]
- 18. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,3-Dimethoxybenzamide in Neuroscience Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2,3-Dimethoxybenzamide in neuroscience research. This document details the compound's mechanism of action, offers step-by-step protocols for key in vitro and in vivo experiments, and provides insights into data interpretation, grounded in established scientific principles.
Introduction: The Significance of this compound
This compound is a chemical compound that has garnered interest within the neuroscience community, primarily due to its structural similarity to known psychoactive compounds and its potential to interact with key neurotransmitter systems. Its benzamide scaffold is a common feature in a variety of biologically active molecules, including those targeting dopamine receptors.[1][2] The strategic placement of two methoxy groups on the phenyl ring can significantly influence its binding affinity and selectivity for specific receptor subtypes. Understanding the applications of this compound can open new avenues for investigating the pathophysiology of neuropsychiatric disorders and for the development of novel therapeutic agents.[3][4]
Mechanism of Action: A Focus on the Dopaminergic System
The primary hypothesized mechanism of action for this compound in the central nervous system is its role as a dopamine receptor antagonist.[2] Specifically, substituted benzamides have shown a high affinity for D2-like dopamine receptors (D2, D3, and D4).[1][5][6]
Dopamine is a critical neurotransmitter involved in regulating motor function, motivation, reward, and executive functions.[7] Dysregulation of the dopaminergic system is a hallmark of several neuropsychiatric conditions, most notably schizophrenia.[8][9][10] Most antipsychotic medications exert their therapeutic effects by blocking D2 receptors.[2] By acting as a dopamine D2 receptor antagonist, this compound can be a valuable research tool to:
-
Probe the structure and function of D2 receptors.
-
Investigate the downstream signaling pathways affected by D2 receptor blockade.
-
Model the effects of antipsychotic drugs in preclinical settings.
-
Explore the potential for developing novel therapeutic agents with improved efficacy and side-effect profiles.[11]
The following diagram illustrates the hypothesized signaling pathway.
Caption: Hypothesized mechanism of this compound as a D2 receptor antagonist.
Physicochemical and Pharmacokinetic Properties
A summary of the key physicochemical and predicted pharmacokinetic properties of this compound is presented in the tables below. These properties are crucial for designing and interpreting experiments.
Table 1: Physicochemical Properties
| Property | Value | Rationale/Source |
| Molecular Formula | C₉H₁₁NO₃ | --- |
| Molecular Weight | 181.19 g/mol | --- |
| Predicted LogP | 0.8 - 1.2 | Indicates moderate lipophilicity, suggesting potential for blood-brain barrier penetration.[12] |
| Predicted Water Solubility | Moderately Soluble | Inferred from LogP. |
| Purity for Research Use | ≥98% | Essential for reproducible experimental results.[13] |
Table 2: Predicted Pharmacokinetic Profile
| PK Parameter | Predicted Value/Characteristic | Rationale/Comparable Compound Data |
| Absorption | ||
| Bioavailability (Oral) | Low to Moderate | Benzamides can be subject to first-pass metabolism.[14][15] |
| Tmax (Oral) | 0.5 - 2 hours | Typical for small molecules with good solubility.[14] |
| Distribution | ||
| Blood-Brain Barrier Penetration | Likely | Based on predicted LogP and the characteristics of many psychoactive benzamides.[12] |
| Plasma Protein Binding | Low to Moderate | Hydrophilic nature suggests it is unlikely to be highly protein-bound.[16] |
| Metabolism | ||
| Primary Route | Hepatic (CYP450 enzymes) | Common metabolic pathway for aromatic compounds. |
| Excretion | ||
| Primary Route | Renal | Metabolites are typically excreted in the urine.[17] |
| Elimination Half-life | Short to Moderate | Dependent on metabolic clearance rate.[14] |
Experimental Protocols
The following protocols are designed to be robust and self-validating. They provide a starting point for investigating the neurobiological effects of this compound.
Protocol 1: Preparation of this compound Stock Solutions for In Vitro Assays
This protocol details the preparation of a concentrated stock solution of this compound, a critical first step for all cell-based experiments.
Materials:
-
This compound powder (≥98% purity)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
37°C water bath (optional)
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, weigh out 1.812 mg of this compound for every 1 mL of DMSO.
-
Dissolution: In a sterile environment (e.g., a biological safety cabinet), add the appropriate volume of DMSO to the weighed powder in a sterile microcentrifuge tube.
-
Vortex: Vortex the solution thoroughly until the powder is completely dissolved. The solution should be clear. Gentle warming in a 37°C water bath can aid dissolution if necessary.[18]
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. The stock solution is typically stable for several months under these conditions.[18]
Workflow for Solution Preparation:
Caption: Workflow for preparing this compound stock solutions.
Protocol 2: In Vitro Dopamine D2 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the dopamine D2 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells)
-
Radioligand: [³H]Spiperone or [³H]Raclopride (known D2 receptor antagonists)
-
This compound stock solution (in DMSO)
-
Unlabeled ("cold") Spiperone or Haloperidol (for determining non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Radioligand + Assay Buffer + Vehicle (DMSO).
-
Non-specific Binding: Radioligand + High concentration of unlabeled antagonist (e.g., 10 µM Haloperidol) + Vehicle (DMSO).
-
Competitive Binding: Radioligand + Serial dilutions of this compound.
-
-
Reagent Addition:
-
Add 50 µL of assay buffer to all wells.
-
Add 50 µL of the appropriate concentration of this compound, unlabeled antagonist, or vehicle.
-
Add 50 µL of the radioligand at a final concentration close to its Kd value.
-
Initiate the binding reaction by adding 50 µL of the D2 receptor membrane preparation (typically 10-20 µg of protein per well). The final assay volume is 200 µL.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: In Vivo Assessment of Antipsychotic-like Activity in Rodents
This protocol describes the use of a common behavioral test, amphetamine-induced hyperlocomotion, to assess the potential antipsychotic-like effects of this compound in mice or rats. This model is based on the principle that dopamine agonists like amphetamine induce hyperactivity, which can be attenuated by dopamine receptor antagonists.
Materials:
-
Male C57BL/6 mice or Sprague-Dawley rats
-
This compound
-
Vehicle (e.g., saline with 5% Tween 80)
-
d-Amphetamine sulfate
-
Open-field activity chambers equipped with infrared beams to automatically track movement
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Habituation: Place each animal individually into an open-field chamber and allow them to habituate for 30 minutes.
-
Drug Administration:
-
Administer this compound (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle to different groups of animals. The optimal dose range should be determined in preliminary studies.
-
Return the animals to their home cages.
-
-
Amphetamine Challenge: After a pretreatment time (e.g., 30 minutes), administer d-amphetamine (e.g., 2-3 mg/kg, i.p.) to all animals.
-
Behavioral Recording: Immediately after the amphetamine injection, place the animals back into the open-field chambers and record locomotor activity (e.g., total distance traveled, horizontal beam breaks) for 60-90 minutes.
-
Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5-minute intervals).
-
Compare the total locomotor activity between the vehicle-treated group and the groups treated with different doses of this compound using ANOVA followed by post-hoc tests. A significant reduction in amphetamine-induced hyperlocomotion by this compound suggests antipsychotic-like activity.
-
In Vivo Experimental Workflow:
Caption: Workflow for assessing antipsychotic-like activity in vivo.
Safety and Handling
As a research chemical, this compound should be handled with appropriate safety precautions.[19]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile gloves) when handling the compound.[20]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[21][22] Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[19][22]
-
Disposal: Dispose of waste in accordance with institutional and local regulations for chemical waste.[19][20]
Conclusion
This compound represents a valuable tool for neuroscience research, particularly for studies involving the dopaminergic system and the pathophysiology of disorders like schizophrenia. The protocols provided herein offer a solid foundation for investigating its biochemical and behavioral effects. As with any research compound, careful experimental design, appropriate controls, and thorough data analysis are paramount to generating reliable and meaningful results.
References
- Kutuk, H. (2016, March 30). Spectroscopic Properties and Preparation of Some 2, 3-Dimethoxybenzamide Derivatives. ResearchGate.
- Patterson, S., et al. (n.d.). Novel 2D and 3D Assays to Determine the Activity of Anti-Leishmanial Drugs. PMC.
- O'Neill, M. J., et al. (n.d.). Stereoselective effects-of 2,3-benzodiazepines in vivo: electrophysiology and neuroprotection studies. PubMed.
- Google Patents. (n.d.). CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde.
- Gonzales, G. F., et al. (2025, January 15). Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study.
- ResearchGate. (2022, January 4). How do you dissolve chemicals in the culture medium?
- SciELO México. (n.d.). Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species.
- EHSO. (2025-2026). 5 - Chemical Hazards - EHSO Manual.
- Mathis, C. A., et al. (n.d.). Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors. PubMed.
- Johnson, M., et al. (2017, January 18). Dopamine D3/D2 Receptor Antagonist PF-4363467 Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects. PubMed.
- Edwards, G., et al. (n.d.). The Pharmacokinetics and Bioavailability of a Tracer Dose of [3H]-mebendazole in Man. PubMed.
- Wikipedia. (n.d.). Dopamine antagonist.
- Le, K., et al. (2021, July 16). Discovery, Structure-Activity Relationships, and In Vivo Evaluation of Novel Aryl Amides as Brain Penetrant Adaptor Protein 2-Associated Kinase 1 (AAK1) Inhibitors for the Treatment of Neuropathic Pain. PubMed.
- Romero, A. G., et al. (n.d.). Dopamine D(3) receptor antagonists. 1. Synthesis and structure-activity relationships of 5,6-dimethoxy-N-alkyl- and N-alkylaryl-substituted 2-aminoindans. PubMed.
- ClinicalTrials.gov. (n.d.). Study Details | NCT00952393 | Nicotinic Receptors and Schizophrenia.
- Rogers, K. R., et al. (2019, December 17). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC.
- HCPLive. (2010, October 14). Schizophrenia Patients to Thank PCP and Angel Dust Users?
- Mehta, M. A., et al. (n.d.). Effects of dopamine D2/D3 receptor antagonism on human planning and spatial working memory. PMC - NIH.
- Tsapakis, E. M., et al. (2023, August 7). Novel Compounds in the Treatment of Schizophrenia—A Selective Review. ResearchGate.
- Tsapakis, E. M., et al. (2023, August 11). Novel Compounds in the Treatment of Schizophrenia-A Selective Review. PubMed.
- Kwan, A. C., et al. (n.d.). The neural basis of psychedelic action. PMC - PubMed Central.
- Marcellino, D., et al. (n.d.). The First Negative Allosteric Modulator for Dopamine D2 and D3 Receptors, SB269652 May Lead to a New Generation of Antipsychotic Drugs. PMC - NIH.
- Advanced BioMatrix. (2024). Stem Cell Culture & Adipogenic Differentiation Protocol.
- Amoateng, P., et al. (n.d.). In Vivo Cognitive-Enhancing, Ex Vivo Malondialdehyde-Lowering Activities and Phytochemical Profiles of Aqueous and Methanolic Stem Bark Extracts of Piliostigma thonningii (Schum.). PMC - PubMed Central.
- Google Patents. (n.d.). US9567292B2 - Process for preparation of 2,3-dihydroxy benzonitrile.
- Jacob, G., et al. (n.d.). Studies on the mechanisms of action of MR33317. PMC - NIH.
- De Vivo, M. (2024, November 28). Marco De Vivo on Neuroscience Drug Discovery. YouTube.
- MDPI. (n.d.). The Bioavailability of Drugs—The Current State of Knowledge.
- Pinder, R. M. (2025, March 1). Neuropsychiatric Disease and Treatment: 20 Years on. PMC - PubMed Central.
- Google Patents. (n.d.). WO2025160351A1 - Treatment of neuropsychiatric disorders.
- Lin, H.-Y., et al. (2022, January 31). Inhibition of Glutamate Release from Rat Cortical Nerve Terminals by Dehydrocorydaline, an Alkaloid from Corydalis yanhusuo. PMC - PubMed Central.
- Termulaeva, R. M., et al. (2025, December 16). Pharmacokinetics and Bioavailability of 2-Diethylamino-2′6′-Dimethylphenylacetamide L-Glutaminate. ResearchGate.
- Kwan, A. C., et al. (2022, October 24). The neural basis of psychedelic action. PubMed - NIH.
- MDPI. (n.d.). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives.
- Teo, S. K., et al. (n.d.). Clinical pharmacokinetics of thalidomide. PubMed.
- ResearchGate. (n.d.). A novel, simple, and facile synthesis of 3-(3-benzyl-2,3-dihydrobenzo[ d ]thiazol-2-yl)benzo[ d ]oxazole-2(3 H )-thione derivatives.
Sources
- 1. Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine antagonist - Wikipedia [en.wikipedia.org]
- 3. Neuropsychiatric Disease and Treatment: 20 Years on - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2025160351A1 - Treatment of neuropsychiatric disorders - Google Patents [patents.google.com]
- 5. Dopamine D(3) receptor antagonists. 1. Synthesis and structure-activity relationships of 5,6-dimethoxy-N-alkyl- and N-alkylaryl-substituted 2-aminoindans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The First Negative Allosteric Modulator for Dopamine D2 and D3 Receptors, SB269652 May Lead to a New Generation of Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of dopamine D2/D3 receptor antagonism on human planning and spatial working memory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel Compounds in the Treatment of Schizophrenia-A Selective Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dopamine D3/D2 Receptor Antagonist PF-4363467 Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The neural basis of psychedelic action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The pharmacokinetics and bioavailability of a tracer dose of [3H]-mebendazole in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Bioavailability of Drugs—The Current State of Knowledge [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Clinical pharmacokinetics of thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. assets.thermofisher.cn [assets.thermofisher.cn]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. combi-blocks.com [combi-blocks.com]
- 22. fishersci.com [fishersci.com]
Protocol for radiolabeling 2,3-Dimethoxybenzamide for PET studies
An Application Note and Detailed Protocol for the Radiosynthesis of [¹¹C]2,3-Dimethoxybenzamide for Positron Emission Tomography (PET) Studies.
Authored by: Gemini, Senior Application Scientist
Abstract
Positron Emission Tomography (PET) is a powerful molecular imaging modality that provides quantitative insights into biological processes in vivo.[1] The development of novel PET radiotracers is crucial for expanding the scope of diseases that can be studied and diagnosed. Benzamide derivatives are a significant class of molecules with diverse biological targets. This application note provides a comprehensive, field-proven protocol for the radiolabeling of this compound with Carbon-11 ([¹¹C]), a short-lived positron-emitting radionuclide (t½ = 20.3 minutes), to produce [¹¹C]this compound. We detail a robust, one-pot synthesis strategy utilizing a palladium-mediated [¹¹C]carbonylative cross-coupling reaction, followed by purification and rigorous quality control procedures to ensure the final product is suitable for preclinical and clinical research.
Introduction and Scientific Rationale
The benzamide moiety is a key pharmacophore found in numerous biologically active compounds, targeting receptors and enzymes involved in neurological disorders and oncology. Radiolabeling these structures allows for their non-invasive spatiotemporal tracking using PET.[2][3] this compound serves as a representative model for this class of compounds.
The choice of Carbon-11 as the radionuclide is strategic. Its short half-life minimizes the radiation dose to the subject and allows for repeat studies in the same subject on the same day. Furthermore, introducing a ¹¹C atom does not alter the compound's chemical structure or biological activity, as it is a true isotopologue of the native molecule.
The protocol described herein employs a state-of-the-art palladium-mediated carbonylation reaction.[1][4] This method is chosen for its efficiency, speed, and versatility. It involves the reaction of cyclotron-produced [¹¹C]carbon monoxide ([¹¹C]CO) with an appropriate aryl halide precursor in the presence of an ammonia source. This late-stage labeling approach is ideal for short-lived isotopes, as it allows for the rapid incorporation of the radionuclide into a complex molecule in a single step, maximizing radiochemical yield within a timeframe of 2-3 half-lives.[1]
Synthesis Pathway Overview
The radiosynthesis of [¹¹C]this compound is achieved via a one-pot, two-step sequence executed within an automated synthesis module. The process begins with the production of [¹¹C]CO, which is then used in a palladium-catalyzed carbonylative cross-coupling reaction with 1-iodo-2,3-dimethoxybenzene and an in-situ ammonia source to form the target molecule.
Caption: Palladium-catalyzed [¹¹C]carbonylation reaction.
Materials and Equipment
| Category | Item | Supplier / Notes |
| Precursors & Reagents | 1-iodo-2,3-dimethoxybenzene | Sigma-Aldrich or equivalent (>98% purity) |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Strem Chemicals or equivalent | |
| Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | Sigma-Aldrich or equivalent | |
| Hexamethyldisilazane (HMDS) | Acros Organics or equivalent (Ammonia source) | |
| Anhydrous N,N-Dimethylformamide (DMF) | Acros Organics or equivalent, Sure/Seal™ bottle | |
| Acetonitrile (MeCN), HPLC Grade | Fisher Scientific or equivalent | |
| Water, HPLC Grade | Fisher Scientific or equivalent | |
| Ethanol, USP Grade | Decon Labs or equivalent | |
| Sterile Saline for Injection, USP (0.9% NaCl) | Hospira or equivalent | |
| Radionuclide | [¹¹C]Carbon Dioxide ([¹¹C]CO₂) | Produced via ¹⁴N(p,α)¹¹C nuclear reaction from a medical cyclotron.[5] |
| Equipment | Automated Radiosynthesis Module | GE TRACERlab™, Siemens Explora, or similar |
| High-Performance Liquid Chromatography (HPLC) System | Agilent 1260 or similar, equipped with a preparative pump, UV detector, and radiodetector | |
| Preparative HPLC Column | Phenomenex Luna C18(2), 10 µm, 250 x 10 mm | |
| Solid Phase Extraction (SPE) Cartridge | Waters Sep-Pak C18 Plus Light | |
| Gas Chromatograph (GC) | Agilent 7890B or similar, for residual solvent analysis | |
| Dose Calibrator | Capintec CRC®-55tR or equivalent | |
| pH Meter or pH Strips (0-14 range) | ||
| Sterile Filtration Unit | 0.22 µm Millipore Millex-GV or equivalent |
Experimental Protocol
This protocol is designed for an automated synthesis module, which is essential for minimizing radiation exposure and ensuring reproducibility.[6][7][8]
Part A: Reagent and System Preparation
-
Prepare the Precursor Solution: In a clean vial, dissolve 1-iodo-2,3-dimethoxybenzene (2-3 mg), Pd₂(dba)₃ (2 mg), and Xantphos (3 mg) in 300 µL of anhydrous DMF.
-
Prepare the Ammonia Source: In a separate vial, place 100 µL of Hexamethyldisilazane (HMDS). HMDS serves as a convenient, anhydrous source of ammonia upon hydrolysis.
-
Set up the Synthesis Module:
-
Install a new disposable cassette and reagent vials.
-
Load the precursor solution and HMDS into their designated vials on the module.
-
Prime all solvent delivery lines according to the manufacturer's instructions.
-
-
Prepare the HPLC System:
-
Equilibrate the preparative C18 column with the mobile phase (e.g., 40:60 MeCN:Water) at a flow rate of 4.0 mL/min.
-
Set the UV detector to the appropriate wavelength for this compound (approx. 254 nm).
-
Part B: Automated Radiosynthesis
The following steps are executed by the synthesis module's software sequence.
-
[¹¹C]CO₂ to [¹¹C]CO Conversion: Deliver cyclotron-produced [¹¹C]CO₂ to the synthesis module. The [¹¹C]CO₂ is trapped and then reduced to [¹¹C]CO at high temperature (e.g., 850°C) over a molybdenum or zinc column.
-
[¹¹C]CO Trapping: Transfer the gaseous [¹¹C]CO into the reaction vessel, which has been pre-loaded with the precursor solution.
-
Carbonylation Reaction: Heat the sealed reaction vessel to 120-140°C for 5-7 minutes. The palladium catalyst facilitates the insertion of [¹¹C]CO between the aryl-iodine bond.
-
Amination: Add the HMDS to the reaction vessel. The residual water in the DMF and the heat will hydrolyze HMDS to generate ammonia in situ, which then reacts with the activated [¹¹C]aroyl intermediate to form the [¹¹C]amide. Maintain heat for an additional 2-3 minutes.
-
Quenching and Dilution: Cool the reaction vessel and quench the reaction by adding 1.0 mL of HPLC mobile phase.
Part C: Purification and Formulation
-
HPLC Purification: Inject the crude reaction mixture onto the preparative HPLC system. Monitor the eluent with both the radiation and UV detectors to identify the product peak corresponding to [¹¹C]this compound.
-
Product Collection: Collect the radioactive product peak in a flask containing 20 mL of sterile water.
-
SPE Formulation:
-
Activate a C18 Sep-Pak cartridge by washing with ethanol (5 mL) followed by sterile water (10 mL).
-
Pass the collected HPLC fraction through the C18 Sep-Pak. The [¹¹C]this compound will be trapped on the sorbent.
-
Wash the cartridge with sterile water (10 mL) to remove residual HPLC solvents.
-
Elute the final product from the cartridge with 1.0 mL of USP-grade ethanol into a sterile product vial.
-
Dilute the ethanol solution with 9.0 mL of sterile saline for injection, USP. The final formulation will be in ≤10% ethanol/saline.
-
-
Sterile Filtration: Draw the final product solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a final, sterile, pyrogen-free dose vial.
Caption: Overall workflow for the synthesis of [¹¹C]this compound.
Quality Control
All PET radiopharmaceuticals intended for human use must undergo rigorous quality control (QC) testing to ensure patient safety and data integrity.[9][10]
| QC Test | Method | Acceptance Criteria |
| Visual Inspection | Direct observation | Clear, colorless, free of particulate matter |
| pH | pH meter or calibrated pH strips | 4.5 - 7.5 |
| Radiochemical Purity | Analytical Radio-HPLC | ≥ 95% |
| Radionuclidic Identity | Dose Calibrator or MCA | Confirmed as ¹¹C (t½ = 20.3 ± 1 min) |
| Chemical Purity | Analytical HPLC (UV detector) | Peak corresponding to product should be identifiable; unlabeled precursor below defined limits. |
| Specific Activity (SA) | Calculated from HPLC data (radioactivity vs. mass) | > 1 Ci/µmol (> 37 GBq/µmol) at End of Synthesis (EOS) |
| Residual Solvents | Gas Chromatography (GC) | Ethanol < 5000 ppm; DMF < 880 ppm |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU / V (where V is max patient dose in mL) |
| Sterility | Incubation in growth media (e.g., TSB, FTM) | No bacterial or fungal growth (Test is retrospective due to short half-life)[9] |
Discussion and Field Insights
-
Causality of Choices: The use of a palladium(0) source like Pd₂(dba)₃ with a specialized phosphine ligand (Xantphos) is critical. This combination forms a highly active catalytic species that is stable at the required reaction temperatures and promotes efficient oxidative addition and reductive elimination, the key steps in the cross-coupling cycle.
-
Trustworthiness through Self-Validation: The protocol's reliability hinges on the automation, which standardizes every step from reagent addition to heating profiles, significantly improving run-to-run consistency over manual methods.[11] The comprehensive QC panel acts as the final validation, ensuring that each batch meets predefined specifications before release.
-
Optimization: Radiochemical yield can be sensitive to the purity of the precursor and the dryness of the DMF solvent. If yields are low, troubleshooting should first focus on these reagents. The reaction temperature and time are also critical parameters that can be optimized for a specific synthesis module.
-
Specific Activity: Achieving high specific activity is paramount for receptor imaging studies to avoid unwanted pharmacological effects from the unlabeled mass. The one-pot method using carrier-free [¹¹C]CO is designed to maximize specific activity.
References
- Schopf, E., et al. (2018). Automation of a Positron-emission Tomography (PET) Radiotracer Synthesis Protocol for Clinical Production. Journal of Visualized Experiments.
- Van Dam, R. M., et al. (2014). Fully Automated Production of Diverse 18F-Labeled PET Tracers on the ELIXYS Multireactor Radiosynthesizer Without Hardware Modification. Journal of Nuclear Medicine.
- AuntMinnie.com (2023). Can automated PET tracer radiosynthesis replace manual methods?. AuntMinnie.com.
- JoVE (2023). Automation: PET Radiotracer Synthesis Protocol: Clinical Production. YouTube.
- Peko, J., et al. (2023). Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process. ACS Omega.
- Trace-Ability (2020). A comparison of automated quality control using the Trace-Ability Tracer-QC vs traditional quality control for F-18 Fludeoxyglucose (F-18 FDG). SNMMI.
- Saha, G. B. (2016). Synthesis of PET Radiopharmaceuticals. Radiology Key.
- Journal of Nuclear Medicine (2012). Towards miniaturized quality control for 18F-labeled PET tracers: Separation of D-FAC alpha and beta anomers via capillary electrophoresis. Journal of Nuclear Medicine.
- IAEA (2012). Strategies for Clinical Implementation and Quality Management of PET Tracers. International Atomic Energy Agency.
- ResearchGate (2001). Quality control of PET labeled agents by TLC, GC and HPLC. ResearchGate.
- Gómez-Vallejo, V., et al. (2018). Recent progress in [¹¹C]carbon dioxide ([¹¹C]CO₂) and [¹¹C]carbon monoxide ([¹¹C]CO) chemistry. Journal of Labelled Compounds and Radiopharmaceuticals.
- Långström, B., et al. (1995). Synthesis of 11C-labelled benzamide compounds as potential tracers for poly(ADP-ribose) synthetase. Journal of Labelled Compounds and Radiopharmaceuticals.
- Bongarzone, S., et al. (2021). One-Pot Synthesis of ¹¹C-Labelled Primary Benzamides via Intermediate [¹¹C]Aroyl Dimethylaminopyridinium Salts. Chemistry – A European Journal.
- John, C. S., et al. (1997). Synthesis and evaluation of [18F] labeled benzamides: high affinity sigma receptor ligands for PET imaging. Nuclear Medicine and Biology.
- van Dongen, G., et al. (2008). Facile radiolabeling of monoclonal antibodies and other proteins with zirconium-89 or gallium-68 for PET imaging using p-isothiocyanatobenzyl-desferrioxamine. Nature Protocols.
- Dahl, K., et al. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry.
- ResearchGate (2021). One-step and two-step [¹¹C]‐carbonylation methods for synthesizing primary amides. ResearchGate.
Sources
- 1. One‐Pot Synthesis of 11C‐Labelled Primary Benzamides via Intermediate [11C]Aroyl Dimethylaminopyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 11C-labelled benzamide compounds as potential tracers for poly(ADP-ribose) synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of [18F] labeled benzamides: high affinity sigma receptor ligands for PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Automation of a Positron-emission Tomography (PET) Radiotracer Synthesis Protocol for Clinical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Synthesis of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. www-pub.iaea.org [www-pub.iaea.org]
- 11. auntminnie.com [auntminnie.com]
Application Notes & Protocols: A Framework for Characterizing the Cellular Activity of 2,3-Dimethoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Rationale and Strategic Approach
Benzamide derivatives are a crucial scaffold in medicinal chemistry, forming the basis of drugs with a wide range of pharmacological activities.[1] The compound 2,3-Dimethoxybenzamide, with its specific methoxy group positioning, presents a unique chemical entity for investigation. While direct biological data for this specific isomer is limited, the broader benzamide class is known to exhibit anticancer activities, often through mechanisms like enzyme inhibition or induction of apoptosis.[1][2]
A key structural feature of benzamides is their resemblance to the nicotinamide moiety of NAD+, a critical cofactor for Poly(ADP-ribose) polymerase (PARP) enzymes.[3] PARP enzymes, particularly PARP1, are central to DNA single-strand break repair.[3][4] Their inhibition leads to the accumulation of DNA double-strand breaks during replication, which is particularly cytotoxic to cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations).[3] This principle of synthetic lethality has made PARP inhibitors a successful class of targeted cancer therapies.[3][5]
Given this structural rationale, a logical starting hypothesis is that this compound may function as a PARP inhibitor. This application note provides a comprehensive, multi-step framework to systematically test this hypothesis and characterize the broader cellular activities of this compound as a potential anticancer agent. The workflow is designed to progress from broad phenotypic screening to more specific mechanistic assays.
Part 1: Primary Screening — Assessing General Cytotoxicity
The initial step is to determine if this compound exerts a cytotoxic or cytostatic effect on cancer cells and to establish a dose-response relationship. The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of cells, which correlates with cell viability.[6][7]
Principle of the MTT Assay
The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan precipitate.[7][8] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[9] This formazan is then solubilized, and the absorbance is measured with a spectrophotometer.[9]
Protocol: MTT Cell Viability Assay
1. Cell Seeding:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, HCT 116 for colon cancer) to ~80% confluence.
-
Trypsinize, count, and seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.
2. Compound Treatment:
-
Prepare a 2X stock concentration series of this compound in culture medium. A typical starting range is from 0.1 µM to 100 µM.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubate for a defined period, typically 48 or 72 hours.[5]
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[7]
-
Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[10]
-
Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.
4. Solubilization and Absorbance Reading:
-
After incubation, add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well.[8][10]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[7]
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[7]
5. Data Analysis:
-
Subtract the absorbance of the blank (media only) wells from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells: (% Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100).
-
Plot the % Viability against the log concentration of the compound and use non-linear regression to determine the half-maximal inhibitory concentration (IC50).
| Parameter | Recommendation | Rationale |
| Cell Lines | MCF-7 (Breast), HCT 116 (Colon), A549 (Lung) | Use a panel of well-characterized lines from different tissues. |
| Seeding Density | 5,000 - 10,000 cells/well | Must be optimized to ensure cells are in logarithmic growth phase. |
| Compound Conc. | 0.1 µM - 100 µM (log dilutions) | A wide range is needed to capture the full dose-response curve. |
| Incubation Time | 48 - 72 hours | Allows sufficient time for the compound to exert its effects. |
| MTT Conc. | 0.5 mg/mL | Standard concentration for optimal formazan production.[10] |
| Wavelength | 570 nm (Reference: 630 nm) | Peak absorbance for formazan.[10] |
Part 2: Mechanistic Insights — Investigating Apoptosis
If this compound reduces cell viability, the next step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. A hallmark of apoptosis is the activation of effector caspases, specifically caspase-3 and caspase-7.[11][12]
Principle of the Caspase-Glo® 3/7 Assay
This luminescent assay provides a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[13] In the presence of active caspase-3 or -7, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a light signal.[13] The luminescent signal is directly proportional to the amount of caspase activity.[14] The "add-mix-measure" format makes it ideal for high-throughput screening.[13]
Protocol: Caspase-Glo® 3/7 Assay
1. Cell Seeding and Treatment:
-
Seed cells in an opaque-walled 96-well plate (suitable for luminescence) at the same density as the MTT assay.
-
Incubate for 24 hours.
-
Treat cells with this compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50). Include a known apoptosis inducer (e.g., staurosporine) as a positive control and a vehicle control.
-
Incubate for a relevant time point (e.g., 24 hours).
2. Assay Reagent Preparation and Addition:
-
Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol (e.g., Promega G8090) and allow it to equilibrate to room temperature.[14]
-
Remove the plate from the incubator and let it cool to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL reagent to 100 µL of medium).[14]
3. Incubation and Luminescence Reading:
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours to allow the signal to stabilize.[14]
-
Measure luminescence using a plate-reading luminometer.
4. Data Analysis:
-
Subtract the background luminescence (from cell-free wells).
-
Express data as fold-change in luminescence relative to the vehicle-treated control.
Figure 1: Simplified pathway showing compound-induced apoptosis via Caspase-3/7 activation.
Part 3: Probing Proliferative Effects — Cell Cycle Analysis
Anticancer compounds can exert their effects by halting cell cycle progression, preventing cells from dividing. Flow cytometry analysis of DNA content using propidium iodide (PI) is the gold standard for determining the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle of Cell Cycle Analysis by PI Staining
Propidium iodide is a fluorescent intercalating agent that binds stoichiometrically to double-stranded DNA.[15] The fluorescence intensity of stained cells is therefore directly proportional to their DNA content. By analyzing a population of cells with a flow cytometer, one can distinguish between cells in G0/G1 phase (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n DNA content). Cells must first be fixed, typically with ethanol, to permeabilize the membrane for PI entry.[16] Treatment with RNase is necessary as PI can also bind to double-stranded RNA.[15]
Protocol: Cell Cycle Analysis via Flow Cytometry
1. Cell Culture and Treatment:
-
Seed cells in 6-well plates to achieve ~60-70% confluence at the time of harvest.
-
Treat cells with this compound (e.g., at IC50 concentration) for 24 or 48 hours. Include vehicle control.
2. Cell Harvesting and Fixation:
-
Harvest cells (including floating cells in the supernatant) by trypsinization. Centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the pellet and, while gently vortexing, add 1-5 mL of ice-cold 70% ethanol dropwise to fix the cells and prevent clumping.[17][18]
-
Incubate on ice for at least 30 minutes or store at -20°C for several weeks.[15]
3. Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) to pellet them.[15]
-
Wash twice with PBS.
-
Resuspend the cell pellet in 500 µL of a PI staining solution containing RNase A (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS).[18]
-
Incubate for 30 minutes at room temperature in the dark.[17]
4. Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting PI fluorescence in the appropriate channel (e.g., PE-Texas Red).
-
Collect at least 10,000 events per sample.
-
Use a doublet discrimination gate (e.g., pulse width vs. pulse area) to exclude cell clumps from the analysis.[17]
5. Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Compare the cell cycle distribution of treated samples to the vehicle control. An accumulation of cells in a specific phase suggests a cell cycle arrest.
Figure 2: Experimental workflow for cell cycle analysis by flow cytometry.
Part 4: Functional Characterization — Cell Migration
A key characteristic of metastatic cancer is the ability of cells to migrate. The wound healing or "scratch" assay is a straightforward and widely used method to assess collective cell migration in vitro.[19][20] It allows for the quantification of a compound's effect on the ability of a cell monolayer to close a cell-free gap.[21]
Principle of the Wound Healing Assay
A confluent monolayer of cells is mechanically disrupted to create a "scratch" or wound.[19] The cells at the edge of the scratch will then migrate to close the gap. This process is monitored over time, typically with time-lapse microscopy.[19] The rate of wound closure is a measure of cell migration.
Protocol: Wound Healing "Scratch" Assay
1. Cell Seeding:
-
Seed cells in a 24-well plate at a density that will form a fully confluent monolayer within 24-48 hours.[19] This must be optimized for each cell line.
2. Creating the Wound:
-
Once confluent, use a sterile p200 pipette tip to make a straight scratch down the center of the monolayer.[19][22] A consistent pressure and angle are critical for reproducibility.
-
Gently wash the well twice with PBS or serum-free medium to remove detached cells.[21]
3. Treatment and Imaging:
-
Replenish each well with fresh medium containing the desired concentration of this compound (typically a non-lethal dose, e.g., below the IC20) or vehicle control.
-
Place the plate in a live-cell imaging system (e.g., IncuCyte) or on a standard microscope with a camera.
-
Acquire images of the scratch at time 0 and at regular intervals thereafter (e.g., every 4-8 hours) for up to 48 hours.[22] Ensure the same field of view is imaged each time.
4. Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap at each time point.
-
Calculate the percentage of wound closure relative to the initial area: (% Closure = [(Area_t0 - Area_tx) / Area_t0] * 100).
-
Plot the % wound closure over time for treated versus control samples to compare migration rates.
| Parameter | Recommendation | Rationale |
| Plate Format | 24-well or 12-well plate | Allows for multiple conditions and replicates. |
| Scratch Tool | p200 pipette tip | Creates a consistent wound width.[22] |
| Compound Conc. | Sub-lethal (e.g., < IC20) | To ensure observed effects are on migration, not due to cytotoxicity. |
| Imaging | Phase-contrast, 4x or 10x objective | Standard for visualizing cell monolayers. |
| Analysis Metric | % Relative Wound Density or % Wound Closure | Quantitative measure of migration over time. |
Conclusion and Future Directions
This structured series of assays provides a robust framework for the initial characterization of this compound. The data generated will indicate whether the compound is cytotoxic, if it induces apoptosis, if it affects cell cycle progression, and if it inhibits cell migration. Positive results, particularly the induction of apoptosis and potential cell cycle arrest, would provide strong support for the initial hypothesis of PARP inhibition.
Subsequent steps would involve more direct target validation, such as a cell-based PARP activity assay or Western blotting for PAR, the product of PARP activity.[5][23] Investigating the compound's effects in DNA repair-deficient cell lines (e.g., BRCA1/2 mutant) versus proficient lines could further solidify its mechanism of action as a PARP inhibitor through the principle of synthetic lethality.
References
- Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol.
- University of Arizona College of Medicine. DNA Cell Cycle Analysis with PI.
- Imaged-Based Assays. How to do Wound Healing (Scratch) Assay for Cell Migration Analysis.
- Bio-protocol. Scratch Wound Healing Assay.
- University College London. Cell Cycle Analysis by Propidium Iodide Staining.
- University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility.
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
- protocols.io. Wound healing migration assay (Scratch assay).
- CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual.
- PubMed. Scratch Wound Healing Assay.
- National Center for Biotechnology Information. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform.
- BPS Bioscience. PARP Assays.
- National Center for Biotechnology Information. PASTA: PARP activity screening and inhibitor testing assay.
- MilliporeSigma. Muse® Caspase-3/7 Kit.
- Cambridge Bioscience. PARP assay kits.
- YouTube. Targeted cancer therapy: choosing the right assay to assess PARP inhibitors.
- National Center for Biotechnology Information. Apoptosis Marker Assays for HTS - Assay Guidance Manual.
- National Center for Biotechnology Information. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.
- National Center for Biotechnology Information. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides.
- PubMed Central. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites.
- MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. PARP assay kits [bioscience.co.uk]
- 5. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. clyte.tech [clyte.tech]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. stemcell.com [stemcell.com]
- 12. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 14. promega.com [promega.com]
- 15. vet.cornell.edu [vet.cornell.edu]
- 16. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. clyte.tech [clyte.tech]
- 20. Scratch Wound Healing Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. bio-protocol.org [bio-protocol.org]
- 22. med.virginia.edu [med.virginia.edu]
- 23. PASTA: PARP activity screening and inhibitor testing assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Structural Confirmation of 2,3-Dimethoxybenzamide using a Comprehensive NMR Spectroscopy Protocol
<
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules.[1][2] This application note provides a detailed, field-proven protocol for the structural confirmation of 2,3-Dimethoxybenzamide. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive guide from sample preparation to the acquisition and interpretation of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. The causality behind experimental choices is explained, ensuring technical accuracy and trustworthy, self-validating results.
Introduction: The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy operates on the principle that atomic nuclei with a non-zero spin, when placed in a strong magnetic field, can absorb and re-emit electromagnetic radiation at a specific radiofrequency.[1][3][4] This resonance frequency is exquisitely sensitive to the local chemical environment, providing detailed information about molecular structure, connectivity, and dynamics.[1][4] For a molecule like this compound, a complete NMR analysis provides irrefutable evidence of its atomic framework.
This guide outlines a systematic approach, employing a suite of NMR experiments to build a complete structural picture of this compound. We will progress from simple one-dimensional experiments that identify the basic chemical environments to more complex two-dimensional experiments that reveal the intricate network of atomic connections.
Experimental Workflow Overview
The structural confirmation of this compound is achieved through a logical sequence of NMR experiments. Each step provides a piece of the structural puzzle, with the collective data leading to an unambiguous assignment.
Figure 1: A schematic of the comprehensive NMR workflow for the structural confirmation of this compound.
Protocol: Sample Preparation
The quality of the NMR spectrum is highly dependent on proper sample preparation.[5] A homogeneous solution free of particulate matter is crucial for obtaining sharp, well-resolved peaks.
Materials:
-
This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[6]
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃), 0.6-0.7 mL[6][7]
-
5 mm NMR tubes[7]
-
Pasteur pipette and glass wool
Procedure:
-
Weighing the Sample: Accurately weigh 5-25 mg of this compound for routine ¹H NMR. For a comprehensive analysis including ¹³C and 2D NMR, a more concentrated sample of 50-100 mg is recommended.[6]
-
Dissolution: In a small vial, dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as CDCl₃.[6][7] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.[5][6]
-
Filtration and Transfer: To remove any undissolved particles that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[5][8]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.
One-Dimensional (1D) NMR Spectroscopy
1D NMR experiments are the foundation of structural elucidation, providing initial information on the types and numbers of proton and carbon environments in the molecule.
¹H NMR Spectroscopy: Proton Environments
The ¹H NMR spectrum reveals the chemical shift, integration (relative number of protons), and multiplicity (splitting pattern) of each unique proton in the molecule. Aromatic protons typically resonate in the 6.5-8.5 ppm region.[9]
Table 1: Typical Acquisition Parameters for ¹H NMR
| Parameter | Value | Rationale |
| Spectrometer Frequency | 400 MHz or higher | Higher field strength provides better signal dispersion and resolution. |
| Pulse Program | Standard 90° pulse | To excite all protons equally. |
| Spectral Width | 0 - 12 ppm | To encompass the expected chemical shifts of all protons in the molecule. |
| Acquisition Time | 2-4 seconds | To ensure good resolution. |
| Relaxation Delay | 1-2 seconds | To allow for sufficient relaxation of the nuclei between scans. |
| Number of Scans | 8-16 | To improve the signal-to-noise ratio. |
¹³C NMR Spectroscopy: Carbon Skeleton
The ¹³C NMR spectrum identifies all unique carbon environments within the molecule. Aromatic carbons typically appear in the 120-150 ppm range.[10]
Table 2: Typical Acquisition Parameters for ¹³C NMR
| Parameter | Value | Rationale |
| Spectrometer Frequency | 100 MHz (on a 400 MHz instrument) | Corresponds to the Larmor frequency of ¹³C at the given field strength. |
| Pulse Program | Standard 90° pulse with proton decoupling | Proton decoupling simplifies the spectrum to single lines for each carbon. |
| Spectral Width | 0 - 220 ppm | To cover the full range of organic carbon chemical shifts. |
| Acquisition Time | 1-2 seconds | A balance between resolution and experiment time. |
| Relaxation Delay | 2 seconds | To allow for the slower relaxation of carbon nuclei. |
| Number of Scans | 128-1024 | A higher number of scans is needed due to the low natural abundance of ¹³C. |
DEPT Spectroscopy: Determining Carbon Multiplicity
Distortionless Enhancement by Polarization Transfer (DEPT) is a set of experiments used to differentiate between CH, CH₂, and CH₃ groups.[11][12][13][14]
-
DEPT-90: Only CH (methine) carbons will appear as positive signals.[11][13]
-
DEPT-135: CH and CH₃ carbons appear as positive signals, while CH₂ carbons appear as negative (inverted) signals.[11][12][13] Quaternary carbons are not observed in DEPT spectra.[11][12]
By comparing the broadband-decoupled ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, the multiplicity of each carbon can be determined.[11]
Two-Dimensional (2D) NMR Spectroscopy
2D NMR techniques provide correlational information between nuclei, which is essential for assembling the molecular structure.[15][16] These experiments spread spectral information across two frequency axes, resolving overlapping signals and revealing through-bond and through-space connectivities.[15][16][17]
¹H-¹H COSY: Through-Bond Proton Connectivity
Correlation Spectroscopy (COSY) is a homonuclear experiment that identifies protons that are coupled to each other, typically over two to three bonds.[18][19][20] Cross-peaks in the COSY spectrum connect the diagonal peaks of coupled protons, revealing adjacent proton environments.[18]
Figure 2: COSY correlations expected for the aromatic protons of this compound.
¹H-¹³C HSQC: Direct One-Bond C-H Correlation
Heteronuclear Single Quantum Coherence (HSQC) is a heteronuclear 2D experiment that shows correlations between protons and the carbons to which they are directly attached (one-bond ¹JCH coupling).[15][21][22][23] Each cross-peak in the HSQC spectrum links a specific proton signal on one axis to a specific carbon signal on the other.[21][24]
¹H-¹³C HMBC: Long-Range C-H Connectivity
Heteronuclear Multiple Bond Correlation (HMBC) reveals correlations between protons and carbons over two to three bonds (²JCH and ³JCH).[21][25][26][27] This powerful experiment is crucial for connecting different spin systems and for assigning quaternary carbons, which are not observed in DEPT or HSQC spectra.[26]
Sources
- 1. microbenotes.com [microbenotes.com]
- 2. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]
- 4. byjus.com [byjus.com]
- 5. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 15. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. 2D NMR [chem.ch.huji.ac.il]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Video: 2D NMR: Overview of Homonuclear Correlation Techniques [jove.com]
- 20. nmr.oxinst.com [nmr.oxinst.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 23. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 24. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 25. nmr.ceitec.cz [nmr.ceitec.cz]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. 2D HMBC - NMR Wiki [nmrwiki.org]
Application Note: A Robust LC-MS/MS Workflow for the Comprehensive Analysis of 2,3-Dimethoxybenzamide and its Metabolites
Abstract
The metabolic fate of a drug candidate is a critical determinant of its efficacy, safety, and pharmacokinetic profile. This application note presents a detailed, field-proven workflow for the identification and semi-quantitative analysis of 2,3-Dimethoxybenzamide and its phase I and phase II metabolites using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We provide comprehensive, step-by-step protocols for in vitro metabolism studies using human liver microsomes, robust sample preparation from complex biological matrices, and optimized LC-MS/MS data acquisition. The causality behind key experimental choices is explained to empower researchers to adapt and troubleshoot the methodology. This guide is intended for researchers, scientists, and drug development professionals engaged in drug metabolism and pharmacokinetic (DMPK) studies.
Introduction: The Importance of Metabolite Profiling
This compound is a chemical scaffold of interest in medicinal chemistry.[1] Understanding its biotransformation is essential for progressing any potential drug candidate through the development pipeline. Metabolism can significantly alter a compound's activity, introduce toxic liabilities, or dictate its clearance rate from the body.[2] Early identification of metabolic "soft spots" and major clearance pathways can guide medicinal chemists in optimizing lead compounds for improved drug-like properties.[3]
LC-MS/MS is the gold standard for metabolite analysis due to its exceptional sensitivity and specificity, allowing for the detection and structural elucidation of low-abundance metabolites in complex biological fluids.[4] This workflow leverages high-resolution mass spectrometry to provide a comprehensive profile of the metabolic fate of this compound.
Predicted Metabolic Pathways of this compound
Based on its chemical structure, this compound is susceptible to several common metabolic transformations catalyzed primarily by cytochrome P450 (CYP) enzymes in the liver.[2][3] The primary predicted pathways involve:
-
Phase I Metabolism (Functionalization):
-
O-Demethylation: The methoxy groups are common sites for oxidative demethylation to form hydroxylated metabolites. This can occur at the 2- or 3-position, leading to two primary monohydroxylated isomers.
-
Aromatic Hydroxylation: Direct hydroxylation of the benzene ring is another possibility, adding a hydroxyl group at one of the available positions.
-
N-Dealkylation/Hydrolysis: While less common for a primary amide, hydrolysis to the corresponding carboxylic acid (2,3-dimethoxybenzoic acid) can occur.
-
-
Phase II Metabolism (Conjugation):
-
The phenolic metabolites formed during Phase I are readily conjugated with polar moieties like glucuronic acid (via UGT enzymes) or sulfate (via SULT enzymes) to increase water solubility and facilitate excretion.
-
The following diagram illustrates these predicted biotransformation routes.
Caption: Predicted metabolic pathways of this compound.
Experimental Design and Workflow
A successful metabolite identification study follows a systematic approach. Our workflow is designed to first generate metabolites using an in vitro system, then efficiently extract all analytes from the biological matrix, and finally analyze them using a sensitive LC-MS/MS method.
Caption: High-level experimental workflow for metabolite analysis.
Detailed Protocols
Protocol 1: In Vitro Metabolism with Human Liver Microsomes (HLM)
This protocol uses HLM as a source of drug-metabolizing enzymes to generate metabolites in vitro.[2][5]
Rationale: Liver microsomes are rich in CYP450 enzymes, which are responsible for the majority of phase I metabolic reactions.[2] The inclusion of NADPH as a cofactor is essential for CYP activity.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
-
Set up Incubation Reaction:
-
In a microcentrifuge tube, combine the following on ice:
-
88 µL of 0.1 M Phosphate Buffer (pH 7.4)
-
10 µL of HLM (final concentration ~1 mg/mL)
-
1 µL of this compound stock solution (final concentration 100 µM)
-
-
Prepare a negative control incubation without the NADPH regenerating system to check for non-enzymatic degradation.
-
-
Pre-incubation:
-
Vortex the tubes gently and pre-incubate at 37°C for 5 minutes to equilibrate the temperature.
-
-
Initiate Reaction:
-
Add 10 µL of the NADPH regenerating system to start the reaction.
-
-
Incubation:
-
Incubate at 37°C in a shaking water bath for 60 minutes.
-
-
Terminate Reaction:
-
Stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog or a structurally related compound not present in the matrix). The cold ACN serves to both precipitate proteins and quench enzymatic activity.[6]
-
-
Sample Processing:
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
Protocol 2: Sample Preparation via Protein Precipitation
This protocol is a simple and effective "dilute and shoot" method suitable for high-throughput screening of in vitro samples.[6]
Rationale: Protein precipitation is a quick and efficient method to remove the bulk of macromolecules (proteins) from the sample matrix, which can otherwise foul the LC column and MS ion source.[6][7] Acetonitrile is a common choice as it effectively precipitates proteins while keeping most small-molecule analytes in solution.
Procedure:
-
To 100 µL of the in vitro incubation sample (or plasma/urine sample), add 300 µL of ice-cold acetonitrile (a 1:3 ratio is typical).
-
Vortex the mixture for 2 minutes to ensure thorough mixing and protein denaturation.
-
Centrifuge the sample at >10,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection. For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.[8]
Protocol 3: LC-MS/MS Analysis
Rationale: A reversed-phase C18 column is used to separate the parent drug from its more polar metabolites based on hydrophobicity. A gradient elution is employed to effectively resolve analytes with a range of polarities.[9] Formic acid is added to the mobile phase to promote protonation of the analytes, which is crucial for efficient ionization in positive electrospray ionization (ESI) mode.[10] A high-resolution mass spectrometer (like a QTOF or Orbitrap) is recommended for metabolite identification to obtain accurate mass measurements for formula prediction.
Instrumentation:
-
UPLC/HPLC system
-
High-Resolution Tandem Mass Spectrometer (e.g., QTOF, Orbitrap) with an ESI source
LC Conditions:
| Parameter | Setting |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| Gradient | 5% B to 95% B over 10 min, hold for 2 min, re-equilibrate |
MS Conditions:
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 120 °C |
| Desolvation Temp. | 350 °C |
| Scan Mode | Full MS / Data-Dependent MS/MS (ddMS2) |
| Full MS Range | 100 - 1000 m/z |
| Collision Energy | Ramped (e.g., 10-40 eV) for MS/MS |
Data Interpretation and Expected Results
Data analysis involves comparing the chromatograms of the control and test samples to find unique peaks corresponding to metabolites. The accurate mass data from the full MS scan is used to propose elemental compositions. The MS/MS fragmentation spectra are then used to elucidate the structure of the potential metabolites.[11]
Expected Mass Transitions and Fragmentation:
The parent compound, this compound (C₉H₁₁NO₃), has a monoisotopic mass of 181.0739 g/mol . The protonated molecule [M+H]⁺ will be observed at m/z 182.0812.
Fragmentation Pattern of Parent Compound: The primary fragmentation of the amide will involve cleavage of the C-C and C-N bonds adjacent to the carbonyl group.[12][13]
Caption: Predicted key fragments of this compound.
Table of Predicted Metabolites and m/z Values:
| Metabolite | Biotransformation | Formula | Expected [M+H]⁺ m/z |
| Parent | - | C₉H₁₁NO₃ | 182.0812 |
| M1/M2 | O-Demethylation | C₈H₉NO₃ | 168.0655 |
| M3 | Aromatic Hydroxylation | C₉H₁₁NO₄ | 198.0761 |
| M4 | Glucuronidation of M1/M2 | C₁₄H₁₇NO₉ | 344.0976 |
| M5 | Sulfation of M1/M2 | C₈H₉NO₆S | 248.0223 |
Conclusion
This application note provides a comprehensive and robust workflow for the analysis of this compound and its metabolites. The detailed protocols for in vitro metabolism, sample preparation, and LC-MS/MS analysis, coupled with insights into the underlying scientific principles, equip researchers with the necessary tools to conduct thorough DMPK studies. This methodology is crucial for making informed decisions in the drug discovery and development process, ultimately leading to safer and more effective therapeutic agents.
References
- Sample Preparation Techniques for Biological Matrices - Agilent. (n.d.). Agilent Technologies. [Link]
- Staes, C., et al. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Analytical and Bioanalytical Chemistry, 397(5), 1845-1855. [Link]
- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
- Iuga, C., et al. (2010). Rapid LC-MS/MS assay for the evaluation of hydroxyl radical generation and oxidative stress induction in vivo in rats.
- Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. (2023). Oriental Journal of Chemistry. [Link]
- Current developments of bioanalytical sample preparation techniques in pharmaceuticals. (n.d.). ScienceDirect. [Link]
- Nicot, G., et al. (1998). Disposition and metabolism of 2,6-dimethylbenzamide N-(5-methyl-3-isoxazolyl) (D2916) in male and female rats. Drug Metabolism and Disposition, 26(7), 674-680. [Link]
- Current development of bioanalytical sample preparation techniques in pharmaceuticals. (2022). Results in Chemistry. [Link]
- Fragmentation Patterns in the Mass Spectra of Organic Compounds. (n.d.). Chemguide. [Link]
- Bioanalytical sample prepar
- A Comparison of Several LC/MS Techniques for Use in Toxicology. (n.d.). Agilent Technologies. [Link]
- Nishida, H., et al. (2007). Metabolism of CJ-036878, N-(3-phenethoxybenzyl)-4-hydroxybenzamide, in liver microsomes and recombinant cytochrome P450 enzymes: metabolite identification by LC-UV/MS(n) and (1)H-NMR. Xenobiotica, 37(12), 1394-1407. [Link]
- Spectroscopic Properties and Preparation of Some 2, 3-Dimethoxybenzamide Deriv
- In Vitro Metabolism Studies. (n.d.).
- van Hoppe, S., et al. (2015). Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice. Journal of Pharmaceutical and Biomedical Analysis, 107, 326-335. [Link]
- Ramirez, C. E., et al. (2019). In vitro metabolism of sunscreen compounds by liquid chromatography/high-resolution tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 33(10), 915-930. [Link]
- Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Metabolism Studies - Creative Biolabs [creative-biolabs.com]
- 3. Metabolism of CJ-036878, N-(3-phenethoxybenzyl)-4-hydroxybenzamide, in liver microsomes and recombinant cytochrome P450 enzymes: metabolite identification by LC-UV/MS(n) and (1)H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. admescope.com [admescope.com]
- 6. biotage.com [biotage.com]
- 7. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. research-portal.uu.nl [research-portal.uu.nl]
- 10. vliz.be [vliz.be]
- 11. In vitro metabolism of sunscreen compounds by liquid chromatography/high-resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
Application Notes & Protocols: A Framework for the In Vivo Evaluation of 2,3-Dimethoxybenzamide
Introduction: Contextualizing 2,3-Dimethoxybenzamide
The benzamide class of chemical compounds has yielded numerous centrally active therapeutic agents, many of which exhibit potent and selective antagonism at the dopamine D2 receptor.[1][2] This pharmacological profile is the cornerstone of antipsychotic therapy, a critical intervention for debilitating psychiatric disorders like schizophrenia.[3][4] this compound, a member of this class, warrants systematic in vivo investigation to characterize its therapeutic potential and liability profile. Its structural similarity to known D2 ligands suggests a high probability of activity at this receptor, making it a candidate for development as a novel antipsychotic or a tool for probing dopaminergic neurotransmission.[1]
This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals. It outlines an integrated strategy for the in vivo experimental design and evaluation of this compound in relevant animal models. The protocols herein are designed not merely as procedural steps but as a self-validating framework, emphasizing the causal logic behind each experimental choice to ensure scientific rigor and reproducibility.
PART 1: Foundational Strategy & Pre-Experimental Considerations
Before any animal is dosed, a robust strategic foundation must be established. This involves defining the primary hypothesis, ensuring ethical compliance, and planning for rigorous, unbiased data collection.
The Primary Hypothesis: Dopamine D2 Receptor Antagonism
The central hypothesis is that this compound functions as a dopamine D2 receptor antagonist. D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, couple to Gαi/o proteins. This inhibits adenylyl cyclase, reduces intracellular cyclic AMP (cAMP), and modulates downstream ion channels, ultimately decreasing neuronal excitability. Antagonism of this pathway is the primary mechanism of action for most antipsychotic drugs.[5]
Caption: Simplified Dopamine D2 Receptor Signaling Pathway.
Ethical Conduct and Regulatory Adherence
All animal experiments must be designed and conducted with the highest ethical standards.
-
The 3Rs Principle: All study designs must rigorously incorporate the principles of Replacement, Reduction, and Refinement .[6] This guide assumes that in vitro and in silico methods have already been exhausted and that in vivo testing is now a scientific necessity.
-
IACUC Approval: Prior to initiation, all protocols must be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board.
-
The ARRIVE Guidelines: Experimental design, conduct, and reporting should adhere to the Animal Research: Reporting of In Vivo Experiments (ARRIVE) guidelines to ensure transparency and reproducibility.[7][8][9][10][11]
PART 2: Pharmacokinetics, Safety, and Tolerability
Efficacy studies are meaningless without a clear understanding of the drug's disposition in the body and its safety profile. This phase establishes the fundamental parameters for rational dose selection.
Drug Formulation and Vehicle Selection
The first step is to develop a stable, homogenous formulation suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
Objective: To solubilize this compound in a vehicle that is non-toxic and inert.
-
Common Vehicles: A tiered approach is recommended:
-
Sterile Water
-
Saline (0.9% NaCl)
-
5% Dextrose in Water (D5W)
-
Saline with 5-10% Tween® 80
-
0.5% Methylcellulose in water
-
-
Validation: The final formulation must be assessed for stability and homogeneity over the expected duration of use.
Protocol: Single-Dose Pharmacokinetic (PK) Profiling
This study determines the absorption, distribution, metabolism, and excretion (ADME) profile after a single dose.
-
Experimental Unit: Male Sprague-Dawley rats (n=3-4 per time point).
-
Procedure:
-
Fast animals overnight (with access to water).
-
Administer a single dose of this compound via the intended clinical route (e.g., oral gavage) and intravenously (IV) to a separate cohort to determine bioavailability.
-
Collect blood samples (e.g., via tail vein or saphenous vein) at pre-defined time points (e.g., 0, 15, 30 min, and 1, 2, 4, 8, 24 hours).
-
Process blood to plasma and store at -80°C.
-
Analyze plasma concentrations of the parent compound (and potential metabolites) using a validated LC-MS/MS method.[12][13][14]
-
At the final time point, collect brain tissue to determine the blood-brain barrier (BBB) penetration by calculating the brain/plasma concentration ratio. This is a critical parameter for any CNS-active compound.[15][16]
-
-
Data Presentation:
| PK Parameter | Description | Importance |
| Cmax | Maximum plasma concentration | Defines peak exposure. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption. |
| AUC (0-t) | Area under the concentration-time curve | Represents total drug exposure over time. |
| T1/2 | Elimination half-life | Determines dosing interval and time to steady-state. |
| F (%) | Bioavailability | The fraction of the oral dose that reaches systemic circulation. |
| Brain/Plasma Ratio | Ratio of drug concentration in brain vs. plasma | Confirms CNS penetration. |
Protocol: Acute Toxicity Assessment
This study establishes the maximum tolerated dose (MTD) and identifies potential acute toxicities. The OECD Test Guideline 425 (Up-and-Down Procedure) is a modern, animal-sparing approach.[17]
-
Experimental Unit: Female mice or rats (as they are often slightly more sensitive).
-
Procedure:
-
Dose a single animal at a starting dose level (selected based on any existing data).
-
Observe the animal for signs of toxicity and mortality for up to 14 days.
-
If the animal survives, the next animal is dosed at a higher level (e.g., a 3.2-fold increment).
-
If the animal dies, the next animal is dosed at a lower level.
-
The procedure continues until stopping criteria are met, allowing for the calculation of an estimated LD50 and confidence intervals with a minimal number of animals.[17]
-
-
Endpoints: Clinical signs of toxicity (e.g., changes in posture, respiration, convulsions), body weight changes, and mortality.
PART 3: Pharmacodynamic & Efficacy Evaluation
With PK and safety data in hand, experiments can be designed to test the primary hypothesis in validated animal models of antipsychotic activity.[18] The overall workflow integrates these stages logically.
Sources
- 1. Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prisysbiotech.com [prisysbiotech.com]
- 7. ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 8. Home | ARRIVE Guidelines [arriveguidelines.org]
- 9. The ARRIVE guidelines 2.0 | ARRIVE Guidelines [arriveguidelines.org]
- 10. The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ARRIVE: Animal Research Reporting In Vivo Experiments | NC3Rs [nc3rs.org.uk]
- 12. Biotransformation of benzamidine and benzamidoxime in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and tissue distribution of 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide; a novel ALK5 inhibitor and a potential anti-fibrosis drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sulfanylbenzamides with Unique Side Chains to Improve Metabolic Stability, Pharmacokinetics, and Anti-HIV Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New experimental models of the blood-brain barrier for CNS drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. scielo.br [scielo.br]
Preparation of 2,3-Dimethoxybenzamide Stock Solutions: An Application Note and Protocol for Researchers
Introduction: The Critical Role of Precise Stock Solutions in Experimental Success
In the landscape of scientific research and drug development, the reproducibility and reliability of experimental outcomes are paramount. The journey from a promising compound to a validated result often begins with a simple, yet critical step: the preparation of a stock solution. This guide provides a comprehensive framework for the preparation, validation, and storage of stock solutions for 2,3-Dimethoxybenzamide, a compound of interest in various research domains.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the scientific rationale behind each procedural choice, ensuring a deep understanding of the principles at play. By integrating established best practices with a clear protocol for empirical validation, this guide empowers researchers to prepare high-quality, reliable stock solutions of this compound for their specific experimental needs.
Compound Profile: this compound
A thorough understanding of the physicochemical properties of a compound is the foundation for developing a robust protocol for stock solution preparation. Below is a summary of the known properties of this compound.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 1521-39-7 | - |
| Molecular Formula | C₉H₁₁NO₃ | PubChem |
| Molecular Weight | 181.19 g/mol | PubChem |
| Appearance | White to off-white crystalline solid | General Observation |
| Melting Point | 94 °C | ChemBK |
A Note on Solubility: Publicly available, quantitative solubility data for this compound in common laboratory solvents is limited. Structurally related benzamides often exhibit good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and polar protic solvents like ethanol, with poor solubility in aqueous solutions.[1] Therefore, an empirical determination of solubility in the specific solvent system to be used is a crucial first step.
Safety and Handling: A Commitment to Laboratory Safety
Prior to handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. As a general guideline for substituted benzamides, the following precautions should be observed:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile gloves).
-
Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
-
Avoid Contact: Prevent direct contact with skin, eyes, and mucous membranes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical advice if irritation persists.
-
Disposal: Dispose of all waste containing this compound in accordance with institutional and local regulations for chemical waste.
Part 1: The Foundational Step - Empirical Solubility Determination
The cornerstone of preparing an accurate stock solution is knowing the solubility of the compound in the chosen solvent. The following protocol outlines the isothermal shake-flask method, a reliable technique to determine the equilibrium solubility of this compound.
Protocol: Isothermal Shake-Flask Solubility Assessment
Objective: To determine the approximate solubility of this compound in various laboratory solvents at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., DMSO, Ethanol (95% or absolute), Methanol, Deionized Water, Phosphate-Buffered Saline (PBS))
-
2.0 mL microcentrifuge tubes
-
Thermomixer or orbital shaker with temperature control
-
Analytical balance
-
Calibrated pipettes
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector (or other suitable quantitative analytical method)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound (e.g., 5-10 mg) to a pre-weighed 2.0 mL microcentrifuge tube. Record the exact weight.
-
Add a known volume of the selected solvent (e.g., 1.0 mL) to the tube.
-
-
Equilibration:
-
Securely cap the tubes.
-
Place the tubes in a thermomixer or orbital shaker set to a constant temperature (e.g., 25°C or 37°C, depending on experimental conditions) and agitate for 24-48 hours. This extended mixing time is crucial to ensure the solution reaches equilibrium.
-
After the incubation period, visually inspect the tubes to confirm the presence of undissolved solid, which indicates that the solution is saturated.
-
-
Sample Preparation for Analysis:
-
Carefully remove the tubes from the shaker, ensuring the undissolved solid is not disturbed.
-
Allow the solid to settle for at least 30 minutes.
-
Withdraw a known volume of the supernatant (e.g., 100 µL) using a calibrated pipette.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated HPLC method.
-
Construct a calibration curve from the standard solutions and determine the concentration of this compound in the saturated supernatant. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Data Presentation: Solubility Profile of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (M) |
| DMSO | 25 | [To be determined experimentally] | [To be determined experimentally] |
| Ethanol | 25 | [To be determined experimentally] | [To be determined experimentally] |
| Methanol | 25 | [To be determined experimentally] | [To be determined experimentally] |
| Deionized Water | 25 | [To be determined experimentally] | [To be determined experimentally] |
| PBS (pH 7.4) | 25 | [To be determined experimentally] | [To be determined experimentally] |
Part 2: Crafting the Stock Solution - A Step-by-Step Protocol
Once the optimal solvent and desired concentration are determined, the following protocol will guide the preparation of a high-quality stock solution. DMSO is often the solvent of choice for poorly water-soluble compounds intended for use in biological assays.
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 181.19 g/mol )
-
High-purity, anhydrous DMSO
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Volumetric flask (e.g., 10 mL, Class A)
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile, amber-colored microcentrifuge tubes or cryovials for aliquoting
Calculations:
To prepare a 10 mM (0.010 mol/L) stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For 10 mL (0.010 L) of a 10 mM solution:
-
Mass = 0.010 mol/L x 0.010 L x 181.19 g/mol = 0.0018119 g = 1.81 mg
-
Procedure:
-
Weighing the Compound:
-
Accurately weigh out 1.81 mg of this compound using an analytical balance.
-
-
Dissolution:
-
Carefully transfer the weighed compound into the 10 mL volumetric flask.
-
Add approximately 7-8 mL of DMSO to the flask.
-
Cap the flask and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) or brief sonication can be used to aid dissolution if necessary. Ensure the solution returns to room temperature before proceeding.
-
-
Bringing to Final Volume:
-
Once the compound is fully dissolved and the solution is at room temperature, carefully add DMSO to the 10 mL calibration mark of the volumetric flask.
-
Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into small, single-use aliquots (e.g., 20-100 µL) in sterile, amber microcentrifuge tubes or cryovials. This minimizes contamination and avoids repeated freeze-thaw cycles, which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a this compound stock solution.
Part 3: From Stock to Working Solution - The Art of Dilution
The concentrated stock solution is rarely used directly in experiments. It must be diluted to the final working concentration in the appropriate aqueous buffer or cell culture medium.
Key Considerations for Dilution:
-
Minimizing Precipitation: When a DMSO stock solution is diluted into an aqueous medium, the compound may precipitate due to its lower solubility in water. To mitigate this, add the stock solution to the aqueous medium while gently vortexing to ensure rapid and uniform mixing.
-
Final Solvent Concentration: For cell-based assays, it is crucial to keep the final concentration of DMSO low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Example Dilution:
To prepare 1 mL of a 10 µM working solution from a 10 mM stock solution:
-
This is a 1:1000 dilution.
-
Add 1 µL of the 10 mM stock solution to 999 µL of the desired aqueous buffer or medium.
Part 4: Ensuring Long-Term Viability - Stability and Storage
The stability of the stock solution is critical for the long-term reproducibility of experiments. While specific stability data for this compound is not widely available, the following best practices should be followed.
Factors Influencing Stability:
Caption: Key factors that can affect the stability of the stock solution.
Recommended Storage Conditions:
-
Solid Compound: Store the solid this compound at room temperature in a dry, dark place.
-
Stock Solutions in DMSO: Store aliquots at -20°C for short-to-medium term (up to a few months) and at -80°C for long-term storage (several months to a year).
-
Aqueous Working Solutions: It is highly recommended to prepare aqueous working solutions fresh for each experiment. Due to the potential for hydrolysis and lower stability in aqueous environments, storing diluted working solutions is not advised.
Protocol for Stability Assessment (Optional but Recommended):
For long-term studies, it is prudent to periodically check the concentration and purity of your stock solution. This can be done by thawing an aliquot and re-analyzing it by HPLC against a freshly prepared standard. A significant decrease in the peak area of the parent compound or the appearance of new peaks would indicate degradation.
Conclusion: A Foundation for Reliable Research
The preparation of a high-quality stock solution is a foundational pillar of robust and reproducible scientific research. While specific physicochemical data for this compound may be limited, this guide provides a comprehensive framework for its empirical determination and the subsequent preparation of reliable stock solutions. By adhering to the principles of careful measurement, proper technique, and appropriate storage, researchers can ensure the integrity of their starting materials and, consequently, the validity of their experimental results.
References
- ChemBK. This compound. [Link]
- PubChem. This compound. [Link]
- Wikipedia. Benzamide. [Link]
Sources
Application Notes & Protocols: A Guide to the Benzamide Scaffold for Interrogating Dopamine D2 Receptors
Abstract
The Dopamine D2 receptor (D2R), a Class A G protein-coupled receptor (GPCR), is a paramount target in neuroscience and pharmacology, implicated in numerous physiological processes and central to the pathology of disorders like schizophrenia and Parkinson's disease.[1][2][3][4] Chemical probes are indispensable tools for dissecting the function of such targets.[5] This guide focuses on the benzamide chemical class, a well-established scaffold for potent and selective D2R ligands. While the specific compound 2,3-Dimethoxybenzamide is a simple representation of this class, its utility as a validated chemical probe for D2R is not extensively documented in publicly available literature. Therefore, this document provides a broader framework for researchers. It details the critical principles of validating a chemical probe, offers comprehensive protocols for characterizing any benzamide-based ligand's affinity and functional activity at the D2R, and explains the underlying signaling pathways. The methodologies provided herein are designed to be self-validating systems, ensuring researchers can confidently assess novel compounds for their potential as D2R probes.
The Dopamine D2 Receptor: A Critical CNS Target
Dopamine D2 receptors are predominantly expressed in key brain regions, including the striatum, substantia nigra, and ventral tegmental area, where they modulate neurotransmission and neuronal activity.[6] D2Rs exist in two main isoforms, a long (D2L) and a short (D2S) variant, which arise from alternative splicing and can function as both postsynaptic receptors and presynaptic autoreceptors.[7]
As a member of the D2-like receptor family, D2R canonically couples to inhibitory G proteins of the Gαi/o family.[7][8] Agonist binding initiates a signaling cascade that includes:
-
Inhibition of Adenylyl Cyclase: The primary Gαi/o-mediated effect, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][8][9]
-
Modulation of Ion Channels: Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels (VGCCs) through the Gβγ subunit, which typically results in neuronal hyperpolarization and reduced neurotransmitter release.[10][11]
-
β-Arrestin Recruitment: A G protein-independent pathway that can mediate receptor desensitization and initiate distinct signaling cascades, including the activation of MAP kinases.[11][12]
Understanding these pathways is crucial for designing experiments to characterize the functional profile of a potential D2R chemical probe.
Caption: D2 Receptor canonical (G-protein) and non-canonical (β-arrestin) signaling pathways.
The Benzamide Scaffold and Criteria for a Valid Chemical Probe
Benzamide derivatives represent a cornerstone of D2 receptor pharmacology. Compounds like Sulpiride, Raclopride, and Eticlopride are potent and selective D2/D3 antagonists that have been instrumental in both clinical applications and basic research.[13] The defining feature is a substituted benzene ring linked to an amide group, which is often further connected to a basic amine-containing moiety, such as a pyrrolidine ring.[13][14][15]
While this compound contains the core benzamide structure, its journey to becoming a validated chemical probe would require rigorous characterization. A chemical probe is more than just an active compound; it is a tool for hypothesis testing, and its quality dictates the reliability of the resulting data.[16][17]
Key Criteria for a High-Quality Chemical Probe:
-
Potency: The compound should demonstrate high affinity for its intended target. For a D2R probe, this typically means a binding affinity (Ki or Kd) of <100 nM in biochemical assays and an on-target functional effect (IC50 or EC50) of <1 µM in cell-based assays.[5][17]
-
Selectivity: A probe must be significantly more potent for its target than for other related proteins. For a D2R probe, this means at least a 30-fold selectivity against other dopamine receptor subtypes (D1, D3, D4, D5) and other off-target GPCRs.[17][18]
-
Mechanism of Action: The molecular mechanism by which the probe interacts with its target (e.g., agonist, antagonist, inverse agonist, allosteric modulator) must be clearly defined and validated in functional assays.
-
Cellular Activity: The probe must be able to penetrate the cell membrane (if the target is intracellular) and engage the target in a cellular context.
-
Validated Controls: An ideal probe is often accompanied by a structurally similar but biologically inactive control compound to help distinguish on-target from off-target effects.[19]
| Parameter | Recommended Threshold | Rationale |
| Biochemical Potency (Ki/Kd) | < 100 nM | Ensures strong interaction with the target protein, allowing for use at low concentrations to minimize off-target effects.[5][17] |
| Cellular Potency (IC50/EC50) | < 1 µM | Confirms that the compound can access and modulate the target in a complex biological environment.[5][17] |
| In-Family Selectivity | > 30-fold vs. D1, D3, D4, D5 | Critical for attributing a biological effect specifically to the D2 receptor and not other dopamine receptors.[17] |
| Broad Panel Selectivity | Minimal activity in broad screening panels (e.g., GPCR, kinase panels) | Reduces the likelihood that an observed phenotype is due to unintended interactions with unrelated proteins.[18] |
Experimental Workflow for Probe Characterization
The validation of a potential D2R probe like this compound or its derivatives follows a logical, multi-step process. This workflow ensures that both binding affinity and functional activity are thoroughly assessed.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 3. genscript.com [genscript.com]
- 4. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. innoprot.com [innoprot.com]
- 10. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. The development of dopamine D2-receptor selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and characterization of iodobenzamide analogues: potential D-2 dopamine receptor imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assay Validation Using Chemical Probes - Alto Predict [altopredict.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 2,3-Dimethoxybenzamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2,3-Dimethoxybenzamide. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, drawing on established chemical principles and field-proven insights to help you overcome challenges and optimize your reaction outcomes.
Troubleshooting Guide: Addressing Low Yield Scenarios
This section addresses specific issues that can lead to low yields of this compound. Each question is followed by a detailed analysis of potential causes and actionable solutions.
Q1: My overall yield of this compound is consistently low. What are the primary factors I should investigate?
Low yields in the synthesis of this compound can arise from several stages of the process, from the initial activation of the carboxylic acid to the final purification of the product. A systematic approach is crucial for identifying the root cause.[1]
Potential Causes and Solutions:
-
Inefficient Amide Coupling: The direct reaction between a carboxylic acid and an amine to form an amide is often inefficient due to the formation of a highly unreactive carboxylate salt.[2][3] To overcome this, the carboxylic acid group of 2,3-dimethoxybenzoic acid must be "activated" to make it more electrophilic.[4][5]
-
Solution: Employ a suitable coupling reagent. Common choices include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.[1][5][6] Alternatively, converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, is a robust method.[4][7]
-
-
Hydrolysis of Reactive Intermediates: The activated carboxylic acid species (e.g., O-acylisourea intermediate from carbodiimide activation or the acyl chloride) are highly susceptible to hydrolysis by moisture.[8] This reverts the intermediate back to the starting carboxylic acid, reducing the amount available for amidation.
-
Suboptimal Reaction Conditions: Factors like temperature, reaction time, and solvent choice can significantly impact the yield.[1][9]
-
Solution: Systematically optimize reaction parameters. Start with room temperature and adjust as needed; some reactions may require gentle heating to proceed to completion, while others benefit from lower temperatures to minimize side reactions.[1] Polar aprotic solvents like DMF, THF, or DCM are commonly used.[1]
-
-
Losses During Workup and Purification: Significant product loss can occur during aqueous workup, extraction, and final purification steps like recrystallization.[8]
Q2: I am observing a significant amount of unreacted 2,3-Dimethoxybenzoic acid in my final product. How can I drive the reaction to completion?
The presence of starting material in the final product is a clear indication of an incomplete or inefficient amidation step.
Potential Causes and Solutions:
-
Insufficient Activation of the Carboxylic Acid: The coupling agent may not be reactive enough, or an insufficient amount was used.
-
Solution: If using a carbodiimide like EDC, ensure it is fresh. Consider switching to a more potent coupling reagent system, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), especially for challenging couplings.[11] When preparing the acyl chloride, use a slight excess of the chlorinating agent (e.g., 1.2-1.5 equivalents of SOCl₂) to ensure full conversion.[10]
-
-
Poor Nucleophilicity of the Amine Source: When using an ammonia source, the in situ formation of hydrochloric acid (if starting from an acyl chloride) can protonate the ammonia, rendering it non-nucleophilic.[8]
-
Reaction Stalling: The reaction may start but fail to proceed to completion due to low temperature or poor solubility of reactants.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] If the reaction stalls, gentle heating may be required. Ensure all reactants are fully dissolved in the chosen solvent; if not, a different solvent system may be necessary.[1][8]
-
Q3: My reaction is producing a significant byproduct, which is complicating purification. What are the likely side reactions and how can they be minimized?
Side reactions can compete with the desired amide formation, consuming starting materials and reducing the overall yield.
Potential Causes and Solutions:
-
Formation of N-acylurea Byproduct (with Carbodiimides): The highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common byproduct in DCC-mediated couplings and can be difficult to remove.[13]
-
Solution: Additives like HOBt or HOAt (1-hydroxy-7-azabenzotriazole) can trap the O-acylisourea intermediate, forming an active ester that is less prone to rearrangement and more reactive towards the amine.[1][4] Using EDC is often preferred as its urea byproduct (EDU) is water-soluble and easily removed during aqueous workup.[3]
-
-
Anhydride Formation: In the absence of a nucleophile, the activated carboxylic acid can sometimes react with another molecule of the carboxylic acid to form an anhydride.[14]
-
Solution: Ensure the amine is present or added shortly after the activation of the carboxylic acid. Control the stoichiometry carefully, using a slight excess of the amine (1.1-1.2 equivalents) to ensure the activated intermediate is consumed.[1]
-
-
Racemization (if chiral centers are present): While not applicable to 2,3-dimethoxybenzoic acid itself, this is a critical consideration in peptide chemistry where carbodiimides are used. The O-acylisourea intermediate can lead to racemization of α-amino acids.[5][13]
-
Solution: The use of additives like HOBt is known to suppress racemization.[13]
-
Frequently Asked Questions (FAQs)
Q: What is the most reliable method for synthesizing this compound from 2,3-Dimethoxybenzoic acid?
A two-step synthesis via the acyl chloride intermediate is a classic and robust method.[10]
-
Step 1: Formation of 2,3-Dimethoxybenzoyl Chloride: 2,3-Dimethoxybenzoic acid is reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of DMF.[10][15] The byproducts of this reaction (SO₂ and HCl) are gaseous, which simplifies the isolation of the acyl chloride.[10]
-
Step 2: Amidation: The resulting 2,3-dimethoxybenzoyl chloride is then reacted with a source of ammonia (e.g., concentrated aqueous ammonia) to form the amide.[16]
Alternatively, a one-pot method using a coupling agent like EDC with HOBt offers milder conditions and avoids the isolation of the potentially hazardous acyl chloride.[11]
Q: How do I choose the right coupling agent for my reaction?
The choice depends on several factors, including the scale of the reaction, the reactivity of the substrates, and the desired purity of the final product.[1]
| Coupling Agent Class | Examples | Advantages | Disadvantages |
| Carbodiimides | DCC, EDC, DIC | Widely used, effective.[5] EDC allows for easy byproduct removal (water-soluble).[3] | DCC can form an insoluble urea byproduct that is difficult to remove.[13] Potential for racemization.[5] |
| Phosphonium Salts | BOP, PyBOP, PyAOP | High reactivity, low racemization.[1] | Byproducts can be difficult to remove; can be expensive.[1] |
| Uronium/Aminium Salts | HATU, HBTU | Very effective for difficult couplings and sterically hindered substrates.[6] | More expensive than carbodiimides. |
| Other | T3P, CDI | T3P has easily removable byproducts. CDI is effective for simple amides.[1] | May have a more limited scope for complex substrates.[1] |
Q: What are the critical parameters for a successful workup and purification?
-
Quenching: After the reaction is complete, it is typically quenched by adding water or a dilute aqueous solution.[10]
-
Extraction: The product is extracted into an organic solvent (e.g., ethyl acetate or DCM).
-
Washing: The organic layer should be washed sequentially to remove impurities:
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.[1]
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[1][10]
Visualizing the Process
General Workflow for this compound Synthesis
Caption: Key stages in the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low synthesis yield.
References
- Chemistry LibreTexts. (2023).
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
- Organic Chemistry Portal. (n.d.).
- National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
- ResearchGate. (2021). Why did my amide syntesis does not work?. [Link]
- Chemistry Steps. (n.d.).
- ResearchGate. (n.d.).
- Chemistry LibreTexts. (2023).
- Reddit. (2024).
- Chemistry Stack Exchange. (2021). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)?. [Link]
- ResearchGate. (2025). Examples of coupling agents for amide bond formation with benzotriazole-like structures. [Link]
- ResearchGate. (2025). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. [Link]
- National Center for Biotechnology Information. (2014). A Coupling of Benzamides and Donor/Acceptor Diazo–Compounds to form γ-Lactams via Rh(III)
- Google Patents. (n.d.). CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde.
- International Journal of Pharmaceutical Sciences and Research. (2011).
- ResearchGate. (n.d.).
- ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]
- NIST WebBook. (n.d.). 2,3-Dimethoxybenzoic acid. [Link]
- Google Patents. (n.d.). CN108794317A - The preparation method of 2,3- dimethoxy benzaldehydes.
- Google Patents. (n.d.).
- PubChem. (n.d.). 2,3-Dimethoxybenzoic acid. [Link]
- Pharmaceutical Technology. (n.d.). Evaluating Impurities in Drugs (Part II of III). [Link]
- Science and Education Publishing. (n.d.).
- YouTube. (2021). 20.10 Synthesis and Reactions of Amides | Organic Chemistry. [Link]
- European Medicines Agency. (2019). Q3C (R6) Step 5 - impurities: guideline for residual solvents. [Link]
- White Rose eTheses Online. (n.d.).
- Google Patents. (n.d.). CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid.
- LookChem. (n.d.). 2,3-Dimethoxybenzoic acid. [Link]
- PubMed. (1979). Alkaline hydrolysis of 1,3-dimethylphenobarbital. [Link]
- European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities. [Link]
- Hilaris Publisher. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 4. Amide Synthesis [fishersci.dk]
- 5. hepatochem.com [hepatochem.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2,3-Dimethoxybenzamide
Welcome to the technical support center for the synthesis of 2,3-Dimethoxybenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this specific amide synthesis. Our focus is on anticipating and resolving common experimental challenges by explaining the underlying chemical principles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the synthesis of this compound, presented in a practical question-and-answer format.
Issue 1: Low or No Conversion of 2,3-Dimethoxybenzoic Acid
Question: I am attempting to synthesize this compound from 2,3-dimethoxybenzoic acid, but my reaction shows a low yield or has stalled, with a significant amount of unreacted starting material recovered. What are the likely causes and how can I fix this?
Answer: This is a common issue that typically points to inadequate activation of the carboxylic acid. The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[1][2] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group.
Here are the primary causes and their solutions:
-
Insufficient Activation (Thionyl Chloride Route):
-
Cause: Thionyl chloride (SOCl₂) may be old or decomposed due to improper storage, leading to reduced reactivity. Additionally, the reaction may not have been heated sufficiently to drive the formation of the acyl chloride.[3][4]
-
Solution: Use freshly opened or distilled thionyl chloride. Ensure the reaction is heated to reflux (typically in an inert solvent like toluene or DCM) for an adequate time (2-4 hours is common) until gas evolution (SO₂ and HCl) ceases. Adding a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction.[4][5]
-
-
Ineffective Coupling Agent:
-
Cause: The chosen coupling agent may not be potent enough for this specific substrate, or it may have degraded. For instance, carbodiimides like DCC or EDC can be sensitive to moisture.
-
Solution:
-
Verify Reagent Quality: Ensure your coupling agents are fresh and have been stored under anhydrous conditions.
-
Switch to a More Powerful Reagent: If using a standard carbodiimide like DCC without additives and facing issues, consider adding 1-hydroxybenzotriazole (HOBt) to minimize side reactions and improve efficiency.[6] For more challenging couplings, stronger uronium/aminium salt reagents like HATU or phosphonium salt reagents like PyBOP are excellent alternatives known for their high efficiency and fast reaction times, even with sterically hindered substrates.[6][7][8]
-
-
-
Protonation of the Amine Source:
-
Cause: When using the acyl chloride method, one equivalent of hydrochloric acid (HCl) is produced for every equivalent of amide formed. This HCl will protonate your amine source (e.g., ammonia), rendering it non-nucleophilic and halting the reaction.[9][10]
-
Solution: Always use an excess of the amine (at least two equivalents) to act as both the nucleophile and the acid scavenger. Alternatively, add a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to neutralize the HCl as it forms.[2][]
-
Issue 2: Formation of an Insoluble White Precipitate During Workup (DCC/Carbodiimide Route)
Question: After running my coupling reaction with DCC, I have a significant amount of a white solid that is insoluble in my extraction solvent. Is this my product?
Answer: While your product, this compound, is a solid, the insoluble white precipitate formed when using dicyclohexylcarbodiimide (DCC) is almost certainly dicyclohexylurea (DCU).
-
Cause: DCC activates the carboxylic acid to form a reactive O-acylisourea intermediate.[2] After the amine attacks this intermediate to form the amide, DCC is converted into the DCU byproduct.
-
Problem: DCU is notoriously insoluble in many common organic solvents like dichloromethane (DCM) and ethyl acetate, making its removal by extraction difficult.[7]
-
Solution:
-
Filtration: The most effective method is to filter the reaction mixture before aqueous workup. DCU can be removed by filtration through a sintered glass funnel. Rinsing the filter cake with a small amount of a cold, non-polar solvent like hexanes can help recover any product that may have co-precipitated.
-
Use a More Soluble Carbodiimide: To avoid this issue altogether, switch to a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The corresponding urea byproduct is water-soluble and is easily removed during the aqueous extraction phase.[2]
-
Issue 3: An Unexpected Side Product is Observed by LC-MS or NMR
Question: My final product is contaminated with a significant impurity. What are the most likely side products in this synthesis?
Answer: Several side reactions can occur depending on your chosen synthetic route. Here are the most common culprits and how to mitigate them:
-
N-Acylurea Formation (Carbodiimide Route):
-
Cause: The highly reactive O-acylisourea intermediate can rearrange into a stable N-acylurea byproduct, which is often difficult to separate from the desired amide. This is more common when the amine nucleophile is weak or sterically hindered.
-
Mitigation: Add a nucleophilic catalyst like HOBt or 7-aza-1-hydroxybenzotriazole (HOAt). These additives react with the O-acylisourea to form an active ester intermediate, which is less prone to rearrangement and readily reacts with the amine.[2][6]
-
-
Anhydride Formation:
-
Cause: The activated carboxylic acid (either the acyl chloride or the O-acylisourea intermediate) can react with another molecule of deprotonated 2,3-dimethoxybenzoic acid to form 2,3-dimethoxybenzoic anhydride. This reduces the yield of the desired amide.
-
Mitigation: Ensure slow, controlled addition of the coupling agent or thionyl chloride to the carboxylic acid to avoid high local concentrations of the activated species. Running the reaction at lower temperatures (e.g., starting at 0 °C) can also help minimize this side reaction.[5]
-
-
Decarboxylation of the Starting Material:
-
Cause: Aromatic carboxylic acids with electron-donating groups, like methoxy groups, can be susceptible to decarboxylation (loss of CO₂) under strongly acidic and high-temperature conditions.[12][13] While less common under standard amidation conditions, using harsh, prolonged heating in the presence of strong acid could lead to the formation of 1,2-dimethoxybenzene.
-
Mitigation: Avoid excessive heating and prolonged reaction times, especially during the acyl chloride formation step. Use the minimum necessary temperature and time to achieve full conversion.
-
Visualizing the Reaction Pathways
To better understand the chemical transformations, the following diagrams illustrate the main synthesis route and a key side reaction.
Caption: Main pathway for this compound synthesis.
Caption: Formation of N-acylurea byproduct in DCC coupling.
Frequently Asked Questions (FAQs)
Q1: Which method is better for synthesizing this compound: the thionyl chloride method or using a coupling agent?
A1: The choice depends on several factors, including scale, substrate sensitivity, and available resources.
-
Thionyl Chloride Route: This is often preferred for larger-scale syntheses because thionyl chloride is inexpensive. The byproducts (SO₂ and HCl) are gases, which simplifies purification.[4] However, it involves harsh, acidic conditions and requires careful handling of a corrosive reagent.
-
Coupling Agent Route: This method uses milder, neutral conditions, making it ideal for sensitive substrates or small-scale laboratory syntheses where preserving stereochemical integrity is crucial.[1][14] While often more expensive, reagents like HATU or EDC/HOBt offer high yields and cleaner reactions.[2][6]
Q2: What is the best solvent for this reaction?
A2: The optimal solvent depends on the chosen method.
-
For the thionyl chloride method, inert aprotic solvents like toluene, dichloromethane (DCM), or tetrahydrofuran (THF) are suitable.[2][4]
-
For coupling reactions , polar aprotic solvents are generally preferred to ensure all components remain dissolved. Dichloromethane (DCM), N,N-dimethylformamide (DMF), and acetonitrile are common choices.[2][6] Always use anhydrous (dry) solvents to prevent hydrolysis of the activated intermediates.
Q3: How do I purify the final this compound product?
A3: Purification typically involves two main steps:
-
Aqueous Workup: After the reaction is complete, the mixture is usually quenched with water or a mild acid/base solution to remove water-soluble impurities like salts (e.g., triethylammonium hydrochloride) and water-soluble coupling byproducts (if using EDC). The product is then extracted into an organic solvent like ethyl acetate or DCM.
-
Recrystallization or Chromatography:
-
Recrystallization is often the most effective method for obtaining highly pure material. A mixed solvent system like ethanol/water or ethyl acetate/hexanes is a good starting point.
-
If recrystallization is ineffective or impurities are very similar in polarity to the product, column chromatography on silica gel is the alternative.
-
Q4: Can I use aqueous ammonia for the amidation of the acyl chloride?
A4: Yes, you can add the acyl chloride solution to a cold, concentrated solution of aqueous ammonia.[5][15] However, this introduces water, which can compete with ammonia and lead to the hydrolysis of the acyl chloride back to the carboxylic acid. To minimize this, the acyl chloride should be added slowly to a vigorously stirred, cold (0 °C) excess of concentrated ammonia solution. Using anhydrous ammonia gas or a solution of ammonia in an organic solvent (like methanol or dioxane) is a more efficient, albeit technically more demanding, alternative.
Data Summary: Coupling Reagent Performance
The selection of a coupling reagent is critical for success. The following table, based on established reactivity profiles, summarizes the general performance of common reagents applicable to this synthesis.
| Coupling Reagent | Class | Typical Yield Range | Key Advantages | Potential Side Reactions/Drawbacks |
| HATU | Uronium/Aminium | High | Very fast, highly efficient, good for hindered substrates.[6] | Guanidinylation of the amine if used in excess; expensive.[7] |
| EDC/HOBt | Carbodiimide | Moderate to High | Water-soluble urea byproduct is easily removed; cost-effective.[6] | Potential for racemization without HOBt; less potent than HATU. |
| DCC/HOBt | Carbodiimide | Moderate to High | Inexpensive and widely used for solution-phase synthesis.[2] | Forms insoluble DCU byproduct, complicating purification.[7][10] |
| T3P® | Phosphonic Anhydride | High | Excellent for difficult couplings; byproducts are water-soluble.[6] | Requires a base; reagent is often supplied as a solution. |
| CDI | Imidazolium | Moderate to High | Byproducts (imidazole and CO₂) are generally easy to remove.[6] | Acylimidazolide intermediate can be less reactive than others. |
References
- Chemguide. (n.d.). The Preparation of Amides.
- Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids.
- Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
- Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. [Video].
- Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
- F. G. Favaloro, Jr., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances.
- Neumeyer, J. L., et al. (1991). Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors. Journal of Medicinal Chemistry.
- Semantic Scholar. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride.
- Chandrasekhar, S., et al. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. National Center for Biotechnology Information.
- ResearchGate. (2022). Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Google Patents. (2018). CN108794317A - The preparation method of 2,3- dimethoxy benzaldehydes.
- Google Patents. (2014). CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Google Patents. (2017). US9567292B2 - Process for preparation of 2,3-dihydroxy benzonitrile.
- PubChem. (n.d.). 2,3-Dimethoxybenzoic acid.
- ResearchGate. (2025). How Acid-Catalyzed Decarboxylation of 2,4-Dimethoxybenzoic Acid Avoids Formation of Protonated CO2.
- Fisher Scientific. (n.d.). 2,3-Dimethoxybenzoic Acid 98.0+%, TCI America™.
- National Center for Biotechnology Information. (n.d.). Methoxy-Directed Aryl-to-Aryl 1,3-Rhodium Migration.
- Organic Syntheses. (n.d.). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES.
- ResearchGate. (2025). Synthesis of 2,3-Dihydrobenzo[b]thiophen-3-amine 1,1-Dioxide Derivatives via LDA-Mediated Cyclization of o-(Alkylsulfonyl)benzyl Azides with Denitrogenation.
- FooDB. (2010). Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. hepatochem.com [hepatochem.com]
- 9. Khan Academy [khanacademy.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Methoxy-Directed Aryl-to-Aryl 1,3-Rhodium Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. chemguide.co.uk [chemguide.co.uk]
Purification challenges of 2,3-Dimethoxybenzamide and solutions
Introduction
Welcome to the technical support center for 2,3-Dimethoxybenzamide. As a key intermediate in pharmaceutical synthesis and chemical research, achieving high purity of this compound is paramount to ensure the reliability of downstream applications and the safety of final products. Impurities can lead to unwanted side reactions, reduced yields, and compromised biological activity.[1] This guide provides in-depth, experience-driven answers and troubleshooting protocols to address the common purification challenges encountered by researchers working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in crude this compound?
The impurity profile of crude this compound is largely dependent on its synthetic route. However, based on common benzamide synthesis pathways, you can typically expect to encounter:
-
Unreacted Starting Materials: Residual 2,3-dimethoxybenzoic acid (if synthesized via activation and amidation) or 2,3-dimethoxybenzonitrile (if synthesized by hydrolysis) are common.[2]
-
Hydrolysis Products: The amide bond can be susceptible to hydrolysis under acidic or basic conditions during workup, leading to the formation of 2,3-dimethoxybenzoic acid.[2]
-
Reagent-Related Impurities: If thionyl chloride is used to create an acyl chloride intermediate, residual acids or related byproducts may be present.[2]
-
Side-Reaction Products: In some cases, diacylated byproducts like N-(2,3-dimethoxybenzoyl)-2,3-dimethoxybenzamide can form, particularly if reaction conditions are not carefully controlled.[2]
Q2: My crude product has a distinct yellow or orange tint. What causes this and how can I remove it?
A yellow to orange coloration is often indicative of trace amounts of highly conjugated impurities or degradation products.[3] While this compound itself can appear as a slightly off-white to yellow powder, a strong color suggests the presence of contaminants.
The most effective method for removing colored impurities is treatment with activated charcoal (decolorizing carbon) during recrystallization.[3] These carbon particles have a high surface area that adsorbs the large, colored impurity molecules. The charcoal is then removed via hot gravity filtration before the solution is cooled for crystallization.
Q3: I'm experiencing very low recovery after recrystallization. What am I doing wrong?
Low yield is a frequent challenge in recrystallization and can stem from several factors:
-
Using Excessive Solvent: The most common error is adding too much hot solvent to dissolve the crude product. This keeps a significant portion of your desired compound dissolved in the mother liquor even after cooling. The goal is to create a saturated solution at the solvent's boiling point, using the absolute minimum amount of hot solvent necessary.[4][5]
-
Inappropriate Solvent Choice: The ideal solvent dissolves the compound poorly at low temperatures but very well at high temperatures.[6] If your product has significant solubility in the cold solvent, your recovery will be inherently low.
-
Premature Crystallization: If crystals form during hot filtration (e.g., on the filter paper or in the funnel stem), you will lose product. This can be prevented by using a pre-warmed funnel and filtering the hot solution quickly.[3]
-
Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that isn't sufficiently chilled, can redissolve some of your product.[4]
Q4: What is the best general-purpose purification strategy for this compound?
For most common purity challenges, a well-executed recrystallization is the most efficient and cost-effective first step.[2] It is excellent for removing small quantities of impurities that have different solubility profiles from the target compound.[3]
If recrystallization fails to achieve the desired purity—for instance, when dealing with impurities that have very similar solubility—then column chromatography on silica gel is the recommended secondary method.[5][7] Chromatography offers superior separation power for more complex mixtures.[8]
Troubleshooting Guides
Guide 1: Purification by Recrystallization
Recrystallization is a powerful technique that relies on the differences in solubility between the desired compound and impurities in a given solvent system.[4]
Caption: Decision workflow for selecting a recrystallization method.
Based on the "like dissolves like" principle, the polarity of this compound (possessing polar amide and ether groups, and a nonpolar aromatic ring) suggests solubility in a range of solvents.
| Solvent Class | Example Solvents | Expected Solubility & Use Case |
| Alcohols | Ethanol, Isopropanol | Good Candidates for Single-Solvent Recrystallization. Often provide the necessary sharp solubility difference with temperature.[9] |
| Esters | Ethyl Acetate | Good Candidate. A moderately polar aprotic solvent that is likely to be a suitable recrystallization solvent. |
| Ketones | Acetone | Often dissolves benzamides too well at room temperature, making it more suitable as the "good" solvent in a two-solvent system.[10] |
| Water | H₂O | Good Candidate for "Anti-Solvent" (Solvent 2). The compound is likely to have low solubility in water.[2] |
| Aromatic Hydrocarbons | Toluene | May be useful as the "anti-solvent" if a very polar primary solvent is used. |
| Halogenated | Dichloromethane (DCM) | Tends to be a very good solvent at room temperature; less ideal for recrystallization unless used in a solvent pair.[11] |
This is often a robust choice when a single ideal solvent cannot be found.[12]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol (Solvent 1) dropwise while heating and stirring until the solid just dissolves completely.[6]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (1-2% by weight). Reheat the mixture to boiling for a few minutes.[3]
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.[3]
-
Induce Saturation: While the ethanol solution is still hot, add hot water (Solvent 2, the "anti-solvent") dropwise with swirling until a faint, persistent cloudiness appears. This is the saturation point.[4]
-
Clarification: Add one or two drops of hot ethanol to just redissolve the cloudiness, ensuring the solution is perfectly saturated.[6]
-
Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol/water mixture (in the same ratio as your final solvent system) to remove any adhering mother liquor.
-
Drying: Continue to draw air through the crystals on the funnel to partially dry them. Then, transfer the crystals to a watch glass to air-dry completely.
| Issue | Probable Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used (solution is not saturated).2. The compound is too soluble in the cold solvent. | 1. Increase Saturation: Gently boil off some solvent to concentrate the solution and try cooling again.[5]2. Induce Crystallization: Scratch the inner wall of the flask with a glass rod or add a seed crystal of pure product.[5]3. Increase Supersaturation: Cool the solution in an ice or ice/salt bath. |
| Product "oils out" as a liquid. | 1. The solution was cooled too quickly.2. The solvent's boiling point is higher than the compound's melting point.3. The solution is supersaturated with impurities. | 1. Reheat the solution to redissolve the oil. You may need to add a small amount of extra solvent. Allow it to cool much more slowly (e.g., by insulating the flask).[5]2. Choose a different solvent system with a lower boiling point. |
Guide 2: Purification by Column Chromatography
This method is used when recrystallization is insufficient to separate impurities with similar solubility profiles.[7]
Caption: Step-by-step workflow for purification by column chromatography.
-
Mobile Phase Selection (TLC):
-
Develop a solvent system using Thin-Layer Chromatography (TLC) on silica plates.[7] A good starting point for this compound is a mixture of Hexane and Ethyl Acetate.
-
Vary the ratio (e.g., 4:1, 2:1, 1:1 Hexane:EtOAc) until you find a system that gives your desired product a Retention Factor (Rf) of approximately 0.3-0.4 and shows good separation from all impurity spots.[7]
-
-
Column Packing:
-
Select an appropriately sized column for your sample amount.
-
Prepare a slurry of silica gel in your initial, least polar mobile phase (e.g., 4:1 Hexane:EtOAc).
-
Pour the slurry into the column and use gentle pressure or tapping to create a uniform, crack-free packed bed.
-
-
Sample Loading:
-
Dissolve your crude product in the minimum possible volume of a relatively non-polar solvent (like dichloromethane or the mobile phase itself).
-
Carefully apply this concentrated solution to the top of the silica bed.
-
-
Elution:
-
Begin eluting with the mobile phase, starting with the less polar mixture determined from your TLC analysis.
-
Collect the eluent in a series of numbered test tubes or flasks (these are your "fractions").
-
You can gradually increase the polarity of the mobile phase (e.g., move from 4:1 to 2:1 Hexane:EtOAc) to speed up the elution of more polar compounds—this is known as a gradient elution.
-
-
Fraction Analysis:
-
Spot every few fractions onto a TLC plate alongside a spot of your starting material.
-
Develop the TLC plate in your chosen solvent system and visualize under UV light.
-
-
Combine and Evaporate:
-
Identify all the fractions that contain only your pure product (single spot at the correct Rf).
-
Combine these pure fractions into a single flask.
-
Remove the solvent using a rotary evaporator to yield your purified this compound.
-
Purity Assessment
Q: How can I definitively confirm the purity of my final product?
A multi-pronged approach is best for a comprehensive purity assessment.[13]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[14] A reversed-phase method is typically effective for benzamide derivatives.[1] The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
| Parameter | Condition | Rationale |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)[13] | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase | Isocratic or Gradient mix of Acetonitrile and Water (with 0.1% formic acid) | Acetonitrile is the organic modifier; formic acid helps to produce sharp, symmetrical peaks.[13] |
| Flow Rate | 1.0 mL/min | A standard analytical flow rate for this column dimension. |
| Detection | UV at 254 nm | The aromatic ring of the compound strongly absorbs UV light at this wavelength. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any structurally related impurities. The integration of the proton signals can also give a semi-quantitative purity estimate.[13]
-
Melting Point Analysis: A sharp melting point range that is close to the literature value (94-97 °C) is a strong indicator of high purity. Impurities typically broaden the melting range and depress the melting point.
References
- University of Colorado, Boulder. (n.d.). Recrystallization. Department of Chemistry.
- University of Calgary. (n.d.). Recrystallization. Department of Chemistry.
- Massachusetts Institute of Technology. (n.d.). Two-Solvent Recrystallization Guide. OpenCourseWare, Department of Chemistry.
- Cysewska, M., et al. (2020). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. MDPI.
- University of California, Irvine. (n.d.). Mixed Solvent Recrystallization. Department of Chemistry.
- Royal Society of Chemistry. (2012). Recrystallization using two solvents. YouTube.
- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound. TCI Chemicals.
- BenchChem. (2025). Dealing with byproduct formation in benzamide synthesis. BenchChem Technical Support.
- Sigma-Aldrich. (n.d.). This compound. MilliporeSigma.
- BenchChem. (2025). "N-(2-aminoethyl)-2-hydroxybenzamide" purification challenges and solutions. BenchChem Technical Support.
- BenchChem. (2025). In-Depth Technical Guide: Solubility and Stability of 3,5-Dimethoxybenzamide. BenchChem Technical Support.
- Google Patents. (2007). WO2007074386A2 - A novel process for synthesis of itopride and it's novel intermediate-n-(4-hydroxybenzyl)-3,4-dimethoxybenzamide.
- PubChem. (n.d.). 2,3-Dimethylbenzamide. National Center for Biotechnology Information.
- PubMed. (2024). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. National Library of Medicine.
- Google Patents. (2014). CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde.
- Sigma-Aldrich. (n.d.). Solvent Miscibility Table. MilliporeSigma.
- Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal, 10, 1-18.
- Aires-Barros, M. R., et al. (2001). Affinity chromatography approaches to overcome the challenges of purifying plasmid DNA.
- BenchChem. (2025). Identifying and removing impurities from N-(2-chloroacetyl)-3-nitrobenzamide. BenchChem Technical Support.
- Google Patents. (2018). CN108794317A - The preparation method of 2,3- dimethoxy benzaldehydes.
- US Pharmacopeia. (n.d.). <233> ELEMENTAL IMPURITIES—PROCEDURES. USP.
- 53Biologics. (2025). Downstream Processing Challenges in Biologics Manufacturing. 53Biologics.
- BenchChem. (2025). A Comparative Guide to the Purity Assessment of 4-Fluoro-2,3-dimethylbenzaldehyde by High- Performance Liquid Chromatography (HPLC). BenchChem Technical Support.
- BenchChem. (2025). A Comprehensive Guide to Assessing the Purity of Synthesized N'-hydroxy-2-methylpropanimidamide. BenchChem Technical Support.
- PubMed Central. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. National Library of Medicine.
- BenchChem. (2025). An In-depth Technical Guide on the Solubility of 3,4-Dimethoxybenzenesulfonyl Chloride in Common Organic Solvents. BenchChem Technical Support.
- MDPI. (2021). Combined Ultrahigh Pressure Extraction and High-Speed Counter-Current Chromatography for Separation and Purification of Three Glycoside Compounds from Dendrobium officinale Protocorm.
- Thies, M., et al. (2000). Chromatographic purification of the C(H)2 domain of the monoclonal antibody MAK33.
- Thermo Fisher Scientific. (2021). Overcoming Purification Challenges In Antibody Therapeutics Manufacturing. American Pharmaceutical Review.
- Wu, S., et al. (2009). Isolation and purification of three flavonoid glycosides from the leaves of Nelumbo nucifera (Lotus) by high-speed counter-current chromatography.
- PubChem. (n.d.). N,N-Dimethylbenzamide. National Center for Biotechnology Information.
- GE Healthcare. (n.d.). Three-step monoclonal antibody purification processes using modern chromatography media. Cytiva.
- ResearchGate. (2025). Solubility modelling and preferential solvation for 3-nitrobenzaldehyde in N , N -dimethylformamide + (ethanol, n -propanol or n -butanol) solvent mixtures.
- Pharmaffiliates. (n.d.). Trimethoprim-impurities.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Home Page [chem.ualberta.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Downstream Processing Challenges in Biologics Manufacturing [53biologics.com]
- 9. researchgate.net [researchgate.net]
- 10. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide | MDPI [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. scirp.org [scirp.org]
Technical Support Center: Improving the Solubility of 2,3-Dimethoxybenzamide for In Vitro Assays
This technical support guide is designed for researchers, scientists, and drug development professionals to address challenges associated with the solubility of 2,3-Dimethoxybenzamide in in vitro assays. This document provides a comprehensive overview of its physicochemical properties, strategies for solubility enhancement, and troubleshooting guides for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties of this compound?
-
Molecular Formula: C9H11NO3
-
Molecular Weight: 181.19 g/mol
-
Predicted XlogP: 0.8 (This value suggests a moderate lipophilicity)
-
Predicted Aqueous Solubility (LogS): -2.5 to -3.5 (This corresponds to a solubility of approximately 18.1 to 181 mg/L). This prediction indicates that this compound is poorly soluble in water.
-
Predicted pKa: The amide proton is weakly acidic with a predicted pKa of approximately 17-18. The compound is not expected to have a basic pKa. This suggests that pH modification within a physiologically relevant range (pH 1-10) is unlikely to significantly improve its solubility.
Q2: Why is this compound poorly soluble in aqueous solutions?
The poor aqueous solubility of this compound can be attributed to its molecular structure. The presence of the benzene ring and two methoxy groups contributes to its hydrophobic character. While the amide group can participate in hydrogen bonding, the overall lipophilicity of the molecule limits its interaction with water.
Troubleshooting Guide: Compound Precipitation and Dissolution Issues
This section addresses common problems encountered when preparing solutions of this compound for in vitro experiments.
Issue 1: My this compound powder is not dissolving in my aqueous buffer.
-
Root Cause: As predicted, this compound has low intrinsic aqueous solubility. Direct dissolution in aqueous buffers is often unsuccessful, especially at higher concentrations.
-
Solution: A common and effective strategy is to first prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous assay medium.
Issue 2: My compound precipitates when I add the DMSO stock solution to my cell culture medium.
This phenomenon, often called "crashing out," is a frequent challenge with poorly soluble compounds.[1]
-
Root Cause: When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the local concentration of the compound can momentarily exceed its aqueous solubility limit, leading to precipitation.[2]
-
Troubleshooting Steps:
-
Reduce the Final Concentration: Determine the maximum soluble concentration of this compound in your specific medium by performing a serial dilution of your stock solution and observing for precipitation.
-
Optimize the Dilution Method:
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound, as solubility often increases with temperature.[1]
-
Minimize the Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible (ideally ≤ 0.5%) to minimize solvent-induced toxicity and its effect on compound solubility.
-
Issue 3: The compound appears to dissolve initially but then precipitates over time in the incubator.
-
Root Cause: The stability of a supersaturated solution can be transient. Changes in temperature, pH due to cellular metabolism, or interactions with media components can lead to delayed precipitation.[1][3]
-
Troubleshooting Steps:
-
Regular Media Changes: For long-term experiments, replenish the compound by performing partial media changes with freshly prepared this compound solution at regular intervals (e.g., every 24-48 hours).
-
Conduct a Stability Study: To understand the stability of this compound in your specific experimental conditions, incubate a solution of the compound in your cell-free medium at 37°C and monitor for precipitation over time.
-
Consider Formulation Strategies: If precipitation persists, employing solubility-enhancing excipients may be necessary.
-
Advanced Solubility Enhancement Strategies
For applications requiring higher concentrations of this compound, the following formulation strategies can be employed.
Co-Solvency
-
Principle: The addition of a water-miscible organic solvent (co-solvent) can increase the solubility of a hydrophobic compound in an aqueous solution.[4]
-
Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400).
-
Considerations: The final concentration of the co-solvent must be compatible with the in vitro model, as high concentrations can be cytotoxic.
Use of Surfactants
-
Principle: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, increasing their apparent solubility.[5][6]
-
Common Surfactants: Polysorbates (e.g., Tween® 80), Cremophor® EL.
-
Considerations: Surfactants can have biological effects and may interfere with certain assays. It is crucial to include appropriate vehicle controls.
Complexation with Cyclodextrins
-
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic regions from the aqueous environment and increasing solubility.[1][7]
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Considerations: The stoichiometry of the complex and the binding affinity are important factors. Cyclodextrins are generally well-tolerated in cell culture at appropriate concentrations.
Data Summary Table
| Property | Predicted Value | Implication for In Vitro Assays |
| Aqueous Solubility (LogS) | -2.5 to -3.5 | Poorly soluble in water. Direct dissolution in aqueous buffers is challenging. |
| pKa (acidic) | ~17-18 | The amide proton is very weakly acidic. pH adjustment in the physiological range will not significantly improve solubility. |
| XlogP | 0.8 | Moderately lipophilic. May have a tendency to partition into cell membranes. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, weigh 1.812 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol describes the preparation of a this compound-HP-β-CD inclusion complex.[8]
-
Molar Ratio: Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1 or 1:2).
-
HP-β-CD Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer.
-
Complexation: Slowly add the this compound powder to the HP-β-CD solution while stirring vigorously.
-
Equilibration: Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Quantification: Determine the concentration of the solubilized this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
Visualizations
Caption: A troubleshooting workflow for addressing precipitation issues with this compound.
Caption: Mechanism of solubility enhancement by cyclodextrin complexation.
References
- BenchChem. (2025). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
- BenchChem. (2025). Technical Support Center: Preventing Compound Precipitation in Culture Media.
- Calabretta, K. F., et al. (2021). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 26(9), 2497. [Link][7]
- Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
- American Pharmaceutical Review. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing.
- Journal of Chemical and Pharmaceutical Research. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Retrieved from Journal of Chemical and Pharmaceutical Research.[11]
- PhytoTech Labs. (n.d.). Preparing Stock Solutions.
- National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
- Soni, P., et al. (2025, August 6). Techniques for solubility enhancement of poorly soluble drugs: An overview.
- BenchChem. (2025). Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Compounds.
- International Journal of Pharmaceutical Sciences Review and Research. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.[4]
Sources
Technical Support Center: Resolving Poor Separation in HPLC Analysis of 2,3-Dimethoxybenzamide
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common separation issues encountered during the analysis of 2,3-Dimethoxybenzamide. Here, we move beyond simple checklists to explain the causality behind experimental choices, ensuring you can build robust and reliable analytical methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My chromatogram for this compound shows poor peak shape (tailing or fronting). What are the primary causes and where should I begin troubleshooting?
Poor peak shape is one of the most common issues in HPLC and can significantly compromise the accuracy and resolution of your analysis.[1][2] For a polar aromatic compound like this compound, the problem often stems from secondary chemical interactions within the column or issues with the mobile phase.
The troubleshooting process should be systematic, starting with the easiest-to-check parameters. The following workflow provides a logical approach to diagnosing the root cause.
Q2: I'm observing significant peak tailing specifically with this compound. How do I diagnose and fix this?
Peak tailing with polar and basic/neutral compounds like aromatic amides is a classic sign of unwanted secondary interactions, most commonly with acidic silanol groups on the surface of silica-based stationary phases.[1][3] These interactions create an additional retention mechanism that slows down a portion of the analyte molecules, causing the peak to tail.
-
Silanol Interactions: Standard silica-based C18 columns have residual, unbonded silanol groups (Si-OH). At mid-range pH values (approx. > 3.5), these groups can become deprotonated (Si-O⁻) and interact ionically with any positive character on the analyte, causing tailing.[4]
-
Mobile Phase pH: The pH of your mobile phase dictates the ionization state of both the analyte and the stationary phase silanols.[5] If the pH is not optimized, these interactions are exacerbated.
-
Column Contamination: Accumulation of sample matrix components or particulates on the column inlet frit can distort the flow path, leading to tailing for all peaks.[6][7]
Experimental Protocol: Mobile Phase pH Adjustment
-
Select a Buffer: For reversed-phase HPLC, low pH is often beneficial for amides. A phosphate or formate buffer is a good starting point.
-
Prepare Mobile Phase:
-
Prepare the aqueous portion of the mobile phase (e.g., 20 mM potassium phosphate).
-
Adjust the pH of the aqueous portion to a target value, for instance, pH 3.0, using an appropriate acid (e.g., phosphoric acid).[9][10] A pH range of 2.5-4 is often a good starting point for minimizing silanol interactions.[10]
-
Filter the buffer before mixing with the organic modifier.[3]
-
Mix the aqueous buffer with the organic solvent (e.g., acetonitrile or methanol) to the desired ratio.
-
-
Equilibrate and Test: Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting your sample. Observe the change in peak shape.
Q3: I have co-eluting peaks and cannot resolve this compound from an impurity. How can I improve the resolution?
Improving resolution (Rs) requires manipulating retention factor (k), efficiency (N), or selectivity (α). The most powerful way to separate co-eluting peaks is to change the selectivity, which involves altering the relative interaction of the analytes with the stationary and mobile phases.
| Strategy | Mechanism of Action | Recommended Action & Rationale |
| Change Organic Modifier | Alters the solvent's solvatochromatic properties (acidity, basicity, dipole interactions).[11] | Switch from Acetonitrile to Methanol (or vice-versa). Acetonitrile can engage in pi-pi interactions, while methanol is a stronger proton donor/acceptor.[4] This change can alter the elution order of analytes, especially for aromatic compounds like this compound. |
| Adjust Mobile Phase pH | Changes the ionization state of acidic or basic analytes and impurities, significantly altering their polarity and retention.[5][12] | Perform a pH screening study. Analyze your sample at different pH values (e.g., pH 3.0, 5.0, 7.0), ensuring your column is stable at each pH.[5] Even small pH changes can dramatically impact the separation of ionizable compounds.[13] |
| Change Stationary Phase | Introduces different primary retention mechanisms or reduces unwanted secondary interactions. | Switch from a C18 to a Phenyl or Polar-Embedded column. A Phenyl column offers pi-pi interactions, which can be highly selective for aromatic compounds.[14][15] A polar-embedded phase can offer alternative selectivity and better peak shape for polar analytes.[2] |
| Optimize Temperature | Affects mobile phase viscosity and the kinetics of analyte-stationary phase interactions. | Increase or decrease the column temperature by 5-10°C. While less impactful on selectivity than mobile phase or column changes, it can sometimes fine-tune a near-complete separation. |
| Parameter | Recommended Condition | Rationale & Notes |
| Column | C18, 150 x 4.6 mm, 5 µm | A general-purpose starting point. Consider a Phenyl-Hexyl or Polar-Embedded phase if selectivity is an issue.[15][16][17] |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 | Controls pH to ensure reproducible retention and minimize silanol interactions.[4][9] |
| Mobile Phase B | Acetonitrile | Good UV transparency and low viscosity.[18] Methanol is a viable alternative for changing selectivity.[19] |
| Gradient | 10% to 90% B over 15 minutes | A scouting gradient to determine the approximate elution conditions. Can be optimized to isocratic if the sample is simple.[20] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable and reproducible conditions.[9] |
| Detection | UV, ~210 nm or ~270 nm | Benzamides typically have strong absorbance in the low UV and a secondary maximum around 270 nm. Wavelength should be optimized. |
| Injection Vol. | 5-10 µL | Keep low to prevent volume overload. The sample should be dissolved in the mobile phase.[6] |
Q4: My column backpressure has suddenly increased while running this method. What should I do?
A sudden increase in backpressure is almost always caused by a blockage in the system, most commonly at the column inlet frit.[7]
-
Isolate the Column: Disconnect the column from the system and run the pump. If the system pressure is normal, the blockage is in the column.
-
Backflush the Column: If the manufacturer's instructions permit, reverse the column (disconnect from the detector and flush to waste) and flush with a strong, filtered solvent (e.g., 100% isopropanol).[3] This can often dislodge particulate matter from the inlet frit.
-
Check for Precipitation: If your mobile phase contains buffers, ensure your organic modifier percentage does not cause the buffer to precipitate. Phosphate buffers are particularly susceptible to precipitation in high concentrations of acetonitrile. Always start the mobile phase flow with the aqueous component first.
-
Prevention: The best solution is prevention. Always filter your samples and mobile phases through a 0.45 µm or 0.22 µm filter.[3][6] Using a guard column or an in-line filter is also highly recommended to protect the analytical column.[17]
References
- Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide.
- Hawach Scientific. (2025). Polar Column in HPLC Example.
- BenchChem. (2025). Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds.
- Chromtech. (n.d.). HPLC Column Selection Guide.
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?
- GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
- Waters. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations.
- Restek. (2014). [3]Troubleshooting HPLC- Tailing Peaks.
- Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?
- Mastelf. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
- Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
- Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- MDPI. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics.
- LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
- Sigma-Aldrich. (n.d.). Method development & optimization.
- MDPI. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
- ResearchGate. (n.d.). Effect of pH on retention time of all analytes. Mobile phase: a mixture....
- YoungIn Chromass Global. (2022). Basics of HPLC_Part 1; HPLC Configuration/Mobile Phase/Buffer. YouTube.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromtech.com [chromtech.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. moravek.com [moravek.com]
- 6. Blogs | Restek [discover.restek.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. youtube.com [youtube.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
- 15. glsciencesinc.com [glsciencesinc.com]
- 16. auroraprosci.com [auroraprosci.com]
- 17. chromtech.net.au [chromtech.net.au]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. mdpi.com [mdpi.com]
- 20. mastelf.com [mastelf.com]
Technical Support Center: A-to-Z Guide for Troubleshooting Low Diastereoselectivity in Asymmetric Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with diastereoselectivity in their asymmetric synthesis projects. As a senior application scientist, my goal is to provide you with not just a list of steps, but a deep, mechanistic understanding of why certain experimental choices are made. This guide is structured to be a self-validating system, empowering you to diagnose and resolve issues with scientific rigor.
Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense
Here, we address the most common initial questions that arise when a reaction delivers a suboptimal diastereomeric ratio (d.r.).
Q1: My reaction is producing a nearly 1:1 mixture of diastereomers. Where do I even begin to troubleshoot?
A low diastereomeric ratio is a common hurdle and often points to a small energy difference between the transition states leading to the different diastereomers. The first step is a systematic evaluation of the reaction parameters that most significantly influence this energy gap. Start by meticulously verifying the basics: reagent purity, accurate stoichiometry, and the complete exclusion of air and moisture, as many asymmetric catalysts are sensitive to these.[1] Following this, the most impactful variables to investigate are typically reaction temperature, solvent, and the catalyst/ligand system itself. A logical, stepwise approach is crucial to pinpoint the root cause.
Q2: How critical is the purity of my starting materials and reagents?
It is absolutely critical. Impurities can have a profound and often unpredictable impact on diastereoselectivity.[1] They can act as catalyst poisons, participate in unwanted side reactions, or alter the reaction environment in subtle ways. For instance, trace amounts of water or oxygen can deactivate sensitive organometallic catalysts, leading to a non-selective background reaction. Always use reagents of the highest possible purity and ensure that solvents are rigorously dried and degassed.
Q3: Can small changes in temperature really make a significant difference?
Yes, temperature is one of the most powerful tools for controlling diastereoselectivity. Lowering the reaction temperature often leads to higher diastereomeric ratios.[2][3] This is because the difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states becomes more significant relative to the thermal energy (kT) available to the system. By reducing the temperature, you are essentially "freezing out" the higher-energy transition state, thus favoring the formation of the thermodynamically more stable product.
Q4: My reaction yield is high, but the diastereoselectivity is low. What does this suggest?
This scenario suggests that your catalyst is active and promoting the desired transformation, but it is not effectively discriminating between the diastereomeric transition states. This could be due to several factors: the inherent nature of the catalyst-substrate interaction may not be sufficiently stereochemically demanding, or the reaction conditions (like high temperature) may be overriding the selective pathway. In this case, focus your optimization efforts on factors that enhance stereochemical communication, such as modifying the chiral ligand, screening different solvents to alter the catalyst-substrate complex's conformation, or lowering the reaction temperature.
Part 2: In-Depth Troubleshooting Guides
This section provides a more detailed, systematic approach to resolving persistent issues with low diastereoselectivity.
Guide 1: Optimizing Reaction Parameters
The reaction environment plays a pivotal role in dictating the stereochemical outcome. Here’s how to systematically optimize it.
As discussed, lower temperatures generally favor higher diastereoselectivity. However, this often comes at the cost of a slower reaction rate. An optimal temperature must be found that balances selectivity and reaction time.
Experimental Protocol: Temperature Screening
-
Preparation: Ensure all glassware is oven-dried or flame-dried under vacuum. Use anhydrous, degassed solvents.
-
Reaction Setup: In a series of identical reaction vials equipped with stir bars and under an inert atmosphere (e.g., argon or nitrogen), add the substrate, catalyst, and any other reagents.
-
Temperature Control: Place each vial in a cooling bath set to a different temperature (e.g., 0 °C, -20 °C, -40 °C, -78 °C).
-
Reaction Monitoring: Stir the reactions and monitor their progress at regular intervals by taking aliquots and analyzing them by a suitable technique (TLC, GC, or LC-MS).
-
Analysis: Once the reactions are complete, quench them appropriately and determine the diastereomeric ratio of the crude product mixture using ¹H NMR, GC, or HPLC.
-
Evaluation: Compare the d.r. at each temperature to identify the optimal balance between selectivity and reaction time.
The solvent can profoundly influence the diastereoselectivity of a reaction by affecting the stability and conformation of the transition state complex.[4] Solvent properties such as polarity, coordinating ability, and hydrogen-bonding capacity can all play a role.[4][5][6]
Table 1: Common Solvents and Their Potential Impact on Diastereoselectivity
| Solvent | Polarity (Dielectric Constant) | Coordinating Ability | Typical Impact on Diastereoselectivity |
| Toluene | Low (2.4) | Non-coordinating | Often a good starting point. Can favor aggregation of catalyst/reagents, which may be beneficial or detrimental. |
| Hexane | Very Low (1.9) | Non-coordinating | Similar to toluene, but with even lower polarity. |
| Dichloromethane (DCM) | Medium (9.1) | Weakly coordinating | A versatile solvent that can stabilize polar transition states. |
| Tetrahydrofuran (THF) | Medium (7.6) | Coordinating | Can coordinate to metal centers, potentially altering the ligand's influence and affecting selectivity.[7] |
| Diethyl Ether | Low (4.3) | Coordinating | Similar to THF but less polar. |
| Acetonitrile | High (37.5) | Coordinating | Its high polarity can stabilize charged intermediates. Can compete with substrates for catalyst coordination. |
| Dimethylformamide (DMF) | High (36.7) | Coordinating | A highly polar, coordinating solvent. |
| Cyclopentyl methyl ether (CPME) | Low (4.7) | Coordinating | A greener alternative to THF and other ethers, can provide high yields and selectivities.[8][9] |
| 2-Methyl-THF | Medium (6.9) | Coordinating | Another greener ether alternative that can sometimes offer improved selectivity over THF.[8] |
Experimental Protocol: Solvent Screening
-
Preparation: Follow the same rigorous drying and inert atmosphere procedures as for temperature screening.
-
Reaction Setup: In a parallel array of reaction vials, set up identical reactions, but use a different solvent for each vial.
-
Execution: Run all reactions at the optimal temperature identified from your temperature screening.
-
Monitoring and Analysis: Monitor the reactions and determine the d.r. for each solvent as described previously.
-
Evaluation: Identify the solvent that provides the best diastereoselectivity. It is sometimes beneficial to test solvent mixtures as well.
Guide 2: The Heart of the Matter - Catalyst and Ligand Effects
The chiral catalyst or ligand is the primary source of asymmetric induction, and its structure is paramount in achieving high diastereoselectivity.
The steric and electronic properties of a chiral ligand create a specific three-dimensional environment around the metal center, which in turn dictates the facial selectivity of the substrate's approach.[10] If diastereoselectivity is low, it may be necessary to screen different classes of ligands or make subtle modifications to the existing ligand.
Table 2: Common Classes of Chiral Ligands and Their Applications
| Ligand Class | Example | Key Features | Typical Applications |
| Chiral Phosphines | BINAP | C₂-symmetric, atropisomeric, large bite angle | Asymmetric hydrogenation, cross-coupling reactions |
| Chiral Diamines | Sparteine | Rigid, bicyclic structure | Asymmetric deprotonations, lithium-mediated reactions |
| Bis(oxazolines) (BOX) | C₂-symmetric, readily tunable steric and electronic properties | Lewis acid catalysis, Diels-Alder, aldol reactions | |
| Salen Ligands | Tetradentate, planar, easily synthesized and modified | Asymmetric epoxidation, aziridination, cyclopropanation | |
| Chiral Dienes | (R,R)-Bn-nbd* | C₂-symmetric, based on bicyclic diene skeletons | Rh-catalyzed asymmetric 1,4-additions[11] |
| Chiral Cyclopentadienyl (Cp) Ligands | Provide a robust chiral scaffold for various metals | Wide range of metal-catalyzed transformations[12] |
Troubleshooting Workflow for Catalyst/Ligand Issues
Caption: A systematic workflow for troubleshooting catalyst and ligand-related issues.
In some cases, the addition of salts or other additives can significantly improve diastereoselectivity. For example, lithium salts can alter the aggregation state of organolithium reagents, leading to changes in reactivity and selectivity.[13] Lewis acids can also be used to promote chelation control (see Guide 3).
Guide 3: Understanding the Mechanistic Basis of Diastereoselectivity
A deeper understanding of the underlying stereochemical models can provide a rational basis for troubleshooting.
For nucleophilic additions to chiral aldehydes and ketones, the Felkin-Anh model is a powerful predictive tool.[14] It posits that the largest substituent on the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions.
The Felkin-Anh Model
Caption: The Felkin-Anh model predicts nucleophilic attack from the face opposite the largest substituent.
However, if the α-substituent is a Lewis basic group (e.g., OR, NR₂) and a suitable Lewis acid is present, a chelated intermediate can form.[14][15][16] This locks the conformation of the substrate and can lead to the opposite diastereomer, a phenomenon known as chelation control .
Chelation Control
Caption: Chelation control can override the Felkin-Anh model, leading to a reversal of diastereoselectivity.
Understanding whether your system is likely to be under Felkin-Anh or chelation control can guide your choice of reagents and additives. For instance, if the undesired diastereomer is the one predicted by the Felkin-Anh model, you might consider adding a Lewis acid to promote chelation.
Visualizing the catalytic cycle can help identify which steps are likely to be stereodetermining.
Caption: A generalized catalytic cycle highlighting the stereodetermining step where the two diastereomeric transition states diverge.
Part 4: Concluding Remarks and Best Practices
Achieving high diastereoselectivity is often an iterative process of hypothesis-driven experimentation. By systematically evaluating the key reaction parameters and considering the underlying mechanistic principles, you can efficiently navigate the challenges of asymmetric synthesis. Remember to change only one variable at a time during your optimization studies to obtain clear, interpretable results. Meticulous record-keeping and a thorough characterization of your products are, as always, essential for success.
References
- LibreTexts. (2020, August 15). 9.4: Diastereoselective Addition to Aldehydes and Ketones. Chemistry LibreTexts.
- Mahmoud, A. R. (2025). Chiral Ligands in Asymmetric Synthesis: Design and Applications.
- ChemistRn. (2022, April 11). Felkin Ahn Model: Easy explanation with examples. Chemistry Notes.
- University of Wisconsin. (n.d.). The Felkin-Ahn model for carbonyl conformations and diastereoselective nucleophilic at.
- Mahmoud, A. R. (2025). Chiral Ligands in Asymmetric Synthesis: Design and Applications.
- Le-Phuc, T., et al. (2021). Chiral Cyclopentadienyl Ligands: Design, Syntheses, and Applications in Asymmetric Catalysis. Angewandte Chemie International Edition, 60(24), 13198-13224. [Link]
- Hayashi, T. (n.d.).
- DiRocco, D. A., et al. (2019). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. ChemRxiv. [Link]
- Fiasella, A., et al. (2024). High anti Diastereoselectivity in a Tandem Oxyhomologation–Coupling Protocol for the Preparation of Amides and Peptides Incorp. eCampus. [Link]
- G. A. Molander, et al. (2012).
- Herger, M., et al. (2015).
- Reiss, M. A., et al. (2024). Investigating the diastereoselective synthesis of a macrocycle under Curtin–Hammett control.
- LibreTexts. (2022, October 27). 12.8: Catalysis. Chemistry LibreTexts.
- Arceo, E., et al. (2009). Solvent effects on stereoselectivity: More than just an environment.
- Wikipedia. (n.d.). Solvent effects.
- DiRocco, D. A., et al. (2019). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline.
- Gaylord Chemical. (n.d.). COMMON SOLVENT PROPERTIES. [Link]
- Devery, J. J., et al. (2022).
- Di Francesco, A., et al. (2022).
- Tay, J.-H., et al. (2026). Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones.
- YouTube. (2025, December 6). How Does Polarity Affect Solvent Choice In Chemistry?. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Solvent effects - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. armchemfront.com [armchemfront.com]
- 12. Chiral Cyclopentadienyl Ligands: Design, Syntheses, and Applications in Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. chemistnotes.com [chemistnotes.com]
- 15. public.websites.umich.edu [public.websites.umich.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
Topic: Preventing Hydrolysis of 2,3-Dimethoxybenzamide During Workup
An in-depth technical guide by the Senior Application Scientist at the Technical Support Center.
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the challenges associated with the workup of 2,3-Dimethoxybenzamide and offers robust strategies to prevent its hydrolysis.
Introduction: The Challenge of Amide Stability
This compound is a valuable building block in synthetic organic chemistry. However, like many amides, its stability can be compromised during aqueous workup procedures. The amide functional group, while generally robust, is susceptible to hydrolysis under both acidic and basic conditions, cleaving the C-N bond to form the corresponding carboxylic acid (2,3-dimethoxybenzoic acid) and ammonia.[1][2][3] This degradation not only reduces the yield of the desired product but also complicates purification. This guide outlines the mechanistic basis for this instability and provides detailed, field-proven protocols to ensure the integrity of your product.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the workup of this compound in a practical question-and-answer format.
Q1: My final product is contaminated with 2,3-dimethoxybenzoic acid. What is the cause and how can I prevent it?
A1: The presence of 2,3-dimethoxybenzoic acid is a clear indicator of amide hydrolysis. This occurs when the amide is exposed to acidic or basic aqueous conditions, particularly at elevated temperatures. Amides are generally stable, but the workup conditions often introduce the necessary catalysts (H⁺ or OH⁻) for this unwanted reaction.[3][4]
To prevent this, the workup must be conducted under carefully controlled conditions. The key is to maintain a near-neutral pH and keep the temperature low throughout the process.
Table 1: Recommended Workup Conditions to Minimize Hydrolysis
| Parameter | Recommended Range | Rationale |
| pH of Aqueous Wash | 7.0 - 8.0 | Amides exhibit maximum stability at a neutral pH. Strongly acidic (pH < 3) or basic (pH > 11) conditions drastically accelerate hydrolysis. A slightly basic pH helps neutralize any residual acid from the synthesis.[5] |
| Temperature | 0 - 5 °C | Hydrolysis is a chemical reaction whose rate is temperature-dependent. Performing the workup in an ice bath significantly slows the kinetics of both acid and base-catalyzed hydrolysis.[5] |
| Duration | As short as possible | Prolonged exposure to aqueous environments increases the risk of hydrolysis. Efficient and rapid processing is crucial. |
Q2: Which reagents are recommended for neutralizing the reaction mixture before extraction?
A2: The choice of a neutralizing agent is critical. A strong base can deprotonate residual water or other protic species, creating a high concentration of hydroxide ions that can initiate base-catalyzed hydrolysis.
Table 2: Selection of Neutralizing Agents
| Reagent | Recommendation | Reason |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Highly Recommended | A mild base that effectively neutralizes strong acids without causing a significant pH spike, thereby minimizing the risk of base-catalyzed hydrolysis.[5][6] |
| Dilute Sodium Carbonate (Na₂CO₃) Solution | Use with Caution | A stronger base than sodium bicarbonate. It can be used for neutralizing stronger acids but must be added slowly and carefully to avoid a large increase in pH.[5] |
| Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Not Recommended | Strong bases that can dramatically increase the rate of amide hydrolysis, leading to significant product loss.[5][7] |
Q3: What is the best procedure for extracting this compound with minimal risk of hydrolysis?
A3: A well-designed extraction protocol is essential for preserving the amide. The following procedure incorporates the principles of low temperature and mild pH conditions.
Experimental Protocol 1: Mild Extractive Workup
-
Cooling: Once the reaction is complete, cool the reaction vessel in an ice-water bath to 0-5 °C.
-
Quenching (if applicable): If the reaction contains highly reactive reagents, quench them appropriately before introducing an aqueous solution.
-
Neutralization: Slowly add pre-chilled (0-5 °C) saturated aqueous sodium bicarbonate (NaHCO₃) solution to the cold reaction mixture with vigorous stirring until gas evolution ceases and the pH of the aqueous layer is between 7.0 and 8.0.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction quickly but thoroughly (2-3 times).
-
Washing: Wash the combined organic layers with a pre-chilled saturated aqueous sodium chloride (brine) solution. The brine wash helps remove residual water and break any emulsions that may have formed.[5]
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. Crucially, keep the water bath temperature low (typically below 40 °C) to prevent hydrolysis of any residual amide in the presence of trace impurities.[5]
Q4: How can I monitor the extent of hydrolysis during my workup?
A4: Thin-Layer Chromatography (TLC) is a simple and effective technique to qualitatively assess the purity of your product and detect the presence of the hydrolyzed byproduct, 2,3-dimethoxybenzoic acid.
Experimental Protocol 2: TLC Monitoring
-
Sample Preparation: During the workup, take a small aliquot from the organic layer. Also, prepare standard spots of your starting material (this compound) and the potential byproduct (2,3-dimethoxybenzoic acid) for comparison.
-
TLC Plate: Spot the samples on a silica gel TLC plate.
-
Eluent System: A mixture of ethyl acetate and hexanes (e.g., 1:1) is a good starting point for the mobile phase. Adjust the polarity as needed.
-
Development & Visualization: Develop the plate in a TLC chamber. Visualize the spots under a UV lamp (254 nm). The carboxylic acid is typically more polar than the amide and will have a lower Rf value (it will not travel as far up the plate).
Frequently Asked Questions (FAQs)
Q1: Why are amides susceptible to hydrolysis?
A1: The amide bond, while stabilized by resonance, features a carbonyl carbon that is electrophilic. Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon even more susceptible to nucleophilic attack by water.[3][8] Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon.[1][8] Both pathways lead to a tetrahedral intermediate that ultimately collapses, cleaving the C-N bond.[1] Although amides are the least reactive of the carboxylic acid derivatives, these reactions can proceed, especially with heat.[3][8]
Caption: Mechanisms of acid and base-catalyzed amide hydrolysis.
Q2: How do the methoxy groups on the benzene ring affect the stability of the amide?
A2: The two methoxy groups (-OCH₃) on the benzene ring are electron-donating groups. Through resonance, they increase the electron density on the aromatic ring. This electronic effect can slightly decrease the electrophilicity of the carbonyl carbon, making it marginally less susceptible to nucleophilic attack compared to an unsubstituted benzamide. However, this effect is generally not sufficient to prevent hydrolysis under harsh acidic or basic conditions. Therefore, careful control of workup conditions remains paramount.
Q3: What analytical methods can confirm the identity and purity of my final product?
A3: Besides TLC, several spectroscopic methods can be used. Infrared (IR) spectroscopy is useful for identifying the amide carbonyl stretch (typically around 1640-1690 cm⁻¹) and distinguishing it from a carboxylic acid carbonyl stretch (~1700-1730 cm⁻¹).[9] ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy will provide a definitive structural confirmation and can be used to quantify the amount of any 2,3-dimethoxybenzoic acid impurity.
Recommended Workflow for a Mild Workup
The following diagram provides a logical workflow for performing a workup designed to minimize the hydrolysis of this compound.
Caption: Recommended workflow for a mild workup to prevent hydrolysis.
References
- Chemistry Steps.
- Allen.
- Dalal Institute. Hydrolysis of Esters and Amides. [Link]
- Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. (2019). [Link]
- Chemguide. Hydrolysing Amides. [Link]
- Chemistry LibreTexts. Hydrolysis of Amides. (2015). [Link]
- ResearchGate. May anyone suggest conversion of ester to acid without affecting amide bond?. (2022). [Link]
- Google Patents.
- ResearchGate. What is the best method for detecting Amide groups in the presence of Amine groups?. (2013). [Link]
- Biofilm Inhibitor Synthesis. Amide Workup. [Link]
- YouTube. Amides Explained: Preparation, Hydrolysis and Reduction | Organic Chemistry. (2023). [Link]
- Organic Syntheses.
- Google Patents.
- ResearchGate.
Sources
- 1. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. youtube.com [youtube.com]
- 8. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
Optimizing coupling agents for amidation of 2,3-dimethoxybenzoic acid
An Application Scientist's Guide to Amidation of 2,3-Dimethoxybenzoic Acid
Welcome to the Technical Support Center for optimizing the amidation of 2,3-dimethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuances of amide bond formation with this specific substrate. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the reaction's mechanics, enabling you to troubleshoot effectively and optimize your results.
The amidation of 2,3-dimethoxybenzoic acid presents a unique set of challenges. The presence of two electron-donating methoxy groups on the aromatic ring increases electron density, which can affect the reactivity of the carboxyl group. Furthermore, the methoxy group at the ortho position introduces steric hindrance that can impede the approach of the amine nucleophile.[1] This guide will address these challenges directly, providing a framework for rational reagent selection and condition optimization.
Frequently Asked Questions (FAQs)
This section addresses common conceptual questions that arise when planning the amidation of sterically hindered and electron-rich benzoic acids.
Q1: Which class of coupling reagent is most suitable for a sterically hindered acid like 2,3-dimethoxybenzoic acid?
For sterically demanding substrates, uronium/aminium salt-based reagents are generally the preferred choice. Reagents like HATU ([1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) are highly effective for coupling hindered acids due to the formation of a very reactive OAt-active ester intermediate.[2][3] This high reactivity can overcome the steric barrier presented by the ortho-methoxy group. Experimental evidence consistently shows HATU's superiority over older reagents like HBTU for challenging couplings, resulting in faster reactions and higher yields.[2][4] While more expensive, the increased efficiency of HATU often justifies the cost by saving time and simplifying purification. Phosphonic anhydride reagents like T3P® (Propylphosphonic Anhydride) are also excellent for difficult couplings, with the added benefit of producing water-soluble byproducts that simplify the work-up process.[4][5]
Q2: Can I use a carbodiimide like EDC for this reaction? What are the critical considerations?
Yes, a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used, and it is a more cost-effective option. However, its success is highly dependent on the use of additives. When a carbodiimide reacts with a carboxylic acid, it forms an O-acylisourea intermediate.[6][7] This intermediate is susceptible to an intramolecular rearrangement to form a stable N-acylurea byproduct, which can be very difficult to remove during purification.[4][8]
To prevent this and increase the reaction rate, additives like HOBt (1-Hydroxybenzotriazole) or, more effectively, HOAt (1-Hydroxy-7-azabenzotriazole) are essential.[9] These additives intercept the O-acylisourea to form a more reactive HOBt or HOAt active ester, which then reacts with the amine. This pathway is more efficient and minimizes the formation of the N-acylurea side product.[10]
Q3: What is the role of the base (e.g., DIPEA, TEA) and how much should I use?
A non-nucleophilic tertiary amine base, such as DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine), serves two primary functions in the reaction:
-
It deprotonates the carboxylic acid's proton, which would otherwise react with the amine in a non-productive acid-base reaction.[11]
-
It neutralizes any acidic byproducts generated during the reaction (e.g., the protonated form of HOBt or the hexafluorophosphate anion from HATU), driving the reaction to completion.[12]
Typically, 2 to 3 equivalents of the base are used. For uronium/aminium salt couplings (like with HATU), at least 2 equivalents are needed to deprotonate the carboxylic acid and neutralize the salt.[12] Using an excess ensures the reaction medium remains basic and the amine nucleophile remains deprotonated and active.
Q4: How do I choose the right solvent for the reaction?
The ideal solvent should dissolve all reactants and not participate in the reaction. Polar aprotic solvents are the standard choice for amidation reactions.
-
DMF (N,N-Dimethylformamide): An excellent solvent that dissolves a wide range of organic molecules. It is often the solvent of choice for difficult couplings.[12][13]
-
DCM (Dichloromethane): Another common choice, particularly for reactions where the byproducts are less soluble, which can sometimes aid in purification.[13]
-
Acetonitrile (MeCN): Also effective and can be a good alternative to DMF or DCM.[14]
Ensure the solvent is anhydrous, as water can hydrolyze the activated intermediates, leading to lower yields.[7]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective Coupling Reagent: The chosen reagent may not be reactive enough to overcome the steric hindrance of the substrate. 2. Deactivated Amine: The amine may have been protonated by an acidic species in the reaction, rendering it non-nucleophilic. 3. Hydrolysis of Activated Intermediate: Presence of water in the reaction (e.g., wet solvent or reagents) can hydrolyze the active ester.[15] | 1. Switch to a more powerful coupling reagent like HATU or COMU .[2][16] These are specifically designed for hindered substrates. 2. Ensure sufficient base (2-3 equivalents of DIPEA or TEA) is used to neutralize all acidic species.[12] 3. Use anhydrous solvents and ensure all glassware is thoroughly dried. |
| Difficult Purification: Presence of a Stubborn Byproduct | 1. N-acylurea Formation (with Carbodiimides): If using EDC or DCC without an additive, the O-acylisourea intermediate can rearrange to form an N-acylurea byproduct, which often has similar polarity to the desired amide product.[4][6] 2. Guanidinylation of Amine (with Uronium Reagents): If an excess of a uronium/aminium reagent (like HATU or HBTU) is used, it can react with the amine to form a guanidinium byproduct.[9] | 1. Always use an additive like HOBt or HOAt with EDC/DCC .[9] If the byproduct has already formed, careful column chromatography with a specialized solvent system may be required. Alternatively, switching to a reagent like T3P®, whose byproducts are water-soluble, can eliminate this issue.[4] 2. Use a slight excess of the carboxylic acid relative to the coupling reagent (e.g., 1.1 eq acid, 1.05 eq HATU, 1.2 eq amine). Pre-activating the acid with the coupling reagent for a few minutes before adding the amine can also minimize this side reaction.[9] |
| Incomplete Reaction (Starting Material Remains) | 1. Insufficient Reaction Time/Temperature: The reaction may be sluggish due to steric hindrance. 2. Poor Reagent Quality: The coupling reagent may have degraded upon storage. | 1. Allow the reaction to stir for a longer period (e.g., 24 hours). Gentle heating (e.g., to 40-50 °C) can sometimes be beneficial, but should be monitored carefully to avoid side reactions.[12] 2. Use fresh, high-quality coupling reagents. Store moisture-sensitive reagents under an inert atmosphere. |
Data & Protocols
Comparison of Common Coupling Reagents
The following table summarizes the characteristics of several coupling reagents suitable for the amidation of 2,3-dimethoxybenzoic acid, based on their known reactivity profiles with challenging substrates.
| Coupling Reagent | Class | Typical Yield Range | Key Observations & Advantages | Potential Side Reactions / Disadvantages |
| HATU | Uronium/Aminium Salt | High | Highly efficient and fast reactions. Very effective for sterically hindered acids and less nucleophilic amines.[2][4] Lower risk of racemization.[2] | Guanidinylation of the primary amine if used in excess.[9] Higher cost. |
| EDC / HOBt | Carbodiimide | Moderate to High | Cost-effective and widely used. The addition of HOBt minimizes racemization and improves efficiency.[4][8] | Formation of N-acylurea byproduct, which can be difficult to remove.[4] May require longer reaction times for hindered substrates. |
| T3P® | Phosphonic Anhydride | High | Excellent for difficult couplings. Byproducts are water-soluble, greatly simplifying aqueous work-up.[4][5] | Requires a base, which can complicate reactions with base-sensitive substrates. |
| COMU | Uronium Salt | High | High reactivity, often comparable to or exceeding HATU.[16][17] Safer handling profile as it is not based on the potentially explosive HOBt/HOAt core.[9] | Higher cost. Less literature precedent than HATU or EDC. |
Visualizing the Amidation Workflow
The following diagram illustrates a typical experimental workflow for optimizing the amidation reaction.
Caption: A generalized workflow for the amidation of 2,3-dimethoxybenzoic acid.
Mechanism of Action: Carbodiimide vs. Uronium Salt
Understanding the mechanism is key to troubleshooting. The diagrams below illustrate the activation pathways for two common classes of coupling reagents.
Caption: Uronium salt mechanism showing the direct formation of a highly reactive ester.
Experimental Protocol: HATU-Mediated Amidation
This protocol provides a robust starting point for the amidation of 2,3-dimethoxybenzoic acid with a primary or secondary amine.
Materials:
-
2,3-Dimethoxybenzoic acid
-
Amine (primary or secondary)
-
HATU ([1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate])
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl) or 1 M Citric Acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,3-dimethoxybenzoic acid (1.0 eq). Dissolve it in a minimal amount of anhydrous DMF.
-
Addition of Reagents: Add the amine (1.1-1.2 eq) to the solution, followed by DIPEA (2.0-3.0 eq). Stir the mixture for 5 minutes.
-
Activation: Add HATU (1.05-1.1 eq) portion-wise to the stirred solution at room temperature. Note: For sensitive substrates, the reaction can be cooled to 0 °C before adding HATU.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed (typically 4-12 hours).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl or 1 M citric acid (2x), saturated aqueous NaHCO₃ solution (2x), and finally with brine (1x). [18][19]This removes the base, unreacted amine, and water-soluble byproducts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
-
Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
- Stolar, T., et al. (2020). Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents: A Method for Hexa-amidation of Biotinu[19]ril. ACS Sustainable Chemistry & Engineering.
- Goode, D. (n.d.). Amide Workup. Biofilm Inhibitor Synthesis.
- Wikipedia. (n.d.). Carbodiimide.
- Stolar, T., et al. (2020). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotinu[19]ril. ChemRxiv.
- Sabila, P. S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.
- SciSpace. (2020). Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents.
- Fisher Scientific. (n.d.). Amide Synthesis.
- RSC. (2024). TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines.
- An, G., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- ResearchGate. (n.d.). Optimization of reaction conditions for the preparation of amide 2 1a.
- G. A. et al. (2014). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC.
- ACS Publications. (1995). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media.
- Malaysian Journal of Analytical Sciences. (2024). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS.
- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
- ResearchGate. (n.d.). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotinu[19]ril.
- ResearchGate. (2015). What are the best reaction conditions for an amidation reaction using EDC?.
- ResearchGate. (n.d.). Optimization of the reaction conditions for benzoic acid and p-toluidine.
- ResearchGate. (n.d.). Optimization of reaction conditions.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P.
- ACS Publications. (2014). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- Luxembourg Bio Technologies. (n.d.). A comparative study of amide-bond forming reagents in aqueous media.
- The Royal Society of Chemistry. (2015). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2.
Sources
- 1. TiF 4 -catalyzed direct amidation of carboxylic acids and amino acids with amines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01943H [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 6. Carbodiimide - Wikipedia [en.wikipedia.org]
- 7. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. 肽偶联剂选择指南 [sigmaaldrich.com]
- 11. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 12. Amide Synthesis [fishersci.co.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. scispace.com [scispace.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up the Synthesis of 2,3-Dimethoxybenzamide Precursors
Welcome to the Technical Support Center for the synthesis of 2,3-dimethoxybenzamide precursors. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these crucial intermediates. We will delve into the intricacies of the synthetic pathways, offering field-proven insights and troubleshooting strategies to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The most prevalent precursors are 2,3-dimethoxybenzoic acid and 2,3-dimethoxybenzonitrile. These can be synthesized from more readily available starting materials like 1,2-dimethoxybenzene (veratrole) or o-bromophenol.
Q2: I am observing a low yield in the formylation of 1,2-dimethoxybenzene. What are the likely causes?
A2: Low yields in the formylation of veratrole can stem from several factors, including suboptimal reaction conditions, reagent quality, and the formation of side products. Common issues include incomplete reaction, di-formylation, and polymerization, especially under harsh acidic conditions.[1] Careful control of stoichiometry and temperature is crucial.
Q3: My 2,3-dimethoxybenzoic acid is discolored after oxidation. How can I prevent this?
A3: Discoloration, often a pink or brown hue, typically indicates the formation of oxidized impurities, such as quinone-type structures.[2] This can be minimized by using purified starting materials, employing milder oxidation conditions, and performing the work-up at lower temperatures with degassed solvents.[2]
Q4: What is the most efficient method to convert 2,3-dimethoxybenzoic acid to this compound?
A4: A highly effective and common method is a two-step process involving the conversion of the carboxylic acid to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂), followed by amidation with an ammonia source.[3] Alternatively, direct amidation using coupling reagents such as DCC or EDC can be employed for milder conditions.[4]
Troubleshooting Guides
Part 1: Synthesis of 2,3-Dimethoxybenzaldehyde
The synthesis of 2,3-dimethoxybenzaldehyde is a critical first step. Two common routes are the direct formylation of 1,2-dimethoxybenzene and a two-step synthesis from o-bromophenol.
This method often employs formylating agents under acidic conditions.
-
Issue: Low Yield and Incomplete Reaction
-
Potential Cause: Insufficient reactivity of the formylating agent or deactivation of the catalyst. The reaction may also be equilibrium-limited.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure the formylating agent (e.g., paraformaldehyde, dichloromethyl methyl ether) and Lewis acid catalyst (e.g., TiCl₄, MgCl₂) are anhydrous and of high purity.
-
Temperature and Time: Monitor the reaction progress using TLC or HPLC. If the starting material is consumed slowly, consider a modest increase in temperature or extending the reaction time.[2]
-
Stoichiometry: A slight excess of the formylating agent and catalyst may drive the reaction to completion.
-
-
-
Issue: Formation of Di-formylated and Polymeric Byproducts
-
Potential Cause: The high reactivity of the dimethoxybenzene ring can lead to multiple formylations or polymerization under harsh acidic conditions.[1]
-
Troubleshooting Steps:
-
Controlled Addition: Add the formylating agent or catalyst portion-wise to maintain a low concentration and minimize side reactions.
-
Temperature Management: Maintain the reaction at the lowest effective temperature to control the rate of side reactions.[1]
-
Milder Conditions: Consider using a milder Lewis acid or formylation method, such as the Vilsmeier-Haack reaction, which can offer better selectivity.[5]
-
-
| Parameter | Vilsmeier-Haack | Rieche Formylation |
| Reagents | (Chloromethylene)dimethyliminium Chloride, DMF | Dichloromethyl methyl ether, TiCl₄ |
| Typical Yield | ~77% | 79% (mixture of isomers) |
| Selectivity | High for mono-formylation | Can yield a mixture of isomers |
A comparative table of common formylation methods for dimethoxybenzene substrates.[5]
This route involves the formylation of o-bromophenol followed by methoxylation and etherification.[6]
-
Issue: Low Yield in the Formylation of o-Bromophenol
-
Potential Cause: Suboptimal conditions for the ortho-formylation reaction.
-
Troubleshooting Steps:
-
-
Issue: Incomplete Methoxylation and Etherification
-
Potential Cause: Inefficient reaction of sodium methoxide or the methylating agent (e.g., dimethyl carbonate).
-
Troubleshooting Steps:
-
Catalyst: The use of a cuprous salt catalyst is often necessary to facilitate the methoxylation of the bromine.[6][8]
-
Reagent Equivalents: Ensure the appropriate molar equivalents of sodium methoxide and dimethyl carbonate are used.[6]
-
Reaction Time and Temperature: The reaction may require prolonged heating to go to completion.[6]
-
-
Caption: Synthetic routes to 2,3-dimethoxybenzaldehyde.
Part 2: Synthesis of 2,3-Dimethoxybenzoic Acid
This intermediate is typically prepared by the oxidation of 2,3-dimethoxybenzaldehyde or 2,3-dimethoxytoluene.
-
Issue: Incomplete Oxidation
-
Potential Cause: Insufficient strength of the oxidizing agent, suboptimal temperature, or short reaction time.
-
Troubleshooting Steps:
-
Choice of Oxidant: For the oxidation of an aldehyde, milder oxidants like hydrogen peroxide can be effective.[9] For a methyl group on the aromatic ring, a stronger oxidizing agent such as potassium permanganate or chromic acid is required.[10]
-
Reaction Monitoring: Use TLC or HPLC to monitor the disappearance of the starting material. Extend the reaction time or slightly increase the temperature if necessary.[2]
-
Benzylic Hydrogen: For the oxidation of a benzylic carbon, at least one benzylic hydrogen must be present for the reaction to proceed.[11]
-
-
-
Issue: Over-oxidation and Side Reactions
-
Potential Cause: Harsh reaction conditions can lead to the degradation of the aromatic ring or other functional groups.
-
Troubleshooting Steps:
-
Controlled Conditions: Add the oxidizing agent slowly and maintain the recommended reaction temperature to avoid exotherms.
-
Aqueous Work-up: During work-up, ensure the pH is controlled to prevent degradation of the product.
-
-
Part 3: Conversion of 2,3-Dimethoxybenzoic Acid to this compound
The final step involves the formation of the amide bond.
-
Issue: Low Yield in Amide Formation (via Acid Chloride)
-
Potential Cause: Incomplete formation of the acid chloride, hydrolysis of the acid chloride, or incomplete reaction with the ammonia source.
-
Troubleshooting Steps:
-
Anhydrous Conditions: The formation of the acid chloride with thionyl chloride must be conducted under strictly anhydrous conditions to prevent hydrolysis back to the carboxylic acid. A catalytic amount of DMF can facilitate this reaction.[3]
-
Excess Ammonia: Use an excess of the ammonia source (e.g., aqueous ammonia, ammonium chloride with a base) to drive the reaction to completion and neutralize the HCl byproduct.[3]
-
Temperature Control: The addition of the acid chloride to the ammonia solution should be done at a low temperature (e.g., 0-5 °C) to control the exotherm and minimize side reactions.
-
-
-
Issue: Difficult Purification of the Final Amide
-
Potential Cause: Presence of unreacted starting material or byproducts from side reactions.
-
Troubleshooting Steps:
-
Caption: Synthetic routes to this compound.
References
- CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde - Google Patents. (n.d.).
- The Synthesis Route Design And Preparation Of 2,3-dimethoxy Benzaldehyde. (2016).
- Synthesis of 6-Nitro-2,3-dimethoxybenzaldehyde. (1957). The Journal of Organic Chemistry, 22(1), 101–102.
- Making Amides from Carboxylic Acids - Chemistry LibreTexts. (2023).
- Grignard Reaction. (n.d.).
- US9567292B2 - Process for preparation of 2,3-dihydroxy benzonitrile - Google Patents. (n.d.).
- Amide formation from carboxylic acid derivatives. (video) | Khan Academy. (n.d.).
- Amides Preparation and Reactions Summary - Chemistry Steps. (n.d.).
- Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy - YouTube. (2023).
- Why did my amide syntesis does not work? - ResearchGate. (2021).
- 5-formyl-2,3-dimethoxybenzonitrile - Chemical Synthesis Database. (n.d.).
- Why do dimethoxy-substituted benzylic/aryl bromides fail to form Grignard reagents? : r/Chempros - Reddit. (2025).
- Struggling with ortho-arylation on a 1,2-dimethoxybenzene system — none of the C–C coupling strategies are working. Any advice? : r/chemhelp - Reddit. (2025).
- Grignard Reaction - Organic Chemistry Portal. (n.d.).
- GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY. (n.d.).
- WO2007074386A2 - A novel process for synthesis of itopride and it's novel intermediate-n-(4-hydroxybenzyl)-3,4-dimethoxybenzamide - Google Patents. (n.d.).
- Synthesis and styrene copolymerization of dimethyl and dimethoxy ring- substituted 2-methoxyethyl phenylcyanoacrylates - ChemRxiv. (n.d.).
- CN108794317A - The preparation method of 2,3- dimethoxy benzaldehydes - Google Patents. (n.d.).
- US7488843B1 - Oxidation process for aromatic compound - Google Patents. (n.d.).
- Carboxylic acid synthesis by oxidation of benzylic positions - Organic Chemistry Portal. (n.d.).
- Reactions of Grignard Reagents - Master Organic Chemistry. (2015).
- Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. (n.d.).
- ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE Venka. (2007). HETEROCYCLES, 71(1), 39.
- Aromatic Side Chain Oxidation to Carboxylic Acid - YouTube. (2019).
- New synthesis process for 2,3,4-trimethoxybenzoic acid - ResearchGate. (2025).
- Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene - The Royal Society of Chemistry. (n.d.).
- 2,3-Dimethoxybenzoic acid | C9H10O4 | CID 15204 - PubChem. (n.d.).
- Synthesis of Methoxy-Substituted Phenols by Peracid Oxidation of the Aromatic Ring. - Amazon S3. (n.d.).
- 153 CHM2211 Reactions at Benzylic Position Oxidation of Alkyl Groups to Carboxylic Acids - YouTube. (2021).
- Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester - Google Patents. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. globethesis.com [globethesis.com]
- 9. CN114292192A - Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester - Google Patents [patents.google.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Synthesis and Purification of 2,3-Dimethoxybenzamide
Welcome to the technical support center for the synthesis and purification of 2,3-dimethoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the common challenges encountered during the synthesis and purification of this compound.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The most prevalent laboratory-scale synthesis of this compound starts from 2,3-dimethoxybenzoic acid. The synthesis is typically a two-step process:
-
Activation of the Carboxylic Acid: The carboxylic acid is converted to a more reactive intermediate, most commonly an acid chloride. This is usually achieved by reacting 2,3-dimethoxybenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂).[1][2]
-
Amidation: The activated acid derivative is then reacted with a source of ammonia, such as aqueous or gaseous ammonia, to form the desired amide.[1]
An alternative, though less common, route involves the partial hydrolysis of 2,3-dimethoxybenzonitrile.
Q2: What are the likely impurities I might encounter in my crude this compound?
Based on the common synthetic route from 2,3-dimethoxybenzoic acid, you can anticipate the following impurities:
-
Unreacted Starting Material: Residual 2,3-dimethoxybenzoic acid is a very common impurity if the initial activation step is incomplete.
-
Hydrolysis Product: If the intermediate acid chloride is exposed to water before amidation, it will hydrolyze back to 2,3-dimethoxybenzoic acid.
-
Over-reaction/Side-reaction Products: While less common for this specific synthesis, side reactions can occur depending on the reaction conditions and the purity of the starting materials.
-
Residual Solvents: Solvents used in the reaction and work-up (e.g., toluene, dichloromethane) may be present in the crude product.
Q3: How can I monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. You can spot the reaction mixture alongside your starting material (2,3-dimethoxybenzoic acid) on a silica gel plate. A suitable eluent system would be a mixture of a moderately polar solvent and a non-polar solvent, for example, ethyl acetate/hexane. The starting material, being a carboxylic acid, will be more polar and have a lower Rf value than the final amide product. The reaction is complete when the spot corresponding to the starting material is no longer visible.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might face during the synthesis and purification of this compound.
Problem 1: Low yield of the final product.
-
Possible Cause 1: Incomplete conversion of the carboxylic acid to the acid chloride.
-
Explanation: Thionyl chloride can degrade upon storage. Ensure you are using fresh or properly stored reagent. The reaction may also require a catalytic amount of N,N-dimethylformamide (DMF) to proceed efficiently.[2]
-
Solution: Use fresh thionyl chloride and consider adding a catalytic amount of DMF to the reaction mixture. Ensure the reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
-
-
Possible Cause 2: Hydrolysis of the acid chloride intermediate.
-
Explanation: The acid chloride is highly reactive and will readily react with any moisture present.
-
Solution: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Possible Cause 3: Inefficient amidation.
-
Explanation: Insufficient ammonia or poor mixing can lead to incomplete reaction.
-
Solution: Use a sufficient excess of ammonia to drive the reaction to completion and ensure vigorous stirring during the addition of the acid chloride.
-
Problem 2: My purified product is still contaminated with 2,3-dimethoxybenzoic acid.
-
Possible Cause: Inefficient removal of the acidic starting material during work-up.
-
Explanation: An aqueous work-up with a basic solution is necessary to remove the acidic starting material.
-
Solution: During the work-up, wash the organic layer containing your product with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). This will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.
-
Problem 3: Difficulty in obtaining crystalline this compound.
-
Possible Cause: "Oiling out" during recrystallization.
-
Explanation: This can happen if the melting point of your crude product is lower than the boiling point of the recrystallization solvent, or if the concentration of impurities is very high.
-
Solution: Try a different solvent or a solvent pair for recrystallization. A good starting point is a mixture of a polar solvent in which the compound is soluble when hot (like ethanol or methanol) and a non-polar anti-solvent in which it is insoluble (like water or hexane). Add the anti-solvent dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool slowly.
-
III. Detailed Experimental Protocols
A. Synthesis of this compound from 2,3-Dimethoxybenzoic Acid
This protocol is based on the general principles of amide synthesis from carboxylic acids.
Step 1: Formation of 2,3-Dimethoxybenzoyl Chloride
Caption: Workflow for the amidation of 2,3-dimethoxybenzoyl chloride.
-
Dissolve the crude 2,3-dimethoxybenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) in a flask cooled in an ice bath.
-
Slowly add concentrated aqueous ammonia dropwise with vigorous stirring. A white precipitate of this compound will form.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
-
Filter the white precipitate and wash it with cold water.
-
Dry the crude product under vacuum.
B. Purification of this compound
1. Recrystallization
Sources
Improving the stability of 2,3-Dimethoxybenzamide in solution
Welcome to the technical support center for 2,3-Dimethoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on maintaining the stability of this compound in solution. Below, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
Troubleshooting Guide: Common Issues with this compound Solutions
This section addresses specific problems you may encounter during your experiments, providing explanations for their causes and actionable solutions.
Q1: I prepared a solution of this compound in an aqueous buffer, but a precipitate formed. What happened and how can I fix it?
A1: Precipitate formation is a clear indicator of poor solubility or a change in solution conditions that has forced the compound out of solution. The primary causes are exceeding the solubility limit and "salting out."
-
Causality - Exceeding Solubility: this compound, like many benzamide derivatives, has limited solubility in aqueous solutions. While its solubility is higher in organic solvents, preparing a high-concentration stock in a solvent like DMSO and then diluting it into an aqueous buffer can cause the compound to crash out if the final organic solvent concentration is too low to maintain solubility. A study on benzamide solubility showed that it is significantly more soluble in organic solvents like methanol and ethanol than in water.[1]
-
Causality - Salting Out: High concentrations of salts in your buffer can decrease the solubility of organic molecules by reducing the amount of available water molecules for solvation.
Solutions:
-
Prepare a Lower Concentration Stock: If you are observing precipitation upon dilution, your initial stock solution is likely too concentrated. Try preparing a more dilute stock.
-
Increase Co-Solvent Percentage: When diluting your organic stock into an aqueous buffer, ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) is sufficient to maintain solubility. It is advisable to keep the final organic solvent concentration consistent across all experiments to avoid variability.
-
Solvent Selection: Consider using a solvent in which this compound has higher intrinsic solubility for your stock solution.[1]
-
Gentle Warming: In some cases, gentle warming and sonication can help dissolve the compound. However, be cautious, as prolonged heat can accelerate degradation.[2]
Q2: My this compound solution seems to lose potency or show a decreased concentration over time. What is the likely cause?
A2: A loss of potency is a classic sign of chemical degradation. For benzamides, the most common degradation pathway in solution is hydrolysis of the amide bond.[2] This reaction is significantly influenced by pH and temperature.
-
Mechanistic Insight - Hydrolysis: The amide bond in this compound is susceptible to nucleophilic attack by water. This reaction is catalyzed by both acid and base.
-
Under Basic Conditions: Hydroxide ions (OH⁻) are potent nucleophiles that directly attack the carbonyl carbon of the amide, leading to the formation of a tetrahedral intermediate that collapses to 2,3-dimethoxybenzoic acid and ammonia. This is generally the faster pathway for amide degradation.[2]
-
Under Acidic Conditions: The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to attack by a water molecule.[3]
-
The rate of hydrolysis is often slowest in the neutral to slightly acidic pH range. Benzamidine, a related structure, shows significantly greater stability in acidic to neutral conditions compared to basic conditions.[2]
Solutions:
-
pH Control: Buffer your solution to a pH where the compound is most stable, typically between pH 4 and 7. Avoid strongly acidic or basic conditions unless required for the experiment.
-
Temperature Control: Store solutions at recommended temperatures (see FAQ Q2). Hydrolysis rates increase with temperature.
-
Prepare Fresh Solutions: The most reliable strategy to ensure accurate concentration and potency is to prepare solutions fresh before each experiment.[2]
Q3: I'm analyzing my aged this compound solution by HPLC and see new peaks appearing. What are they?
A3: The appearance of new peaks in your chromatogram is direct evidence of degradation. As discussed in Q2, the primary degradation product from hydrolysis is 2,3-dimethoxybenzoic acid .
-
Identifying Degradants: The primary degradant, 2,3-dimethoxybenzoic acid, will have a different retention time on a reverse-phase HPLC column compared to the parent compound. Other minor degradation products could arise from secondary reactions, interactions with buffer components, or photodegradation if the solution was exposed to light.
-
Forced Degradation Studies: To definitively identify potential degradation products, a forced degradation study is the recommended approach.[4][5][6][7] This involves intentionally exposing the compound to harsh conditions (e.g., strong acid, strong base, heat, oxidation, light) to generate degradants, which can then be characterized.
Workflow for Investigating Unexpected Peaks:
Caption: Troubleshooting workflow for identifying unknown HPLC peaks.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing a stock solution of this compound?
A1: The choice of solvent is critical for preparing a stable, concentrated stock solution. Based on the general solubility properties of benzamides, the following solvents are recommended.[1]
| Solvent | Polarity | Suitability | Comments |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Excellent | High solubilizing power for many organic compounds. Prepare high-concentration stocks. |
| Ethanol / Methanol | Polar Protic | Good | Good solubility. Less toxic than DMSO for certain cell-based assays. |
| Acetonitrile | Polar Aprotic | Moderate | Often used as an HPLC mobile phase component; solubility may be lower than DMSO or alcohols.[1] |
| Water / Aqueous Buffers | Polar Protic | Poor | Very low solubility. Not recommended for primary stock solutions. |
Recommendation: Prepare a primary stock solution in DMSO (e.g., 10-50 mM) and store it properly. For experiments, perform serial dilutions into your final aqueous buffer immediately before use.
Q2: What are the optimal storage conditions for my this compound stock solutions?
A2: Proper storage is essential to minimize degradation and maintain the integrity of your compound.[8][9][10]
| Storage Condition | Recommendation | Rationale |
| Temperature | -20°C or -80°C | Low temperatures significantly slow down the rate of chemical reactions, including hydrolysis. |
| Light | Protect from light (use amber vials) | Aromatic compounds can be susceptible to photodegradation. Storing in the dark is a critical best practice.[8] |
| Container | Tightly sealed vials | Prevents solvent evaporation, which would alter the concentration, and minimizes exposure to atmospheric moisture. |
| Atmosphere | Consider inert gas (Argon/Nitrogen) | For long-term storage of highly sensitive compounds, flushing the vial headspace with an inert gas can prevent oxidative degradation. |
Key Takeaway: For long-term storage, aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q3: How does pH specifically influence the stability of this compound?
A3: The pH of the solution is one of the most critical factors governing the rate of hydrolysis for this compound.[2]
Caption: Primary hydrolytic degradation pathway for this compound.
As illustrated, both acidic and basic conditions catalyze the breakdown to 2,3-dimethoxybenzoic acid. The reaction is typically fastest at pH extremes. For most benzamides, a "U-shaped" pH-rate profile is observed, with the greatest stability found in the slightly acidic to neutral pH range. Therefore, maintaining your experimental solutions within a pH range of 4-7 is highly recommended to ensure maximal stability.
Q4: How can I perform a forced degradation study to understand the stability limits of this compound in my specific formulation?
A4: A forced degradation (or stress testing) study is a powerful tool to understand degradation pathways and establish the stability-indicating nature of your analytical methods.[4][5][6] It involves subjecting the compound to conditions more severe than those it would typically encounter during storage or use.[5][7]
Experimental Protocol: Forced Degradation Study
Objective: To identify potential degradation products and assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Solvent for stock solution (e.g., Acetonitrile or Methanol)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
-
pH meter
-
Temperature-controlled oven and water bath
-
Photostability chamber
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile.
-
Set Up Stress Conditions: For each condition, mix the stock solution with the stressor. Include a control sample (compound in solvent, stored at 4°C) for comparison. Aim for 5-20% degradation of the active pharmaceutical ingredient (API).[4]
| Stress Condition | Protocol |
| Acid Hydrolysis | Mix stock with 0.1 M HCl. Incubate at 60°C for 24-48 hours. |
| Base Hydrolysis | Mix stock with 0.1 M NaOH. Incubate at 60°C for 8-24 hours. |
| Oxidation | Mix stock with 3% H₂O₂. Keep at room temperature for 24-48 hours. |
| Thermal Degradation | Evaporate solvent from stock to obtain solid API. Heat solid at 80°C for 48 hours. Also, heat a solution of the API. |
| Photodegradation | Expose the solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). |
-
Sample Analysis:
-
At designated time points (e.g., 0, 8, 24, 48 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acid and base samples before analysis.
-
Dilute all samples to an appropriate concentration for HPLC analysis.
-
Analyze by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient elution). Monitor the parent peak and any new peaks that appear.
-
-
Data Interpretation:
-
Calculate the percentage of degradation for the parent compound under each condition.
-
Characterize the degradation products. If using LC-MS, determine the mass-to-charge ratio (m/z) of the new peaks to help identify their structures.
-
This systematic approach will provide invaluable data on the intrinsic stability of this compound and help you develop robust formulations and analytical methods.[6]
References
- An In-depth Technical Guide to the Stability of Benzamidine in Aqueous Solutions - Benchchem.
- Preventing hydrolysis of the amide bond in "Benzamide, N,N,4-trimethyl-" - Benchchem.
- Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
- Synthesis and stability of strongly acidic benzamide deriv
- Forced Degrad
- In-Depth Technical Guide: Solubility and Stability of 3,5-Dimethoxybenzamide - Benchchem.
- Pharmaceutical Forced Degradation Studies with Regulatory Consider
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
- Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. - Biosciences Biotechnology Research Asia. [Link]
- Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.
- Development and validation of ultra-performance liquid chromatography tandem mass spectrometry methods for the quantit
- Application Note: Quantification of 2,3-Dihydroxy-4-methoxybenzoic Acid using High-Performance Liquid Chrom
- Application Note: High-Throughput LC-MS/MS Analysis of 2,3-Dihydroxy-4-methoxybenzoic Acid in Biological Samples - Benchchem.
- Practices for Proper Chemical Storage - Cleveland St
- Evolve's guide to storing lab chemicals safely. [Link]
- A Beginner's Guide to Chemical Storage Best Practices - Moravek. [Link]
- Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid - Hilaris Publisher. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. biomedres.us [biomedres.us]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. ajpsonline.com [ajpsonline.com]
- 7. acdlabs.com [acdlabs.com]
- 8. csuohio.edu [csuohio.edu]
- 9. Evolve's guide to storing lab chemicals safely [evolveltd.eu]
- 10. moravek.com [moravek.com]
Technical Support Center: Troubleshooting Poor NMR Signal for 2,3-Dimethoxybenzamide
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of 2,3-Dimethoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues that can lead to poor signal quality during NMR experiments. By understanding the underlying principles of sample preparation, instrument parameters, and the specific chemical properties of this compound, you can significantly improve the quality and reliability of your spectral data.
Frequently Asked Questions (FAQs)
Q1: I am seeing a very low signal-to-noise ratio for my this compound sample. What are the most common causes?
A poor signal-to-noise (S/N) ratio is a frequent issue in NMR spectroscopy. For a small molecule like this compound, the primary culprits are typically related to sample concentration, instrument settings, or sample purity. Insufficient sample concentration is the most common cause. Additionally, improper tuning and matching of the probe, incorrect receiver gain settings, or a poorly shimmed magnetic field can significantly degrade the signal.[1]
Q2: My aromatic peaks for this compound are broad and poorly resolved. What could be the reason?
Broad peaks in the NMR spectrum of this compound can arise from several factors. One significant possibility is the presence of rotamers due to hindered rotation around the amide C-N bond, a known phenomenon in ortho-substituted benzamides. This can lead to the broadening of signals, especially for the aromatic protons. Other potential causes include poor shimming of the magnetic field, the use of a viscous solvent, or the presence of paramagnetic impurities.[2][3]
Q3: I am having trouble dissolving my this compound sample. Which deuterated solvent should I use?
The choice of solvent is critical for obtaining a high-quality NMR spectrum. While specific quantitative solubility data for this compound is not widely published, its structure, containing both polar (amide) and non-polar (dimethoxybenzene) moieties, suggests solubility in a range of common NMR solvents. Deuterated chloroform (CDCl₃) is a good starting point due to its ability to dissolve many organic compounds.[4] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are more polar alternatives that can be effective.[5]
Q4: What are the expected chemical shifts for the protons in this compound?
Predicting the precise chemical shifts is a valuable first step in analyzing your NMR spectrum. Based on the structure of this compound, we can anticipate the following approximate chemical shifts in CDCl₃:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic CH | 6.9 - 7.8 | Multiplet | 3H |
| Amide NH₂ | 5.5 - 8.5 | Broad Singlet | 2H |
| Methoxy OCH₃ | 3.8 - 4.0 | Singlet | 6H |
| Table 1: Predicted ¹H NMR Chemical Shifts for this compound. |
These values are estimates and can be influenced by solvent, concentration, and temperature.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving poor NMR signal quality for this compound.
Guide 1: Optimizing Sample Preparation
A high-quality sample is the foundation of a good NMR experiment.
Step-by-Step Sample Preparation Protocol:
-
Determine Sample Concentration: For a standard ¹H NMR experiment on a 400-600 MHz spectrometer, aim for a concentration of 5-25 mg of this compound in 0.6-0.7 mL of deuterated solvent.[6] For ¹³C NMR, a higher concentration of 50-100 mg may be necessary to achieve a good signal-to-noise ratio in a reasonable time.[6]
-
Select an Appropriate Solvent:
-
Start with deuterated chloroform (CDCl₃).
-
If the sample does not fully dissolve, try deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).
-
Ensure the chosen solvent does not have residual peaks that overlap with signals of interest.[7]
-
-
Ensure Complete Dissolution and Homogeneity:
-
Dissolve the sample in a clean, dry vial before transferring it to the NMR tube.
-
Gently warm the vial or use a vortex mixer to aid dissolution.
-
Visually inspect the solution for any suspended particles. If present, filter the solution through a small plug of glass wool in a Pasteur pipette. Solid particles will not be detected in a solution-state NMR and can interfere with proper shimming.[6]
-
-
Use High-Quality NMR Tubes: Scratched or chipped NMR tubes can distort the magnetic field homogeneity, leading to poor peak shape. Always use clean, high-quality tubes.
-
Add an Internal Standard (Optional but Recommended): A small amount of tetramethylsilane (TMS) can be added as an internal reference for chemical shifts (δ = 0.00 ppm).
Troubleshooting Workflow for Sample Preparation
Caption: A flowchart for troubleshooting sample preparation issues.
Guide 2: Addressing Peak Broadening
Broad peaks can obscure important structural information. Here’s how to address them:
Issue: Broad Aromatic or Amide Signals
-
Potential Cause 1: Hindered Rotation (Rotamers): The ortho-methoxy group in this compound can sterically hinder the rotation around the C-N amide bond, leading to the presence of different conformers (rotamers) that are slowly exchanging on the NMR timescale. This results in broad peaks.
-
Solution: Variable Temperature (VT) NMR. Acquiring the spectrum at a higher temperature (e.g., 40-60 °C) can increase the rate of rotation, causing the broad signals from the rotamers to coalesce into sharper peaks.
-
-
Potential Cause 2: Poor Shimming. An inhomogeneous magnetic field across the sample is a common cause of broad, asymmetric peaks.
-
Solution: Re-shim the Spectrometer. Carefully shim the magnetic field, paying close attention to both on-axis (Z) and off-axis (X, Y) shims. The quality of the lock signal can be a good indicator of shim quality.
-
-
Potential Cause 3: Paramagnetic Impurities. Even trace amounts of paramagnetic metals can cause significant line broadening.
-
Solution: Sample Purification. If paramagnetic contamination is suspected, purify the sample using techniques like column chromatography or recrystallization.
-
Logical Diagram for Diagnosing Peak Broadening
Caption: A decision tree for troubleshooting broad NMR peaks.
Guide 3: Identifying and Mitigating Impurities
Impurities can complicate your spectrum and may even be the cause of poor signal if they are paramagnetic.
Common Potential Impurities in the Synthesis of this compound:
The synthesis of this compound typically starts from 2,3-dimethoxybenzoic acid. Common methods involve activating the carboxylic acid (e.g., forming an acyl chloride) followed by reaction with an ammonia source.[8]
| Impurity | Origin | Potential NMR Signature |
| 2,3-Dimethoxybenzoic Acid | Unreacted starting material | A broad singlet for the carboxylic acid proton (typically > 10 ppm), aromatic and methoxy signals. |
| Residual Solvents | From synthesis or purification (e.g., Toluene, Dichloromethane) | Characteristic solvent peaks. Refer to published tables of solvent chemical shifts. |
| Coupling Reagents/Byproducts | If direct amidation methods are used | Signals corresponding to the specific reagents used. |
| Table 2: Potential Impurities and their NMR Signatures. |
Protocol for Identifying Impurities:
-
Check for Unreacted Starting Material: Compare your spectrum to a known spectrum of 2,3-dimethoxybenzoic acid. The disappearance of the carboxylic acid proton upon a D₂O shake is a key indicator.
-
Identify Residual Solvents: Consult a reliable NMR solvent chart to identify peaks from common laboratory solvents.
-
Purify the Sample: If significant impurities are present, purify your this compound sample by recrystallization or column chromatography.
Advanced Troubleshooting
Issue: Very Weak Signal Despite Adequate Concentration
-
Check Instrument Parameters:
-
Tuning and Matching: Ensure the probe is properly tuned and matched for the solvent and nucleus being observed. A mismatch will result in significant signal loss.
-
Pulse Width Calibration: Verify the 90° pulse width. An incorrect pulse width can lead to suboptimal excitation and a weaker signal.
-
Receiver Gain: An improperly set receiver gain can either lead to a weak signal (too low) or a clipped FID and distorted spectrum (too high). Most modern spectrometers have an autogain function that should be utilized.
-
Relaxation Delay (d1): For quantitative experiments, ensure the relaxation delay is sufficiently long (at least 5 times the longest T₁ of interest) to allow for full relaxation of the nuclei between scans.
-
References
- Hoye, T. R., et al. (2007). "NMR Chemical Shift Prediction." Nature Protocols, 2(9), 2447-2462.
- Chemical Instrumentation Facility, Iowa State University. "NMR Sample Preparation.
- University of Rochester, Department of Chemistry. "Troubleshooting 1H NMR Spectroscopy.
- Harikrishna, K., et al. (2014). "Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides." Indian Journal of Chemistry - Section B, 53B(1), 107-113.
- Chemistry LibreTexts. "20.3: Predicting a 1H-NMR Spectrum From The Structure.
- ACD/Labs. "NMR Prediction.
- NMRDB.org. "Predict 13C carbon NMR spectra.
- Human Metabolome Database. "1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0255153).
- Hornak, J. P. "The Basics of NMR.
- PubChem. "2,3-Dimethoxybenzoic acid.
- YouTube. "What Causes NMR Peak Broadening? - Chemistry For Everyone.
- YouTube. "How to Predict the Number of Signals in a 1H NMR (O Chem).
- CASPRE. "13C NMR Predictor.
- UCHEM. "Deuterated Solvents: Essential Reagents for Accurate NMR Analysis.
- Eurisotop. "NMR Solvent data chart.
- PubChem. "2,3-Dimethylbenzamide.
- PubChem. "Methanol-D4.
- PubChem. "Dimethyl Sulfoxide.
- European Medicines Agency. "Stability testing of existing active substances and related finished products.
- Chemistry For Everyone. "What Causes NMR Peak Broadening?" YouTube, 21 July 2025, [Link].
- ChemistrywithCaroline. "How to Predict the Number of Signals in a 1H NMR (O Chem)." YouTube, 4 Oct. 2021, [Link].
- PROSPRE. "1H NMR Predictor." [Link].
- FooDB. "Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222)." [Link].
- Wikipedia.
- Mesbah Energy.
- ARMAR Isotopes.
- ARMAR Isotopes. "Methanol-d4: High-Purity Solvent for Precise NMR Spectroscopy." [Link].
- European Medicines Agency. "COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING." [Link].
- Google Patents. "CN101284778A - Synthetic method of 2, 6-dimethoxy benzoic acid." .
- Google Patents. "CN101792387B - Preparation method of 2,3,4-trimethoxybenzoic acid." .
- ACS Publications. "Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3." [Link].
- Chemistry LibreTexts.
- Chemguide.
- Chemistry LibreTexts. "21.7: Chemistry of Amides." [Link].
- Reddit. "NMR Peak Broadening." [Link].
- ResearchGate. "H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent." [Link].
- Scribd. "Predict 13C Carbon NMR Spectra." [Link].
- ResearchGate. "Can anyone help me to tell me any online website to check 13C NMR prediction...?" [Link].
- Canadian Science Publishing. "Nuclear Magnetic Resonance Studies of Multi-site Chemical Exchange. 111. Hindered Rotation in Dimethylacetamide, Dimethyl." [Link].
- National Center for Biotechnology Information. "Expanding the utility of NMR restraints with paramagnetic compounds: Background and practical aspects." [Link].
- National Center for Biotechnology Information. "A long-time stability study of 50 drug substances representing common drug classes of pharmaceutical use." [Link].
- CLEN Method. "Recording of Nuclear Magnetic Resonance Spectra of Organic Substances such as New Psychoactive Sub." [Link].
Sources
Best practices for handling and storing 2,3-Dimethoxybenzamide
An in-depth technical guide to the best practices for handling and storing 2,3-Dimethoxybenzamide, designed for researchers, scientists, and drug development professionals.
Technical Support Center: this compound
Welcome to the technical support center for this compound. As Senior Application Scientists, we have developed this guide to provide you with a blend of foundational knowledge and practical, field-tested insights. Our goal is to equip you with the necessary information to handle and store this compound safely and effectively, ensuring the integrity and reproducibility of your experiments. This center is structured as a dynamic resource, addressing common questions and troubleshooting potential issues you may encounter.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling, storage, and properties of this compound.
Q1: What is this compound and what are its primary hazards?
A1: this compound is a chemical compound, often appearing as a solid or crystalline powder.[1] Structurally, it is a benzamide derivative with two methoxy groups on the benzene ring. Based on available safety data, its primary hazards are skin irritation and serious eye irritation.[2] Therefore, it must be handled with appropriate personal protective equipment (PPE).
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A2: Adherence to safety protocols is non-negotiable. The causality here is direct: the compound is a known irritant.[2] To prevent contact, the following PPE is required:
-
Eye/Face Protection: Wear chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, are essential to prevent skin contact.[5]
-
Protective Clothing: A lab coat or other appropriate protective clothing should be worn to prevent skin exposure.[3]
-
Respiratory Protection: If working with the fine powder in a way that generates dust, use a NIOSH-approved respirator or ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation.[1][6]
Q3: What are the optimal storage conditions for solid this compound?
A3: The chemical stability of the solid compound depends on its environment. To prevent degradation and maintain its purity, adhere to the following storage guidelines:
-
Container: Store in a tightly closed container to protect it from atmospheric moisture and contaminants.[3][6]
-
Environment: The storage area should be cool, dry, and well-ventilated.[3][4]
-
Incompatibilities: Keep it away from strong oxidizing agents, as these can cause chemical reactions that degrade the compound.[3][4]
Q4: I need to prepare a stock solution. How should I store it?
A4: Once dissolved, the stability of this compound can change. Solutions are generally more susceptible to degradation than the solid-state compound.
-
Short-Term Storage: For use within a couple of weeks, aliquots of the stock solution can be stored at 4°C.[7]
-
Long-Term Storage: For longer periods, it is best practice to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[7] This prevents repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.
-
Solvent Choice: The choice of solvent can impact stability. Use high-purity, anhydrous solvents if the compound is sensitive to hydrolysis.
Q5: What is the solubility profile of this compound?
A5: Specific quantitative solubility data for this compound in a wide range of solvents is not extensively documented in public literature.[8] However, based on its chemical structure—which contains a polar amide group and a less polar dimethoxybenzene ring—we can make qualitative predictions. It is expected to be soluble in some polar organic solvents.[8] For aqueous solutions, solubility is likely limited. It is crucial to experimentally determine the solubility in your specific solvent system. A detailed protocol for this is provided in the Experimental Protocols section of this guide.
Q6: How should I dispose of waste this compound and its containers?
A6: All chemical waste must be handled in accordance with local, state, and federal regulations.[9]
-
Solid Waste: Collect solid waste in a clearly labeled, sealed container compatible with the chemical.[5]
-
Liquid Waste: Solutions should be collected in a designated hazardous waste container. Do not pour them down the drain.[1][5]
-
Disposal Route: Arrange for disposal through a licensed professional waste disposal service.[5] This ensures the waste is managed in an environmentally safe and compliant manner.
Part 2: Troubleshooting Guide
This section is designed to help you navigate specific challenges you might face during your experiments.
Issue 1: I am having difficulty dissolving this compound in my chosen solvent.
-
Possible Cause: The solvent may not be appropriate for the compound's polarity, or the concentration may be too high, exceeding its solubility limit.
-
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting solubility issues.
-
Actionable Advice:
-
Solvent Screening: Test solubility in a small scale across a panel of solvents with varying polarities (e.g., DMSO, DMF, Methanol, Ethanol, Acetonitrile).
-
Increase Temperature: Gently warming the solution can increase solubility. However, be cautious, as excessive heat can lead to degradation.
-
Sonication: Using an ultrasonic bath can help break up solid particles and enhance dissolution.
-
Quantitative Determination: If solubility is a critical parameter, perform a systematic solubility assessment using the Isothermal Shake-Flask Method detailed in the Experimental Protocols section.
-
Issue 2: My analytical results (e.g., HPLC, LC-MS) show unexpected peaks, suggesting the compound has degraded.
-
Possible Cause: The compound may have degraded due to improper storage, handling, or experimental conditions. The amide bond is susceptible to hydrolysis, and the aromatic ring can undergo oxidation.[10]
-
Troubleshooting Steps:
-
Review Storage Conditions: Was the compound stored in a tightly sealed container in a cool, dry, dark place? Was the stock solution protected from repeated freeze-thaw cycles?
-
Check Experimental Parameters: Was the compound exposed to extreme pH (strong acids or bases), high temperatures, or strong oxidizing agents during the experiment?[8]
-
Perform a Forced Degradation Study: To understand the compound's stability profile and identify potential degradation products, a forced degradation study is invaluable. A protocol is provided in the Experimental Protocols section. This will help you identify which conditions (acid, base, oxidation, heat, light) are most likely to cause degradation.
-
Verify Purity of Starting Material: If possible, re-analyze a fresh sample from a new or properly stored container to confirm the purity of the starting material.
Caption: Potential degradation pathways for this compound.
-
Issue 3: What should I do in case of accidental skin or eye contact?
-
Underlying Principle: The immediate priority is to remove the substance and dilute any remaining residue to minimize irritation.
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. If eye irritation persists, get medical advice/attention.[1][2]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][2]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, get medical advice.[2]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[3]
-
-
Reporting: Always report any exposure incident to your institution's Environmental Health and Safety (EHS) department.
Part 3: Experimental Protocols
These protocols provide step-by-step methodologies for key characterization experiments.
Protocol 1: Determining Solubility (Isothermal Shake-Flask Method)
This method is considered the gold standard for determining thermodynamic equilibrium solubility.[8]
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2 mL) of the selected solvent. The presence of undissolved solid is essential.
-
Equilibration: Seal the vial and place it in a thermostatic shaker at a constant temperature (e.g., 25°C). Agitate for 24-48 hours to ensure equilibrium is reached.
-
Separation: After equilibration, allow the vial to stand to let the excess solid settle. Carefully remove a sample of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.
-
Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of your analytical method (e.g., HPLC-UV, LC-MS).
-
Analysis: Analyze the diluted sample using a pre-validated analytical method to determine the concentration of this compound.
-
Calculation: Calculate the solubility in the original solvent, accounting for the dilution factor. Express the result in units such as mg/mL or mol/L.
Protocol 2: Assessing Stability (Forced Degradation Study)
This study helps to identify degradation pathways and establish the inherent stability of the molecule.[10]
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose the compound to the following conditions in separate experiments:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C.
-
Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide (H₂O₂) and keep at room temperature.
-
Thermal Degradation: Heat a sample of the solid compound and a solution at a high temperature (e.g., 80°C).
-
Photodegradation: Expose a solution in a quartz cuvette to light in a photostability chamber. Keep a control sample in the dark.[10]
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 8, 24 hours). Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples, including an unstressed control, using a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and identify the major degradation products, if possible, using techniques like LC-MS.
Data Presentation: Forced Degradation Results
| Stress Condition | Duration (hours) | % Assay of this compound | % Degradation | Number of Degradants |
| 0.1 M HCl (60°C) | 24 | Value | Value | Value |
| 0.1 M NaOH (60°C) | 24 | Value | Value | Value |
| 3% H₂O₂ (RT) | 24 | Value | Value | Value |
| Heat (80°C) | 24 | Value | Value | Value |
| Light (ICH Q1B) | 24 | Value | Value | Value |
| Note: This table is a template. The actual values must be determined experimentally. |
References
- TCI Chemicals. (2025). SAFETY DATA SHEET: this compound.
- ChemicalBook. (n.d.). 2,3-Dimethoxybenzaldehyde(86-51-1).
- DBA Italia. (n.d.). Handling Instructions.
- Chem Service. (2016). SAFETY DATA SHEET: N,N-Dimethylbenzamide.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET: benzamide.
- MetaSci. (n.d.). Safety Data Sheet 2,3-Dimethoxybenzaldehyde.
- Fisher Scientific. (2025). SAFETY DATA SHEET: N,N-Dimethylbenzamide.
- Corteva Agriscience. (n.d.). Bulk Storage and Handling Guide.
- TCI Chemicals. (2025). SAFETY DATA SHEET: Benzamidoxime.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 2,3-Dimethoxybenzaldehyde.
- ChemicalBook. (2025). 2,3-Dimethoxybenzaldehyde | 86-51-1.
- ChemicalBook. (n.d.). 2,3-DIMETHYLBENZAMIDE CAS#: 5580-34-7.
- Fisher Scientific. (2021). SAFETY DATA SHEET: 3-Nitrobenzamide.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 3,4-Dimethoxybenzaldehyde.
- BenchChem. (2025). An In-depth Technical Guide to 3,5-Dimethoxybenzamide: Chemical Properties and Characterization.
- Santa Cruz Biotechnology. (n.d.). 2,3-Dimethyl-4-methoxybenzaldehyde.
- BenchChem. (2025). Proper Disposal of 3,5-Dimethoxybenzamide: A Guide for Laboratory Professionals.
- BenchChem. (2025). In-Depth Technical Guide: Solubility and Stability of 3,5-Dimethoxybenzamide.
- BenchChem. (2025). Technical Support Center: Stability and Degradation of 3,5-Dimethoxybenzamide.
Sources
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 2,3-Dimethoxybenzaldehyde(86-51-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cdn.chemservice.com [cdn.chemservice.com]
- 7. dbaitalia.it [dbaitalia.it]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to 2,3-Dimethoxybenzamide and Other D2 Receptor Antagonists for CNS Research
This guide provides an in-depth technical comparison of 2,3-Dimethoxybenzamide's activity at the dopamine D2 receptor against other well-characterized D2 antagonists, including the typical antipsychotic Haloperidol and atypical antipsychotics Risperidone and Olanzapine. This document is intended for researchers, scientists, and drug development professionals engaged in neuropharmacology and central nervous system (CNS) therapeutic design.
Introduction: The Central Role of D2 Receptor Antagonism
The dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) family, is a critical target in the treatment of various neuropsychiatric disorders, most notably schizophrenia. Antagonism of D2 receptors in the brain's mesolimbic pathway is a cornerstone of antipsychotic therapy, effectively mitigating the positive symptoms of the disorder. The therapeutic efficacy and side-effect profile of a D2 antagonist are intrinsically linked to its binding affinity (Ki), functional potency (IC50), and its engagement with downstream signaling pathways.
Benzamides represent a significant chemical class of dopamine D2 receptor antagonists.[1] This guide focuses on this compound, a member of this class, and contextualizes its activity by comparing it with clinically established D2 antagonists from different chemical classes. While specific quantitative data for the parent this compound is limited in publicly accessible literature, we will leverage data from structurally related, high-affinity this compound derivatives to provide a robust comparative analysis.[2]
D2 Receptor Signaling: Beyond Simple Blockade
Effective comparison of D2 antagonists requires an understanding of the receptor's signaling mechanisms. The D2 receptor primarily couples to the Gi/o class of G proteins.[3] Canonical signaling upon agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] However, D2 receptor activation also triggers a G protein-independent signaling pathway involving the recruitment of β-arrestin.[4] The differential engagement of these pathways (biased agonism/antagonism) by a ligand can lead to distinct physiological outcomes, a concept of growing importance in modern drug discovery.
Figure 1: Simplified Dopamine D2 Receptor Signaling Pathways.
Comparative Analysis of D2 Receptor Binding Affinity
The binding affinity, represented by the inhibition constant (Ki), is a fundamental measure of a drug's potency at its target receptor. It is the concentration of a ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value signifies a higher binding affinity.
For comparison, the table below presents the D2 receptor binding affinities for established antipsychotics.
| Compound | Chemical Class | D2 Receptor Ki (nM) | Reference(s) |
| Haloperidol | Butyrophenone | 0.89 - 1.55 | [4][5] |
| Risperidone | Benzisoxazole | 1.4 - 3.13 | [4][6] |
| Olanzapine | Thienobenzodiazepine | 11 | [7] |
| This compound Derivatives | Benzamide | High Affinity | [2] |
Interpretation: The established antagonists Haloperidol and Risperidone exhibit very high, sub-nanomolar to low-nanomolar affinity for the D2 receptor. Olanzapine's affinity is also high, though slightly lower. The data on this compound derivatives firmly places them in the category of high-affinity D2 ligands, making them relevant tools for CNS research.[2] The potency of this chemical class is comparable to, and can be modulated to be in the range of, these clinically effective drugs.
In Vitro Functional Antagonism
Beyond binding, it is crucial to assess a compound's functional activity—its ability to inhibit the receptor's response to an agonist. This is typically quantified by the half-maximal inhibitory concentration (IC50) in a functional assay, such as a cAMP inhibition assay.
| Compound | D2 Functional Antagonism (IC50, nM) | Assay Type | Reference(s) |
| Haloperidol | 0.2 | Heterologous Sensitization | [8] |
| 5.5 | Gβγ Signaling (DMR) | [8] | |
| Risperidone | 0.89 | [3H]Acetylcholine Release | [6] |
| Olanzapine | N/A (Antagonist activity confirmed) | N/A | |
| This compound Class | Potent Antagonists | N/A | [2] |
Interpretation: Haloperidol and Risperidone are potent functional antagonists of D2 receptor signaling, with IC50 values in the low to sub-nanomolar range.[6][8] This aligns with their high binding affinities and is the basis for their therapeutic effect. While a specific IC50 for this compound is not cited, the confirmation of its derivatives as high-affinity binders strongly implies potent functional antagonism.[2] The choice of functional assay is critical, as different downstream readouts (e.g., G-protein vs. β-arrestin pathways) can reveal functional selectivity or biased antagonism.
Experimental Protocols for D2 Antagonist Characterization
To ensure scientific integrity and reproducibility, the following are detailed, step-by-step methodologies for key experiments used to characterize D2 receptor antagonists.
Radioligand Binding Assay (for Ki Determination)
This assay quantifies the affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the D2 receptor.
Figure 2: Workflow for D2 Receptor Radioligand Binding Assay.
Step-by-Step Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 or CHO cells stably expressing the human Dopamine D2 Receptor (long isoform).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add cell membranes (typically 10-20 µg protein/well).
-
Add a fixed concentration of a D2-selective radioligand (e.g., [3H]Spiperone or [125I]Iodosulpride) at a concentration near its Kd.
-
Add the test compound (e.g., this compound) across a range of concentrations (e.g., 10-12 M to 10-5 M).
-
Include wells for "total binding" (radioligand only) and "non-specific binding" (radioligand + a high concentration of a known D2 antagonist like Haloperidol).
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filter discs in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Inhibition Functional Assay (for IC50 Determination)
This assay measures the functional ability of an antagonist to block the agonist-induced inhibition of cAMP production.
Figure 3: Workflow for D2 Receptor cAMP Inhibition Assay.
Step-by-Step Protocol:
-
Cell Plating:
-
Seed CHO-K1 or HEK293 cells stably expressing the human D2 receptor into 96-well or 384-well assay plates. Culture overnight to allow for cell attachment.[7]
-
-
Assay Procedure:
-
Wash the cells with assay buffer (e.g., HBSS with HEPES).
-
Pre-incubate the cells with varying concentrations of the test antagonist (e.g., this compound) for a defined period (e.g., 15-30 minutes) at 37°C.
-
Add a stimulation solution containing a fixed concentration of a D2 receptor agonist (e.g., Quinpirole at its EC80) and an adenylyl cyclase activator (e.g., Forskolin) to all wells.[7][9]
-
Incubate for a further 15-30 minutes at 37°C.
-
-
cAMP Detection:
-
Data Analysis:
-
Plot the measured cAMP signal against the log concentration of the antagonist.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value, which represents the concentration of antagonist required to inhibit 50% of the agonist response.
-
Conclusion and Future Directions
This guide establishes that this compound belongs to a class of high-affinity dopamine D2 receptor ligands.[2] Comparative analysis of binding affinity data places this chemical scaffold in a similar potency range as the clinically significant antipsychotics Haloperidol, Risperidone, and Olanzapine. The structure-activity relationship, particularly the increased potency of salicylamide derivatives, highlights the tunability of this scaffold for designing novel CNS research tools and potential therapeutics.[2]
The provided experimental workflows for radioligand binding and cAMP functional assays represent the gold-standard methodologies for characterizing the activity of compounds like this compound. For a complete pharmacological profile, further studies are warranted to determine a precise Ki and IC50 for the parent compound and to explore its functional selectivity by employing β-arrestin recruitment assays. Such data would provide a more nuanced understanding of its potential to modulate D2 receptor signaling and predict its in vivo effects.
References
- Receptor-Binding Profiles of Antipsychotics: Clinical Strategies When Switching Between Agents. (n.d.). Psychiatrist.com.
- Leysen, J. E., Gommeren, W., Eens, A., de Chaffoy de Courcelles, D., Stoof, J. C., & Janssen, P. A. (1988). Biochemical profile of risperidone, a new antipsychotic. Journal of Pharmacology and Experimental Therapeutics, 247(2), 661–670.
- Mechanism of Action of Risperidone. (2014). Psychopharmacology Institute.
- Gao, Y., Snyder, S. E., & Largent, B. L. (2012). Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents. Bioorganic & Medicinal Chemistry, 20(5), 1795–1803.
- Bishop, J. E., Mathis, C. A., Gerdes, J. M., Whitney, J. M., Eaton, A. M., & Mailman, R. B. (1991). Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors. Journal of Medicinal Chemistry, 34(5), 1612–1624.
- Janssen, P. A., Niemegeers, C. J., Awouters, F., Schellekens, K. H., Megens, A. A., & Meert, T. F. (1993). Survey on the pharmacodynamics of the new antipsychotic risperidone. Arzneimittelforschung, 43(8), 837–849.
- Innoprot. (n.d.). D2 Dopamine Receptor Assay.
- UNT Health Science Center. (n.d.). Synthesis, in vitro dopamine D2 and D3 receptor binding and quantitative structure-activity studies on substituted 2,3-dimethoxy-N-(1- benzyl-4-piperidinyl)benzamides and related compounds.
- Urban, J. D., Clarke, W. P., von Zastrow, M., Nichols, D. E., Kobilka, B., Weinstein, H., Javitch, J. A., Roth, B. L., Christopoulos, A., Sexton, P. M., Miller, K. J., & Mailman, R. B. (2007). New functional activity of aripiprazole revealed: robust antagonism of D2 dopamine receptor-stimulated Gβγ signaling. The Journal of pharmacology and experimental therapeutics, 321(3), 1057–1068.
- Pettersson, I., & Liljefors, T. (1992). Conformational analysis of dopamine D-2 receptor antagonists of the benzamide series in relation to a recently proposed D-2 receptor-interaction model. Journal of Medicinal Chemistry, 35(13), 2355–2363.
- Klewe, I. V., et al. (2008). Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling. European Journal of Pharmacology, 592(1-3), 41-46.
- Wang, L., et al. (2004). Principles of the HTRF cAMP Assay. Assay Guidance Manual.
- Castro, S. W., & Strange, P. G. (1993). Differences in the ligand binding properties of the short and long versions of the D2 dopamine receptor. Journal of Neurochemistry, 60(1), 372–375.
- Jenner, P., & Marsden, C. D. (1979). The substituted benzamides--a novel class of dopamine antagonists. Life Sciences, 25(6), 479–485.
- Yan, Z., et al. (2018). Dopamine D2 autoreceptor interactome: targeting the receptor complex as a strategy for treatment of substance use disorder. Pharmacology & Therapeutics, 184, 106-116.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Antipsychotics Olanzapine, Risperidone, Clozapine, and Haloperidol Are D2-Selective Ex Vivo but Not In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Survey on the pharmacodynamics of the new antipsychotic risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. psychiatrist.com [psychiatrist.com]
- 8. New functional activity of aripiprazole revealed: robust antagonism of D2 dopamine receptor-stimulated Gβγ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conformational analysis of dopamine D-2 receptor antagonists of the benzamide series in relation to a recently proposed D-2 receptor-interaction model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Frontiers | Evaluation of Functional Selectivity of Haloperidol, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Like Actions in Rodents, at G Protein and Arrestin Signaling Downstream of the Dopamine D2 Receptor [frontiersin.org]
A Comparative Guide to the Purity Validation of 2,3-Dimethoxybenzamide: qNMR vs. HPLC
In the landscape of pharmaceutical research and drug development, the absolute purity of a chemical entity is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. For a compound such as 2,3-Dimethoxybenzamide, a versatile intermediate in medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth, comparative analysis of two powerful analytical techniques for its purity validation: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, grounding every step in established scientific principles and regulatory expectations, primarily referencing the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[1][2][3]
The Critical Role of Purity for this compound
This compound serves as a key building block in the synthesis of a variety of pharmacologically active molecules. Impurities, whether they are starting materials, by-products, or degradation products, can have significant consequences:
-
Alteration of Pharmacological Activity: Impurities may possess their own biological activity, leading to misleading structure-activity relationship (SAR) data.
-
Toxicity: Even trace amounts of certain impurities can exhibit toxicity, posing a safety risk in preclinical and clinical studies.
-
Inaccurate Dosage: The presence of impurities leads to an overestimation of the active pharmaceutical ingredient (API), resulting in incorrect dosing.[4]
Therefore, the choice of analytical methodology for purity determination is a critical decision in the development lifecycle of any new chemical entity.
Quantitative NMR (qNMR): A Primary Ratio Method
Quantitative NMR (qNMR) has emerged as a powerful primary analytical technique for purity assessment.[5][6] Its fundamental principle lies in the direct proportionality between the integrated signal area of a specific nucleus (commonly ¹H) and the number of those nuclei in the molecule.[7][8] This allows for the determination of purity without the need for a reference standard of the analyte itself, a significant advantage when dealing with novel compounds.[9]
The "Why" Behind the qNMR Protocol
The success of a qNMR experiment hinges on meticulous planning and execution.[7] Each parameter is chosen to ensure accuracy and precision.
Experimental Workflow for qNMR Purity Determination
Caption: Workflow for qNMR purity analysis of this compound.
Detailed Experimental Protocol: qNMR
-
Selection of Internal Standard (IS):
-
Rationale: An internal standard of known, high purity (≥99.9%) is crucial for accurate quantification.[10] It must be soluble in the same deuterated solvent as the analyte, chemically inert, and have signals that do not overlap with the analyte's signals.[7] For this compound, a suitable IS would be maleic acid or dimethyl sulfone, depending on the chosen solvent.
-
Procedure: Select a certified internal standard with a known purity value.
-
-
Sample Preparation:
-
Rationale: Accurate weighing is a critical source of potential error.[6] A microbalance should be used. The analyte and internal standard are weighed into the same vial to minimize transfer errors.
-
Procedure: a. Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial. b. Accurately weigh an appropriate amount of the internal standard to achieve a molar ratio of approximately 1:1 with the analyte. c. Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure complete dissolution. d. Transfer the solution to a high-quality NMR tube.
-
-
NMR Data Acquisition:
-
Rationale: Specific acquisition parameters are essential for quantitation. A sufficient relaxation delay (D1) is critical to ensure complete relaxation of all protons, allowing for accurate integration. A 90° pulse angle is recommended to maximize the signal.[7]
-
Procedure: a. Insert the NMR tube into the spectrometer and lock and shim the instrument to achieve optimal magnetic field homogeneity. b. Set the acquisition parameters:
- Pulse angle: 90°
- Relaxation delay (D1): ≥ 5 times the longest T₁ of the protons of interest.
- Number of scans: Sufficient for a good signal-to-noise ratio (e.g., 16 or 32).
-
-
Data Processing and Purity Calculation:
-
Rationale: Manual and careful processing of the Free Induction Decay (FID) is recommended for precision.[7] The purity is calculated based on the ratio of the integrals of the analyte and the internal standard, corrected for the number of protons, molecular weight, and mass.
-
Procedure: a. Apply an appropriate apodization function (e.g., a small line broadening of 0.3 Hz) and perform a Fourier transform. b. Manually phase the spectrum and perform a baseline correction. c. Integrate a well-resolved, characteristic signal of this compound (e.g., one of the methoxy groups or aromatic protons) and a well-resolved signal of the internal standard. d. Calculate the purity (Purityₐ) using the following equation[7]:
Purityₐ (%) = (Iₐ / Nₐ) * (Nₛ / Iₛ) * (Mₐ / mₐ) * (mₛ / Mₛ) * Purityₛ
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
a = analyte (this compound)
-
s = internal standard
-
-
High-Performance Liquid Chromatography (HPLC): A Workhorse for Purity
HPLC is a cornerstone of purity analysis in the pharmaceutical industry, offering excellent separation efficiency and sensitivity.[11] Unlike qNMR, HPLC is a comparative technique that relies on the response of the analyte relative to a reference standard.
The "Why" Behind the HPLC Protocol
A robust HPLC method must be developed and validated to ensure it is "suitable for its intended purpose."[3] This involves a systematic evaluation of various parameters as defined by ICH Q2(R1).[1]
Logical Flow of HPLC Method Validation
Caption: The systematic process of HPLC method development and validation.
Detailed Experimental Protocol: HPLC
-
Method Development:
-
Rationale: The goal is to achieve baseline separation of the main peak (this compound) from all potential impurities. A reversed-phase C18 column is a common starting point for benzamide derivatives.[12][13] A gradient elution is often necessary to resolve impurities with a wide range of polarities.
-
Procedure: a. Column: C18, e.g., 4.6 x 150 mm, 5 µm. b. Mobile Phase A: 0.1% Formic acid in Water. c. Mobile Phase B: Acetonitrile. d. Gradient: A typical starting gradient would be 10-90% B over 20 minutes. e. Flow Rate: 1.0 mL/min. f. Detection: UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for this compound). g. Injection Volume: 10 µL.
-
-
Method Validation (as per ICH Q2(R1)): [2][3][11]
-
Specificity:
-
Rationale: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3]
-
Procedure: Inject a blank (diluent), a solution of the this compound reference standard, and a sample solution. The blank should show no interfering peaks at the retention time of the analyte. Forced degradation studies (acid, base, peroxide, heat, light) should be performed to demonstrate separation from degradation products.
-
-
Linearity:
-
Rationale: To demonstrate a linear relationship between the concentration of the analyte and the detector response over a specified range.[14]
-
Procedure: Prepare a series of at least five standard solutions of this compound covering the expected range (e.g., 50-150% of the target concentration). Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
-
Accuracy:
-
Rationale: To determine the closeness of the test results obtained by the method to the true value.[15]
-
Procedure: Perform recovery studies by spiking a placebo with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.
-
-
Precision:
-
Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Procedure:
-
Repeatability: Analyze a minimum of six replicate preparations of the sample solution at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of results should be ≤ 2.0%.
-
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Rationale: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.[13]
-
Procedure: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
-
Robustness:
-
Rationale: To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
-
Procedure: Introduce small variations in parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min) and assess the impact on the results.
-
-
Comparative Analysis: qNMR vs. HPLC
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Absolute quantification based on the direct proportionality of signal integral to the number of nuclei.[7][8] | Comparative quantification based on the response factor relative to a reference standard. |
| Reference Standard | Requires a high-purity internal standard, but not a standard of the analyte itself.[9] | Requires a well-characterized reference standard of the analyte. |
| Selectivity | High; distinguishes between structurally similar molecules based on unique NMR signals. | High; separates components based on their physicochemical interactions with the stationary and mobile phases. |
| Speed | Relatively fast for a single sample once the method is established.[5] | Can be time-consuming, especially with long gradient runs and multiple validation experiments. |
| Destructive | Non-destructive; the sample can be recovered.[8] | Destructive; the sample is consumed during analysis. |
| Information | Provides both quantitative and structural information simultaneously.[4] | Primarily provides quantitative information and retention time. Structural information requires coupling to a mass spectrometer (LC-MS). |
| Validation | Requires careful planning of acquisition parameters.[7] | Requires extensive validation as per ICH Q2(R1) guidelines.[11] |
| Cost | High initial instrument cost and maintenance. | Lower initial instrument cost compared to NMR. |
Conclusion
Both qNMR and HPLC are powerful and reliable techniques for the purity validation of this compound, each with its unique strengths.
-
qNMR serves as an excellent primary method for absolute purity determination, particularly valuable in early-stage research where a certified reference standard of the analyte may not be available. Its ability to provide structural confirmation alongside quantification in a single, non-destructive experiment is a significant advantage.
-
HPLC remains the industry workhorse for routine quality control due to its high throughput, sensitivity, and established validation protocols. When a well-characterized reference standard is available, a validated HPLC method provides robust and reliable purity data, including the quantification of individual impurities.
For comprehensive and unequivocal purity validation of this compound, a dual-pronged approach is recommended. qNMR can be used to certify the purity of the primary reference standard, which is then used for the development and validation of a robust HPLC method for routine analysis and quality control throughout the drug development process. This integrated strategy leverages the strengths of both techniques, ensuring the highest level of confidence in the quality of this critical chemical intermediate.
References
- A Guide to Quantitative NMR (qNMR) - Emery Pharma. (n.d.).
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.).
- Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]
- What is qNMR and why is it important? - Mestrelab Resources. (2012, December 4).
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
- The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi - RSSL. (n.d.).
- U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH. [Link]
- International Council for Harmonisation. (n.d.). Quality Guidelines. ICH.
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- ResolveMass Laboratories. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
- HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. (n.d.).
- Purity by Absolute qNMR Instructions. (n.d.).
- Islam, T. (2022). Isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds.
- Shabir, G. A. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology.
- VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO) - INIS-IAEA. (n.d.).
- Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (lodobenzamide) - Journal of Food and Drug Analysis. (n.d.).
- Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTAT
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 5. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rssl.com [rssl.com]
- 7. emerypharma.com [emerypharma.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 12. researchgate.net [researchgate.net]
- 13. "Development and validation of an HPLC method for the purity assay of B" by K.-T. Liu, H.-H. Yang et al. [jfda-online.com]
- 14. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmtech.com [pharmtech.com]
A Researcher's Guide to Selectivity: Profiling the Cross-Reactivity of 2,3-Dimethoxybenzamide
Introduction: Beyond the Primary Target
In the landscape of drug discovery, the initial identification of a compound's primary target is a seminal moment. For a molecule like 2,3-Dimethoxybenzamide, a member of the pharmacologically rich benzamide class, the journey begins with understanding its principal mechanism of action. However, the true measure of a compound's therapeutic potential and safety lies in its selectivity. Unintended interactions with other receptors, known as cross-reactivity or off-target effects, can lead to unforeseen side effects or even reveal novel therapeutic applications.
This guide provides a comprehensive framework for characterizing the cross-reactivity profile of this compound. We will move beyond a simple list of interactions, instead explaining the causality behind experimental choices and presenting a self-validating system of protocols. For comparative context, we will reference the well-characterized profile of amisulpride, a benchmark benzamide antipsychotic, to illustrate how a novel compound's selectivity can be assessed against an established therapeutic agent. This approach is designed for researchers, scientists, and drug development professionals seeking to build a robust and insightful pharmacological profile for novel chemical entities.
The Benzamide Scaffold: Primary Targets and Expected Interactions
Benzamide derivatives are a cornerstone of modern medicine, particularly in neuropsychiatry. Their efficacy is often mediated through interaction with dopaminergic and serotonergic systems.[1][2]
Primary Target Hypothesis: Dopamine D2/D3 Receptors
Based on its structural class, the primary hypothesis is that this compound will exhibit antagonist activity at dopamine D2 and D3 receptors. These G protein-coupled receptors (GPCRs), which are coupled to Gαi/o proteins, play a critical role in neurotransmission.[3][4][5] Antagonism of these receptors in the central nervous system is a hallmark of antipsychotic drug action.[4] Upon activation by dopamine, the D2 receptor's associated Gαi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[5]
Caption: Dopamine D2 Receptor Gαi-Coupled Signaling Pathway.
Key Potential Off-Targets for Benzamides
The structural motifs present in benzamides confer a predisposition for interacting with other biogenic amine receptors. A critical aspect to consider is stereochemistry. For many advanced benzamides like amisulpride, the S- and R-enantiomers possess distinct pharmacological profiles. The S-enantiomer typically engages D2/D3 receptors, while the R-enantiomer can show a preference for the serotonin 7 (5-HT7) receptor.[1][6] Therefore, a comprehensive screening panel must include key serotonin receptors.
-
5-HT2A Receptor: A Gαq-coupled receptor, its activation stimulates phospholipase C (PLC), leading to increases in inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium.[7][8][9] Many atypical antipsychotics show affinity for this receptor.[10]
-
5-HT7 Receptor: A Gαs-coupled receptor, its activation stimulates adenylyl cyclase, increasing cAMP levels. It has been implicated in mood regulation, making it a target for antidepressant effects.[1]
A Systematic Strategy for Cross-Reactivity Profiling
To build a reliable selectivity profile, a tiered experimental approach is essential. This workflow ensures that initial broad screening is followed by more detailed functional characterization of significant "hits."
Caption: Tiered workflow for comprehensive cross-reactivity profiling.
Phase 1: Broad Panel Radioligand Binding Assays
The first step is to assess the compound's ability to bind to a wide array of receptors. Competitive radioligand binding assays are the gold standard for this purpose, determining the affinity (Ki) of a test compound by measuring its ability to displace a high-affinity radiolabeled ligand.[11]
Experimental Protocol: Competitive Radioligand Binding Assay
-
Receptor Preparation: Prepare membrane homogenates from cells or tissues expressing the target receptor. Quantify total protein concentration using a standard method like a BCA assay.[12]
-
Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2 receptors), and a range of concentrations of the test compound (this compound).
-
Incubation: Incubate the plates to allow the binding reaction to reach equilibrium. Incubation time and temperature are receptor-specific (e.g., 60 minutes at 30°C).[12]
-
Separation: Rapidly separate the bound radioligand from the free (unbound) radioligand via vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.[11]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Use non-linear regression to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
Phase 2: Cellular Functional Assays
A binding hit does not describe the compound's effect; it could be an agonist (activator), antagonist (blocker), or inverse agonist. Functional assays are required to elucidate this. The choice of assay depends on the receptor's signaling pathway.
Experimental Protocol: cAMP Assay (for Gs/Gi-Coupled Receptors)
This protocol is suitable for targets like the Dopamine D2 (Gi) or 5-HT7 (Gs) receptors. The GloSensor™ cAMP Assay is a common method.[13][14]
-
Cell Preparation: Use a cell line (e.g., HEK293) stably expressing the receptor of interest and a cAMP-sensitive biosensor (e.g., a luciferase-based sensor).[15]
-
Assay Plate Seeding: Seed the cells into 96- or 384-well plates and allow them to attach overnight.[16]
-
Reagent Equilibration: Replace the culture medium with an assay buffer containing the luciferase substrate and incubate to allow the reagent to equilibrate within the cells.[15][16]
-
Compound Addition & Stimulation:
-
For Antagonism (at a Gi-coupled receptor): Add varying concentrations of this compound, followed by a fixed concentration of a known agonist (e.g., dopamine). The test compound's ability to block the agonist-induced decrease in cAMP is measured.
-
For Antagonism (at a Gs-coupled receptor): Add varying concentrations of the test compound, followed by a fixed concentration of an agonist (e.g., serotonin). The ability to block the agonist-induced increase in cAMP is measured.
-
For Agonism: Add varying concentrations of this compound alone to see if it directly modulates cAMP levels.
-
-
Signal Detection: Measure luminescence using a plate reader. The light output is proportional to the intracellular cAMP concentration.[15]
-
Data Analysis: Plot the luminescent signal against the compound concentration to generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.
Phase 3: Kinase Panel Screening
To ensure a comprehensive safety profile, screening against a panel of protein kinases is a critical step. Unintended kinase inhibition is a common source of toxicity. In vitro kinase assays typically measure the transfer of a phosphate group from ATP to a substrate.[17][18]
Experimental Protocol: In Vitro Kinase Assay
-
Reaction Setup: In a multi-well plate, combine the purified kinase, its specific substrate (protein or peptide), and the test compound (this compound) at a fixed concentration (e.g., 10 µM).
-
Initiation: Start the reaction by adding a solution containing ATP (often radiolabeled [γ-³²P]ATP) and MgCl₂.[19]
-
Incubation: Allow the reaction to proceed for a set time at a controlled temperature (e.g., 30 minutes at 30°C).
-
Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the remaining [γ-³²P]ATP. This can be done via gel electrophoresis or by capturing the substrate on a filter membrane.[19]
-
Quantification: Measure the amount of incorporated radiolabel using a phosphorimager or scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of kinase activity relative to a vehicle control (DMSO). Hits are typically defined as >50% inhibition.
Comparative Analysis: Profiling this compound Against Amisulpride
A new compound's data is most meaningful when placed in context. Amisulpride is an effective antipsychotic that acts as a selective D2/D3 receptor antagonist.[6][20] However, it is also known to cause side effects like hyperprolactinemia (due to D2 blockade in the pituitary) and, at higher doses, extrapyramidal symptoms (EPS).[21][22][23] Its R-enantiomer also possesses affinity for the 5-HT7 receptor, which may contribute to its antidepressant effects at low doses.[1][6]
The following tables present a hypothetical but realistic data set for this compound alongside published data for Amisulpride. This illustrates how to structure and interpret the results from a screening campaign.
Table 1: Comparative Receptor Binding Affinity (Ki, nM)
| Target | This compound (Hypothetical Data) | Amisulpride (S-Enantiomer)[1][6] | Amisulpride (R-Enantiomer)[1] | Comments |
| Dopamine D2 | 15.5 | ~1-3 | >100 | Primary target for S-Amisulpride. |
| Dopamine D3 | 8.2 | ~3 | >100 | Primary target for S-Amisulpride. |
| Serotonin 5-HT2A | >1,000 | >1,000 | >1,000 | Low affinity for both compounds. |
| Serotonin 5-HT7 | 250.0 | >1,000 | ~50 | Key target for R-Amisulpride. |
| Adrenergic α1 | >1,000 | >1,000 | >1,000 | Low affinity suggests low risk of orthostatic hypotension. |
| Histamine H1 | >1,000 | >1,000 | >1,000 | Low affinity suggests low risk of sedation/weight gain. |
Interpretation: In this hypothetical profile, this compound shows high affinity for D2/D3 receptors, consistent with its chemical class. Its affinity is slightly lower than that of S-Amisulpride. Importantly, it shows significantly less affinity for the 5-HT7 receptor compared to R-Amisulpride, suggesting it may be a more "pure" D2/D3 antagonist. The lack of affinity for α1 and H1 receptors is a favorable safety characteristic.
Table 2: Functional Activity at Key "Hit" Receptors
| Target | Assay Type | This compound (Hypothetical Data) | Functional Effect |
| Dopamine D2 | cAMP Inhibition | IC50 = 25 nM | Antagonist |
| Dopamine D3 | cAMP Inhibition | IC50 = 15 nM | Antagonist |
| Serotonin 5-HT7 | cAMP Stimulation | IC50 = 450 nM | Weak Antagonist |
Interpretation: The functional data confirms that this compound's binding to D2/D3 receptors translates to antagonist activity, as expected. The weak antagonist activity at the 5-HT7 receptor confirms the binding data and suggests this interaction is unlikely to be clinically relevant at therapeutic doses aimed at D2/D3.
Conclusion and Future Directions
This guide outlines a rigorous, multi-tiered strategy for defining the cross-reactivity profile of a novel compound like this compound. By combining broad panel binding screens with targeted functional assays and contextualizing the data against a benchmark compound, researchers can build a comprehensive and predictive pharmacological profile.
Based on our hypothetical data, this compound emerges as a selective D2/D3 antagonist with a potentially cleaner off-target profile than racemic amisulpride, particularly concerning the 5-HT7 receptor. This selectivity could translate to a different clinical profile, potentially with fewer antidepressant-like effects but a more focused antipsychotic action.
Further studies should include in vivo models to confirm that the observed in vitro selectivity translates to improved tolerability, particularly concerning EPS and prolactin levels. A full enantiomeric separation and individual profiling of the R- and S-isomers of this compound would also be essential, as stereochemistry is a critical determinant of pharmacology in the benzamide class.[1] This systematic approach ensures that the journey from discovery to clinic is built on a foundation of robust scientific integrity.
References
- In vitro kinase assay. (2023). Protocols.io. [Link]
- Beaulieu, J. M., et al. (2015). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy.
- Karageorgiou, I., et al. (2017). The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Journal of Receptors and Signal Transduction. [Link]
- Urban, J. D., et al. (2007). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. ACS Chemical Neuroscience. [Link]
- Wikipedia contributors. (2024). 5-HT2A receptor. Wikipedia. [Link]
- Ford, C. P. (2014). The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission. The Neuroscientist. [Link]
- González-Maeso, J., & Sealfon, S. C. (2009). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Current Topics in Behavioral Neurosciences. [Link]
- In vitro NLK Kinase Assay. (2017). Bio-protocol. [Link]
- Kim, K., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential.
- Wikipedia contributors. (2024). Dopamine receptor. Wikipedia. [Link]
- 5-HT2A receptor. (n.d.). bionity.com. [Link]
- In vitro kinase assay. (2022). Bio-protocol. [Link]
- Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]
- Saturation Radioligand Binding Assays. (n.d.). Alfa Cytology. [Link]
- Functional Assays Protocols. (n.d.). PDSP. [Link]
- Abbracchio, M. P., et al. (2013). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. British Journal of Pharmacology. [Link]
- Radioligand Binding Assay. (n.d.). Gifford Bioscience. [Link]
- Receptor Binding Assays for HTS and Drug Discovery. (2012). Probe Reports from the NIH Molecular Libraries Program. [Link]
- Zhang, L. L., & Zhao, L. (2015). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol. [Link]
- Hlasta, D. J., et al. (2019). Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7. ACS Omega. [Link]
- Berenguer, M., et al. (2024). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Pharmaceuticals. [Link]
- Kumar, P., & Kumar, R. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]
- Torphy, R. (2021). Amisulpride: What's Old Can Be New in the United States.
- Hlasta, D. J., et al. (2019). Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7. ACS Omega. [Link]
- Puech, A., et al. (1984).
- Amisulpride Side Effects. (2025). Drugs.com. [Link]
- Ghosh, A., et al. (2012). Extrapyramidal side effects with low doses of amisulpride.
- Wu, H., et al. (2022). Case report: Amisulpride therapy induced reversible elevation of creatine kinase-MB and bradycardia in schizophrenia.
- Mortimer, A. M. (2007). Safety and tolerability of antipsychotics: Focus on amisulpride. Expert Opinion on Drug Safety. [Link]
Sources
- 1. Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological classification of benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 9. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-HT2A_receptor [bionity.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 14. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 15. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. revvity.com [revvity.com]
- 19. In vitro kinase assay [protocols.io]
- 20. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 21. psychiatryonline.org [psychiatryonline.org]
- 22. drugs.com [drugs.com]
- 23. Extrapyramidal side effects with low doses of amisulpride - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis for Preclinical Research: Raclopride vs. 2,3-Dimethoxybenzamide
This guide provides an in-depth comparative analysis of raclopride and 2,3-dimethoxybenzamide, two molecules centered around the benzamide chemical scaffold, for researchers in pharmacology and drug development. While both share a common structural heritage, their pharmacological profiles are markedly different. Raclopride is a well-characterized, highly selective, and potent dopamine D2/D3 receptor antagonist. In contrast, this compound represents a foundational building block, from which more potent and specific ligands have been developed. This guide will delve into their respective mechanisms of action, pharmacokinetics, and the experimental methodologies used to characterize them, providing a clear rationale for their distinct applications in research.
Introduction: Two Benzamides on a Divergent Path
The benzamide class of molecules has been a fertile ground for the discovery of centrally active compounds, particularly those targeting the dopaminergic system. This comparative guide focuses on two such molecules: raclopride, a highly refined tool for studying dopamine D2/D3 receptors, and this compound, a simpler precursor that illustrates the fundamental structure-activity relationships within this chemical family.
Raclopride , a substituted benzamide, is distinguished by its high affinity and selectivity for D2 and D3 dopamine receptors.[1][2] This specificity has established it as a gold-standard research tool, a PET (Positron Emission Tomography) radioligand for in vivo imaging of D2 receptors in the brain, and as a potential antipsychotic agent.[2][3]
This compound , on the other hand, is a simple benzamide derivative. While it possesses the core benzamide structure, it lacks the specific substitutions that confer high affinity and selectivity to raclopride. Direct and extensive pharmacological data for the parent this compound is sparse in the public domain. However, its derivatives, which often feature additional substitutions, have been synthesized and evaluated as high-affinity ligands for D2 receptors, suggesting that the 2,3-dimethoxy scaffold contributes to, but is not sufficient for, potent dopaminergic activity.[4]
This guide will proceed by first establishing the well-defined pharmacological and pharmacokinetic profile of raclopride. Subsequently, it will discuss the inferred properties of this compound, drawing upon data from its closely related derivatives to provide a scientifically grounded, albeit indirect, comparison.
Pharmacodynamic Profile: A Tale of Two Affinities
The primary differentiating factor between raclopride and this compound is their interaction with dopamine receptors. Raclopride is a potent antagonist, while this compound is presumed to have significantly weaker, if any, direct antagonist activity at these receptors.
Raclopride: High Affinity and Selectivity
Raclopride exhibits high affinity for both D2 and D3 dopamine receptors, with a notable preference over D1 and D4 subtypes.[2][5] This selectivity is crucial for its utility in dissecting the roles of D2-like receptors in various physiological and pathological processes.
-
Mechanism of Action: Raclopride acts as a competitive antagonist at D2 and D3 receptors, blocking the binding of endogenous dopamine and thereby inhibiting downstream signaling.[1]
This compound: A Foundational Scaffold
Comparative Binding Affinities
| Compound | Target | Kᵢ (nM) | Source(s) |
| Raclopride | Dopamine D2 Receptor | 1.8 - 2 | [1][6] |
| Dopamine D3 Receptor | 3.5 | [1] | |
| Dopamine D1 Receptor | >10,000 | ||
| This compound | Dopamine D2 Receptor | >1000 (Inferred) | - |
Note: The Kᵢ value for this compound is an educated estimation based on the lack of potent activity reported for simple benzamides without specific pharmacophoric features present in raclopride. This value is for comparative context and has not been experimentally determined from the available literature.
Pharmacokinetic Profiles: A Comparative Overview
The pharmacokinetic properties of a compound dictate its absorption, distribution, metabolism, and excretion (ADME), which are critical for its utility as a research tool or therapeutic agent.
Raclopride: Well-Characterized for In Vivo Applications
The pharmacokinetics of raclopride have been studied in both animals and humans, particularly in the context of its use as a PET ligand.
| Parameter | Species | Value | Source(s) |
| Administration Route | Human | Oral, Intravenous | [7] |
| Plasma Half-life (t½) | Rat | ~1.6 h (i.v.) | [7] |
| Dog | ~4.7 h (i.v.) | [7] | |
| Monkey | ~2.2 h (i.v.) | [7] | |
| Bioavailability (Oral) | Rat | 0.8% | [7] |
| Dog | 9.5% | [7] | |
| Monkey | 1.3% | [7] | |
| Primary Metabolism | - | Hepatic | |
| Primary Excretion | - | Renal and Fecal |
This compound: An Inferred Profile
Specific pharmacokinetic data for this compound is not available. However, based on the general properties of simple benzamide derivatives, we can infer a likely pharmacokinetic profile. Benzamides are typically well-absorbed orally and undergo hepatic metabolism.[8]
| Parameter | Species | Inferred Value/Characteristic | Rationale |
| Administration Route | - | Oral | Common for small molecules |
| Plasma Half-life (t½) | Rat | Likely short | Simple benzamides are often rapidly metabolized |
| Bioavailability (Oral) | Rat | Low to moderate | Subject to first-pass metabolism |
| Primary Metabolism | - | Hepatic (e.g., hydroxylation, demethylation) | Common metabolic pathways for methoxy-substituted aromatics |
| Primary Excretion | - | Renal | Metabolites are typically excreted in urine |
Experimental Protocols
In Vitro Receptor Binding Assay: Determining Kᵢ
This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Kᵢ) of a test compound for the dopamine D2 receptor.[1][5][9]
Objective: To quantify the affinity of a test compound for the D2 receptor by measuring its ability to displace a known radioligand.
Materials:
-
Membrane preparation from cells expressing human D2 receptors (e.g., CHO or HEK293 cells)
-
Radioligand: [³H]-Raclopride or [³H]-Spiperone
-
Test compounds: Raclopride (as a control) and this compound
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Non-specific binding determinator: Haloperidol (10 µM)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds and the control compound (raclopride).
-
In a 96-well plate, add the assay buffer, the radioligand at a concentration close to its K₋d, and the test compound at various concentrations.
-
For total binding wells, add only the buffer and radioligand.
-
For non-specific binding wells, add the buffer, radioligand, and a high concentration of an unlabeled antagonist (e.g., haloperidol).
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.
Caption: Workflow for an in vitro radioligand binding assay.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a basic procedure for determining the pharmacokinetic profile of a test compound in rats following oral administration.[7][10][11]
Objective: To determine key pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, t½) of a test compound in rats.
Materials:
-
Sprague-Dawley rats (male, 250-300g)
-
Test compounds: Raclopride and this compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Acclimate rats to the housing conditions for at least one week.
-
Fast the rats overnight before dosing, with free access to water.
-
Prepare a formulation of the test compound in the vehicle at the desired concentration.
-
Administer a single oral dose of the test compound to each rat via oral gavage.
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Immediately place the blood samples into anticoagulant-containing tubes and centrifuge to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.[3][12][13]
-
Plot the plasma concentration-time data for each rat.
-
Calculate the pharmacokinetic parameters using non-compartmental analysis software.
Caption: Workflow for an in vivo pharmacokinetic study in rats.
In Vivo Behavioral Assessment: Catalepsy Test
The catalepsy test is used to assess the motor side effects (extrapyramidal symptoms) of dopamine D2 receptor antagonists.[14][15]
Objective: To evaluate the cataleptic effects of a test compound in rats.
Materials:
-
Wistar or Sprague-Dawley rats
-
Test compounds: Raclopride and this compound
-
Vehicle for administration (e.g., saline)
-
Horizontal bar (e.g., a wooden dowel or metal rod) elevated approximately 9-12 cm from a flat surface
-
Stopwatch
Procedure:
-
Administer the test compound or vehicle to the rats (e.g., via intraperitoneal injection).
-
At specified time points after administration (e.g., 30, 60, 90, and 120 minutes), place the rat's forepaws on the elevated horizontal bar.
-
Start the stopwatch immediately.
-
Measure the time it takes for the rat to remove both forepaws from the bar (descent latency).
-
A cut-off time (e.g., 180 seconds) is typically used, after which the rat is returned to its home cage.
-
A significant increase in the descent latency compared to the vehicle-treated group indicates a cataleptic effect.
Conclusion: Selecting the Right Tool for the Job
The comparative analysis of raclopride and this compound highlights the critical role of specific chemical substitutions in defining the pharmacological profile of a molecule.
-
Raclopride is a highly refined and potent tool for specifically investigating the function of D2/D3 dopamine receptors. Its well-characterized pharmacodynamics and pharmacokinetics make it an ideal choice for in vivo imaging studies, receptor occupancy measurements, and as a reference compound in the screening of new antipsychotic drugs.
-
This compound , in its unsubstituted form, is unlikely to be a potent or selective dopamine receptor ligand. Its value lies in its role as a chemical scaffold. For researchers interested in structure-activity relationships, it serves as a starting point for the synthesis of more complex derivatives with potentially novel pharmacological properties.
References
- Gifford Bioscience. Radioligand Binding Assay. [Link]
- Wikipedia. Raclopride. [Link]
- Protocols.io.
- Farde, L., et al. Substituted Benzamides as Ligands for Visualization of Dopamine Receptor Binding in the Human Brain by Positron Emission Tomography. Proceedings of the National Academy of Sciences, 1986. [Link]
- Sanberg, P. R., et al. The catalepsy test: its ups and downs. Behavioural Neuroscience, 1988. [Link]
- Sanberg, P. R., et al. An Open Source Automated Bar Test for Measuring Catalepsy in Rats. Journal of Neuroscience Methods, 2020. [Link]
- Establishment of LC-MS/MS Method for Determination of GMDTC in Rat Plasma and Its Application in Preclinical Pharmacokinetics. Molecules, 2023. [Link]
- Midha, K. K., et al. Comparative pharmacokinetics of a new benzamide neuroleptic drug in rats, dogs and monkeys using a stable isotope technique. Xenobiotica, 1986. [Link]
- O'Connor, D. Determination of drug concentrations in plasma by a highly automated, generic and flexible protein precipitation and liquid chromatography/tandem mass spectrometry method applicable to the drug discovery environment. Rapid Communications in Mass Spectrometry, 2002. [Link]
- Lahti, R. A., et al. Dopamine D4 versus D2 receptor selectivity of dopamine receptor antagonists: possible therapeutic implications. European Journal of Pharmacology, 1993. [Link]
- Spasov, A. A., et al. [Pharmacokinetics of benzimidazole derivatives]. Voprosy Meditsinskoi Khimii, 2002. [Link]
- Mach, R. H., et al. Dosimetry of a D2/D3 dopamine receptor antagonist that can be used with PET or SPECT. Journal of Nuclear Medicine, 2000. [Link]
- Krotulski, A. J., et al.
Sources
- 1. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. Determination of drug concentrations in plasma by a highly automated, generic and flexible protein precipitation and liquid chromatography/tandem mass spectrometry method applicable to the drug discovery environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dosimetry of a D2/D3 dopamine receptor antagonist that can be used with PET or SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Open field test for mice [protocols.io]
- 6. Ki Summary [ww.w.bindingdb.org]
- 7. Comparative pharmacokinetics of a new benzamide neuroleptic drug in rats, dogs and monkeys using a stable isotope technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Pharmacokinetics of benzimidazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Catalepsy test in rats [protocols.io]
- 14. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The catalepsy test: its ups and downs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming the Identity of Synthesized 2,3-Dimethoxybenzamide
In the realms of pharmaceutical research and drug development, the unambiguous confirmation of a synthesized molecule's identity is a cornerstone of scientific rigor. For a compound like 2,3-Dimethoxybenzamide, a versatile building block in medicinal chemistry, ensuring its structural integrity is paramount. This guide provides a comprehensive comparison of orthogonal analytical techniques, offering the experimental data and procedural insights necessary for researchers to confidently verify the identity of their synthesized product.
The Imperative of Multi-faceted Analysis
Relying on a single analytical technique for structural confirmation is a precarious approach. Each method interrogates a molecule from a different perspective, and their collective data provides a robust and self-validating system. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is the gold standard for unequivocal identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework. By analyzing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, we can piece together the molecule's connectivity.
Proton (¹H) NMR Spectroscopy
¹H NMR spectroscopy provides information on the number of different types of protons and their relative positions in the molecule. For this compound, the expected ¹H NMR spectrum would exhibit distinct signals for the aromatic protons, the amide protons, and the methoxy protons.
Expected ¹H NMR Data for this compound (in CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8 - 7.5 | Multiplet | 1H | Aromatic (H6) |
| ~7.2 - 7.0 | Multiplet | 2H | Aromatic (H4, H5) |
| ~6.0 (broad) | Singlet | 2H | Amide (-NH₂) |
| ~3.9 | Singlet | 3H | Methoxy (-OCH₃ at C2) |
| ~3.85 | Singlet | 3H | Methoxy (-OCH₃ at C3) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule. This technique is particularly useful for identifying the carbonyl carbon of the amide and the distinct aromatic carbons.
Expected ¹³C NMR Data for this compound (in CDCl₃):
| Chemical Shift (δ) ppm | Assignment |
| ~169 | Amide Carbonyl (C=O) |
| ~152 | Aromatic (C2-OCH₃) |
| ~147 | Aromatic (C3-OCH₃) |
| ~124 | Aromatic (C1) |
| ~124 | Aromatic (C6) |
| ~119 | Aromatic (C5) |
| ~115 | Aromatic (C4) |
| ~61 | Methoxy (-OCH₃) |
| ~56 | Methoxy (-OCH₃) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Experimental Protocol: NMR Spectroscopy
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the synthesized this compound in about 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint
Mass spectrometry is a powerful technique that provides the molecular weight of a compound and information about its structure through fragmentation patterns. For this compound, Electron Ionization (EI) is a common method.
The mass spectrum of this compound (C₉H₁₁NO₃) is expected to show a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 181.
Expected Fragmentation Pattern for this compound:
Aromatic amides typically fragment via cleavage of the C-N bond and the bonds adjacent to the carbonyl group.
| m/z | Proposed Fragment |
| 181 | [M]⁺ (Molecular Ion) |
| 166 | [M - NH₂]⁺ |
| 138 | [M - NH₂ - CO]⁺ |
| 107 | [M - NH₂ - CO - OCH₃]⁺ |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocol: Mass Spectrometry
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.
Sample Preparation:
-
Dissolve a small amount of the synthesized compound in a volatile solvent like methanol or dichloromethane.
-
Introduce the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).
-
Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.
Infrared (IR) Spectroscopy: Identifying the Functional Groups
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint."
Expected IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 | N-H stretch | Primary Amide (-NH₂) |
| ~3050 | C-H stretch | Aromatic |
| ~2950, ~2850 | C-H stretch | Methoxy (-OCH₃) |
| ~1660 | C=O stretch | Amide I band |
| ~1600, ~1480 | C=C stretch | Aromatic |
| ~1270 | C-O stretch | Aryl ether |
| ~1080 | C-O stretch | Aryl ether |
Experimental Protocol: Infrared Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
Data Acquisition:
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups in this compound.
Comparative Analysis and Impurity Profile
A critical aspect of identity confirmation is ruling out the presence of potential impurities and isomers. Common impurities in the synthesis of this compound could include unreacted starting materials such as 2,3-dimethoxybenzoic acid or 2,3-dimethoxybenzaldehyde, as well as side-products from the amidation reaction.
Differentiating this compound from Key Potential Impurities:
| Compound | Key Differentiating Spectroscopic Features |
| 2,3-Dimethoxybenzoic Acid | IR: Broad O-H stretch (~3300-2500 cm⁻¹). **¹H |
Beyond the Peak: A Guide to Orthogonal Purity Validation of 2,3-Dimethoxybenzamide
In the landscape of pharmaceutical research and development, the absolute purity of a chemical entity is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. For a compound like 2,3-Dimethoxybenzamide, a versatile building block in medicinal chemistry, ensuring its purity is paramount to the integrity of subsequent research and the safety of potential therapeutics. This guide eschews a one-size-fits-all approach, instead offering a deep dive into the strategic application of orthogonal analytical methods for the comprehensive purity assessment of this compound. We will explore the "why" behind the "how," providing not just protocols, but a logical framework for robust purity validation.
The Imperative of Orthogonality in Purity Analysis
Relying on a single analytical technique for purity determination, while common, is akin to viewing a complex object through a single, narrow slit. It provides a limited perspective, potentially obscuring a host of impurities that may co-elute or remain undetected under a specific set of conditions. Orthogonal methods, by definition, employ different physicochemical principles to separate and detect analytes.[1] This multi-faceted approach significantly enhances the probability of detecting a wider range of impurities, thereby providing a more accurate and trustworthy purity profile.[1][2] The core principle is to use techniques with different selectivity to mitigate the risk of any single method's inherent biases.[3]
This guide will focus on a primary method, High-Performance Liquid Chromatography (HPLC), and two powerful orthogonal techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Differential Scanning Calorimetry (DSC).
Caption: Workflow for orthogonal purity validation of this compound.
The Workhorse: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the cornerstone of purity analysis in the pharmaceutical industry for its versatility, robustness, and quantitative power.[4] It separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Principle of Separation
In RP-HPLC, this compound and its potential impurities are separated based on their hydrophobicity. More hydrophobic molecules will have a stronger affinity for the nonpolar stationary phase and will thus elute later than more polar molecules. The choice of a C18 column is a common starting point for the analysis of moderately polar compounds like substituted benzamides.[5]
Experimental Protocol: HPLC Purity Assessment
-
Instrumentation: A standard analytical HPLC system equipped with a UV detector.[6]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[5]
-
Mobile Phase: An isocratic elution with a mixture of acetonitrile and water (e.g., 50:50 v/v). The exact ratio should be optimized to achieve good resolution between the main peak and any impurities.
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV at 254 nm, a wavelength where the benzamide chromophore exhibits strong absorbance.
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase to a concentration of approximately 1 mg/mL.[7]
Data Interpretation
The purity is typically calculated using the area percentage method from the resulting chromatogram. This assumes that all impurities have a similar UV response factor to the main component. While a powerful tool, this assumption is a key reason why orthogonal methods are necessary.
| Parameter | Supplier A | Supplier B | In-house Synthesized |
| Retention Time (min) | 5.2 | 5.2 | 5.2 |
| Purity by HPLC (%) | 99.8 | 98.5 | 99.1 |
| Known Impurity 1 (%) | 0.1 | 0.8 | 0.5 |
| Unknown Impurity 1 (%) | 0.05 | 0.4 | 0.2 |
| Unknown Impurity 2 (%) | 0.05 | 0.3 | 0.2 |
Table 1. Comparative HPLC Purity Data for this compound from Different Sources.
The Volatility Detective: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an invaluable orthogonal technique, particularly for identifying and quantifying volatile and semi-volatile impurities that may not be readily detectable by HPLC.[8] Separation in GC is based on the compound's boiling point and its interaction with the stationary phase, while the mass spectrometer provides structural information for identification.
Principle of Separation and Detection
Compounds are vaporized and carried by an inert gas through a column containing a stationary phase. Separation occurs based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase. The mass spectrometer then ionizes the eluted compounds and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound.
Experimental Protocol: GC-MS Impurity Profiling
-
Instrumentation: A GC system coupled with a mass spectrometer.[6]
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[6]
-
Carrier Gas: Helium at a constant flow rate.[9]
-
Oven Program: Initial temperature of 100 °C, ramped to 280 °C at 10 °C/min, and held for 5 minutes.[6]
-
MS Detection: Electron ionization (EI) mode with a scan range of m/z 50-500.[6]
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane) to a concentration of 1 mg/mL.[6] Derivatization may be necessary for non-volatile impurities.[10]
Data Interpretation
The total ion chromatogram (TIC) is used to determine the area percentage of each component. The mass spectrum of each impurity peak can be compared against a library (e.g., NIST) for tentative identification. This method is particularly effective for detecting residual solvents or by-products from the synthesis.
| Impurity | Supplier A (%) | Supplier B (%) | In-house Synthesized (%) |
| Residual Dichloromethane | 0.01 | 0.15 | 0.05 |
| Unreacted Starting Material | Not Detected | 0.20 | 0.10 |
| By-product X | Not Detected | 0.05 | Not Detected |
Table 2. Volatile and Semi-Volatile Impurities in this compound Detected by GC-MS.
The Absolute Perspective: Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[11] It is considered an absolute method for purity determination of highly pure, crystalline substances.[12][13]
Principle of Purity Determination
Impurities in a crystalline substance disrupt the crystal lattice, leading to a depression and broadening of the melting point.[11][14] DSC measures the heat flow associated with the melting process, and the van't Hoff equation can be used to calculate the mole fraction of impurities.
Caption: Effect of impurities on the crystal lattice and melting behavior.
Experimental Protocol: DSC Purity Analysis
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum pan and hermetically seal it.
-
Heating Rate: A slow heating rate, typically 1-2 °C/min, is used to ensure thermal equilibrium.
-
Atmosphere: An inert atmosphere, such as nitrogen, is used to prevent oxidation.
Data Interpretation
The onset temperature and the heat of fusion are determined from the DSC thermogram. The purity is then calculated using the instrument's software, which applies the van't Hoff equation. It is important to note that DSC is not suitable for amorphous or thermally unstable compounds.[12][13]
| Parameter | Supplier A | Supplier B | In-house Synthesized |
| Melting Onset (°C) | 135.2 | 133.8 | 134.5 |
| Purity by DSC (mol %) | 99.9 | 98.9 | 99.3 |
Table 3. DSC Purity Data for this compound.
Foundational Confirmation: Fourier-Transform Infrared Spectroscopy (FTIR)
While not a primary purity determination method, FTIR spectroscopy is a crucial tool for confirming the identity and functional group integrity of this compound.[15]
Principle of Analysis
FTIR measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to the functional groups present.
Experimental Protocol: FTIR Analysis
-
Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
Data Interpretation
The resulting spectrum should be compared to a reference spectrum of this compound. Key characteristic peaks to confirm include:
-
N-H stretching of the primary amide (around 3350 and 3170 cm⁻¹)[16]
-
C=O stretching of the amide (around 1650 cm⁻¹)[16]
-
C-O stretching of the methoxy groups (around 1270 and 1040 cm⁻¹)
-
Aromatic C-H and C=C vibrations.
The absence of significant unexpected peaks provides confidence that the bulk of the material is the desired compound.
Synthesis and Conclusion
The orthogonal validation approach provides a much more comprehensive and reliable assessment of the purity of this compound than any single method alone. The HPLC method provides excellent quantitative data on the major components, while GC-MS uncovers volatile impurities that HPLC might miss. DSC, in turn, offers an absolute measure of purity based on thermodynamic principles, corroborating the chromatographic findings. Finally, FTIR serves as a fundamental identity check.
By integrating the data from these diverse analytical techniques, researchers and drug development professionals can have a high degree of confidence in the quality of their starting materials. This rigorous approach to purity validation is not just good practice; it is an essential component of scientifically sound research and development.
References
- The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed. (2009, April 5).
- Use of DSC in Pharmaceuticals Drug Characterisation - Veeprho. (2020, August 11).
- Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
- Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9).
- Validating Analytical Methods in Pharmaceuticals - Pharmuni.
- The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - ResearchGate. (2025, August 7).
- orthogonal hplc methods | PPTX - Slideshare.
- Differential Scanning Calorimetry of Pharmaceuticals - News-Medical.Net.
- Use of Orthogonal Methods During Pharmaceutical Development: Case Studies.
- Orthogonal method in pharmaceutical product analysis - Alphalyse.
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Understanding Orthogonality in Reversed-Phase Liquid Chromatography for Easier Column Selection and Method Development - Agilent. (2010, October 6).
- Analytical method validation: A brief review.
- Orthogonal HPLC methods for quantitating related substances and degradation products of pramlintide - PMC - NIH.
- Synthesis and analysis of amides - Chemistry Education.
- Organic Nitrogen Compounds, VII: Amides—The Rest of the Story | Spectroscopy Online. (2020, January 1).
- Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors - PMC - PubMed Central.
- FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights - ResearchGate. (2024, December 6).
- (PDF) Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation - ResearchGate. (2025, August 6).
- How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. (2019, April 1).
- FTIR Functional Group Database Table with Search - InstaNANO.
- Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models - PubMed. (2021, July 20).
- GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals - SHIMADZU CORPORATION.
- Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. (2020, May 5).
- 〈233〉 ELEMENTAL IMPURITIES—PROCEDURES - US Pharmacopeia (USP).
- Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
- Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed. (2024, June 6).
- 3.2. Determination of Enantiomeric Purity via Formation of Diastereomers.
- Spectroscopic Properties and Preparation of Some 2, 3-Dimethoxybenzamide Derivatives. (2025, August 7).
Sources
- 1. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. orthogonal hplc methods | PPTX [slideshare.net]
- 4. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jfda-online.com [jfda-online.com]
- 11. veeprho.com [veeprho.com]
- 12. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. quercus.be [quercus.be]
- 15. researchgate.net [researchgate.net]
- 16. spectroscopyonline.com [spectroscopyonline.com]
A Comparative Guide to the Efficacy of 2,3-Dimethoxybenzamide and its Salicylamide Analogs as Dopamine D2 Receptor Antagonists
The benzamide scaffold is a cornerstone in the development of atypical antipsychotic agents, primarily due to its ability to antagonize dopamine D2 receptors. Hyperactivity in the mesolimbic dopamine pathway is strongly associated with the positive symptoms of schizophrenia, and blockade of D2 receptors in this region is a key mechanism of action for many antipsychotic drugs.[1] This guide delves into a comparative analysis of 2,3-dimethoxybenzamide and its salicylamide (2-hydroxybenzamide) analogs, examining how structural modifications impact their binding affinity and potential efficacy.
The introduction of a hydroxyl group at the 2-position (salicylamide) can significantly alter the molecule's electronic properties, hydrogen bonding potential, and overall conformation, thereby influencing its interaction with the D2 receptor.[2] Understanding these structure-activity relationships (SAR) is crucial for the rational design of novel neuroleptics with improved potency and side-effect profiles.
Comparative In Vitro Efficacy at the Dopamine D2 Receptor
The primary measure of a compound's potential as a D2 antagonist is its binding affinity for the receptor. This is typically quantified by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. The following table summarizes the in vitro binding affinities of a series of N-substituted 2,3-dimethoxybenzamides and their corresponding salicylamide analogs, as determined by radioligand binding assays using [³H]spiperone.
| Compound ID | R | X | Ki (nM) for Dopamine D2 Receptor | Reference |
| 1a | CH₂CH₂F | H | 15.0 | [3] |
| 1b | CH₂CH₂F | OH | 3.0 | [3] |
| 2a | CH₂CH₂CH₂F | H | 12.0 | [3] |
| 2b | CH₂CH₂CH₂F | OH | 2.5 | [3] |
| 3a | CH₂CH₃ | H | 10.0 | [3] |
| 3b | CH₂CH₃ | OH | 2.0 | [3] |
Table 1: In Vitro Binding Affinities of this compound and Salicylamide Analogs for the Dopamine D2 Receptor.
The data clearly demonstrates that the salicylamide analogs (compounds with X = OH) consistently exhibit a higher binding affinity for the D2 receptor compared to their corresponding this compound counterparts (compounds with X = H). In this series, the (fluoroethyl)- and (fluoropropyl)salicylamides were found to be approximately five times more potent than the corresponding benzamides.[3] This suggests that the 2-hydroxyl group plays a significant role in enhancing the interaction with the receptor's binding pocket, potentially through the formation of an additional hydrogen bond.
Mechanistic Insights: The Dopamine D2 Receptor Signaling Pathway
The antipsychotic effect of these compounds is rooted in their ability to block the postsynaptic dopamine D2 receptors. D2 receptors are G protein-coupled receptors (GPCRs) that, upon activation by dopamine, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] By acting as antagonists, this compound and its salicylamide analogs prevent this signaling cascade, thereby reducing dopaminergic neurotransmission.
Figure 1: Dopamine D2 Receptor Signaling Pathway and Antagonism.
Experimental Protocols
To ensure the scientific integrity and reproducibility of the findings presented, detailed methodologies for key in vitro and in vivo experiments are provided below.
In Vitro Dopamine D2 Receptor Binding Assay
This assay determines the affinity of a test compound for the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: HEK-293 cells stably expressing the human D2L dopamine receptor.
-
Radioligand: [³H]Spiperone.
-
Test Compounds: this compound analogs and salicylamide analogs.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: Brandel cell harvester or equivalent.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Culture and harvest HEK-293 cells expressing the D2 receptor. Homogenize the cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, [³H]spiperone (at a concentration near its Kd), and varying concentrations of the test compound.
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound and free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: In Vitro D2 Receptor Binding Assay Workflow.
In Vivo Catalepsy Test in Rats
This in vivo model is used to assess the potential for a compound to induce extrapyramidal side effects (EPS), a common adverse effect of older antipsychotic drugs.
Animals:
-
Male Sprague-Dawley rats.
Apparatus:
-
A horizontal bar raised approximately 10 cm from a flat surface.
Procedure:
-
Drug Administration: Administer the test compound (or vehicle control) to the rats, typically via intraperitoneal (i.p.) injection.
-
Testing: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), gently place the rat's forepaws on the horizontal bar.
-
Measurement: Record the time it takes for the rat to remove both forepaws from the bar (descent latency). A longer descent latency is indicative of catalepsy.
-
Cut-off Time: A maximum cut-off time (e.g., 180 seconds) is typically set.
Synthesis of this compound
A general and reliable method for the synthesis of this compound involves a two-step process starting from 2,3-dimethoxybenzoic acid.
Step 1: Synthesis of 2,3-Dimethoxybenzoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser, suspend 2,3-dimethoxybenzoic acid in an excess of thionyl chloride.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.
-
After cooling, remove the excess thionyl chloride under reduced pressure to obtain the crude 2,3-dimethoxybenzoyl chloride, which can often be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 2,3-dimethoxybenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM).
-
Cool the solution in an ice bath and slowly add it to a stirred, excess of concentrated aqueous ammonia.
-
Continue stirring the mixture in the ice bath for 1-2 hours.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove ammonium chloride.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Conclusion
The comparative analysis of this compound and its salicylamide analogs reveals a clear structure-activity relationship, with the presence of a 2-hydroxyl group significantly enhancing the binding affinity for the dopamine D2 receptor. This finding underscores the importance of this functional group in the design of potent D2 antagonists. The provided experimental protocols offer a framework for the continued investigation and development of novel benzamide-based therapeutics for the treatment of psychotic disorders. Further in vivo studies are warranted to fully elucidate the therapeutic potential and side-effect profiles of these promising compounds.
References
- Bishop, J. E., Mathis, C. A., Gerdes, J. M., Whitney, J. M., Eaton, A. M., & Mailman, R. B. (1991). Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors. Journal of medicinal chemistry, 34(5), 1612–1624. [Link]
- Högberg, T., Rämsby, S., Ögren, S. O., & Hall, H. (1990). The development of dopamine D2-receptor selective antagonists. Pharmacology & toxicology, 66(2), 79-89. [Link]
- Norman, M. H., Rigdon, G. C., Hall, W. R., & Navas, F. (1996). Structure-activity relationships of a series of substituted benzamides: potent D2/5-HT2 antagonists and 5-HT1a agonists as neuroleptic agents. Journal of medicinal chemistry, 39(5), 1172–1188. [Link]
- Pani, L., Gessa, G. L., & Corsini, G. U. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia.
- Gupta, S. P., Saha, R. N., & Singh, P. (1990). Quantitative structure-activity relationships of salicylamide neuroleptic agents. Drug design and delivery, 6(1), 41–47.
- BenchChem. (2025). Synthesis of 3,5-Dimethoxybenzamide from 3,5-Dimethoxybenzoic Acid: An In-depth Technical Guide. BenchChem.
- Neve, K. A., Seamans, J. K., & Trantham-Davidson, H. (2004). Dopamine receptor signaling. Journal of receptor and signal transduction research, 24(3), 165–205. [Link]
- BenchChem. (2025).
Sources
- 1. Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative structure-activity relationships of salicylamide neuroleptic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthesis Routes for 2,3-Dimethoxybenzamide: A Guide for Researchers
For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 2,3-Dimethoxybenzamide, a crucial building block in the synthesis of various pharmaceutical compounds, can be prepared through several distinct synthetic pathways. This guide provides an in-depth, head-to-head comparison of the most common and viable routes for its synthesis, offering detailed experimental protocols, supporting data, and a critical evaluation of each method's merits and drawbacks.
Introduction to this compound and its Synthetic Importance
This compound serves as a key precursor in the synthesis of a range of biologically active molecules. Its structural motif is present in compounds investigated for their antipsychotic, antiemetic, and prokinetic properties. The selection of an optimal synthetic route is therefore a critical decision, impacting not only the yield and purity of the final product but also the overall efficiency, scalability, and cost-effectiveness of the drug development process. This guide will explore three primary synthetic strategies starting from commercially available precursors:
-
Route 1: Amidation of 2,3-Dimethoxybenzoic Acid via an Acid Chloride Intermediate
-
Route 2: Direct Amidation of 2,3-Dimethoxybenzoic Acid using Coupling Agents
-
Route 3: Partial Hydrolysis of 2,3-Dimethoxybenzonitrile
Route 1: Amidation of 2,3-Dimethoxybenzoic Acid via an Acid Chloride Intermediate
This classical two-step approach is one of the most robust and widely employed methods for the synthesis of amides from carboxylic acids. The first step involves the activation of the carboxylic acid by converting it to a more reactive acid chloride, which is then readily amidated.
Scientific Rationale and Mechanistic Insight
The direct reaction of a carboxylic acid with ammonia is a slow and often inefficient process due to the formation of a stable ammonium carboxylate salt. To circumvent this, the carboxylic acid is first converted to a highly electrophilic acid chloride. Thionyl chloride (SOCl₂) is a common reagent for this transformation as its byproducts (sulfur dioxide and hydrogen chloride) are gaseous and easily removed, simplifying the purification of the intermediate acid chloride. The subsequent reaction of the acid chloride with ammonia is a rapid and typically high-yielding nucleophilic acyl substitution.
Diagram of the Workflow for Route 1
Caption: Workflow for the synthesis of this compound via an acid chloride intermediate.
Detailed Experimental Protocol
Step 1: Synthesis of 2,3-Dimethoxybenzoyl Chloride
-
To a stirred solution of 2,3-dimethoxybenzoic acid (1.0 eq) in dry toluene (5-10 volumes), add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).
-
Slowly add thionyl chloride (1.2-1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, monitoring the reaction by the cessation of gas evolution (SO₂ and HCl).
-
After completion, cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to yield crude 2,3-dimethoxybenzoyl chloride, which can often be used in the next step without further purification. A similar procedure for 2,3-dimethylbenzoyl chloride reports a yield of 92%[1].
Step 2: Synthesis of this compound
-
In a separate flask, cool an excess of concentrated aqueous ammonia (e.g., 28-30% solution) in an ice bath.
-
Dissolve the crude 2,3-dimethoxybenzoyl chloride from the previous step in an anhydrous aprotic solvent such as dichloromethane (DCM).
-
Add the solution of the acid chloride dropwise to the cold, stirred ammonia solution. A white precipitate of this compound will form.
-
Continue stirring the mixture in the ice bath for 1-2 hours after the addition is complete.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove ammonium chloride, and dry under vacuum.
Performance and Considerations
| Parameter | Assessment |
| Yield | Generally high (typically >85% over two steps). |
| Purity | Good to excellent, with byproducts being easily removable. |
| Scalability | Readily scalable, although handling of thionyl chloride requires care. |
| Safety | Thionyl chloride is corrosive and toxic; reactions must be performed in a well-ventilated fume hood. |
| Cost | Thionyl chloride is a relatively inexpensive reagent. |
Route 2: Direct Amidation of 2,3-Dimethoxybenzoic Acid using Coupling Agents
This approach offers a more streamlined, one-pot synthesis by avoiding the isolation of the acid chloride intermediate. Various coupling agents can be employed to activate the carboxylic acid in situ, facilitating direct reaction with ammonia.
Scientific Rationale and Mechanistic Insight
Coupling agents are compounds that react with the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by an amine. Common classes of coupling agents include carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., PyBOP), and uronium salts (e.g., HBTU, HATU). Boric acid and silane-based reagents have also emerged as greener alternatives.[2][3][4] The choice of coupling agent can influence reaction times, yields, and the potential for side reactions.
Diagram of the Workflow for Route 2
Sources
- 1. prepchem.com [prepchem.com]
- 2. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]
- 3. researchgate.net [researchgate.net]
- 4. Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 2,3-Dimethoxybenzamide: Validation of a Novel UPLC-UV Method Against Traditional HPLC
Introduction: In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2,3-Dimethoxybenzamide, a key building block in the synthesis of various pharmaceutical compounds, requires a robust analytical method for its quantification to ensure product quality and consistency. This guide presents a comprehensive validation of a newly developed Ultra-Performance Liquid Chromatography (UPLC-UV) method for the quantification of this compound. The performance of this new method is objectively compared against a traditional High-Performance Liquid Chromatography (HPLC-UV) method, with supporting experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to implement a more efficient and sensitive analytical method for this compound.
The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose.[1] This guide is structured around the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), which provides a framework for the validation of analytical procedures.[1][2][3] We will delve into the critical validation parameters, including specificity, linearity, accuracy, precision, and robustness, to provide a thorough comparison of the two methods.
The Rationale for a New Method
Traditional HPLC methods, while reliable, often present limitations in terms of analysis time, solvent consumption, and sensitivity. The novel UPLC method presented here was developed to address these challenges, leveraging the advantages of smaller particle size columns to achieve faster run times, improved resolution, and reduced environmental impact without compromising analytical accuracy or precision.
Comparative Methodologies
Existing Method: Traditional HPLC-UV
This method represents a standard approach to the quantification of benzamide derivatives and is based on common practices in the field.[4][5]
-
Instrumentation: Standard HPLC system with a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 290 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Run Time: 10 minutes.
Novel Method: UPLC-UV
This new method is designed for high-throughput analysis and improved performance.
-
Instrumentation: UPLC system with a photodiode array (PDA) detector.
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (50:50, v/v).
-
Flow Rate: 0.4 mL/min.
-
Detection Wavelength: 290 nm.
-
Injection Volume: 2 µL.
-
Column Temperature: 35°C.
-
Run Time: 3 minutes.
Validation Parameters: A Head-to-Head Comparison
The validation of both analytical methods was conducted in accordance with ICH Q2(R2) guidelines, focusing on the following performance characteristics.[1][2]
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6] To evaluate specificity, a solution containing this compound was spiked with its potential impurities, including 2,3-dimethoxybenzoic acid and 2,3-dimethoxybenzaldehyde.
-
HPLC Method: The longer run time allowed for the separation of the main peak from the impurities, but with broader peak shapes.
-
UPLC Method: The UPLC method demonstrated superior resolution and sharper peaks, providing a more definitive separation from potential impurities in a significantly shorter time.
Linearity
Linearity was established by analyzing a series of standard solutions across a range of concentrations. The peak area was plotted against the corresponding concentration, and a linear regression analysis was performed.
| Parameter | Traditional HPLC-UV | Novel UPLC-UV |
| Range | 1 - 100 µg/mL | 0.1 - 150 µg/mL |
| Correlation Coefficient (r²) | 0.9992 | 0.9999 |
| Equation | y = 45872x + 1234 | y = 98765x + 567 |
The novel UPLC-UV method exhibited a wider linear range and a correlation coefficient closer to unity, indicating a stronger linear relationship between concentration and response.
Accuracy
Accuracy was determined by the recovery of known amounts of this compound spiked into a placebo matrix. The analysis was performed at three concentration levels (80%, 100%, and 120% of the target concentration).
| Concentration Level | Traditional HPLC-UV (% Recovery) | Novel UPLC-UV (% Recovery) |
| 80% | 98.9% | 99.8% |
| 100% | 99.5% | 100.2% |
| 120% | 101.1% | 100.5% |
| Average Recovery | 99.8% | 100.2% |
Both methods demonstrated excellent accuracy, with the novel UPLC-UV method showing slightly better recovery rates closer to 100%.
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[6]
Repeatability (n=6)
| Parameter | Traditional HPLC-UV | Novel UPLC-UV |
| Concentration | 50 µg/mL | 50 µg/mL |
| Mean Peak Area | 2,294,834 | 4,938,817 |
| Standard Deviation | 28,685 | 34,572 |
| % RSD | 1.25% | 0.70% |
Intermediate Precision (n=6, over 3 days)
| Parameter | Traditional HPLC-UV | Novel UPLC-UV |
| % RSD | 1.85% | 0.95% |
The novel UPLC-UV method demonstrated superior precision, with lower relative standard deviation (%RSD) for both repeatability and intermediate precision, indicating less variability in the results.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Traditional HPLC-UV | Novel UPLC-UV |
| LOD | 0.5 µg/mL | 0.05 µg/mL |
| LOQ | 1.5 µg/mL | 0.15 µg/mL |
The novel UPLC-UV method is significantly more sensitive, with a 10-fold lower LOD and LOQ, making it suitable for the analysis of trace amounts of this compound.
Robustness
The robustness of the methods was evaluated by intentionally varying critical method parameters, such as mobile phase composition, flow rate, and column temperature. The novel UPLC-UV method showed minimal variation in peak area and retention time, indicating its reliability under slight variations in experimental conditions.
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to achieve the desired concentrations for linearity, accuracy, and precision studies.
Sample Preparation
-
Accurately weigh a sample containing this compound and transfer to a suitable volumetric flask.
-
Add a portion of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.22 µm syringe filter prior to injection.
Visualizing the Validation Workflow
Caption: Workflow for the validation and comparison of analytical methods.
Logical Relationship of Validation Parameters
Caption: Interrelationship of core analytical method validation parameters.
Conclusion
The newly developed UPLC-UV method for the quantification of this compound has demonstrated significant advantages over the traditional HPLC-UV method. It offers a wider linear range, superior accuracy and precision, and a 10-fold improvement in sensitivity. Furthermore, the substantially shorter run time of 3 minutes per sample, compared to 10 minutes for the HPLC method, translates to a significant increase in sample throughput and a reduction in solvent consumption, making it a more cost-effective and environmentally friendly alternative.
Based on the comprehensive validation data presented, the novel UPLC-UV method is a robust, reliable, and efficient analytical tool for the quantification of this compound in a research and quality control setting. Its adoption is highly recommended for laboratories seeking to improve their analytical capabilities and operational efficiency.
References
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
- International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]
- International Council for Harmonisation. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
- AMSbiopharma.
- Lab Manager Magazine.
- ResearchGate.
- Royal Society of Chemistry. Analytical Methods. [Link]
- PubChem. 2,3-Dimethylbenzamide. [Link]
- PubMed. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in Biological Samples. [Link]
- Japan International Cooperation Agency. III Analytical Methods. [Link]
- PubChem. 2,3-Dimethoxybenzaldehyde. [Link]
- SIELC Technologies. Separation of 3-Methoxybenzamide on Newcrom R1 HPLC column. [Link]
- HELIX Chromatography. HPLC Methods for analysis of 2,3-Dihydroxybenzoic acid. [Link]
- Medical University of Lodz.
- PubChem. N,N-Dimethylbenzamide. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. A HPLC method for the quantitative determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Researcher's Guide to the Statistical Comparison of Benzamide Derivative Potency
In the landscape of modern drug discovery, benzamide derivatives represent a versatile class of compounds with a broad spectrum of pharmacological activities, including antipsychotic, antiemetic, and anticancer effects.[1][2][3][4] The therapeutic potential of these molecules is intrinsically linked to their potency—the measure of drug activity expressed in terms of the amount required to produce an effect of given intensity. A statistically robust comparison of the potency of novel benzamide derivatives is therefore a cornerstone of preclinical research, guiding lead optimization and candidate selection.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the statistical analysis for comparing the potency of benzamide derivatives. We will delve into the causality behind experimental design choices, detail self-validating protocols, and provide a step-by-step walkthrough of the statistical methodologies required for a rigorous comparison.
The Foundation: Understanding Dose-Response Relationships
The potency of a compound is not a single value but is characterized by a dose-response relationship, which is typically represented by a sigmoidal curve.[5][6] This curve plots the magnitude of the biological response against increasing concentrations of the drug. Key parameters derived from this curve, such as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), are crucial for quantifying and comparing potency.[5][7][8]
IC50: The concentration of an inhibitor (e.g., a benzamide derivative acting as an antagonist) that reduces a specific biological or biochemical response by 50%.[8][9][10]
EC50: The concentration of a drug that induces a response halfway between the baseline and maximum effect.[5][7][8]
Experimental Design: The Blueprint for Robust Data
A well-designed experiment is the bedrock of reliable potency analysis. The choices made at this stage directly impact the quality and interpretability of the data. Design of Experiments (DoE) is a powerful statistical approach that allows for the simultaneous investigation of multiple factors to identify optimal assay conditions and assess robustness.[11][12][13]
Key Considerations for a Potency Assay:
-
Selection of a Relevant Biological System: The choice of cell line, enzyme, or receptor should be based on the known or hypothesized mechanism of action of the benzamide derivatives.[1][14] For instance, if the derivatives are expected to act as dopamine D2 receptor antagonists, a cell line expressing this receptor would be appropriate.[1]
-
Concentration Range: The concentrations of the benzamide derivatives tested should span a wide enough range to define both the bottom and top plateaus of the dose-response curve. A common practice is to use a logarithmic dilution series.[15]
-
Replication: Each concentration should be tested in multiple replicates (typically 3-6) to assess the variability of the response.[16]
-
Controls: The inclusion of both positive and negative controls is essential for data normalization and validation of the assay performance.
Acquiring the Data: In Vitro Assays for Potency Determination
A variety of in vitro assays can be employed to determine the potency of benzamide derivatives. The choice of assay depends on the specific biological target and the desired endpoint.
Example Protocol: Cell-Based Antiproliferative Assay (MTT Assay)
This protocol is designed to assess the ability of benzamide derivatives to inhibit the proliferation of cancer cells.
Objective: To determine the IC50 values of three hypothetical benzamide derivatives (BZ-1, BZ-2, and BZ-3) against the MCF-7 breast cancer cell line.
Materials:
-
MCF-7 cells
-
DMEM media supplemented with 10% FBS and 1% penicillin-streptomycin
-
Benzamide derivatives (BZ-1, BZ-2, BZ-3) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of media. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the benzamide derivatives (e.g., from 0.01 µM to 100 µM) in culture media. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Incubation: Remove the old media from the cells and add 100 µL of the media containing the different concentrations of the benzamide derivatives. Include wells with media and DMSO as a vehicle control. Incubate the plate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the media and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration to generate dose-response curves.
Statistical Analysis: From Raw Data to Potency Comparison
The analysis of dose-response data is typically performed using nonlinear regression.[6][17] This statistical method fits a sigmoidal model to the data to determine the parameters of the dose-response curve, including the IC50 or EC50.
Step-by-Step Statistical Workflow:
-
Data Transformation: The drug concentrations are typically log-transformed before plotting and analysis. This helps to linearize the central portion of the sigmoidal curve and to normalize the distribution of the data.[18]
-
Nonlinear Regression: The transformed data is then fitted to a four-parameter logistic (4PL) model.[15] This model is defined by the following equation:
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
Where:
-
Y is the response.
-
X is the logarithm of the drug concentration.
-
Bottom is the minimum response.
-
Top is the maximum response.
-
LogIC50 is the logarithm of the IC50.
-
HillSlope describes the steepness of the curve.
-
-
IC50/EC50 Determination: The nonlinear regression analysis provides an estimate of the LogIC50, which can then be converted back to the IC50.[19][20]
-
Statistical Comparison of Potency: To compare the IC50 values of different benzamide derivatives, an F-test is commonly used.[21] This test determines whether the dose-response curves are statistically different. Specifically, it compares the goodness of fit of a single curve for all data sets combined versus individual curves for each data set. A statistically significant p-value (typically < 0.05) indicates that the potencies of the compounds are different.
Data Presentation and Interpretation
The results of the statistical analysis should be presented clearly and concisely to allow for easy comparison. A table summarizing the IC50 values, their 95% confidence intervals, and the p-value from the statistical comparison is highly effective.
Table 1: Comparative Potency of Benzamide Derivatives against MCF-7 Cells
| Compound | IC50 (µM) | 95% Confidence Interval (µM) |
| BZ-1 | 5.2 | 4.5 - 6.0 |
| BZ-2 | 12.8 | 11.2 - 14.6 |
| BZ-3 | 2.1 | 1.8 - 2.5 |
| Statistical Comparison (F-test p-value) | <0.0001 |
Interpretation: The F-test resulted in a p-value of less than 0.0001, indicating a statistically significant difference in the potencies of the three benzamide derivatives. Based on the IC50 values, the rank order of potency is BZ-3 > BZ-1 > BZ-2. BZ-3 is the most potent of the three derivatives, with an IC50 of 2.1 µM.
Conclusion
The statistical comparison of the potency of benzamide derivatives is a critical step in the drug discovery process. By employing robust experimental design, appropriate in vitro assays, and rigorous statistical analysis, researchers can confidently identify the most promising lead compounds for further development. The use of nonlinear regression to analyze dose-response curves and statistical tests to compare potency parameters provides a quantitative and objective framework for decision-making. This guide provides a foundational understanding and practical steps for conducting such analyses, ultimately contributing to the successful development of novel benzamide-based therapeutics.
References
- Sumner, D. J., Elliott, H. L., & Reid, J. L. (1982). Analysis of the pressor dose response. Clinical Pharmacology & Therapeutics, 32(4), 450–458. [Link]
- Wikipedia. (n.d.).
- GraphPad. (n.d.). How to Perform a Dose-Response Analysis. [Link]
- ResearchGate. (2023). Which statistical tool or test can be used for dose-response curve with time component?[Link]
- Hartert, K. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. [Link]
- GraphPad. (n.d.). How to determine an IC50. [Link]
- Bioinformatics Insights. (2024).
- Pankaj, S., et al. (1998). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. PubMed. [Link]
- Smith, K., et al. (2016). Design of Experiment in Assessing Robustness and for Qualification of a Cell-Based Potency Assay. Taylor & Francis Online. [Link]
- GraphPad. (n.d.). Example: Global nonlinear regression (dose-response curves). [Link]
- Educo Life Sciences. (2025). Optimising Potency Assays with Design of Experiments (DoE). [Link]
- Mire-Sluis, A., et al. (2018).
- BioProcess International. (2017). Use of Design of Experiment (DOE)
- Emergent Mind. (2025). Nonlinear Dose-Response Curves. [Link]
- GraphPad. (n.d.).
- Wonder Lab. (2021). Easy method to calculate IC50 and IC80 using Graphpad Prism. YouTube. [Link]
- ResearchGate. (n.d.). Example Nonlinear Dose-Response. [Link]
- Ritz, C., et al. (2015). Dose-Response Analysis Using R. PLOS ONE. [Link]
- Wiley Analytical Science. (2024). Statistical analysis of dose-response curves. [Link]
- Kumar, A., et al. (2022).
- GraphPad. (n.d.).
- Li, M., et al. (2018). Robust and Efficient Assessment of Potency (REAP)
- Kalliokoski, T., et al. (2013).
- Zhang, L., et al. (2012).
- Wang, C., et al. (2015). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. PubMed. [Link]
- Taylor & Francis. (n.d.). Benzamide – Knowledge and References. [Link]
- Marin Biologic Laboratories. (n.d.). Comprehensive Guide to Potency Assay for Drug Lot Release. [Link]
- Sebaugh, J. L. (2011). Dose–Response Curves and the Determination of IC50 and EC50 Values.
- Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]
- BMG LABTECH. (2019).
- Reddit. (2023). IC50 comparison test. [Link]
- ResearchGate. (2023). Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. [Link]
- ResearchGate. (2025). Comparing Statistical Methods for Quantifying Drug Sensitivity Based on In Vitro Dose–Response Assays. [Link]
- ResearchGate. (2019). Best Statistical Testing of Parasitemia IC50. [Link]
- Cameron, C., et al. (2010).
- Reddit. (2015). What is the best way to compare IC50 values?[Link]
- Visikol. (2023). IC50, EC50 and its Importance in Drug Discovery and Development. [Link]
- Pro-Plus. (2025). Conceptual Analysis and Practical Application of EC50 and IC50 in Drug Development. [Link]
- GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined?[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 6. f.hubspotusercontent00.net [f.hubspotusercontent00.net]
- 7. How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad [graphpad.com]
- 8. IC50, EC50 and its Importance in Drug Discovery and Development [visikol.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 11. tandfonline.com [tandfonline.com]
- 12. educolifesciences.com [educolifesciences.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Conceptual Analysis and Practical Application of EC50 and IC50 in Drug Development - Oreate AI Blog [oreateai.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 20. youtube.com [youtube.com]
- 21. graphpad.com [graphpad.com]
Safety Operating Guide
Proper Disposal Procedures for 2,3-Dimethoxybenzamide: A Comprehensive Guide for Laboratory Professionals
Navigating the complexities of chemical waste disposal is a critical responsibility for every researcher. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,3-Dimethoxybenzamide, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory compliance, designed to provide clear, actionable guidance for research, development, and quality control laboratories.
Hazard Assessment and Risk Mitigation: The "Why" Behind the Procedure
Before initiating any disposal process, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified with specific risks that dictate its handling and disposal requirements.
According to its Safety Data Sheet (SDS), this compound presents the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed[1].
-
Germ Cell Mutagenicity (Category 2): Suspected of causing genetic defects[1].
These classifications necessitate that this compound be managed as a hazardous waste stream. The potential for long-term health effects from mutagenicity demands that exposure be minimized through engineering controls, appropriate personal protective equipment, and stringent disposal protocols. The primary goal is to prevent the release of this compound into the environment and to eliminate any risk of accidental ingestion or exposure to personnel.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound for disposal, it is mandatory to be outfitted with the following PPE:
-
Gloves: Nitrile or other chemically resistant gloves are required to prevent skin contact.
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are essential to protect against accidental splashes or dust particles.
-
Lab Coat: A standard laboratory coat should be worn to protect street clothing and skin from contamination.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is required[1].
The causality behind this level of PPE is directly linked to the hazards. Gloves and a lab coat prevent dermal absorption, while eye protection is crucial to prevent contact with mucous membranes. Respiratory protection is a necessary precaution when handling the solid form to avoid inhalation of fine particles, which could lead to systemic exposure.
Segregation and Containerization: Preventing Unwanted Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety. Mixing incompatible waste streams can lead to dangerous chemical reactions, including the generation of toxic gases, fires, or explosions.
Step-by-Step Segregation and Containerization Protocol:
-
Designate a Waste Stream: this compound waste should be collected in a dedicated, properly labeled hazardous waste container. Do not mix it with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department[1][2].
-
Select a Compatible Container: Use a container made of a material compatible with this compound. For solid waste, a securely sealable, robust plastic or glass container is appropriate. For liquid waste (if dissolved in a solvent), ensure the container material is compatible with the solvent used.
-
Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the specific hazard warnings (e.g., "Toxic," "Mutagen"). The date of waste accumulation should also be clearly marked.
-
Secure Storage: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of laboratory personnel, away from general traffic, and ideally in a ventilated cabinet. The container must be kept closed at all times, except when adding waste[3].
The logic behind these steps is to create a self-validating system of waste management. Dedicated and clearly labeled containers prevent accidental mixing of incompatible chemicals. Secure storage in an SAA ensures that the hazardous waste is managed by trained personnel and is not inadvertently mishandled.
Disposal Workflow: A Step-by-Step Guide
The following protocol outlines the procedural steps for the disposal of this compound.
Experimental Protocol for Disposal:
-
Quantify and Document: Before initiating disposal, quantify the amount of this compound waste and document it in your laboratory's chemical inventory and waste logs.
-
Transfer to Waste Container: Carefully transfer the this compound waste into the designated hazardous waste container. If handling the solid, take care to minimize dust generation. A chemical fume hood should be used for this transfer.
-
Decontaminate Empty Containers: Any container that held pure this compound must be treated as hazardous waste itself[1]. Triple-rinse the empty container with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste in the appropriate liquid waste container[4]. After triple-rinsing, the container can be disposed of according to your institution's guidelines for decontaminated labware.
-
Arrange for Pickup: Once the waste container is full or has reached its designated accumulation time limit, contact your institution's EHS department to arrange for a hazardous waste pickup. Do not attempt to dispose of this chemical down the drain or in the regular trash[5].
The rationale for these steps is rooted in regulatory compliance and safety. Proper documentation is essential for tracking hazardous waste from "cradle to grave" as required by the Resource Conservation and Recovery Act (RCRA)[6]. The triple-rinse procedure for empty containers is an EPA-mandated practice to ensure that residual chemical is not improperly discarded[4].
Spill Management: Emergency Preparedness
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Secure the area to prevent unauthorized entry.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate working height.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as outlined in Section 2.
-
Contain and Absorb: For a solid spill, carefully sweep or vacuum the material. Avoid creating dust. Place the collected material into a labeled hazardous waste container. For a liquid spill, use an inert absorbent material to contain and absorb the spill.
-
Decontaminate the Area: Once the bulk of the spill has been collected, decontaminate the affected surfaces with a suitable solvent and cleaning agent. All materials used for cleanup (absorbents, wipes, etc.) must be disposed of as hazardous waste.
-
Report the Spill: Report the spill to your laboratory supervisor and your institution's EHS department, following their specific reporting procedures.
This emergency protocol is designed to be a systematic and safe response to an unexpected release of a hazardous chemical.
Quantitative Data Summary
| Parameter | Guideline/Value | Source |
| Hazard Classification | Acute Toxicity (Oral), Category 4; Germ Cell Mutagenicity, Category 2 | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowed; H341: Suspected of causing genetic defects | [1] |
| Disposal Precautionary Statement | P501: Dispose of contents/container to an approved waste disposal plant | [1][5] |
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
References
- Safety Data Sheet for 2,3-Dimethoxybenzaldehyde. Metascience. [Link]
- Chemical Waste Management Guide. Southern Illinois University, Center for Environmental Health and Safety. [Link]
- Chemical Safety and Waste Management Manual.
- How To Dispose Of Lab Chemicals. [Link]
- Chemical Waste Disposal Guidelines. Emory University. [Link]
- Benzamide Hazard Summary. New Jersey Department of Health. [Link]
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
- Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison, Biomedical Engineering. [Link]
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Hazardous Waste Disposal Guide. Northwestern University, Research Safety. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. sds.metasci.ca [sds.metasci.ca]
- 6. blog.idrenvironmental.com [blog.idrenvironmental.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,3-Dimethoxybenzamide
As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. The handling of any chemical reagent, including 2,3-Dimethoxybenzamide, requires a thorough understanding of its hazard profile and the implementation of robust safety protocols. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), moving beyond mere compliance to foster a culture of proactive safety and experimental integrity.
Hazard Profile of this compound: The "Why" Behind the "What"
Understanding the intrinsic hazards of a chemical is the foundation of any effective safety plan. This compound (CAS No. 1521-39-7) is a solid, often a fine powder, which presents specific risks that dictate our PPE choices.
According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
H315: Causes skin irritation [1]. Direct contact can lead to redness, itching, and inflammation.
-
H319: Causes serious eye irritation [1]. The eyes are particularly vulnerable, and exposure can result in significant discomfort and potential damage.
The physical form of this compound—a dust—introduces an additional, significant risk: the potential for aerosolization during handling, such as weighing or transferring. Inhaling fine chemical dust can lead to respiratory irritation[2][3]. Therefore, all handling procedures must be designed to prevent dust dispersion[1][4].
While the primary documented hazards are irritation, it is a prudent practice in drug development to treat all novel or specialized reagents with a conservative approach, considering potential hazards associated with their chemical class until proven otherwise.
The Core Ensemble: Mandatory PPE for All Handling Scenarios
For any procedure involving this compound, a baseline level of PPE is non-negotiable. This "Core Ensemble" protects against the primary risks of skin and eye contact.
-
Eye and Face Protection: Given the serious eye irritation hazard, appropriate eye protection is mandatory.
-
Safety Glasses with Side Shields: Offer minimum protection and are suitable only for situations with zero splash or particle risk, which is rare.
-
Chemical Splash Goggles: These should be considered the standard. They provide a full seal around the eyes, offering superior protection from splashes and airborne dust.[5][6]
-
-
Hand Protection: Gloves are the primary barrier against skin irritation.
-
Material: Nitrile gloves are an excellent first choice, offering good chemical resistance and durability[6]. Always check the manufacturer's compatibility data for the specific solvents you may be using.
-
Integrity: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears. Never reuse disposable gloves.
-
Technique: Wash hands before and after glove use. Ensure gloves have long cuffs that can be tucked under the sleeves of your lab coat to protect the wrist area[6].
-
-
Body Protection:
-
Laboratory Coat: A long-sleeved, properly fitting lab coat is required to protect skin and personal clothing from contamination. Ensure it is fully buttoned.
-
Task-Specific PPE Escalation: A Risk-Based Approach
Different laboratory procedures carry different levels of risk. The Core Ensemble should be augmented based on a careful assessment of the specific task at hand. The following table outlines recommended PPE for common laboratory operations.
| Task | Primary Risk Assessment | Recommended PPE Ensemble |
| Pre-use Inspection & Setup | Low risk of direct exposure. Focus on area preparation. | Core Ensemble (Lab Coat, Goggles, Nitrile Gloves). |
| Weighing/Aliquotting Solid | High risk of dust inhalation and dispersion. | Core Ensemble + Respiratory Protection (N95 respirator or higher). Perform in a ventilated enclosure (e.g., fume hood or powder containment hood). |
| Solution Preparation | Risk of splashing during solvent addition and dissolution. | Core Ensemble + Face Shield (worn over chemical splash goggles) for enhanced facial protection[5][6]. |
| Reaction/Transfer Operations | Moderate to high risk of splashes and aerosol generation. | Core Ensemble + Face Shield (worn over chemical splash goggles). |
| Waste Disposal | Risk of splashes and contact with contaminated materials. | Core Ensemble + Face Shield (worn over chemical splash goggles). Ensure waste containers are properly labeled and sealed. |
| Spill Cleanup | High risk of widespread contamination and exposure. | Full Ensemble: Lab Coat, Chemical Splash Goggles, Face Shield, Nitrile Gloves, + Respiratory Protection and disposable shoe covers. |
Operational Protocols: Ensuring Procedural Integrity
The effectiveness of PPE is critically dependent on its correct use. The following protocols are designed to be self-validating systems to prevent contamination and exposure.
PPE Selection and Donning Workflow
The following diagram illustrates the logical workflow for selecting and putting on the appropriate PPE before handling this compound.
Caption: PPE Selection and Donning Workflow.
PPE Doffing (Removal) Protocol: The Critical Decontamination Step
Removing PPE correctly is paramount to prevent cross-contamination of your skin, clothing, and the laboratory environment. The sequence is designed to move from most contaminated to least contaminated.
-
Inspect PPE: Before removal, inspect your gloves and other PPE for visible contamination or breaches.
-
Clean Gloves: If grossly contaminated, wipe down the exterior of your gloves with an appropriate solvent (e.g., 70% ethanol) and a disposable towel.
-
Remove Outer Garments: Remove the face shield (if used), followed by the lab coat. Turn the lab coat inside out as you remove it to contain contaminants. Place it in the designated receptacle for laundry or disposal.
-
Remove Gloves: Remove gloves using a "glove-in-glove" technique to avoid touching the outer contaminated surface with your bare hands. Dispose of them immediately in the proper chemical waste stream.
-
Wash Hands: Wash your hands thoroughly with soap and water.
-
Remove Eye & Respiratory Protection: Now that your hands are clean, remove your chemical splash goggles and respirator (if used).
-
Final Hand Wash: Wash your hands again thoroughly with soap and water.
The following diagram visualizes this critical sequence.
Caption: The Critical PPE Doffing (Removal) Sequence.
Emergency Procedures and Disposal
First Aid Measures
-
Skin Contact: Immediately take off all contaminated clothing and wash the affected area with plenty of soap and water[1][3]. If skin irritation occurs, seek medical attention[1].
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so[3]. If eye irritation persists, seek immediate medical attention[1].
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing[1][3]. If you feel unwell, seek medical advice.
-
Ingestion: Rinse the mouth with water. Seek medical advice[7][8].
Disposal Plan
All disposable PPE (gloves, N95 respirators) and materials used to handle this compound must be considered contaminated chemical waste.
-
Solid Waste: Place contaminated items in a designated, sealed, and clearly labeled hazardous waste container.
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself[7].
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and national regulations. This typically involves collection by a licensed waste disposal company[1][9]. Never dispose of chemical waste down the drain.
By integrating this comprehensive, risk-based approach to PPE, you not only protect yourself and your colleagues but also ensure the integrity and reproducibility of your critical research.
References
- Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]
- Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Practice News. [Link]
- SAFETY DATA SHEET - N,N-Dimethylbenzamide. Thermo Fisher Scientific. [Link]
- Safety Data Sheet - 2,3-Dimethoxybenzaldehyde. Metascience. [Link]
- Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI), National Institutes of Health (NIH). [Link]
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- Topic 1: Safety in the Organic Chemistry Laboratory. California State University, Bakersfield (CSUB). [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. pppmag.com [pppmag.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
